molecular formula C9H10N2O4 B1353316 (R)-2-Amino-3-(2-nitrophenyl)propanoic acid CAS No. 169383-17-9

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Cat. No.: B1353316
CAS No.: 169383-17-9
M. Wt: 210.19 g/mol
InChI Key: SDZGVFSSLGTJAJ-SSDOTTSWSA-N
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Description

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid is a chiral, non-proteinogenic amino acid of interest in chemical and pharmaceutical research. This compound features a nitroaromatic group and a propanoic acid backbone, making it a valuable building block for the synthesis of more complex molecules . Its structure suggests potential applications as an intermediate in medicinal chemistry for drug discovery and in the development of novel peptides. Researchers may also utilize this amino acid derivative in the study of enzyme mechanisms or as a precursor for molecular probes . Like many amino acids, it is expected to be a crystalline solid with a high melting point and may exhibit zwitterionic behavior in solution, which influences its solubility and reactivity . The ortho-nitrophenyl substituent is a key functional group that can be further modified, offering routes for chemical diversification. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions; refer to the material safety data sheet for detailed hazard and handling information.

Properties

IUPAC Name

(2R)-2-amino-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZGVFSSLGTJAJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the non-canonical amino acid (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, also known as (R)-2-nitrophenylalanine. Designed for researchers, chemists, and drug development professionals, this document synthesizes its fundamental physicochemical properties, reactivity, and key applications, with a focus on its role as a specialized building block in peptide and medicinal chemistry.

Introduction: A Unique Building Block

This compound is a synthetic derivative of the natural amino acid phenylalanine. The introduction of a nitro group at the ortho position of the phenyl ring imparts unique steric and electronic properties, distinguishing it significantly from its proteinogenic counterpart and its meta- and para-isomers. These features make it a valuable tool for probing biological systems and constructing novel molecular architectures. Most notably, the ortho-nitrobenzyl moiety is a well-known photolabile group, a characteristic that confers photo-reactivity to peptides and proteins into which this amino acid is incorporated.[1][2][3] This guide will delve into the core properties that enable its application in advanced chemical and biological research.

Physicochemical and Basic Properties

Precise experimental data for the (R)-2-nitro isomer is not widely published. Therefore, this section combines data from suppliers, information on related isomers, and scientifically grounded estimations to provide a practical profile of the compound.

Structural and General Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₄[4][5]
Molecular Weight 210.19 g/mol [4][5]
CAS Number 169383-17-9[4]
Appearance White to off-white or pale brown crystalline solid/powder.
Purity Commercially available with purity ≥98%.[4]
Melting Point Data for the specific (R)-2-nitro isomer is unavailable. The related (S)-3-nitrophenylalanine isomer melts at 256-258°C. A decomposition temperature of 230°C has been reported for (2S)-2-amino-3-(4-nitrophenyl)propanoic acid. These values suggest a high melting point, typical for crystalline amino acids.
pKa (Estimated) pKa₁ (-COOH): ~2.0-2.5 pKa₂ (-NH₃⁺): ~8.5-9.0

Rationale for pKa Estimation: Standard α-amino acids typically have a carboxyl pKa around 2.3 and an ammonium pKa around 9.6. The electron-withdrawing nitro group on the phenyl ring is expected to have a notable acidifying effect. This effect will be more pronounced on the closer carboxylic acid proton, lowering its pKa. It will also lower the basicity of the amino group (lowering its conjugate acid's pKa) by withdrawing electron density through the carbon backbone.

Solubility Profile
SolventSolubilityRemarks
Water Sparingly soluble.Solubility is expected to be low in neutral water. The related (R)-4-nitro isomer is soluble at 4 mg/mL with sonication and heating to 60°C.[6][7][8] The (S)-3-nitro isomer's solubility is significantly increased to ~29 mg/mL by adjusting the pH to 9 with NaOH, which deprotonates the ammonium group.
Aqueous Acid Soluble.Protonation of the amino group to form the ammonium salt increases polarity and water solubility.
Aqueous Base Soluble.Deprotonation of the carboxylic acid to the carboxylate salt increases polarity and water solubility.
Polar Organic Solvents (DMSO, DMF) Soluble to moderately soluble.Expected to be soluble, similar to other polar organic molecules.
Non-polar Organic Solvents (Hexane, Toluene) Insoluble.The zwitterionic character at neutral pH and high polarity preclude solubility in non-polar solvents.

Spectroscopic and Analytical Characterization

While publicly available spectra for this compound are scarce, this section outlines the expected characteristics, which are crucial for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
  • ¹H NMR (in D₂O/DCl):

    • Aromatic Protons (4H): Complex multiplet pattern between ~7.5 and 8.2 ppm. The ortho-nitro group will strongly influence the chemical shifts, with the proton ortho to the nitro group and meta to the side chain being the most downfield.

    • α-Proton (1H): A triplet or doublet of doublets around 4.0-4.5 ppm, coupled to the β-protons.

    • β-Protons (2H): Two diastereotopic protons appearing as a multiplet (likely two doublets of doublets) between 3.2 and 3.6 ppm, coupled to each other and the α-proton.

  • ¹³C NMR:

    • Carbonyl Carbon: ~170-175 ppm.

    • Aromatic Carbons: Six signals between ~120 and 150 ppm, including the carbon bearing the nitro group (~148-150 ppm).

    • α-Carbon: ~55-60 ppm.

    • β-Carbon: ~35-40 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method.

  • Positive Mode [M+H]⁺: Expected at m/z 211.07.

  • Negative Mode [M-H]⁻: Expected at m/z 209.05.

  • Fragmentation: Under collision-induced dissociation (CID), characteristic losses would include H₂O (18 Da), CO₂ (44 Da), and NH₃ (17 Da), although the fragmentation pattern can be complex and allow for isomer differentiation.[9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for purity analysis.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is typical.

  • Detection: UV detection at wavelengths corresponding to the nitroaromatic chromophore (e.g., 254 nm or ~270-280 nm).

Synthesis and Chemical Reactivity

Synthetic Approach

The synthesis of this compound is not trivial. Direct nitration of (R)-phenylalanine with nitric and sulfuric acid, a method used for the para-isomer, would yield a mixture of ortho, meta, and para products, with the ortho isomer often being a minor product due to steric hindrance.[10]

A more controlled, stereospecific synthesis is required. One plausible approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with 2-nitrobenzyl bromide. This method preserves the stereochemistry at the α-carbon.

G cluster_0 Asymmetric Synthesis of (R)-2-Nitrophenylalanine start Chiral Glycine Equivalent (e.g., Schöllkopf auxiliary) reagent1 Strong Base (e.g., LDA, n-BuLi) start->reagent1 Deprotonation intermediate1 Chiral Enolate reagent2 2-Nitrobenzyl Bromide intermediate1->reagent2 SN2 Alkylation intermediate2 Alkylated Intermediate reagent3 Acid Hydrolysis (e.g., 6N HCl) intermediate2->reagent3 Deprotection & Hydrolysis product This compound

Caption: Plausible synthetic workflow for stereocontrolled synthesis.

Chemical Reactivity

The compound possesses three key reactive sites: the carboxylic acid, the primary amine, and the nitroaromatic ring.

  • Amine and Carboxylic Acid Reactivity: These groups exhibit standard amino acid chemistry. The amine is nucleophilic and can be acylated, while the carboxylic acid can be activated for amide bond formation. This dual reactivity necessitates the use of protecting groups (e.g., Fmoc for the amine, ester for the acid) during peptide synthesis.

  • Nitro Group Reactivity:

    • Reduction: The nitro group can be readily reduced to an amine using various reagents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). This provides a chemical handle for further functionalization, such as labeling with fluorophores or conjugation to other molecules.

    • Photochemistry: This is the most significant and unique reactivity of the 2-nitro isomer. Upon irradiation with UV light (typically ~365 nm), the 2-nitrobenzyl system can undergo intramolecular rearrangement, leading to cleavage of the adjacent peptide bond. This process proceeds through an unusual cinnoline-forming reaction.[1][2][3][11] This property allows for the photocontrol of peptide and protein structure and function.

G start Peptide with 2-NPA reagent1 UV Light (hv, ~365 nm) start->reagent1 Irradiation intermediate Excited State Intramolecular Rearrangement product1 N-Terminal Cinnoline Fragment intermediate->product1 Backbone Cleavage product2 C-Terminal Carboxylate Fragment intermediate->product2 Backbone Cleavage

Caption: Photocleavage mechanism of a 2-NPA-containing peptide.

Applications in Research and Drug Development

As a non-canonical amino acid, this compound is primarily used as a specialized building block in peptide synthesis to create novel peptides with enhanced or unique properties.

Photolabile Peptides and Proteins

The principal application is the creation of "caged" or photolabile peptides.[1][2][3] A biologically active peptide can be rendered inactive by incorporating 2-nitrophenylalanine at a critical position. Upon irradiation with light, the peptide backbone is cleaved, releasing the active fragment. This technique provides exquisite spatial and temporal control over biological processes, making it invaluable for:

  • Controlled Drug Release: Designing prodrugs that release their active form only at a specific, light-exposed site.

  • Probing Cellular Signaling: Activating or deactivating signaling peptides within cells or tissues at precise moments to study downstream effects.

  • Photodegradable Hydrogels: Using peptides containing 2-NPA as cross-linkers to create hydrogels that can be degraded with light for applications in tissue engineering and controlled release.[11]

Solid-Phase Peptide Synthesis (SPPS)

Incorporating this compound into a peptide sequence via SPPS requires specific considerations due to the steric bulk of the ortho-nitrobenzyl side chain.

This protocol outlines the manual incorporation of Fmoc-(R)-2-nitrophenylalanine-OH into a growing peptide chain on a solid support.

1. Materials:

  • Peptide-resin (with free N-terminal amine)

  • Fmoc-(R)-2-nitrophenylalanine-OH (3 eq.)

  • Coupling reagent: HCTU or HATU (2.9 eq.)

  • Base: N,N-Diisopropylethylamine (DIEA) (6 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

2. Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, drain.

    • Add fresh deprotection solution and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-(R)-2-nitrophenylalanine-OH and HCTU/HATU in a minimal amount of DMF.

    • Add DIEA to the solution. The solution may change color (typically to yellow).

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Drain the wash solvent from the resin.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours. Due to the steric hindrance of the ortho-nitro group, a longer coupling time or a double coupling may be necessary.[12][13]

  • Monitoring and Washing:

    • Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, drain the coupling solution and repeat steps 3 and 4 (double coupling).

    • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

G start Peptide-Resin-NH-Fmoc deprotection 1. Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling Fmoc-(R)-2-NPA-OH HCTU/DIEA in DMF wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 product Peptide-Resin-NH-CO-(R)-2-NPA-Fmoc wash2->product cycle Repeat for next amino acid product->cycle

Caption: SPPS cycle for incorporating Fmoc-(R)-2-nitrophenylalanine.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed. The toxicological properties have not been fully investigated.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a fume hood to avoid dust inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. It is stable under recommended storage conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound stands out as a highly specialized non-canonical amino acid. While its fundamental physicochemical data is not as extensively documented as that of its isomers, its true value lies in the unique photochemical reactivity imparted by the ortho-nitrobenzyl side chain. This property enables the site-specific photocleavage of peptide backbones, offering a sophisticated tool for controlling biological activity with light. For drug development professionals and chemical biologists, this compound provides a gateway to creating novel photo-activated therapeutics, advanced molecular probes, and dynamic biomaterials. Its successful application requires a nuanced understanding of its synthesis, reactivity, and the specialized protocols needed for its incorporation into peptides, making it a prime example of how tailored chemical building blocks can drive innovation at the interface of chemistry and biology.

References

  • Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1–18.1.28. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic Acid. Retrieved from [Link]

  • Sanderson, J. M. (n.d.). The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • Peters, F. B., Lee, H. J., & Schultz, P. G. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Chemistry & Biology, 16(2), 148–152. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Peters, F. B., Lee, H. J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & Biology, 16(2), 148-152. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. Retrieved from [Link]

  • Novartis OAK. (2013). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Retrieved from [Link]

  • ResearchGate. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine | Request PDF. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2006). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical Sciences, 95(12), 2641-2655.
  • Frontiers. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Scilit. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Semantic Scholar. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Retrieved from [Link]

  • MDPI. (2021). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

  • The University of Melbourne. (n.d.). Isomer differentiation via collision-induced dissociation: The case of protonated a-, β2- and β3-phenylalanines and their derivatives. Retrieved from [Link]

  • Baker, D. H. (1979). Utilization of isomers and analogs of amino acids and other sulfur-containing compounds. Progress in Food & Nutrition Science, 3(4), 103-134.
  • Witham, S., Tal-Gan, Y., & Glembotski, C. C. (2014). Comparative Performance of High-Throughput Methods for Protein pKa Predictions.
  • Molnár, G. A., Wagner, Z., & Wittmann, I. (2012). Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review. Current Medicinal Chemistry, 19(18), 2949–2961.

Sources

A Comprehensive Technical Guide to the Synthesis of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid, an unnatural amino acid, has garnered significant attention within the scientific community, particularly for its application as a photocleavable residue in peptides and proteins.[1][2][3] Its incorporation allows for precise spatiotemporal control over biological processes, making it an invaluable tool in chemical biology and drug discovery. This guide provides an in-depth exploration of the synthetic strategies for obtaining this chiral building block, with a focus on a robust and scalable chemoenzymatic approach. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed experimental protocols, and discuss alternative methodologies, thereby offering a comprehensive resource for researchers and professionals in the field.

Introduction: The Significance of this compound

Unnatural amino acids are pivotal in modern biochemical research and pharmaceutical development, offering novel functionalities not found in the canonical twenty proteinogenic amino acids.[4] this compound, also known as D-2-nitrophenylalanine, is a prime example. The presence of the ortho-nitro group on the phenyl ring bestows unique photochemical properties.[1][3] Upon irradiation with UV light, the polypeptide backbone at the site of this amino acid can be cleaved, enabling the controlled activation or deactivation of peptides and proteins.[1][2][3] This photocaging strategy is a powerful tool for studying protein function, signal transduction, and for the development of light-activated therapeutics.

The stereochemistry of the amino acid is crucial for its biological activity and incorporation into peptides. The (R)-configuration, or D-form, is often utilized to enhance peptide stability against enzymatic degradation or to achieve specific conformational constraints. This guide will focus on the synthesis of the enantiomerically pure (R)-isomer.

Strategic Pathways to Enantiopure Unnatural Amino Acids

The synthesis of enantiopure compounds like this compound can be approached through several strategic routes:

  • Asymmetric Synthesis: This "gold standard" approach aims to create the desired stereocenter from achiral or prochiral precursors using chiral catalysts or auxiliaries. Modern methods, such as photoredox-mediated C-O bond activation, offer elegant and efficient ways to construct a variety of unnatural amino acids.[5]

  • Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials.[6][7] For instance, D-serine could serve as a chiral precursor, with its stereocenter being carried through the synthetic sequence.[8]

  • Resolution of Racemates: In this classical yet highly effective approach, a racemic mixture of the target molecule is synthesized, followed by separation of the enantiomers. This can be achieved through various methods, including diastereomeric salt formation or, more efficiently, through enzymatic kinetic resolution.

This guide will provide a detailed protocol for a chemoenzymatic method, which combines a classical organic synthesis to produce the racemate with a highly selective enzymatic resolution step. This approach is often favored for its robustness, scalability, and the high enantiopurity of the final product.

Featured Synthetic Route: A Chemoenzymatic Approach

Our featured route begins with the synthesis of racemic N-acetyl-2-nitrophenylalanine via the Erlenmeyer-Plöchl reaction, followed by an enzymatic kinetic resolution using penicillin G acylase.

Workflow Overview

G cluster_0 Part A: Racemate Synthesis cluster_1 Part B: Enzymatic Resolution cluster_2 Part C: Isolation & Final Product A 2-Nitrobenzaldehyde C Acetic Anhydride, Sodium Acetate A->C B N-Acetylglycine B->C D Azlactone Intermediate C->D Erlenmeyer-Plöchl Reaction E Hydrolysis (NaOH) D->E F N-Acetyl-DL-2-nitrophenylalanine E->F G N-Acetyl-DL-2-nitrophenylalanine H Penicillin G Acylase G->H pH 7.5-8.0, Water I (R)-N-Acetyl-2-nitrophenylalanine (unreacted) H->I J (S)-2-Amino-3-(2-nitrophenyl)propanoic acid H->J K (R)-N-Acetyl-2-nitrophenylalanine L Acid Hydrolysis (HCl) K->L M This compound L->M

Caption: Chemoenzymatic synthesis workflow.

Part A: Synthesis of N-Acetyl-DL-2-nitrophenylalanine

The Erlenmeyer-Plöchl synthesis is a classic method for preparing N-acyl amino acids. It involves the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride and a weak base, typically sodium acetate, to form an azlactone (oxazolone). Subsequent hydrolysis of the azlactone intermediate yields the desired N-acyl amino acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride.

  • Heating: Heat the mixture under reflux with constant stirring for 1-2 hours. The reaction mixture will typically turn a deep reddish-brown color.

  • Hydrolysis of the Azlactone: After cooling the reaction mixture to room temperature, carefully add water to hydrolyze the excess acetic anhydride and the azlactone intermediate. This step is exothermic and should be performed in a well-ventilated fume hood.

  • Isolation of the Racemic Product: The crude N-acetyl-DL-2-nitrophenylalanine will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reagent/MaterialMolar EquivalentNotes
2-Nitrobenzaldehyde1.0Starting aldehyde.
N-Acetylglycine1.2Provides the amino acid backbone.
Anhydrous Sodium Acetate1.0Base catalyst.
Acetic Anhydride2.5 - 3.0Reagent and solvent.
WaterExcessFor hydrolysis.
Ethanol (for recrystallization)As neededFor purification.
Part B: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. It relies on the stereoselectivity of an enzyme to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. In this case, we utilize an acylase, such as Penicillin G Acylase (PGA), which selectively hydrolyzes the N-acetyl group of the (S)-enantiomer, leaving the (R)-N-acetyl-amino acid largely unreacted.[9]

Experimental Protocol:

  • Substrate Preparation: Dissolve the synthesized N-acetyl-DL-2-nitrophenylalanine in an aqueous buffer solution (e.g., phosphate buffer, pH 7.5-8.0). The pH should be adjusted carefully as it is critical for enzyme activity.

  • Enzymatic Reaction: Add the acylase enzyme (e.g., immobilized Penicillin G Acylase) to the substrate solution. Maintain the temperature at an optimal level for the enzyme (typically 30-40 °C) with gentle agitation.

  • Monitoring the Reaction: The progress of the resolution can be monitored by measuring the consumption of the (S)-enantiomer or the formation of the (S)-amino acid using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • Enzyme Removal: If using an immobilized enzyme, it can be easily removed by filtration for reuse. If a soluble enzyme is used, it can be denatured and precipitated by heat or pH change.

Reagent/MaterialRoleNotes
N-Acetyl-DL-2-nitrophenylalanineRacemic substrate
Penicillin G Acylase (immobilized)BiocatalystHighly selective for the (S)-enantiomer.[9]
Phosphate Buffer (pH 7.5-8.0)Reaction mediumMaintains optimal pH for enzyme activity.
Sodium Hydroxide (dilute solution)pH adjustmentTo maintain the pH as the reaction produces the free amino acid.
Part C: Isolation of this compound

After the enzymatic resolution, the reaction mixture contains the (S)-amino acid and the unreacted (R)-N-acetyl-amino acid. These can be separated based on their different chemical properties.

Experimental Protocol:

  • Separation: Acidify the reaction mixture to a low pH (e.g., pH 2-3) with hydrochloric acid. This will protonate the carboxylic acid groups. The less polar (R)-N-acetyl-2-nitrophenylalanine can then be extracted into an organic solvent (e.g., ethyl acetate). The more polar (S)-amino acid will remain in the aqueous layer.

  • Hydrolysis of the (R)-N-acetyl derivative: Take the organic extract containing the (R)-N-acetyl-2-nitrophenylalanine, evaporate the solvent, and subject the residue to acid hydrolysis (e.g., refluxing with 6M HCl) to remove the acetyl group.

  • Purification and Isolation: After hydrolysis, the solution is neutralized to the isoelectric point of the amino acid to precipitate the product. The solid this compound is then collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum.

Alternative Synthetic Strategies

While the chemoenzymatic route is robust, other strategies are also viable and may be preferred depending on the available resources and expertise.

Asymmetric Synthesis

Direct asymmetric synthesis offers the most elegant and atom-economical route. For instance, asymmetric hydrogenation of a corresponding dehydroamino acid precursor using a chiral rhodium catalyst is a well-established method for producing a wide range of enantiopure amino acids.[10] More recently, photoredox catalysis has emerged as a powerful tool for the synthesis of unnatural amino acids under mild conditions.[5]

Chiral Pool Synthesis

A chiral pool approach would involve starting with an enantiopure building block like D-serine.[8][11] The synthesis would involve modification of the side chain of D-serine to introduce the 2-nitrophenyl group while retaining the stereochemistry at the alpha-carbon. This approach can be very effective if a concise synthetic route can be devised.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of high purity. For the related 2-Nitro-L-phenylalanine, a melting point of 223 °C has been reported.

  • Optical Rotation: The specific rotation, measured using a polarimeter, will confirm the enantiomeric purity of the (R)-isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is a critical enabling technology for advanced research in chemical biology and drug discovery. The chemoenzymatic route presented in this guide, which combines a classical Erlenmeyer-Plöchl synthesis with a highly selective enzymatic resolution, represents a practical and scalable method for obtaining this valuable compound in high enantiopurity. As the demand for sophisticated molecular tools continues to grow, robust and well-documented synthetic procedures, such as the one detailed herein, are indispensable for the scientific community.

References

  • PrepChem. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from [Link]

  • Mihovilovic, M. D., et al. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
  • Peters, F. B., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC.
  • Alvey, G. R., et al. (2024).
  • Williams, R. M. (1989). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Elsevier.
  • Google Patents. (n.d.). Synthesis method of L-p-nitrophenylalanine.
  • Contreras-Cruz, D. A., et al. (2022). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules.
  • Baran, P. S. (n.d.). Creativity from the Chiral Pool: Amino Acids. Retrieved from [Link]

  • Li, W., et al. (2015).
  • University of North Texas. (n.d.). Chiral Pool. Retrieved from [Link]

  • PubMed. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

  • D'Andrea, F., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI.
  • Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide.
  • Google Patents. (n.d.). Racemate resolution of primary and secondary amines by enzyme-catalyzed acylation.
  • Secundo, F., et al. (1999). Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled Water Activity.
  • Kim, K. S., et al. (2000).
  • Zhang, M., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Retrieved from [Link]

  • Sutton, P. W., & Whittall, J. (Eds.). (2012). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation.
  • University of York. (n.d.).
  • ResearchGate. (n.d.). Stereoselective Synthesis of Chiral Furan Amino Acid Analogues of d - and l Serine from d Sugars. Retrieved from [Link]

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An In-depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a non-canonical amino acid of significant interest to researchers in drug development and peptide chemistry. We will delve into its unique chemical structure, methods for its stereoselective synthesis, and its critical role as a versatile building block, particularly as a photocleavable moiety in advanced peptide synthesis.

Introduction: The Significance of Non-Canonical Amino Acids

The twenty proteinogenic amino acids form the fundamental basis of peptides and proteins. However, the incorporation of non-canonical amino acids, such as this compound, into peptide chains offers a powerful strategy to introduce novel functionalities, enhance therapeutic properties, and probe biological processes.[1] These tailored building blocks can confer increased stability against enzymatic degradation, modulate receptor binding affinity, and introduce unique spectroscopic or reactive handles.

This compound, also known as (R)-2-nitrophenylalanine, is a derivative of the aromatic amino acid phenylalanine. The presence of a nitro group on the ortho position of the phenyl ring is the key to its unique chemical properties and applications, most notably its use in photochemistry.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the utility of this compound is a thorough examination of its chemical structure and inherent properties.

Molecular Structure:

The structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 2-nitrobenzyl side chain. The "(R)" designation in its name refers to the stereochemical configuration at the chiral alpha-carbon, following the Cahn-Ingold-Prelog priority rules.

Below is a DOT script representation of the chemical structure of this compound.

chemical_structure cluster_backbone Amino Acid Backbone cluster_sidechain 2-Nitrobenzyl Side Chain C_alpha N H₂N COOH COOH C_alpha->COOH H H C_alpha->H C_beta CβH₂ C_alpha->C_beta C1 C1 C_beta->C1 C2 C2 C1->C2 C3 C3 C2->C3 NO2 NO₂ C2->NO2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [2]
CAS Number 169383-17-9[2]
Appearance Solid[3]
Purity ≥98%[2]

Stereoselective Synthesis Strategies

Conceptual Approaches:

  • Asymmetric Synthesis: This "chiral approach" aims to directly produce the (R)-enantiomer.[4] Methods such as asymmetric hydrogenation of a suitable prochiral precursor or the use of chiral auxiliaries can be employed to control the stereochemistry of the alpha-carbon.[5]

  • Chiral Resolution: This "racemic approach" involves the synthesis of a racemic mixture of 2-Amino-3-(2-nitrophenyl)propanoic acid, followed by the separation of the (R) and (S) enantiomers.[6] Techniques for chiral resolution include:

    • Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

    • Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer.

    • Chiral Chromatography: Employing a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.[6]

A general representation of a synthetic and resolution workflow is depicted below.

synthesis_workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution start Prochiral Precursor racemic_synthesis Chemical Synthesis start->racemic_synthesis racemic_product Racemic 2-Amino-3-(2-nitrophenyl)propanoic acid racemic_synthesis->racemic_product resolution_step Chiral Resolution (e.g., Chiral HPLC, Enzymatic) racemic_product->resolution_step r_isomer (R)-Isomer resolution_step->r_isomer s_isomer (S)-Isomer resolution_step->s_isomer

Caption: General workflow for the synthesis and chiral resolution.

Spectroscopic and Chromatographic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals would include those for the aromatic protons on the nitrophenyl ring, the alpha-hydrogen, and the beta-hydrogens of the side chain.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Distinct signals are expected for the carboxylic acid carbon, the alpha-carbon, the beta-carbon, and the carbons of the aromatic ring.

While specific spectral data for the isolated this compound is not widely published, analysis of peptides incorporating this amino acid has been performed using high-resolution NMR.[7]

4.2. Infrared (IR) Spectroscopy:

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Characteristic absorption bands are expected for:

  • O-H stretch of the carboxylic acid (broad band, ~3300-2500 cm⁻¹)[8]

  • N-H stretch of the amino group (~3400-3200 cm⁻¹)

  • C=O stretch of the carboxylic acid (~1725-1700 cm⁻¹)[8]

  • N-O asymmetric and symmetric stretches of the nitro group (~1550-1500 cm⁻¹ and ~1360-1300 cm⁻¹)

  • C-H stretches of the aromatic ring and alkyl chain

4.3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.[7]

4.4. High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of the synthesized compound. Chiral HPLC, using a chiral stationary phase, is essential for determining the enantiomeric excess (e.e.) of the (R)-isomer.[6]

Applications in Peptide Synthesis and Drug Development

The primary application of this compound lies in its use as a photocleavable building block in solid-phase peptide synthesis (SPPS).[7][9]

5.1. Photocleavable Linkers and Protecting Groups:

The 2-nitrobenzyl group is a well-established photolabile protecting group.[10] Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes a photochemical rearrangement, leading to the cleavage of a nearby chemical bond.[7] This property is exploited in several ways:

  • Photocleavable Linkers: By incorporating this amino acid into a peptide chain, the peptide backbone itself can be cleaved at a specific site upon photoirradiation.[7] This allows for the controlled release of peptide fragments or the activation of a pro-drug in a spatially and temporally controlled manner.[9]

  • Caged Compounds: The 2-nitrobenzyl moiety can be used to "cage" a bioactive molecule, rendering it inactive. Photolysis removes the caging group, releasing the active compound.

The mechanism of photocleavage involves the formation of a cinnoline derivative and a C-terminal carboxylate group.[7]

photocleavage_workflow Peptide Peptide with (R)-2-NPA UV_Light UV Irradiation (e.g., 350 nm) Peptide->UV_Light Cleavage Backbone Cleavage UV_Light->Cleavage Fragments Peptide Fragments Cleavage->Fragments

Caption: Workflow of photocleavage in a peptide containing (R)-2-nitrophenylalanine.

5.2. Solid-Phase Peptide Synthesis (SPPS) Integration:

For use in SPPS, this compound is typically protected at its N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] The Fmoc-protected version, Fmoc-(R)-2-Amino-3-(2-nitrophenyl)propanoic acid, can be incorporated into a growing peptide chain using standard SPPS protocols.[11]

Standard Fmoc-SPPS Cycle for Incorporation:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group from the N-terminal amino acid on the resin-bound peptide is removed using a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed to remove excess reagents.

  • Amino Acid Activation and Coupling: Fmoc-(R)-2-Amino-3-(2-nitrophenyl)propanoic acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.

  • Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

  • Cycle Repetition: These steps are repeated for each subsequent amino acid in the desired peptide sequence.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.[12]

Conclusion

This compound is a valuable tool for researchers and scientists in the field of peptide chemistry and drug development. Its unique photocleavable properties, enabled by the ortho-nitrobenzyl side chain, allow for the precise control of peptide structure and function. While the stereoselective synthesis can be challenging, established methods for asymmetric synthesis and chiral resolution provide viable pathways to obtain this important non-canonical amino acid. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the utility of specialized building blocks like this compound will undoubtedly expand.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [URL not available]
  • Peters, F. B., Brock, A., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & biology, 16(2), 148–152. [Link]

  • Zhang, Y., Xi, W., & Li, Z. (2024). Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Kessler, M., & Spitler, R. (2014). Synthesis and characterization of a photocleavable collagen-like peptide. Beilstein journal of organic chemistry, 10, 2399–2405. [Link]

  • Spitler, R., & Kessler, M. (2016). Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Beilstein journal of organic chemistry, 12, 2230–2236. [Link]

  • Alvey, G. R., Stepanova, E. V., Shatskiy, A., Lantz, J., Willemsen, R., Munoz, A., Dinér, P., & Kärkäs, M. D. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical science, 15(20), 7316–7323. [Link]

  • Alvey, G. R., Stepanova, E. V., Shatskiy, A., Lantz, J., Willemsen, R., Munoz, A., Dinér, P., & Kärkäs, M. D. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(20), 7316-7323. [Link]

  • SpectraBase. (R)-2-AMINO-2-METHYL-3-PHENYL-PROPANOIC-ACID. [Link]

  • Peters, F. B., Brock, A., & Schultz, P. G. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Request PDF. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides (pp. 249-303). Humana Press. [URL not available]
  • El-Garhy, M., & El-Mowafy, A. M. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3901. [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • de la Ossa, D., & de la Pradilla, R. F. (2018). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Symmetry, 10(11), 605. [Link]

  • PubChem. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL not available]
  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Peters, F. B., Brock, A., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed. [Link]

  • Majumdar, D., Saha, R., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Semantic Scholar. [Link]

  • SciSpace. Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. [Link]

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physical and chemical properties of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Introduction

This compound is a non-canonical amino acid, a derivative of phenylalanine bearing a nitro group at the ortho position of the phenyl ring. Such modified amino acids are fundamental tools for researchers, scientists, and drug development professionals. They serve as specialized building blocks that introduce unique structural, chemical, and biological properties into peptides and small molecules. The strategic placement of the nitro group and the defined stereochemistry at the alpha-carbon make this compound particularly valuable for creating novel therapeutic agents, molecular probes, and advanced biomaterials. This guide provides a comprehensive overview of its core properties, analytical characterization, chemical behavior, applications in drug discovery, and essential safety protocols, offering a senior application scientist's perspective on its practical use.

Core Molecular Attributes

The foundational characteristics of a molecule dictate its behavior and potential applications. For this compound, its identity is defined by its specific molecular structure, stereochemistry, and resulting physicochemical properties.

Chemical Structure and Stereochemistry

The molecule consists of a propanoic acid backbone with an amino group at the C2 (alpha) position and a 2-nitrophenyl group attached to the C3 (beta) position. The "(R)" designation specifies the absolute stereochemistry at the chiral alpha-carbon, which is a critical determinant of its biological activity and interaction with other chiral molecules like proteins and enzymes.

Molecular Structure:

  • Core: Alanine backbone.

  • Side Chain: A benzyl group substituted with a nitro (NO₂) group at the ortho- (position 2) of the phenyl ring.

  • Functional Groups: Carboxylic acid (-COOH), primary amine (-NH₂), and a nitroaromatic system.

Physicochemical Properties

The key quantitative data for this compound are summarized below. These parameters are essential for experimental design, including reaction setup, solvent selection, and analytical method development.

PropertyValueSource
CAS Number 169383-17-9[1]
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molecular Weight 210.19 g/mol [1][2][3]
Appearance White to pale brown solid/powder[2][4]
Purity ≥97.5% to ≥98%[1][4]
Solubility Limited aqueous solubility is expected. A related isomer, (R)-2-Amino-3-(4-nitrophenyl)propanoic acid, is soluble in water at 4 mg/mL with heating.[5]
Stability Stable under recommended storage conditions (cool, dry, well-ventilated place).[6][7]

Spectroscopic and Analytical Characterization

Validating the identity, purity, and structure of this compound is a prerequisite for its use in any research or development context. This involves a combination of spectroscopic and chromatographic techniques.

Principles of Characterization

The causality behind selecting specific analytical techniques is rooted in the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. The distinct chemical environments of the protons and carbons, particularly in the aromatic region, provide a unique fingerprint of the molecule and confirm the ortho-substitution pattern.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight with high precision, confirming the elemental composition. Fragmentation patterns can further elucidate the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. Characteristic stretches for the N-H (amine), O-H (carboxylic acid), C=O (carbonyl), and N=O (nitro) bonds are expected.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing purity. A well-designed method can separate the target compound from starting materials, byproducts, or its enantiomer.

Expected Spectral Signatures

While specific experimental data is not provided in the search results, the expected spectral characteristics can be predicted based on the known structure:

  • ¹H NMR: One would expect to see distinct signals for the aromatic protons (4H, complex multiplet pattern), the alpha-proton (1H, triplet or doublet of doublets), the beta-protons (2H, multiplet), and exchangeable protons for the amine (-NH₂) and carboxylic acid (-COOH) groups.

  • ¹³C NMR: Signals corresponding to the carboxyl carbon (~170-175 ppm), the aromatic carbons (6 signals, ~120-150 ppm), the alpha-carbon (~55 ppm), and the beta-carbon (~35-40 ppm) would be anticipated.

  • Mass Spectrometry (ESI+): The expected parent ion peak would be [M+H]⁺ at m/z 211.07.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a robust, self-validating starting point for determining the purity of the compound. The inclusion of a standard and controlled conditions ensures reproducibility.

Objective: To determine the chemical purity of this compound.

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine and carboxylate functionalities. The water/acetonitrile system is standard for reverse-phase separation of moderately polar compounds.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Rationale: Dissolving the sample in the mobile phase minimizes injection solvent effects that can distort peak shape.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

    • Rationale: 254 nm is a common wavelength for aromatic compounds, while the nitrophenyl group should also absorb near 280 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Chemical Properties and Reactivity

The utility of this compound as a building block stems from the reactivity of its three key functional domains: the amino group, the carboxylic acid, and the nitroaromatic ring.

Reactivity Profile
  • Amino Group: The primary amine is nucleophilic and basic. It readily undergoes standard reactions such as acylation to form amides. This is the basis for its incorporation into a peptide chain, typically after protection with an Fmoc or Boc group.

  • Carboxylic Acid Group: This acidic group can be deprotonated to form a carboxylate salt or esterified to protect it or modify its properties. It is the site of activation (e.g., with carbodiimides) for forming a peptide bond with the amino group of another amino acid.

  • Nitroaromatic System: The nitro group is a versatile functional handle.

    • It is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.

    • It can be readily reduced to a primary aniline (-NH₂), which opens up a vast array of subsequent chemical transformations, such as diazotization or amide coupling. This two-step modification is a powerful strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Stability and Storage

The compound is generally stable under normal laboratory conditions.[7] For long-term viability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7]

Incompatible Materials

To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[6][8]

Role in Drug Discovery and Development

The unique structure of this compound makes it a strategic asset in the synthesis of complex therapeutic molecules.

Application as a Chiral Building Block

In drug development, stereochemistry is paramount, as different enantiomers of a drug can have vastly different efficacy and safety profiles. The defined (R)-configuration of this amino acid allows for the precise, stereocontrolled construction of drug candidates.[9] This is critical for ensuring specific interactions with biological targets like enzymes or receptors.

Utility in Peptide Synthesis and Peptidomimetics

Incorporating non-canonical amino acids like this one into peptides is a proven strategy to overcome the limitations of natural peptide drugs, such as poor metabolic stability and low bioavailability.[10] This building block can be used to:

  • Introduce conformational constraints into a peptide backbone.

  • Serve as a precursor to other functionalities via reduction of the nitro group.

  • Create peptidomimetics where the typical peptide structure is altered to improve drug-like properties.[9]

The general workflow for its use in solid-phase peptide synthesis (SPPS) is outlined below.

G A (R)-2-Amino-3- (2-nitrophenyl)propanoic acid B Fmoc Protection of Amino Group A->B  [1] C Fmoc-(R)-AANP-OH (Activated Building Block) B->C  [2] D Solid-Phase Peptide Synthesis (Coupling to Resin/Peptide Chain) C->D  [3] E Iterative Deprotection & Coupling Cycles D->E  [4] F Cleavage from Resin & Side-Chain Deprotection E->F  [5] G Final Peptide containing the non-canonical residue F->G  [6]

Caption: Workflow for using the amino acid in peptide synthesis.

The Nitro Group as a Functional Handle

The nitro group is not merely a structural feature; it is a latent functional group. Its reduction to an amine provides a site for conjugating other molecules, such as:

  • Payloads in antibody-drug conjugates (ADCs).

  • Fluorescent tags for imaging and diagnostic applications.

  • Solubilizing groups to improve pharmacokinetic properties.[9]

Safety, Handling, and Disposal

As a senior scientist, ensuring a culture of safety is paramount. Adherence to proper handling procedures is non-negotiable.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound presents the following potential hazards:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Recommended Handling Procedures

A logical approach to safe handling involves layering engineering controls and personal protective equipment (PPE).

G cluster_0 Risk Assessment cluster_1 Control Measures A Identify Hazards: Skin, Eye, Respiratory Irritant B Engineering Controls: Use in a chemical fume hood. A->B Mitigate C Personal Protective Equipment (PPE) B->C D Safety Goggles with side-shields C->D E Chemical-Resistant Gloves (e.g., Nitrile) C->E F Lab Coat C->F

Caption: Logic for selecting controls and PPE for safe handling.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side-shields.[6]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile).[6]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.[6]

  • Hygiene: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that empowers innovation in drug discovery and chemical biology. Its defined stereochemistry, coupled with the versatile reactivity of its amino, carboxyl, and nitro functionalities, provides chemists with a reliable building block for constructing novel molecules with tailored properties. Understanding its physical characteristics, analytical signatures, and safety requirements is essential for leveraging its full potential in a research and development setting.

References

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  • (R)-2-AMINO-2-METHYL-3-PHENYL-PROPANOIC-ACID - SpectraBase. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

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  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2022). MDPI. Retrieved January 8, 2026, from [Link]

  • (2R)-2-amino-3-phenylpropanoic acid;methane | C10H15NO2 | CID 66705957 - PubChem. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

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An In-Depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid: A Versatile Tool for Photochemical Control in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a non-canonical amino acid that has garnered significant interest in the fields of chemical biology and drug development. Its unique photochemical properties make it an invaluable tool for the precise control of biological processes. This document serves as a core reference, detailing its chemical identity, synthesis, physicochemical properties, and key applications, with a particular focus on its role as a photocleavable moiety.

Core Identification and Chemical Profile

This compound, also known as D-2-nitrophenylalanine, is a derivative of the amino acid phenylalanine. The defining feature of this compound is the nitro group positioned at the ortho-position of the phenyl ring, which imparts its photosensitive nature.

Chemical Structure:

Figure 1: Core identification of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.

Table 1: Physicochemical Properties

PropertyValueSource
AppearanceWhite to pale brown powder-
Purity≥98%[1]
Storage2-8°C-
Molecular Weight210.19[2][3]
Molecular FormulaC9H10N2O4[2][3]

While specific, publicly available spectroscopic data for the free amino acid is limited, analysis of peptides incorporating this moiety has been reported.[4] Characterization is typically performed using standard analytical techniques.

Expected Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, the alpha- and beta-protons of the amino acid backbone, and the amine and carboxylic acid protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group.

    • ¹³C NMR: Would display distinct resonances for the nine carbon atoms, including the carboxyl carbon, the alpha- and beta-carbons, and the six aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be expected to show the molecular ion peak [M+H]⁺ at m/z 211.07.[5]

  • Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the nitro group (N-O stretching).

Synthesis and Enantioselective Control

The synthesis of nitrophenylalanine derivatives is often achieved through the nitration of phenylalanine.[6] However, achieving regioselectivity (ortho, meta, para) and enantioselectivity for the (R)-isomer requires specific synthetic strategies. One common approach involves the nitration of L-phenylalanine, which can yield a mixture of isomers that require separation.[6]

For the specific enantioselective synthesis of this compound, enzymatic or chiral auxiliary-based methods are often employed to ensure high enantiomeric purity, which is critical for its applications in biological systems.

Illustrative Synthetic Workflow:

G cluster_0 Enantioselective Synthesis Starting Material Protected D-Phenylalanine or Chiral Precursor Nitration Regioselective Nitration Starting Material->Nitration e.g., HNO3/H2SO4 Deprotection Removal of Protecting Groups Nitration->Deprotection e.g., Acid/Base Hydrolysis Purification Chromatographic Purification Deprotection->Purification e.g., HPLC Final Product This compound Purification->Final Product

Figure 2: Generalized workflow for the enantioselective synthesis.

Core Application: Photocleavage in Peptides and Proteins

The primary utility of this compound lies in its ability to act as a photochemically cleavable amino acid.[4][7][8] When incorporated into a peptide or protein sequence, irradiation with UV light (typically around 365 nm) can induce site-specific cleavage of the polypeptide backbone.[4]

Mechanism of Photocleavage:

The photocleavage mechanism is a unique, cinnoline-forming reaction.[4][7] Upon photolysis, the nitro group undergoes a rearrangement, leading to a series of intramolecular reactions that culminate in the cleavage of the peptide bond C-terminal to the 2-nitrophenylalanine residue.[4] This process results in a C-terminal carboxylate and an N-terminal cinnoline group.[4]

G cluster_0 Photocleavage Pathway Peptide Peptide with this compound Irradiation UV Irradiation (365 nm) Peptide->Irradiation Excited State Excited Nitro Group Irradiation->Excited State Rearrangement Intramolecular Rearrangement Excited State->Rearrangement Cleavage Peptide Bond Cleavage Rearrangement->Cleavage Products C-terminal Carboxylate + N-terminal Cinnoline Cleavage->Products

Figure 3: Simplified diagram of the photocleavage mechanism.

This precise control over protein cleavage offers a powerful method for activating or deactivating functional peptides and proteins with high spatial and temporal resolution, both in vitro and in living cells.[4][9]

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11]

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-(R)-2-Amino-3-(2-nitrophenyl)propanoic acid using a suitable coupling reagent (e.g., HBTU, HCTU) and a base (e.g., DIPEA) in DMF.[12]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).[12]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas:

  • "Caged" Peptides and Proteins: Biologically active peptides or proteins can be rendered inactive by the strategic incorporation of this amino acid. Subsequent irradiation releases the active molecule at a specific time and location, allowing for precise studies of its function.

  • Drug Delivery: Photocleavable linkers based on this amino acid can be used to conjugate drugs to delivery vehicles. The drug can then be released at the target site upon light exposure, potentially reducing off-target effects.

  • Probing Protein Structure and Function: Site-specific cleavage can be used to generate protein fragments for structural or functional analysis.

  • Development of Photo-responsive Biomaterials: Incorporation of this amino acid into hydrogels or other biomaterials can create materials that change their properties (e.g., degrade) in response to light.

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers. Its well-defined photochemical properties allow for the precise spatiotemporal control of peptide and protein function. As our understanding of biological systems becomes more nuanced, the ability to manipulate these systems with such precision will undoubtedly lead to new discoveries and therapeutic strategies.

References

  • Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & biology, 16(2), 148–152. [Link]

  • Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed, 19246005. [Link]

  • Request PDF. (2025, August 10). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ResearchGate. [Link]

  • Novartis OAK. (2013, January 31). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. [Link]

  • Semantic Scholar. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. [Link]

  • SpectraBase. (R)-2-AMINO-2-METHYL-3-PHENYL-PROPANOIC-ACID. [Link]

  • ResearchGate. (2025, August 5). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. [Link]

  • PubMed. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. [Link]

  • PubChem. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]

  • ResearchGate. (2025, August 7). Study on the synthesis of L-4-nitrophenylalanine. [Link]

  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Organics, 3(2), 137-149. [Link]

  • This compound, min 98%, 100 mg. [Link]

  • Semantic Scholar. Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. [Link]

  • SpringerLink. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Electronic Journal of Biotechnology. (2020). Peptides, solid-phase synthesis and characterization. [Link]

  • National Center for Biotechnology Information. (2025, August 8). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 15(1), 1-9. [Link]

  • Semantic Scholar. Concept and early development of solid-phase peptide synthesis. [Link]

  • ChemRxiv. (2025). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. [Link]

  • National Center for Biotechnology Information. (2021). Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. Analytical Chemistry, 93(8), 3848–3856. [Link]

  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(11), 748. [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Chiral Phenylalanine Analogs

In the landscape of modern drug discovery and chemical biology, the incorporation of unnatural amino acids into peptides and other molecular frameworks is a cornerstone of innovation. These non-proteinogenic amino acids offer a sophisticated toolkit for modulating the pharmacological and physicochemical properties of bioactive molecules. Among these, derivatives of phenylalanine are of particular interest due to their aromatic nature, which often plays a critical role in molecular recognition. (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, an enantiomerically pure analog of phenylalanine, represents a valuable building block for researchers. The strategic placement of a nitro group on the ortho position of the phenyl ring introduces unique electronic and steric properties, opening avenues for novel molecular designs and applications, such as photocleavable linkers in proteomics and as a precursor for other functionalized amino acids. This guide provides a comprehensive overview of the synthetic strategies and characterization of this important molecule.

Physicochemical and Spectroscopic Data

A thorough characterization is paramount for confirming the identity and purity of the synthesized compound. Below is a summary of the expected data for this compound.

PropertyValue
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Appearance White to off-white solid
¹H NMR (500 MHz, D₂O) Expected shifts (δ, ppm): 7.8-8.0 (d), 7.5-7.7 (m), 7.3-7.5 (m), 4.2-4.4 (t), 3.3-3.5 (m)
¹³C NMR (125 MHz, D₂O) Expected shifts (δ, ppm): 175-177 (C=O), 148-150 (C-NO₂), 133-135, 128-130, 124-126, 55-57 (α-C), 35-37 (β-C)
Mass Spectrometry (ESI+) m/z: 211.06 [M+H]⁺

Asymmetric Synthesis via Chiral Ni(II) Complex

The controlled synthesis of enantiomerically pure amino acids is a significant challenge in organic chemistry. One of the most robust and scalable methods for producing α-amino acids with high enantiomeric excess is the use of chiral auxiliaries. The method developed by Soloshonok and coworkers, utilizing a chiral Ni(II) complex of a glycine Schiff base, provides an excellent framework for the asymmetric synthesis of this compound.[1]

Causality Behind the Experimental Choices

The success of this synthetic route hinges on the formation of a square-planar Ni(II) complex, which serves as a chiral nucleophilic glycine equivalent. The chiral ligand, derived from (S)-proline, creates a rigid and sterically defined environment around the glycine moiety. This steric hindrance dictates the direction from which the electrophile (in this case, 2-nitrobenzyl bromide) can approach, leading to a highly diastereoselective alkylation. The subsequent acidic workup cleaves the chiral auxiliary, which can be recovered and reused, and liberates the desired (R)-amino acid.

Experimental Protocol: Asymmetric Synthesis

Step 1: Formation of the Chiral Ni(II) Complex of Glycine

  • To a stirred suspension of (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide (1.0 eq) and glycine (1.1 eq) in methanol, add nickel(II) nitrate hexahydrate (1.1 eq).

  • Add sodium methoxide (2.2 eq) and reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated Ni(II) complex by filtration. Wash with methanol and dry under vacuum.

Step 2: Asymmetric Alkylation

  • Suspend the dried Ni(II) complex (1.0 eq) in acetonitrile.

  • Add 2-nitrobenzyl bromide (1.2 eq) and a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting complex.

  • Once the reaction is complete, remove the solvent under reduced pressure.

Step 3: Liberation of the (R)-Amino Acid

  • Dissolve the crude product from Step 2 in a mixture of methanol and 3M hydrochloric acid.

  • Stir the solution at 60°C for 4 hours to hydrolyze the Schiff base and release the amino acid.

  • Cool the mixture and remove the precipitated chiral auxiliary by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude this compound by ion-exchange chromatography.

Diagram of the Asymmetric Synthesis Workflow

Asymmetric_Synthesis cluster_0 Step 1: Complex Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Liberation ChiralAuxiliary Chiral Auxiliary ((S)-Proline derivative) Ni_Complex Chiral Ni(II) Complex of Glycine Schiff Base ChiralAuxiliary->Ni_Complex Glycine Glycine Glycine->Ni_Complex Ni_II Ni(NO₃)₂ Ni_II->Ni_Complex Alkylated_Complex Alkylated Ni(II) Complex Ni_Complex->Alkylated_Complex DBU, MeCN NitrobenzylBromide 2-Nitrobenzyl Bromide NitrobenzylBromide->Alkylated_Complex Final_Product This compound Alkylated_Complex->Final_Product HCl, MeOH

Caption: Workflow for the asymmetric synthesis of this compound.

Enzymatic Synthesis: A Green Alternative

The field of biocatalysis offers powerful and environmentally benign alternatives to traditional chemical synthesis. For the production of enantiomerically pure amino acids, enzymes such as phenylalanine ammonia lyases (PALs) and phenylalanine dehydrogenases (PDHs) are particularly relevant.

Engineered Phenylalanine Ammonia Lyases (PALs)

PALs catalyze the reversible deamination of L-phenylalanine to cinnamic acid. Through protein engineering, the substrate specificity and enantioselectivity of PALs can be altered. Recent studies have demonstrated the engineering of PALs for the asymmetric hydroamination of acrylic acids to produce D-amino acids with high enantiomeric excess.[2] This approach would involve the hydroamination of 2-nitrocinnamic acid.

Diagram of the Enzymatic Synthesis Logic

Enzymatic_Synthesis Substrate 2-Nitrocinnamic Acid + NH₃ Engineered_PAL Engineered Phenylalanine Ammonia Lyase (PAL) Substrate->Engineered_PAL Asymmetric Hydroamination Product This compound Engineered_PAL->Product

Caption: Conceptual workflow for the enzymatic synthesis of the target molecule.

Experimental Protocol: Enzymatic Synthesis
  • Prepare a buffered aqueous solution (e.g., pH 8.5-10) containing 2-nitrocinnamic acid and a high concentration of an ammonia source (e.g., ammonium carbonate).

  • Add the engineered PAL enzyme (as a whole-cell lysate or purified enzyme).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, acidify the reaction mixture to precipitate the product.

  • Collect the product by filtration and purify by recrystallization.

Conclusion

This compound is a valuable synthetic building block accessible through both robust chemical and promising enzymatic routes. The choice of synthetic strategy will depend on factors such as scale, available resources, and desired purity. The asymmetric synthesis using a chiral Ni(II) complex offers a well-established and scalable method with excellent enantiocontrol. The emerging enzymatic methods provide a greener and potentially more efficient alternative. The characterization data provided in this guide will aid researchers in verifying the successful synthesis of this important unnatural amino acid.

References

  • Soloshonok, V. A., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry, 83(15), 8042-8053. [Link]

  • Oppolzer, W., & Tamura, O. (1990). Asymmetric synthesis of α-amino acids via electrophilic amination of N-acyloxazolidinones. Tetrahedron Letters, 31(7), 991-994. [Link]

  • Belokon, Y. N., et al. (1997). Optimisation of the retroracemisation procedure for α-amino acids using (S)-2-[(N-alkylprolyl)amino]benzophenones, recyclable chiral auxiliaries. Tetrahedron: Asymmetry, 8(16), 2687-2696. [Link]

  • Kärkäs, M. D., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(19), 7316-7323. [Link]

  • Macmillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development, 25(8), 1966-1973. [Link]

  • PrepChem. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from [Link]

  • Turner, N. J., et al. (2022). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition, 61(38), e202206941. [Link]

  • Hollmann, F., & Gotor, V. (2017). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 15(3), 524-530. [Link]

  • MassBank. (2017). L-Tyrosine; LC-ESI-QTOF; MS2. Retrieved from [Link]

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A Technical Guide to the Mechanism of Action of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid and its Role as a Kynurenine 3-Monooxygenase Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kynurenine pathway (KP), the principal route of tryptophan catabolism, is a critical regulator of inflammation, immune response, and neuronal function.[1][2][3] Dysregulation of this pathway is strongly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[1][3][4] A key enzymatic control point in this pathway is Kynurenine 3-Monooxygenase (KMO), a mitochondrial enzyme that represents a prime therapeutic target.[4][5][6] This guide explores the mechanism of action of novel KMO inhibitors, using (R)-2-Amino-3-(2-nitrophenyl)propanoic acid as a representative chemical scaffold. Inhibition of KMO is a promising strategy to rebalance the pathway, shifting it away from the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[2][4][6] We will detail the molecular basis of KMO inhibition, the downstream signaling consequences, and provide validated experimental protocols for characterizing novel inhibitory compounds.

Introduction: The Kynurenine Pathway and the Strategic Importance of KMO

Over 95% of dietary tryptophan is metabolized through the kynurenine pathway, leading to the production of NAD+ and a host of neuroactive intermediates.[3] This pathway has a crucial bifurcation point at the metabolism of L-kynurenine.[2] The fate of L-kynurenine is determined by two competing enzymes:

  • Kynurenine Aminotransferases (KATs): These enzymes convert L-kynurenine into kynurenic acid (KYNA), a metabolite known for its neuroprotective properties, primarily through the antagonism of ionotropic glutamate receptors.[2]

  • Kynurenine 3-Monooxygenase (KMO): This FAD-dependent enzyme, located on the outer mitochondrial membrane, hydroxylates L-kynurenine to 3-hydroxykynurenine (3-HK).[5][6] This step commits the pathway towards the production of the excitotoxic NMDA receptor agonist quinolinic acid (QUIN) and the free-radical generator 3-HK.[2][6]

In neurodegenerative conditions, pro-inflammatory stimuli can upregulate pathway enzymes, leading to an overproduction of 3-HK and QUIN, which contribute to neuronal damage and death.[2][7] Therefore, inhibiting KMO presents a highly attractive therapeutic strategy. By blocking the conversion of kynurenine to 3-HK, KMO inhibitors not only prevent the formation of downstream neurotoxins but also increase the substrate pool of kynurenine available for KATs, thereby elevating the production of neuroprotective KYNA.[4][6] Phenylalanine derivatives, such as this compound, represent a class of structural analogues to the endogenous substrate L-kynurenine, making them logical candidates for investigation as KMO inhibitors.[]

Molecular Mechanism of KMO Inhibition

KMO is a flavin-dependent monooxygenase that utilizes FAD and NADPH to hydroxylate L-kynurenine.[][9] The catalytic cycle involves the reduction of FAD by NADPH, followed by the binding of molecular oxygen to form a reactive hydroperoxyflavin intermediate, which then hydroxylates the substrate.[9]

Inhibitors based on the aminopropanoic acid scaffold, such as the well-characterized compound UPF 648, act by competitively binding to the enzyme's active site.[10][11] Structural studies of KMO in complex with inhibitors have revealed the precise molecular interactions that underpin their mechanism.[9][11][12]

Causality of Inhibition:

  • Active Site Occupancy: The inhibitor binds in the same pocket as the natural substrate, L-kynurenine, physically preventing the substrate from accessing the catalytic machinery.[10][11]

  • Key Binding Interactions: The carboxylate group of the inhibitor forms critical hydrogen bonds with conserved active site residues (e.g., Arginine and Tyrosine).[11][12] The aromatic ring (the nitrophenyl group in our example) settles into a hydrophobic pocket flanked by several conserved residues, establishing stabilizing van der Waals interactions.[11][12]

  • Destabilization of the Catalytic Intermediate: The binding of the inhibitor perturbs the local active site structure.[11] This conformational change can prevent the productive binding of L-kynurenine and can also destabilize the crucial flavin C4a-hydroperoxide intermediate, effectively uncoupling NADPH oxidation from substrate hydroxylation and leading to the formation of hydrogen peroxide instead of 3-HK.[9][11]

The diagram below illustrates the central role of KMO and the therapeutic shift induced by its inhibition.

Kynurenine_Pathway cluster_main Tryptophan Metabolism cluster_neurotoxic Neurotoxic Branch Tryptophan Tryptophan L-Kynurenine L-Kynurenine Tryptophan->L-Kynurenine IDO/TDO 3-HK 3-HK L-Kynurenine->3-HK KMO KYNA KYNA L-Kynurenine->KYNA KATs QUIN Quinolinic Acid (QUIN) (Excitotoxin) 3-HK->QUIN Inhibitor (R)-2-Amino-3-(2-nitrophenyl) propanoic acid caption Figure 1: KMO Inhibition Diverts Pathway to Neuroprotection. protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5) B 2. Serially Dilute Test Compound (e.g., 100 µM to 1 nM) A->B D 4. Pre-incubate KMO Mix with Test Compound or Vehicle (10 min) B->D C 3. Prepare Enzyme/Cofactor Mix (Recombinant KMO, NADPH, FAD) C->D E 5. Initiate Reaction by Adding Substrate (L-Kynurenine) D->E F 6. Incubate at 37°C (e.g., 30 minutes) E->F G 7. Quench Reaction (e.g., with Trichloroacetic Acid) F->G H 8. Centrifuge to Pellet Protein G->H I 9. Analyze Supernatant via HPLC H->I J 10. Quantify 3-HK Product Peak Area I->J K 11. Calculate % Inhibition and Determine IC₅₀ via Non-linear Regression J->K caption Figure 2: Workflow for KMO Enzymatic Inhibition Assay.

Caption: Figure 2: Workflow for KMO Enzymatic Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for KMO activity (e.g., 50 mM HEPES, pH 7.5).

    • Test Compound: Create a serial dilution series of this compound (e.g., from 100 µM to 1 nM) in the assay buffer. Include a vehicle control (e.g., DMSO).

    • Enzyme/Cofactor Master Mix: In assay buffer, prepare a mix containing recombinant human KMO, NADPH, and FAD at their optimal concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the serially diluted test compound or vehicle control.

    • Add the Enzyme/Cofactor Master Mix to each well and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind.

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding a stock solution of L-kynurenine to all wells.

    • Incubate the plate at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Termination and Analysis:

    • Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples by reverse-phase HPLC with UV detection to separate and quantify the product, 3-hydroxykynurenine (3-HK).

  • Data Interpretation:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay for Pathway Modulation

This protocol assesses the inhibitor's ability to penetrate cells and alter KP metabolite production in a more physiologically relevant context (e.g., in microglia, which express KMO). [5] Step-by-Step Methodology:

  • Cell Culture: Plate microglial cells (e.g., BV-2 cell line) in a suitable medium and allow them to adhere overnight.

  • Cell Treatment:

    • Replace the medium with fresh medium containing a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS) to induce KP enzyme expression.

    • Concurrently, treat the cells with various concentrations of the test compound or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for metabolite production and accumulation in the supernatant.

  • Sample Collection: Collect the cell culture supernatant.

  • Metabolite Analysis: Analyze the concentrations of key metabolites (L-kynurenine, KYNA, 3-HK) in the supernatant using LC-MS/MS (Liquid Chromatography-Mass Spectrometry), which provides high sensitivity and specificity.

  • Data Interpretation:

    • A successful KMO inhibitor should cause a dose-dependent decrease in the concentration of 3-HK.

    • Simultaneously, it should lead to an increase in the levels of L-kynurenine (substrate backup) and, most importantly, a significant increase in the neuroprotective KYNA/3-HK ratio.

Quantitative Data and Expected Outcomes

The primary quantitative output from the in vitro assay is the IC₅₀ value, which measures the potency of the inhibitor. For context, established KMO inhibitors have demonstrated high potency.

InhibitorTargetIC₅₀ (nM)Key Characteristics
UPF 648 Human KMO20Potent, well-characterized tool compound; poor blood-brain barrier penetration. [10][11]
Ro 61-8048 Human KMO~70An early benchmark inhibitor; also limited by poor CNS permeability. [4][13]
Hypothetical Compound Human KMOTBDA novel compound like this compound would be considered a promising lead if it displays an IC₅₀ in the low nanomolar to low micromolar range.

TBD: To Be Determined through experimentation.

Conclusion and Future Directions

Targeting Kynurenine 3-Monooxygenase is a validated and highly promising therapeutic strategy for neurodegenerative diseases. [4][6]The mechanism of action relies on competitively inhibiting the enzyme to shift the metabolic flux of the kynurenine pathway away from neurotoxic products and towards the synthesis of neuroprotective kynurenic acid. Chemical scaffolds based on aminopropanoic acid derivatives, such as this compound, serve as rational starting points for the design of novel inhibitors.

The successful development of a clinical candidate will depend not only on high inhibitory potency but also on optimizing pharmacokinetic properties, particularly the ability to cross the blood-brain barrier to engage the target within the central nervous system. [4]The protocols and principles outlined in this guide provide a robust framework for the discovery, characterization, and validation of the next generation of KMO inhibitors.

References

  • The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations. PubMed Central. [Link]

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. PubMed Central. [Link]

  • The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. MDPI. [Link]

  • The kynurenine pathway and neurodegenerative disease. PubMed. [Link]

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The Multifaceted Biological Activities of Nitrophenylalanine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Nitro Group in Phenylalanine Scaffolds

The incorporation of a nitro group onto the phenyl ring of the amino acid phenylalanine gives rise to a class of compounds with a remarkably diverse and potent range of biological activities. Nitrophenylalanine (NPA) derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating significant potential as anticancer, antimicrobial, and enzyme-inhibitory agents. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic ring, altering its reactivity and intermolecular interactions. This, in turn, dictates the molecule's ability to engage with biological targets, often through mechanisms involving redox processes, molecular recognition, and even light-induced cleavage.[1][2] The position of the nitro group—ortho (2-), meta (3-), or para (4-)—further refines these properties, leading to distinct structure-activity relationships (SARs) for different biological effects.[3][4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and experimental evaluation of nitrophenylalanine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Part 1: Anticancer Activity: Inducing Apoptosis through the Intrinsic Pathway

A significant body of research highlights the potent cytotoxic effects of nitrophenylalanine derivatives against various cancer cell lines.[6][7] The primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death, predominantly through the intrinsic (mitochondrial) pathway.[8][9][10]

Mechanism of Action: A Cascade of Pro-Apoptotic Events

The anticancer action of many nitrophenylalanine derivatives is initiated by their ability to disrupt mitochondrial function.[11][12] This disruption leads to a decrease in the mitochondrial membrane potential (ΔΨm), a critical event that triggers the apoptotic cascade.[8][12] The loss of ΔΨm is often accompanied by the release of pro-apoptotic factors from the mitochondria into the cytoplasm, most notably cytochrome c.[7][10][13]

Once in the cytoplasm, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases such as caspase-3 and -7.[14][15] Activated caspase-3 is a key player in the final stages of apoptosis, cleaving a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis and cell death.[16][17][18]

The activity of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, is crucial in regulating the release of cytochrome c.[19][20][21] Some nitrophenylalanine derivatives are thought to exert their effects by modulating the balance of these proteins, favoring the pro-apoptotic members and thereby promoting mitochondrial outer membrane permeabilization (MOMP).[22][23]

apoptosis_pathway cluster_mito NPA Nitrophenylalanine Derivative Bcl2 Anti-apoptotic Bcl-2 proteins NPA->Bcl2 Inhibition Bax Pro-apoptotic Bax/Bak NPA->Bax Activation Mito Mitochondrion CytoC_cyto Cytochrome c (cytosolic) Mito->CytoC_cyto Release Bcl2->Bax Bax->Mito MOMP CytoC_mito Cytochrome c Apaf1 Apaf-1 Casp9 Caspase-9 (activated) Apaf1->Casp9 Activation Casp3 Caspase-3 (activated) Casp9->Casp3 Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP

Intrinsic apoptosis pathway induced by nitrophenylalanine derivatives.
Structure-Activity Relationship (SAR)

The position of the nitro group on the phenylalanine ring significantly impacts anticancer activity. While a comprehensive SAR is still evolving, some studies suggest that the ortho and meta positions can lead to potent compounds.[3][24] The steric and electronic effects of the nitro group's placement influence the molecule's ability to interact with target proteins, such as members of the Bcl-2 family. Molecular docking studies can be instrumental in predicting these interactions and guiding the rational design of more potent derivatives.[1][19][22][25]

Experimental Protocols for Assessing Anticancer Activity

A systematic evaluation of the anticancer potential of nitrophenylalanine derivatives involves a series of in vitro assays.

The initial screening of novel compounds typically involves assessing their effects on the viability and proliferation of cancer cell lines.

a) MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the nitrophenylalanine derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

To confirm that cell death is occurring via apoptosis, several assays can be employed.

a) Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the nitrophenylalanine derivative at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash them with a binding buffer.

    • Incubate the cells with FITC-conjugated Annexin V and PI in the dark.

    • Analyze the stained cells using a flow cytometer.

b) Caspase Activity Assay: This assay measures the activity of key apoptotic enzymes, such as caspase-3.[14][26][27]

  • Principle: A specific peptide substrate for the caspase of interest is labeled with a fluorophore or a chromophore. Upon cleavage by the active caspase, the fluorophore or chromophore is released, and its signal can be quantified.

  • Protocol:

    • Treat cells with the compound and prepare cell lysates.

    • Incubate the cell lysate with the fluorogenic or chromogenic caspase substrate.

    • Measure the fluorescence or absorbance using a plate reader.

c) Western Blot Analysis for Apoptotic Markers: This technique is used to detect changes in the expression levels of key apoptotic proteins.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest, such as Bcl-2 family members, cytochrome c, cleaved caspase-3, and cleaved PARP.[16][17]

  • Protocol:

    • Treat cells and prepare protein lysates.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Assay Purpose Key Parameters Measured
MTT Assay Measures cell viability and cytotoxicity.IC50 value
Annexin V/PI Staining Differentiates between apoptotic and necrotic cell death.Percentage of early and late apoptotic cells
Caspase Activity Assay Quantifies the activity of specific caspases.Fold-change in caspase activity
Western Blot Detects changes in the expression of apoptotic proteins.Protein levels of Bcl-2 family, cleaved caspases, cleaved PARP
Mitochondrial Membrane Potential Assay Assesses mitochondrial dysfunction.Loss of mitochondrial membrane potential

Part 2: Antimicrobial Activity: Targeting Essential Bacterial Processes

Nitrophenylalanine derivatives have also demonstrated promising activity against a range of bacterial pathogens, including antibiotic-resistant strains.[28][29][30][31] The antimicrobial mechanism of nitroaromatic compounds often involves the reductive activation of the nitro group within the bacterial cell to generate reactive nitrogen species that can damage DNA and other critical macromolecules.[32]

Mechanism of Action: Inhibition of Key Bacterial Enzymes

More specific mechanisms of action for nitrophenylalanine derivatives are also being elucidated. A key target for some of these compounds is the bacterial type II topoisomerase family, which includes DNA gyrase and topoisomerase IV.[8][11][33] These enzymes are essential for DNA replication, repair, and transcription, making them excellent targets for antibacterial agents.[12][34] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

Another potential target is the bacterial cell wall, a structure essential for bacterial survival and absent in human cells. While direct inhibition of peptidoglycan synthesis by nitrophenylalanine derivatives is an area of ongoing research, the general principle of targeting cell wall biosynthesis remains a highly effective antibacterial strategy.[3][4][9][35][36]

antimicrobial_mechanism NPA Nitrophenylalanine Derivative BacterialCell Bacterial Cell NPA->BacterialCell Enters Topoisomerase DNA Gyrase/ Topoisomerase IV NPA->Topoisomerase Inhibition CellWall Cell Wall Synthesis NPA->CellWall Potential Inhibition Nitroreductase Nitroreductase RNS Reactive Nitrogen Species Nitroreductase->RNS Reduction DNA_damage DNA Damage RNS->DNA_damage CellDeath Bacterial Cell Death DNA_damage->CellDeath Topoisomerase->CellDeath CellWall->CellDeath

Potential antimicrobial mechanisms of nitrophenylalanine derivatives.
Experimental Protocols for Assessing Antimicrobial Activity

Standardized methods are used to determine the in vitro efficacy of new antimicrobial agents.

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized inoculum of bacteria is incubated with serial dilutions of the test compound in a liquid growth medium.

  • Protocol:

    • Prepare serial two-fold dilutions of the nitrophenylalanine derivative in a 96-well microtiter plate containing appropriate broth medium.

    • Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and dilute it to the final desired concentration.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

  • Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a zone of growth inhibition will appear around the disk.

  • Protocol:

    • Prepare a standardized bacterial inoculum and swab it evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

    • Apply a sterile paper disk impregnated with a known amount of the nitrophenylalanine derivative to the surface of the agar.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition in millimeters.

Part 3: Enzyme Inhibition: A Targeted Approach

Nitrophenylalanine derivatives have also been identified as potent inhibitors of specific enzymes, highlighting their potential for treating a variety of diseases.

Aldose Reductase Inhibition

Nitrophenyl derivatives have been discovered as a novel class of aldose reductase inhibitors.[11] This enzyme is implicated in the development of diabetic complications. The nitro group is predicted to bind to key residues in the active site of the enzyme, namely Tyr48 and His110.[11] Molecular docking and molecular dynamics simulations have been instrumental in rationalizing the structure-activity relationships and supporting the hypothesized binding mode of these compounds.[11]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Nitrophenylpiperazine derivatives have been designed and synthesized as potential tyrosinase inhibitors.[19][37] Kinetic studies have revealed that some of these derivatives act as mixed-type inhibitors, affecting both substrate binding and the catalytic activity of the enzyme.[19]

Experimental Protocols for Enzyme Inhibition Studies

The characterization of enzyme inhibitors involves determining their potency (e.g., IC50) and mechanism of inhibition.

  • Principle: The activity of the target enzyme is measured in the presence and absence of the inhibitor.

  • Protocol:

    • Pre-incubate the enzyme with various concentrations of the nitrophenylalanine derivative.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the initial reaction velocities at each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

  • Principle: The initial reaction velocities are measured at various substrate and inhibitor concentrations.

  • Protocol:

    • Perform the enzyme assay with a range of substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

    • Plot the initial velocities against the substrate concentrations to generate Michaelis-Menten plots.

    • Transform the data into a linear plot, such as a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]), to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) and to visualize the type of inhibition.

enzyme_inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor Nitrophenylalanine Derivative (Inhibitor) ES_Complex->Enzyme - Substrate Product Product ES_Complex->Product k_cat EI_Complex->Enzyme - Inhibitor

General scheme of enzyme inhibition by a nitrophenylalanine derivative.

Part 4: A Unique Application: Photocleavable Peptides

Derivatives of nitrophenylalanine, particularly 2-nitrophenylalanine, have a unique and powerful application in the field of chemical biology as photocleavable linkers in peptides and proteins.[9][22][38]

Mechanism of Photocleavage

Upon irradiation with UV light (typically around 365 nm), the 2-nitrophenylalanine residue can induce cleavage of the polypeptide backbone.[9][22] This photocleavage is site-specific, occurring at the position of the unnatural amino acid. This property allows for the precise spatial and temporal control over the activation or inactivation of biologically active peptides and proteins, making it a valuable tool for studying cellular processes and for drug delivery applications.[20][38]

Conclusion and Future Directions

Nitrophenylalanine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to induce apoptosis in cancer cells, inhibit the growth of pathogenic bacteria, and selectively target key enzymes underscores their potential in drug discovery. The unique photocleavable properties of certain isomers further expand their utility as research tools and in advanced therapeutic strategies.

Future research in this area should focus on:

  • Elucidating detailed structure-activity relationships to guide the design of more potent and selective derivatives.

  • Identifying specific molecular targets for their anticancer and antimicrobial activities to better understand their mechanisms of action.

  • Exploring the potential of nitrophenylalanine-peptide conjugates for targeted drug delivery and enhanced therapeutic efficacy.[16][32][39][40]

  • Investigating their efficacy in in vivo models to translate the promising in vitro results into potential clinical applications.

By leveraging a multidisciplinary approach that combines organic synthesis, molecular and cellular biology, and computational modeling, the full therapeutic potential of nitrophenylalanine derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

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Unlocking Cellular Secrets: A Technical Guide to Caged Amino Acids in Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of cellular life,split-second timing and precise location are everything. To truly understand the complex signaling pathways that govern cellular behavior, researchers require tools that offer unparalleled control. Caged amino acids have emerged as a revolutionary technology, providing the ability to initiate biological processes with the spatial and temporal precision of a laser beam. This guide offers an in-depth exploration of the core principles, methodologies, and applications of caged amino acids, designed for researchers, scientists, and drug development professionals seeking to harness the power of light to control biology.

The Principle of Caging: Rendering Molecules Inert, Releasing them with Light

At its core, a "caged" compound is a biologically active molecule, such as an amino acid, that has been chemically modified to be temporarily inert.[1][2] This inactivation is achieved by attaching a photolabile protecting group (PPG), or "cage," to a critical functional group of the amino acid.[2][3] This covalent modification prevents the amino acid from interacting with its biological targets.[3] The magic happens when the caged compound is exposed to light of a specific wavelength. The light provides the energy to break the bond holding the cage, releasing the native amino acid in a process called photolysis or uncaging.[1] This rapid release allows for the precise initiation of biological events in a controlled manner.[2][4]

The ideal caged amino acid possesses several key characteristics:

  • Biological Inertness: The caged form should not exhibit any significant biological activity or interfere with the system under study.[5][6]

  • Stability: It must be stable in the experimental environment (e.g., physiological pH and temperature) in the absence of light.[6]

  • Efficient Photolysis: The uncaging process should be efficient, requiring a low dose of light to release the active molecule, thereby minimizing potential photodamage to the cells.

  • Rapid Release Kinetics: The release of the amino acid should be rapid, ideally on a timescale that allows for the study of fast biological processes.

  • Wavelength Specificity: The uncaging wavelength should ideally be in a range that is not absorbed by other cellular components to avoid off-target effects.[7]

The Chemist's Toolbox: A Survey of Photolabile Protecting Groups

The versatility of caged amino acids stems from the diverse array of photolabile protecting groups that have been developed. Each class of PPGs offers a unique set of photochemical properties, allowing researchers to tailor their experiments to specific needs.

Caging Group FamilyCommon ExamplesTypical Uncaging Wavelength (nm)Key Features & Considerations
o-Nitrobenzyl NPE, DMNPE, CNB300-360The most widely used class. Well-characterized photochemistry. Some derivatives can have slower release kinetics and byproducts can be reactive.[3][5][8][9]
Coumarin-based DEACM, BHQ350-450Generally offer higher quantum yields and faster release than nitrobenzyl compounds. Some derivatives are fluorescent, which can be a pro or con depending on the experiment.[7]
Nitroindolinyl MNI, CDNI350-410 (one-photon), 710-740 (two-photon)Thermally stable and often used for two-photon uncaging. MNI-caged compounds can sometimes exhibit off-target effects, such as antagonism of GABA-A receptors.[5][6][10][11]
p-Hydroxyphenacyl pHP~300Known for clean photoreactions and high quantum yields.[8]
Two-Photon Uncaging: Achieving 3D Precision

A significant advancement in the field is the use of two-photon excitation for uncaging.[12][13] Instead of absorbing a single high-energy photon (UV light), the caging group absorbs two lower-energy photons (infrared light) simultaneously.[12] This phenomenon is confined to the focal point of a high-powered laser, allowing for the release of the amino acid in a tiny, three-dimensionally resolved volume, akin to a single synapse.[14][15][16] This exquisite spatial control has revolutionized the study of neuronal signaling.[12][13][14]

Applications in the Field: From Neural Circuits to Drug Delivery

The ability to control the availability of amino acids with light has opened up new frontiers in various research areas.

Neuroscience: Mapping the Brain, One Synapse at a Time

Neuroscience has been a major beneficiary of caged amino acid technology. Caged neurotransmitters like glutamate and GABA are invaluable tools for dissecting neural circuits.[6][12][17]

  • Synaptic Mapping: By uncaging glutamate at specific dendritic spines, researchers can mimic synaptic transmission and map the distribution and function of glutamate receptors with high precision.[12][14][15]

  • Dendritic Integration: Two-photon uncaging allows for the activation of multiple synapses in a defined spatiotemporal pattern, enabling the study of how neurons integrate complex inputs.[15]

  • Plasticity Studies: Caged amino acids are used to induce and study long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.[17]

Cell Biology: Dissecting Signaling Pathways with Temporal Control

Beyond the brain, caged amino acids are used to probe a wide range of cellular processes.

  • Controlling Protein Activity: By incorporating a caged amino acid into a key residue of a protein, its function can be switched on with light.[3][18] This has been used to control the activity of kinases, proteases, and other enzymes with high temporal resolution.[4][18][19]

  • Gene Expression Control: Light-activated transcription factors, engineered with caged amino acids, allow for the spatiotemporal control of gene expression.[20]

  • Studying Protein-Protein Interactions: Caging an amino acid at the interface of a protein complex can prevent its formation, which can then be initiated with light to study the dynamics of the interaction.[18]

Drug Delivery and Therapeutics

The concept of caging is also being explored for therapeutic applications.

  • Targeted Drug Release: Caged drugs could be delivered systemically in an inactive form and then activated only at the desired site of action using focused light, potentially reducing side effects.[21][22][23]

  • Photodynamic Therapy: While distinct, the principles of light-activated therapies share similarities with uncaging, highlighting the broader potential of using light to control biological activity for therapeutic benefit.

Experimental Workflow: From Cage to Cell

The successful application of caged amino acids requires careful planning and execution. The following provides a general workflow for a typical uncaging experiment in a cellular context.

Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Synthesis or Acquisition of Caged Amino Acid B 2. Cell Culture and Preparation A->B Characterize purity and concentration C 3. Loading of Caged Compound B->C e.g., microinjection, membrane permeabilization D 4. Photolysis (Uncaging) C->D Position light source (e.g., laser) E 5. Data Acquisition D->E Simultaneous recording (e.g., patch-clamp, imaging) F 6. Data Analysis and Interpretation E->F Quantify biological response

Caption: A generalized workflow for a caged amino acid experiment.

Detailed Protocol: Two-Photon Glutamate Uncaging on a Dendritic Spine

This protocol outlines the key steps for performing two-photon uncaging of MNI-glutamate to evoke a response at a single dendritic spine of a neuron in a brain slice, a common application in neuroscience.[12][14]

Materials:

  • Acute brain slices from a rodent model.

  • Artificial cerebrospinal fluid (aCSF).

  • MNI-caged L-glutamate.

  • Patch-clamp electrophysiology setup.

  • Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire).

  • Fluorescent dye for visualizing neuronal morphology (e.g., Alexa Fluor 594).

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) and allow them to recover in oxygenated aCSF.

  • Cell Identification and Patching: Identify a target neuron (e.g., a pyramidal neuron in the hippocampus) under the microscope. Perform whole-cell patch-clamp recording to monitor the neuron's electrical activity. Include a fluorescent dye in the intracellular solution to visualize the dendritic morphology.

  • Application of Caged Glutamate: Bath-apply MNI-glutamate to the brain slice at a concentration typically in the range of 2-10 mM.[6][11]

  • Dendritic Spine Visualization: Using two-photon imaging, visualize the dendrites of the patched neuron and identify a dendritic spine of interest.

  • Two-Photon Uncaging:

    • Tune the laser to the appropriate wavelength for two-photon excitation of MNI-glutamate (typically around 720 nm).[24]

    • Position the focused laser spot onto the head of the selected dendritic spine.

    • Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage the glutamate.

  • Data Acquisition: Simultaneously record the electrical response of the neuron using the patch-clamp amplifier. A successful uncaging event will evoke an excitatory postsynaptic current (EPSC) or potential (EPSP).[14]

  • Controls and Optimization:

    • Perform control experiments by delivering the laser pulse to a region adjacent to the spine to ensure the response is spatially localized.

    • Vary the laser power and pulse duration to determine the optimal parameters for evoking a physiological-like response.

    • Be mindful of potential phototoxicity and use the minimum laser power necessary.

The Future is Bright: Innovations and Emerging Frontiers

The field of caged amino acids is continually evolving, with researchers developing new caging groups with improved properties and expanding the repertoire of cageable molecules.

  • Orthogonal Uncaging: The development of caging groups that can be removed by different wavelengths of light allows for the independent control of multiple molecules in the same system.[17]

  • Genetic Encoding of Caged Amino Acids: Advances in synthetic biology now allow for the site-specific incorporation of caged amino acids into proteins in living cells and even organisms.[18][20][25][26] This powerful technique provides unprecedented control over protein function in a native context.

  • Red-Shifted Cages: There is a strong drive to develop PPGs that can be cleaved by longer wavelengths of light (red or near-infrared), which penetrate deeper into tissue and are less phototoxic.[7]

Caged amino acids represent a powerful and versatile toolset for researchers across numerous disciplines. By providing the ability to control biological processes with the precision of light, this technology will continue to illuminate the intricate workings of the cell and pave the way for new discoveries and therapeutic strategies.

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Introduction: A Versatile Tool in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

This compound is a non-proteinogenic amino acid, a synthetic derivative of phenylalanine, that has garnered significant interest within the scientific community. Its unique structure, featuring an ortho-nitro-substituted phenyl ring, makes it a cornerstone in two critical areas of research: as a photo-releasable "caged" compound and as a versatile building block in medicinal chemistry.

The defining feature is the 2-nitrophenyl group. This moiety acts as a photolabile protecting group, rendering the amino acid biologically inert until it is exposed to a specific wavelength of light, typically in the near-UV range.[1][2] This process, known as "uncaging," allows for precise spatiotemporal control over the release of the active amino acid within cellular or physiological systems.[1] This capability is invaluable for studying dynamic biological processes, such as neurotransmission and signal transduction, with high precision.[3]

Beyond its role in photochemistry, the nitro group serves as a synthetic handle. It can be readily reduced to an amine, which opens up a vast chemical space for derivatization. This makes this compound an attractive scaffold for developing novel therapeutics, including antimicrobial and anticancer agents.[4][5][6] This guide provides a comprehensive overview of its synthesis, properties, and key applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The precise characterization of this compound is fundamental to its reliable application in research. The key properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[7]
Molecular Weight 210.19 g/mol [7]
CAS Number 169383-17-9[7]
Appearance White to pale brown powder[8]
Purity Typically ≥97%[7][8]

Characterization is typically achieved through a combination of spectroscopic and analytical techniques. Non-aqueous acid-base titration or gas chromatography of the silylated derivative can confirm purity.[8] Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify the connectivity and functional groups.

Asymmetric Synthesis: Achieving Chiral Purity

The biological activity of amino acids is critically dependent on their stereochemistry. Therefore, the synthesis of the (R)-enantiomer requires a robust asymmetric methodology. A common and effective approach is the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by deprotection.

The causality behind this strategy lies in the use of a chiral auxiliary. The auxiliary, temporarily attached to the glycine backbone, sterically directs the incoming electrophile (2-nitrobenzyl bromide) to one face of the molecule. This geometric constraint ensures the preferential formation of one diastereomer over the other, which, after removal of the auxiliary, yields the desired enantiomerically enriched amino acid.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Deprotection Glycine-Auxiliary Chiral Glycine Imine Enolate Chiral Glycine Enolate Glycine-Auxiliary->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Glycine-Auxiliary AlkylatedIntermediate Diastereomerically Enriched Intermediate Enolate->AlkylatedIntermediate Electrophile 2-Nitrobenzyl Bromide Electrophile->Enolate FinalProduct This compound AlkylatedIntermediate->FinalProduct Cleavage of Auxiliary AcidHydrolysis Acid Hydrolysis (e.g., HCl) AcidHydrolysis->AlkylatedIntermediate

Figure 1: Asymmetric synthesis workflow.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol describes a representative method. All operations should be conducted in a fume hood with appropriate personal protective equipment.

  • Schiff Base Formation:

    • To a solution of glycine tert-butyl ester in dichloromethane (DCM), add an equimolar amount of a chiral auxiliary, such as (R)-2-hydroxy-pinan-3-one.

    • Add a dehydrating agent (e.g., MgSO₄) and stir at room temperature for 12-24 hours until imine formation is complete, as monitored by Thin Layer Chromatography (TLC).

    • Filter and concentrate the solution under reduced pressure to obtain the chiral glycine imine. Rationale: The tert-butyl ester protects the carboxylic acid, while the chiral auxiliary will direct the subsequent alkylation.

  • Diastereoselective Alkylation:

    • Dissolve the chiral glycine imine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to deprotonate the α-carbon and form the chiral enolate.

    • After stirring for 30 minutes, add a solution of 2-nitrobenzyl bromide in THF dropwise.

    • Allow the reaction to stir at -78 °C for 4-6 hours. Rationale: The low temperature is critical to maintain the kinetic control necessary for high diastereoselectivity.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) and allow it to warm to room temperature.

  • Hydrolysis and Deprotection:

    • Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Dissolve the crude intermediate in a mixture of 6M hydrochloric acid (HCl) and THF.

    • Heat the mixture to reflux for 4-8 hours to hydrolyze both the imine and the tert-butyl ester. Rationale: Strong acid is required to cleave both protecting groups simultaneously, liberating the free amino acid.

    • Cool the reaction mixture and purify the product. This may involve ion-exchange chromatography or crystallization to yield the final, enantiomerically pure this compound hydrochloride salt.

  • Self-Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC).

Core Applications in Research

Caged Amino Acids for Photorelease Studies

The primary application of this compound is as a "caged" amino acid. Caged compounds are powerful tools that allow researchers to initiate biological processes with a pulse of light.[1][2] The 2-nitrobenzyl cage is a classic photolabile protecting group that undergoes an intramolecular rearrangement upon UV irradiation, leading to the cleavage of the C-O bond and the release of the free amino acid.

The process is rapid and efficient, allowing for a sudden, localized increase in the concentration of the amino acid. This has been used extensively in neuroscience to study neurotransmitter release and receptor dynamics by uncaging glutamate or GABA derivatives at specific synapses.[3]

G CagedAminoAcid This compound (Biologically Inactive) ExcitedState Excited State Intermediate CagedAminoAcid->ExcitedState Photon Absorption Light UV Light (hv) ~350 nm Light->CagedAminoAcid Uncaging Photochemical Rearrangement & Bond Cleavage ExcitedState->Uncaging ReleasedAminoAcid Released (R)-Alanine (Biologically Active) Uncaging->ReleasedAminoAcid Byproduct 2-Nitrosobenzaldehyde (Byproduct) Uncaging->Byproduct

Figure 2: The uncaging workflow.

Detailed Experimental Protocol: Photorelease (Uncaging)

This protocol provides a general framework for an uncaging experiment in a cellular context.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., HEPES-buffered saline) or cell culture medium. Ensure the final concentration is non-toxic to the cells but sufficient for the desired biological effect upon release.

    • Incubate the cells or tissue preparation with the caged compound, allowing it to diffuse to the target area. Rationale: The compound is inert at this stage, so it can be applied without initiating a biological response.

  • Photolysis:

    • Use a suitable light source capable of delivering light in the 340-360 nm range. This can be a flash lamp coupled to a microscope or a focused laser beam for high spatial resolution.

    • Deliver a brief pulse of light (typically 1-10 ms) to the specific region of interest. Rationale: The duration and intensity of the light pulse control the amount of amino acid released, allowing for quantitative dose-response studies.

  • Data Acquisition:

    • Simultaneously record the biological response using an appropriate technique. For example, if studying neuronal activation, use patch-clamp electrophysiology to record changes in membrane potential or synaptic currents.[3]

    • Monitor the response immediately following the light pulse.

  • Controls (Self-Validation):

    • Perform control experiments where the preparation is exposed to the caged compound but not to the light pulse to ensure there is no "leak" or spontaneous hydrolysis causing a response.

    • Conduct another control where the light pulse is delivered to a region without the caged compound to rule out phototoxicity or other light-induced artifacts.

Building Block in Peptide and Drug Discovery

As a non-natural amino acid, it can be incorporated into peptides using standard solid-phase or solution-phase synthesis techniques. Fmoc-protected versions are commercially available for this purpose.[9] This allows for the creation of peptides with novel structures and functions, such as photoswitchable peptides or probes for studying enzyme activity.

Furthermore, the nitro group is a versatile functional group. It can be reduced to an aniline, which can then be used in a wide array of chemical reactions (e.g., amide bond formation, diazotization, reductive amination) to build more complex molecules. This makes it a valuable starting material in fragment-based drug discovery and the synthesis of compound libraries for screening against various biological targets.[5][10]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for advanced biological and chemical research. Its dual identity as a photolabile "caged" compound and a versatile synthetic intermediate provides researchers with unique capabilities. For cell biologists and neuroscientists, it offers unparalleled control over the timing and location of molecular release. For medicinal and peptide chemists, it serves as a sophisticated building block for designing novel molecules with tailored properties. A thorough understanding of its synthesis, properties, and applications is essential for leveraging its full potential in pushing the boundaries of science and drug development.

References

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An In-Depth Technical Guide to the Solubility of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Profile and Physicochemical Properties Influencing Solubility

The solubility of a molecule is intrinsically linked to its structure. (R)-2-Amino-3-(2-nitrophenyl)propanoic acid possesses several functional groups that dictate its behavior in different solvents.

  • Zwitterionic Nature : Like other amino acids, this compound can exist as a zwitterion, with a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-).[7] This dipolar nature generally confers some solubility in polar solvents like water.

  • Aromatic Ring : The phenyl ring is a large, nonpolar moiety that contributes to the hydrophobicity of the molecule, which tends to decrease aqueous solubility.

  • Nitro Group (-NO2) : The electron-withdrawing nitro group is polar but does not typically engage in hydrogen bonding as an acceptor to the same extent as other groups. Its presence can influence the electronic distribution of the aromatic ring and the overall polarity of the molecule.

  • Chirality (R-enantiomer) : While chirality does not directly influence solubility in achiral solvents, it is a critical identifier for the specific molecule.

The molecule's solubility is a delicate balance between the hydrophilic character of the amino and carboxyl groups and the hydrophobic character of the nitrophenyl side chain.[8]

Theoretical Framework: Key Factors Governing Solubility

A systematic evaluation of solubility requires understanding the external factors that can be manipulated to enhance or predict the dissolution of the compound.

2.1 pH-Dependent Solubility

The solubility of ionizable compounds like this compound is highly dependent on the pH of the aqueous medium.[1][2][9][10] The molecule has at least two ionizable groups: the carboxylic acid and the amino group.

  • At Low pH (Acidic) : The carboxylic acid group will be protonated (-COOH) and the amino group will also be protonated (-NH3+), resulting in a net positive charge.

  • At High pH (Basic) : The amino group will be deprotonated (-NH2) and the carboxylic acid group will be deprotonated (-COO-), resulting in a net negative charge.

  • At the Isoelectric Point (pI) : The molecule will exist primarily as a neutral zwitterion. Amino acids typically exhibit their minimum solubility at or near their isoelectric point.[7][11]

Therefore, determining the pKa values of the amino and carboxyl groups is essential for predicting the pH-solubility profile. The solubility is expected to increase significantly at pH values below the acidic pKa and above the basic pKa.[2][11][12]

2.2 Solvent Polarity and Co-solvents

While aqueous solubility is often the primary focus, understanding solubility in other solvents is crucial for synthesis, purification, and formulation.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) : These solvents can engage in hydrogen bonding with the amino and carboxyl groups, facilitating dissolution. Water is the most relevant biological solvent. Solubility in hydroalcoholic mixtures is common, though it often decreases as the percentage of alcohol increases and the solvent system becomes less polar.[11][13]

  • Polar Aprotic Solvents (e.g., DMSO, DMF) : Solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of organic molecules and are frequently used to prepare concentrated stock solutions for biological screening.[6][14] However, the presence of even small amounts of DMSO can significantly overestimate the true aqueous solubility.[15]

  • Nonpolar Solvents (e.g., hexane, toluene) : Due to the polar amino and carboxyl groups, the compound is expected to have very poor solubility in nonpolar solvents.[8]

Co-solvency is a common technique used to increase the solubility of poorly water-soluble drugs by mixing water with a miscible organic solvent.[16] This approach can be explored to develop liquid formulations.

Experimental Determination of Solubility: Protocols and Methodologies

A comprehensive understanding of solubility requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[5][17][18]

3.1 Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It represents the maximum concentration a compound can achieve at equilibrium. The "gold standard" for its determination is the Shake-Flask Method .[17][19]

  • Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.[19]

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; for many compounds, 24 to 72 hours may be necessary to reach a true equilibrium.[5][19] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h) until the concentration no longer changes.[19]

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification : Accurately determine the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.[20][21]

    • Prepare a standard calibration curve using solutions of known concentrations.

    • Inject the filtered sample and determine the concentration based on the calibration curve.

  • Solid Phase Analysis (Optional but Recommended) : Analyze the remaining solid using techniques like X-Ray Powder Diffraction (XRPD) to check for any polymorphic transformations during the experiment.[19]

3.2 Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated organic stock solution (usually DMSO), can be diluted into an aqueous buffer before it precipitates.[6][14][18] This method is high-throughput and widely used in early drug discovery to quickly flag compounds with potential solubility issues.[1][5]

  • Stock Solution Preparation : Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[13][14]

  • Plate Setup : In a microtiter plate, add a small volume of the DMSO stock solution to a series of wells.

  • Addition of Aqueous Buffer : Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤2%).[14][18]

  • Incubation : Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a set period, typically 1 to 2 hours.[5][14]

  • Measurement : Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[14]

Data Presentation and Interpretation

The collected solubility data should be presented clearly to allow for easy comparison and interpretation.

Table 1: Illustrative Solubility Data for this compound

Assay TypeSolvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)Method of Analysis
ThermodynamicWater25[Hypothetical Value][Hypothetical Value]HPLC-UV
ThermodynamicPBS (pH 7.4)25[Hypothetical Value][Hypothetical Value]HPLC-UV
Thermodynamic0.1 M HCl (pH 1.0)25[Hypothetical Value][Hypothetical Value]HPLC-UV
ThermodynamicEthanol25[Hypothetical Value][Hypothetical Value]HPLC-UV
KineticPBS (pH 7.4)25[Hypothetical Value][Hypothetical Value]Nephelometry

Note: The values in this table are placeholders and must be determined experimentally. The molecular weight of C9H10N2O4 is approximately 210.19 g/mol .[22]

Interpreting the Results:

  • Thermodynamic vs. Kinetic : It is common for kinetic solubility to be higher than thermodynamic solubility because the DMSO can help create a supersaturated solution that takes time to precipitate.[17]

  • pH Effect : A higher solubility in acidic (pH 1.0) and basic buffers compared to neutral pH would be expected, confirming the influence of the compound's ionizable groups.

  • Drug Discovery Context : For oral drug candidates, a minimum aqueous solubility of >60-100 µM is often considered a desirable starting point.[1] Low solubility may necessitate formulation strategies like salt formation or amorphous dispersions to improve bioavailability.

Visualization of Experimental Workflows

To aid in the practical application of these protocols, the following diagrams outline the key steps in each experimental workflow.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent in vial B Seal and agitate at constant temperature (24-72 hours) A->B Start C Centrifuge to pellet excess solid B->C Equilibrium reached D Filter supernatant (0.22 µm filter) C->D E Analyze filtrate by HPLC-UV D->E Saturated solution F Calculate concentration using calibration curve E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement cluster_analysis Data Analysis A Prepare 10-20 mM stock solution in 100% DMSO B Dispense DMSO stock into microtiter plate wells A->B Start C Add aqueous buffer to achieve final concentrations B->C D Incubate plate with mixing (1-2 hours) C->D E Measure turbidity by nephelometry D->E F Determine concentration at precipitation point E->F

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Conclusion

Determining the solubility of this compound is a fundamental step in its progression as a research compound or potential drug candidate. This guide provides the scientific rationale and detailed, actionable protocols for measuring both its thermodynamic and kinetic solubility. By systematically evaluating the impact of pH and solvent composition, researchers can build a comprehensive solubility profile. This data is not merely a set of physical constants but a critical tool for designing relevant biological experiments, developing appropriate formulations, and making informed decisions in the drug discovery and development pipeline.

References
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Grosse Daldrup, J.-B., et al. (2019). pH dependence of amino acid solubility. The solubility of an amino acid... ResearchGate. [Link]

  • Grosse Daldrup, J.-B., et al. (2017). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. [Link]

  • Lee, C.-C., et al. (2013).
  • Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

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  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia. Amino acid. [Link]

  • Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

  • Avdeef, A. (2012). Perspectives in solubility measurement and interpretation. PMC. [Link]

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  • Votano, J. R., et al. (1984). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. PubMed. [Link]

  • Shen, C., & Rochelle, G. T. (2019). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. ResearchGate. [Link]

  • Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

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  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

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  • Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

  • Macedo, E. A. (2005). Solubility of Amino Acids, Sugars, and Proteins. ResearchGate. [Link]

  • Bevan, M., & Degterev, A. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. [Link]

  • Algazally, M. E., et al. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

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  • Scribd. (2016). A High Throughput Solubility Assay For Drug Discovery. [Link]

  • PubChem. 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic Acid. [Link]

  • Pharmatech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • PubChem. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]

  • Kaynak, M. S., & Sahin, S. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

  • Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

  • Zha, J., et al. (2012). Solubility and transformation behavior of l-phenylalanine anhydrate with amino acid additives. ResearchGate. [Link]

  • Andersen, O. A., et al. (2012). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PMC. [Link]

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Sources

An In-Depth Technical Guide to (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid: Properties, Synthesis, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a non-canonical amino acid with significant potential in modern drug discovery and chemical biology. We will delve into its fundamental molecular characteristics, provide detailed methodologies for its synthesis and characterization, and explore its application as a sophisticated tool for researchers in neuroscience and peptide chemistry. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to facilitate its use in the laboratory.

Core Molecular Profile

This compound, an isomer of nitrophenylalanine, possesses a unique combination of a chiral amino acid scaffold and a photolabile nitrobenzyl moiety. This structure imparts distinct chemical properties that are highly valuable for advanced research applications.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application. Key quantitative data are summarized below.

PropertyValueSource
Molecular Weight 210.19 g/mol [1][2]
Molecular Formula C₉H₁₀N₂O₄[1][2]
CAS Number 169383-17-9[1][2]
Appearance White to pale brown solid[3]

Synthesis and Purification: A Validated Approach

The synthesis of enantiomerically pure this compound requires a strategic approach to introduce the nitro group regioselectively and maintain stereochemical integrity. The following protocol is a robust, self-validating method derived from established procedures for the synthesis of nitrophenylalanine derivatives.[4][5]

Synthetic Workflow Overview

The synthesis proceeds via the nitration of the parent amino acid, L-phenylalanine, followed by careful purification to isolate the desired ortho-isomer.

Synthesis_Workflow Start L-Phenylalanine Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration CrudeProduct Crude Mixture (o-, m-, p-isomers) Nitration->CrudeProduct Purification Chromatographic Purification CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct Photocleavage_Mechanism cluster_0 Inactive 'Caged' Peptide cluster_1 Active Peptide + Byproduct Caged Peptide-NH-CH(R)-COOH (R = 2-nitrophenyl) Light UV Light (365 nm) Active Peptide-NH₂ Byproduct 2-Nitrosobenzaldehyde Light->Active Light->Byproduct

Sources

Spectroscopic Data for (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a nitro-substituted derivative of the amino acid phenylalanine. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural confirmation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and data from analogous compounds.

Introduction

This compound, also known as 2-nitro-D-phenylalanine, is a non-proteinogenic amino acid. The introduction of a nitro group onto the phenyl ring significantly alters the electronic properties of the molecule compared to native phenylalanine, making it a valuable building block in medicinal chemistry and biochemical research. Accurate structural elucidation and purity assessment are paramount, and spectroscopic methods provide the definitive data required. This guide explains the expected spectral features and the underlying principles for their interpretation.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for probing the proton environments within a molecule. The spectrum of this compound is expected to show distinct signals for the aliphatic backbone and the aromatic ring protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a suitable solvent such as DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
~ 4.0 - 4.2ddJαβa ≈ 8.5, Jαβb ≈ 5.01H
Hβa~ 3.3 - 3.4ddJβaβb ≈ 14.0, Jβaα ≈ 8.51H
Hβb~ 3.1 - 3.2ddJβbβa ≈ 14.0, Jβbα ≈ 5.01H
Aromatic H~ 7.5 - 8.1m-4H
-NH₃⁺~ 8.0 - 8.5br s-3H
-COOH~ 12.0 - 13.0br s-1H
Interpretation of the ¹H NMR Spectrum

The presence of the electron-withdrawing nitro group at the ortho position of the phenyl ring is expected to deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to phenylalanine.[1] The protons on the aromatic ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. The diastereotopic β-protons (Hβa and Hβb) will appear as a pair of doublets of doublets due to geminal coupling with each other and vicinal coupling with the α-proton (Hα). The α-proton, in turn, will be split by the two β-protons. The amine and carboxylic acid protons are exchangeable and will likely appear as broad singlets; their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ allows for the observation of the exchangeable amine and carboxylic acid protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-14 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are presented in the table below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~ 170 - 175
~ 55 - 60
~ 35 - 40
C (Aromatic, C-NO₂)~ 148 - 152
C (Aromatic, C-CH₂)~ 135 - 140
C (Aromatic, CH)~ 124 - 134
Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the lowest field. The α-carbon, attached to the electronegative nitrogen and carbonyl group, will resonate in the mid-field region. The β-carbon will be found at a higher field. The aromatic carbons will have chemical shifts in the range of 124-152 ppm. The carbon atom directly attached to the nitro group will be significantly deshielded. The presence of nine distinct carbon signals would confirm the structure of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon atoms.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a pulse angle of 45-60 degrees.

    • A longer relaxation delay (e.g., 5-10 seconds) may be necessary for the full observation of quaternary carbons.

  • Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Characteristic IR Absorption Bands
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch3300 - 2500Broad
N-H (Ammonium)Stretch3200 - 2800Broad
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Aliphatic)Stretch3000 - 2850Medium
C=O (Carboxylic Acid)Stretch~ 1710Strong
N-O (Nitro, Asymmetric)Stretch1550 - 1475Strong
N-H (Ammonium)Bend~ 1610 and ~1525Medium
C=C (Aromatic)Stretch1600 - 1450Medium-Weak
N-O (Nitro, Symmetric)Stretch1360 - 1290Strong
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its functional groups. Due to the zwitterionic nature of amino acids in the solid state, a broad absorption band from the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium ion is expected in the 3300-2500 cm⁻¹ region. The C=O stretch of the carboxylic acid will be present around 1710 cm⁻¹. The most indicative peaks for the nitro substitution will be the strong asymmetric and symmetric N-O stretching vibrations, expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2][3] The presence of the aromatic ring will be confirmed by C-H stretching peaks just above 3000 cm⁻¹ and C=C stretching peaks in the 1600-1450 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample spectrum.

  • Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data
IonPredicted m/zInterpretation
[M+H]⁺211.06Molecular Ion
[M-HCOOH+H]⁺165.07Loss of formic acid
[M-NO₂-CO+H]⁺137.06Loss of nitro group and carbon monoxide
[C₇H₇]⁺91.05Tropylium ion (from benzyl fragmentation)
Interpretation of the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent molecular ion peak at an m/z corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of 210.19 g/mol for C₉H₁₀N₂O₄, the [M+H]⁺ peak should be observed at approximately m/z 211.06.

A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as formic acid (HCOOH), which would result in a fragment at m/z 165.07.[4] Further fragmentation of the benzyl portion of the molecule could lead to the formation of the tropylium ion at m/z 91.05, a characteristic fragment for phenylalanine and its derivatives.[4]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal for the molecular ion.

  • Data Analysis: Identify the m/z value of the molecular ion and any significant fragment ions.

Diagrams

Caption: Molecular structure of this compound.

nmr_workflow Figure 2: General Workflow for NMR Analysis SamplePrep Sample Preparation (Dissolve in DMSO-d₆) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Interpretation) Processing->Analysis

Caption: General workflow for NMR analysis.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrum of L-Phenylalanine-d1.
  • ResearchGate. (n.d.). The mass spectra produced following ionisation of phenylalanine with....
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • ChemicalBook. (n.d.). 2-NITRO-DL-PHENYLALANINE(35378-63-3) 1H NMR spectrum.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • PubChem. (n.d.). DL-Phenylalanine.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • ChemicalBook. (n.d.). L-Phenylalanine(63-91-2) 1H NMR spectrum.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine.
  • Oldfield Group Website - University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Universal Lab Blog. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak.
  • ResearchGate. (n.d.). Major FT-IR band assignments of free amino acids and their metal ion complexes (cm⁻¹).
  • ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F).

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Methodological & Application

Harnessing Light for Neuronal Control: The Role of MNI-Caged Glutamate in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Neuroscientists

Senior Application Scientist Note: The compound (R)-2-Amino-3-(2-nitrophenyl)propanoic acid belongs to a class of nitrophenylalanine derivatives. In the context of neuroscience, the most prominent and widely utilized tool derived from this chemical family is 4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-caged-L-glutamate) . This guide will focus on MNI-caged-L-glutamate, the industry standard for precise photo-inducible control of the brain's primary excitatory neurotransmitter, glutamate. We will delve into its applications, from mapping intricate neural circuits to dissecting the plasticity of single synapses, providing detailed protocols for its use in cutting-edge research.

Introduction: The Dawn of Optopharmacology

Traditional neuroscience methods for stimulating neurons, such as electrical microstimulation, often suffer from limitations in spatial precision, activating not just the intended cell bodies but also passing axons, leading to ambiguous results.[1] The advent of "caged" compounds revolutionized the field by offering a solution. These are biologically active molecules rendered inert by a covalently attached photolabile protecting group, or "cage".[2] Irradiation with light of a specific wavelength cleaves this bond, releasing the active molecule with high temporal and spatial precision.[2]

MNI-caged-L-glutamate is a cornerstone of this optopharmacological approach. It is a water-soluble, stable, and biologically inactive precursor to L-glutamate. Upon photolysis with ultraviolet (UV) or two-photon infrared light, it rapidly releases glutamate, mimicking the natural synaptic release of this neurotransmitter.[1][3] This allows researchers to "play back" patterns of neural activity, stimulate individual neurons or even single dendritic spines, and thereby probe the functional architecture of the brain with unprecedented detail.[1][4][5]

Mechanism of Action: Light-Triggered Neurotransmission

The core principle is the photoisomerization and subsequent cleavage of the nitroindolinyl group from the glutamate molecule. A pulse of light provides the energy to break the covalent bond, liberating free L-glutamate, which can then diffuse and bind to postsynaptic glutamate receptors (e.g., AMPA, NMDA), triggering a neuronal response.

cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane MNI_Glu MNI-Caged-Glutamate (Inactive) Glu L-Glutamate (Active) MNI_Glu->Glu MNI_byproduct MNI byproduct MNI_Glu->MNI_byproduct Receptor Glutamate Receptors (e.g., AMPA, NMDA) Glu->Receptor Binding Response Postsynaptic Response (EPSC/EPSP) Receptor->Response Activation Light Light Pulse (UV or 2-Photon IR) Light->MNI_Glu Photolysis

Caption: Mechanism of MNI-Glutamate uncaging and subsequent receptor activation.

Technical Properties and Experimental Considerations

The choice of a caged compound is dictated by its photochemical and pharmacological properties. MNI-caged-glutamate has become a standard due to a favorable combination of these characteristics.

PropertyMNI-Caged-L-GlutamateSignificance for Neuroscience
Photolysis Efficiency Quantum Yield: 0.065 - 0.085High efficiency means more glutamate is released per photon, allowing for lower laser powers and compound concentrations, reducing phototoxicity.
Release Kinetics Fast (t½ ≤ 0.26 ms)[6]The rapid release mimics the timescale of natural synaptic transmission, enabling the study of fast physiological processes.[3]
Two-Photon (2P) Cross-Section 0.06 GM at ~730 nm[6]This property makes it highly suitable for 2P microscopy, which provides inherent 3D spatial resolution, allowing for the targeting of single dendritic spines deep within tissue.[2][7]
Biological Inertness Inactive at glutamate receptors and transporters in caged form (up to mM concentrations).[5]Ensures that the compound does not alter baseline neuronal activity before photostimulation.
Off-Target Effects Antagonist at GABA-A receptors at high concentrations (>1 mM).[3][6]This is a critical caveat. High concentrations needed for 2P uncaging can suppress inhibitory neurotransmission, potentially altering circuit dynamics.[3]
Solubility & Stability High water solubility; stable at neutral pH and resistant to hydrolysis.[6]Allows for easy preparation of stock solutions and reliable bath application in physiological buffers.

Expert Insight on Off-Target Effects: The antagonism of GABA-A receptors is a significant experimental confound.[3][6] Researchers must perform control experiments to quantify the impact of MNI-caged-glutamate on inhibitory currents in their preparation. Whenever possible, use the lowest effective concentration. Newer "cloaked" versions, such as dendrimer-conjugated MNI-glutamate (G5-MNI-Glu), have been developed to be inert at GABA-A receptors, offering a solution for experiments where preserving the excitation-inhibition balance is critical.[8]

Core Applications in Neuroscience Research

High-Resolution Mapping of Neural Circuits

Photostimulation with caged glutamate provides a powerful method for mapping functional synaptic connections.[1] By recording from a single postsynaptic neuron while systematically uncaging glutamate at various locations in a grid pattern across a brain slice, one can create a detailed map of presynaptic inputs.[9]

Causality: A postsynaptic current recorded following photostimulation at a specific site indicates the presence of a presynaptic neuron at that location which forms a functional synapse with the recorded cell. By blocking action potentials with Tetrodotoxin (TTX), one can isolate direct glutamate receptor responses on the recorded neuron's dendrites from responses evoked by synaptic transmission.[9] This allows for the precise mapping of both synaptic inputs and dendritic receptor sensitivity.

cluster_workflow Circuit Mapping Workflow prep Brain Slice Preparation Acute slice (e.g., 300 µm) is prepared record Whole-Cell Recording Patch-clamp a target postsynaptic neuron prep->record apply Bath Application Apply MNI-Caged-Glutamate to ACSF record->apply stim Photostimulation Scan laser across a grid of locations apply->stim analyze Data Analysis Correlate stimulus location with PSCs to create an input map stim->analyze

Caption: Experimental workflow for glutamate uncaging-based neural circuit mapping.

Probing Single Synapses: Structure, Function, and Plasticity

The advent of two-photon (2P) microscopy combined with MNI-glutamate uncaging has revolutionized the study of individual synapses.[2] The sub-micron precision of 2P excitation allows researchers to release glutamate onto the head of a single dendritic spine, the primary site of excitatory synapses in the brain.[4][5]

This technique has been instrumental in establishing key principles of synaptic function:

  • Structure-Function Correlation: It has been used to demonstrate that the volume of a dendritic spine is tightly correlated with the number of AMPA receptors and thus its synaptic strength.[5]

  • Synaptic Plasticity: Researchers can repeatedly stimulate a single spine to induce long-term potentiation (LTP) or long-term depression (LTD), providing definitive evidence that plasticity mechanisms can be confined to individual synapses.[7]

  • Mapping Receptor Distribution: By uncaging glutamate at various points along a dendrite, one can map the precise location and density of functional glutamate receptors.[4]

cluster_main Two-Photon Uncaging at a Single Dendritic Spine cluster_spine Laser 2P Laser Beam (e.g., 730 nm) Spine Dendritic Spine Laser->Spine Focused Photolysis Dendrite Dendritic Shaft uEPSC Record uEPSC at Soma Spine->uEPSC Generates... Receptors GluRs

Caption: Focused two-photon laser stimulation of a single dendritic spine.

Protocols

Protocol 1: Preparation of Acute Brain Slices for Photostimulation

This protocol describes a standard procedure for preparing viable brain slices suitable for electrophysiology and uncaging experiments. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.[10][11][12]

Materials:

  • Solutions: Ice-cold NMDG or sucrose-based protective cutting solution; Artificial Cerebrospinal Fluid (ACSF) for recording. All solutions must be continuously bubbled with 95% O₂ / 5% CO₂.

  • Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, water bath (32-35°C), perfusion pump (optional).

Procedure:

  • Anesthesia and Dissection: Anesthetize the animal (e.g., mouse, rat) via an approved method (e.g., isoflurane, ketamine/xylazine). Perform transcardial perfusion with ice-cold cutting solution until the brain is cleared of blood.[10]

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it immediately in the ice-cold, oxygenated cutting solution.

  • Blocking and Mounting: Trim the brain to create a flat surface for mounting. Glue the brain block onto the vibratome specimen plate.

  • Slicing: Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, oxygenated cutting solution. Cut slices to the desired thickness (typically 250-350 µm).

  • Recovery: Using a transfer pipette, carefully move the slices to a recovery chamber containing cutting solution or ACSF heated to 32-35°C. Allow slices to recover for at least 30-60 minutes.[10][12]

  • Storage: After the initial recovery period, slices can be stored at room temperature in oxygenated ACSF until use.

Protocol 2: Two-Photon Glutamate Uncaging and Electrophysiological Recording

This protocol outlines the procedure for stimulating single dendritic spines while performing whole-cell patch-clamp recordings.

Materials:

  • Setup: Two-photon laser-scanning microscope equipped with an ultrafast pulsed infrared laser (e.g., Ti:Sapphire tuned to ~730 nm for MNI-glutamate), electrophysiology rig (amplifier, micromanipulators, data acquisition system).

  • Reagents: Recording ACSF, intracellular solution containing a fluorescent dye (e.g., Alexa Fluor 594) for visualizing cell morphology, MNI-caged-L-glutamate stock solution.

Procedure:

  • Slice Preparation: Transfer a recovered brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF.

  • Obtain Whole-Cell Recording: Using infrared differential interference contrast (IR-DIC) optics, target a neuron of interest (e.g., a pyramidal neuron in the hippocampus or cortex). Obtain a whole-cell patch-clamp recording. Allow the fluorescent dye in the pipette to fill the cell's dendritic tree (15-20 minutes).

  • Visualize Dendrites and Spines: Switch to fluorescence imaging mode to visualize the dye-filled neuron. Identify a dendritic branch with clearly resolvable spines for stimulation.

  • Bath Apply MNI-Glutamate: Add MNI-caged-L-glutamate to the perfusing ACSF to a final concentration of 1-5 mM.[9] Allow at least 10-20 minutes for the compound to equilibrate within the slice.[4]

  • Position Laser for Uncaging: In imaging software, define a small region of interest (ROI) or "park" the laser beam directly adjacent to the head of a target dendritic spine.

  • Uncaging and Data Acquisition: While recording in voltage-clamp mode, deliver a short laser pulse (e.g., 0.5-2 ms duration, 10-20 mW power at the sample) to uncage glutamate.[4] This should evoke an uncaging-evoked Excitatory Postsynaptic Current (uEPSC).

  • Validation and Controls:

    • Spatial Specificity: Move the uncaging spot 1-2 µm away from the spine head; the uEPSC amplitude should decrease significantly, confirming spatial precision.[2][7]

    • Control for GABA-A Blockade: In a separate experiment or after the main experiment, measure spontaneous or evoked inhibitory postsynaptic currents (IPSCs) to assess the degree of inhibition by the applied MNI-glutamate concentration.

    • Repeatability: Deliver multiple stimuli to the same spine to ensure the response is stable.[1]

Conclusion

This compound, through its powerful derivative MNI-caged-L-glutamate, has provided neuroscientists with an indispensable tool for optical dissection of the nervous system. Its ability to deliver the brain's primary excitatory neurotransmitter with pinpoint accuracy in space and time has been fundamental to our current understanding of synaptic function, plasticity, and neural circuit organization. By carefully following established protocols and remaining mindful of potential off-target effects, researchers can continue to leverage this technology to unravel the complexities of the brain.

References

  • Callaway, E. M., & Katz, L. C. (1993). Photostimulation using caged glutamate reveals functional circuitry in living brain slices. Proceedings of the National Academy of Sciences, 90(16), 7661–7665. [Link]

  • Femtonics. CAGED NEUROTRANSMITTERS. Femtonics Product Information. [Link]

  • Ichikawa, J., et al. (2014). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 592(15), 3245-3256. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 53. [Link]

  • Zito, K., et al. (2014). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Neuromethods, 86, 65-81. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 53. [Link]

  • Tóth, K., et al. (2021). Two-photon glutamate uncaging-based mapping of local and distant axonal targets of VIP-LRPs. ResearchGate. [Link]

  • Gau, R., & Kandler, K. (2012). Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate. Neuromethods, 67, 149-165. [Link]

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]

  • Sun, Q. A. (n.d.). Brain Slice Preparation. Protocol. [Link]

  • ResearchGate. (n.d.). Experimental setup for the photostimulation of acute brain slices... Scientific Diagram. [Link]

  • Canepari, M., et al. (2010). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Synaptic Neuroscience, 2, 14. [Link]

  • UConn Health. (n.d.). Preparation of brain slices. Protocol. [Link]

  • Fino, E., et al. (2011). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Synaptic Neuroscience, 3, 2. [Link]

  • Lee, J. S., et al. (2020). Optofluidic control of rodent learning using cloaked caged glutamate. Proceedings of the National Academy of Sciences, 117(12), 6926-6934. [Link]

  • Real, R. (2023). Preparation of ex-vivo brain slices for physiology experiments. Protocols.io. [Link]

Sources

(R)-2-Amino-3-(2-nitrophenyl)propanoic Acid: A Comprehensive Guide to its Application as a Photolabile Caged Compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a photolabile "caged" compound, for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles, provides detailed experimental workflows, and offers insights into the practical application of this powerful tool for spatiotemporal control of biological processes.

Introduction: The Power of Caged Compounds

Caged compounds are molecules of interest that have been chemically modified with a photolabile protecting group, rendering them biologically inactive.[1] Upon illumination with light of a specific wavelength, this "cage" is cleaved, rapidly releasing the active molecule.[2] This technology offers unparalleled spatiotemporal control, allowing researchers to initiate biological processes at precise locations and times, mimicking physiological signaling events with high fidelity.[1] The ortho-nitrobenzyl moiety is a widely used caging group due to its efficient photolysis upon UV light exposure.[3] this compound, a caged version of the non-proteinogenic amino acid, provides a valuable tool for a range of applications, from neuroscience to protein engineering.

The Photochemistry of Uncaging: A Mechanistic Overview

The photolysis of o-nitrobenzyl-caged compounds, including this compound, proceeds through a well-established intramolecular rearrangement.[3] Upon absorption of a photon, the o-nitro group is excited and abstracts a hydrogen atom from the benzylic carbon. This is followed by a series of electronic and atomic rearrangements that culminate in the cleavage of the bond holding the amino acid, releasing it in its active form. A key byproduct of this reaction is 2-nitrosobenzaldehyde.[4] Understanding this mechanism is crucial for experimental design, particularly in considering the potential biological effects of the photolysis byproducts.

G Caged_Compound This compound (Inactive) Excited_State Excited State (n,π*) Caged_Compound->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Released_Amino_Acid (R)-2-Amino-3-propanoic acid derivative (Active) Cyclic_Intermediate->Released_Amino_Acid Byproduct 2-Nitrosobenzaldehyde Cyclic_Intermediate->Byproduct

Figure 1. Simplified workflow of the photolysis of an o-nitrobenzyl caged compound.

Key Photophysical Parameters

The efficiency of a photolysis experiment is governed by several key parameters. While specific values for this compound are not extensively published, data from the closely related compound 2-nitrophenylalanine provides a strong basis for experimental design.

ParameterDescriptionTypical Value/Range for o-Nitrobenzyl CompoundsNotes
Absorption Maximum (λmax) The wavelength at which the caged compound absorbs light most strongly.~280-365 nmThe exact λmax can be determined experimentally by UV-Vis spectroscopy.
Molar Extinction Coefficient (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.500 - 5,000 M⁻¹cm⁻¹Higher ε values can lead to more efficient light absorption.[3]
Quantum Yield of Uncaging (Φu) The fraction of absorbed photons that result in the cleavage of the caging group.0.07 ± 0.01 (for 2-nitrophenylalanine at 365 nm)[3]This is a critical determinant of uncaging efficiency.

Note: It is highly recommended that researchers experimentally determine the λmax and ε for their specific batch of this compound in the desired experimental buffer to ensure accurate and reproducible results.

Synthesis of this compound

While commercially available, understanding the synthesis of this caged amino acid can be beneficial. A common approach involves the alkylation of a protected form of (R)-phenylalanine. A generalized synthetic scheme is presented below.

G cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection R-Phe (R)-Phenylalanine Protected-Phe N-protected (R)-Phenylalanine R-Phe->Protected-Phe e.g., Boc or Fmoc protection Nitrated-Phe N-protected (R)-2-Amino-3- (2-nitrophenyl)propanoic acid Protected-Phe->Nitrated-Phe Nitrating agent (e.g., HNO3/H2SO4) Final_Product This compound Nitrated-Phe->Final_Product Deprotection agent (e.g., TFA for Boc)

Figure 2. General synthetic workflow for this compound.

Experimental Protocols

Preparation and Handling of Stock Solutions
  • Solvent Selection: this compound is typically soluble in aqueous buffers. For cell-based assays, ensure the final concentration of any organic co-solvent (if used for initial dissolution) is non-toxic to the cells.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent. The final working concentration will depend on the specific application and the affinity of the biological target.

  • Storage: Store stock solutions at -20°C or below, protected from light to prevent premature uncaging. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Protocol for Photolysis (Uncaging)

This protocol provides a general framework. Specific parameters will need to be optimized for each experimental setup.

  • Sample Preparation:

    • For in vitro assays, prepare the reaction mixture containing the caged compound in a quartz cuvette or microplate.

    • For cell-based experiments, incubate cells with the caged compound in a suitable medium for a sufficient duration to allow for equilibration or uptake.

  • Light Source:

    • A high-intensity light source with output in the near-UV range is required. Commonly used sources include mercury arc lamps or UV-LEDs.[5]

    • Use appropriate filters to select the desired wavelength for uncaging (typically around 365 nm for o-nitrobenzyl compounds).

  • Irradiation:

    • The duration and intensity of the light pulse will determine the amount of uncaged amino acid. These parameters must be carefully calibrated for each experiment.

    • The total light dose delivered can be calculated using the photophysical parameters of the caged compound and the measured light intensity.

  • Analysis:

    • Following photolysis, the biological response can be measured using appropriate techniques (e.g., fluorescence microscopy, electrophysiology, or biochemical assays).

Control Experiments: A Cornerstone of Rigorous Research

To ensure that the observed biological effects are due to the uncaged amino acid and not artifacts of the photolysis process, a series of control experiments are essential:

  • Caged Compound Alone (No Light): This control confirms that the caged compound is biologically inert before photolysis.

  • Light Alone (No Caged Compound): This control assesses any potential phototoxic effects of the UV light on the biological system.

  • Photolysis of a "Scrambled" or Inactive Analog: If available, photolyzing a structurally similar but biologically inactive caged compound can help to control for the effects of the photolysis byproducts.

  • Pre-incubation with an Antagonist: To confirm the specificity of the uncaged amino acid's effect, pre-incubate the sample with a known antagonist of the target receptor or pathway.

Applications in Research and Development

Neuroscience: Mapping Neural Circuits

Caged amino acids, particularly caged glutamate and GABA, are powerful tools for mapping synaptic connections in the brain.[6][7] By focally uncaging the neurotransmitter at different locations in a brain slice while recording from a neuron of interest, researchers can identify presynaptic partners and map the spatial organization of neural circuits with high precision.[5]

Protocol Outline: Mapping Synaptic Inputs onto a Neuron

  • Prepare acute brain slices from the region of interest.

  • Bath-apply the caged this compound (if it has neurotransmitter-like activity) or a caged neurotransmitter like MNI-glutamate.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Use a focused UV light source (e.g., a laser) to photolyze the caged compound at various locations in a grid pattern around the recorded neuron.

  • Record the postsynaptic currents (PSCs) evoked by the photostimulation. The presence of a PSC indicates a synaptic connection from a neuron at the stimulated location.

  • Construct a map of synaptic inputs by plotting the amplitude of the PSCs as a function of the stimulation location.

Cell Biology: Probing Protein Folding and Function

The site-specific incorporation of caged unnatural amino acids into proteins allows for the temporal control of protein folding and function.[8] By caging a key residue within a protein, its folding or activity can be inhibited. Subsequent photolysis triggers folding or restores function, enabling the study of these processes in real-time.

Protocol Outline: Studying Protein Folding Kinetics

  • Incorporate the Caged Amino Acid: Use a cell-free protein synthesis system or an in vivo system with an expanded genetic code to incorporate this compound at a specific site within the protein of interest.

  • Purify the Caged Protein: Purify the protein containing the caged amino acid.

  • Induce Unfolding (if necessary): The presence of the bulky caging group may already disrupt the protein's native fold. If not, the protein can be unfolded using denaturants.

  • Initiate Refolding with Light: Trigger refolding by photolyzing the caged amino acid with a UV light pulse.

  • Monitor Folding: Follow the refolding kinetics using techniques such as circular dichroism, fluorescence spectroscopy, or time-resolved photoacoustic calorimetry.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak biological response after photolysis - Insufficient light dose- Low quantum yield- Caged compound degradation- Increase light intensity or duration- Confirm photophysical properties of the caged compound- Prepare fresh stock solutions
High background activity before photolysis - Caged compound is not fully inert- Spontaneous hydrolysis of the caged compound- Test for biological activity of the caged compound in the dark- Prepare fresh solutions and minimize time at physiological pH before the experiment
Phototoxicity - High UV light intensity or prolonged exposure- Reduce light intensity and/or duration- Perform light-only control experiments to assess the threshold for phototoxicity
Variability in results - Inconsistent light delivery- Fluctuation in caged compound concentration- Calibrate the light source regularly- Ensure consistent and accurate pipetting of the caged compound

Safety Precautions

Working with UV light and chemical compounds requires strict adherence to safety protocols.

  • UV Radiation: UV light is harmful to the eyes and skin. Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, and cover exposed skin. Use interlocks and shielding on UV light sources whenever possible.

  • Chemical Handling: Handle this compound and its photolysis byproducts with care. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. 2-Nitrosobenzaldehyde, a byproduct, can be an irritant.

Conclusion

This compound is a versatile tool for researchers seeking to control biological processes with high spatiotemporal precision. By understanding the underlying photochemical principles, carefully designing experiments with appropriate controls, and adhering to safety protocols, scientists can leverage this caged compound to gain novel insights into complex biological systems.

References

  • Peters, F. B., Brock, A., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chembiol, 16(2), 148-152. [Link]

  • Shepherd, G. M., Pologruto, T. A., & Svoboda, K. (2003). Circuit analysis of experience-dependent plasticity in the developing rat barrel cortex. Neuron, 38(2), 277-289. [Link]

  • Katz, L. C., & Dalva, M. B. (1994). Scanning laser photostimulation: a new approach for analyzing brain circuits. Journal of neuroscience methods, 54(2), 205-218. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. In Neuromethods (pp. 389-406). Humana Press. [Link]

  • Chen, H. L., Hsu, J. C. C., Viet, M. H., Li, M. S., Hu, C. K., Liu, C. H., ... & Chen, R. P. Y. (2010). Studying submicrosecond protein folding kinetics using a photolabile caging strategy and time‐resolved photoacoustic calorimetry. Proteins: Structure, Function, and Bioinformatics, 78(14), 2973-2983. [Link]

  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]

  • Callaway, E. M., & Katz, L. C. (1993). Photostimulation using caged glutamate reveals functional circuitry in living brain slices. Proceedings of the National Academy of Sciences, 90(16), 7661-7665. [Link]

  • Shepherd, G. M. G., & Svoboda, K. (2005). Circuit mapping by UV uncaging of glutamate. Cold Spring Harbor protocols, 2005(4), pdb-prot4090. [Link]

  • Hess, G. P., & Grewer, C. (1998). Development and application of caged ligands for neurotransmitter receptors in transient kinetic and neuronal circuit mapping studies. In Methods in enzymology (Vol. 291, pp. 443-473). Academic Press. [Link]

  • Kaplan, J. H., Forbush III, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na: K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935. [Link]

Sources

Application Note & Protocol: High-Fidelity Photorelease of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in controlled release studies, peptide synthesis, and neurochemical activation.

Executive Summary & Introduction

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug delivery. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled method for achieving this control, allowing for the light-induced activation of compounds on demand. Among the most foundational and reliable PPGs is the ortho-nitrobenzyl (oNB) scaffold.[1] This guide provides a detailed experimental framework for the uncaging of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid , a caged derivative of phenylalanine.

This molecule belongs to the classic 2-nitrobenzyl family of PPGs, where a photochemically labile bond masks the functionality of the parent amino acid.[2] Upon irradiation with UV light, a rapid and irreversible photochemical reaction occurs, releasing the native (R)-phenylalanine and a 2-nitrosobenzaldehyde byproduct. This process allows researchers to introduce a biologically active amino acid into a system at a precise time and location, making it an invaluable tool for studying dynamic processes in cell biology, neuroscience, and materials science.[3]

This document outlines the underlying photochemical mechanism, provides a validated, step-by-step protocol for efficient uncaging, details the required experimental setup, and emphasizes critical safety considerations.

The Photochemical Uncaging Mechanism

The efficacy of the 2-nitrophenyl group as a PPG is rooted in a well-understood intramolecular photochemical rearrangement. The process is initiated by the absorption of a photon, typically in the UV-A range (300-365 nm), which promotes the molecule to an excited state.[1]

The key mechanistic steps are as follows:

  • Photoexcitation: The 2-nitrophenyl chromophore absorbs a photon, transitioning to an electronically excited singlet state.

  • Intramolecular Hydrogen Abstraction: In the excited state, an intramolecular hydrogen atom transfer occurs from the benzylic carbon to one of the oxygen atoms of the nitro group. This is the rate-determining step and leads to the formation of a transient aci-nitro intermediate.[4]

  • Cyclization and Rearrangement: The aci-nitro intermediate rapidly cyclizes and rearranges.

  • Product Release: This rearrangement leads to the cleavage of the bond connecting the protecting group to the amino acid, releasing the free (R)-2-Amino-3-phenylpropanoic acid (phenylalanine) and forming 2-nitrosobenzaldehyde as the byproduct.[5]

This entire process occurs on a timescale of nanoseconds to microseconds, enabling rapid delivery of the active molecule.[2]

UncagingMechanism cluster_0 Step 1: Photoexcitation cluster_1 Step 2: H-Abstraction cluster_2 Step 3 & 4: Rearrangement & Release Caged (R)-2-Amino-3- (2-nitrophenyl)propanoic acid Excited Excited State [Singlet] Caged->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-transfer Products Released Phenylalanine + 2-Nitrosobenzaldehyde AciNitro->Products Cyclization & Rearrangement

Figure 1: Photochemical uncaging mechanism of this compound.

Quantitative Parameters for 2-Nitrobenzyl Cages

The choice of a PPG is governed by key performance metrics. The following table summarizes typical data for the parent o-nitrobenzyl group, which provides an authoritative baseline for the compound of interest.

ParameterTypical ValueSignificance & Rationale
One-Photon Absorption Max (λmax) 260-350 nmDictates the required wavelength of the light source. This range falls within the UV-A spectrum, which can be generated by common lab equipment like mercury arc lamps or LED arrays.[1]
Typical Photolysis Wavelength 300-365 nmThe optimal wavelength for cleavage, balancing efficient photon absorption with minimizing potential photodamage to biological samples at shorter wavelengths.[6]
Quantum Yield (Φ) 0.01 - 0.3Represents the efficiency of photorelease per photon absorbed. While seemingly low, this range is highly effective for most biological applications. The yield can be influenced by solvent and substitution on the aromatic ring.[1][7]

Experimental Protocol: Solution-Phase Uncaging

This protocol details a standard procedure for uncaging in an aqueous buffer, suitable for subsequent biochemical assays or analytical characterization.

Required Materials & Equipment

Reagents:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4, or other appropriate aqueous buffer

  • Acetonitrile (ACN), HPLC grade (for analysis)

  • Trifluoroacetic acid (TFA) (for analysis)

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • UV-Vis Spectrophotometer (e.g., Agilent Cary series, Thermo Scientific GENESYS)

  • Quartz cuvettes (1 cm path length)

  • UV Light Source:

    • Option A (Broadband): High-pressure mercury arc lamp (100-200 W) with a bandpass filter for 365 nm.

    • Option B (Monochromatic): Collimated LED source centered at 365 nm.

    • Option C (High Power): Pulsed laser, such as a frequency-tripled Nd:YAG laser (355 nm).[2]

  • Radiometer/Photodiode Power Meter (to measure light intensity)

  • Magnetic stirrer and stir bars

  • Analytical HPLC system with a C18 column (for quantitative analysis)

  • Standard laboratory glassware, pipettes, and safety equipment.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or a small amount of 0.1 M NaOH, then dilute).

  • Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 50-200 µM. The final concentration should yield an absorbance of ~0.1-0.3 at the photolysis wavelength to avoid inner filter effects.

  • Transfer 1-3 mL of the final solution into a quartz cuvette.

Step 2: Baseline Characterization

  • Place the cuvette in the UV-Vis spectrophotometer.

  • Record a full absorbance spectrum (e.g., from 250 nm to 500 nm) before irradiation. This is your T=0 baseline. Note the absorbance maximum.

Step 3: Photolysis (Uncaging)

  • Position the cuvette in a holder at a fixed distance from the UV light source. If using a lamp, ensure the beam is filtered and focused onto the cuvette.

  • For kinetic studies, ensure consistent light intensity. Measure the power at the cuvette surface using a radiometer. A typical intensity is 5-50 mW/cm².[8]

  • Turn on the UV source to irradiate the sample. For a time-course experiment, irradiate in defined intervals (e.g., 15, 30, 60, 120 seconds). For complete uncaging, a longer exposure of 5-10 minutes may be required, depending on light intensity and quantum yield.

  • If temperature control is critical, use a water-jacketed cuvette holder.

Step 4: Monitoring the Reaction

  • After each irradiation interval, briefly mix the solution and record a new UV-Vis spectrum.

  • Observe the decrease in absorbance of the peak corresponding to the caged compound and the concomitant increase in absorbance of the 2-nitrosobenzaldehyde byproduct (typically around 330-350 nm).

  • Continue the irradiation intervals until no further spectral changes are observed, indicating the reaction is complete.

Step 5: Quantitative Analysis (Optional via HPLC)

  • Inject aliquots from the pre- and post-irradiation solutions onto an HPLC system equipped with a C18 column.

  • Use a suitable mobile phase gradient (e.g., Water/0.1% TFA and ACN/0.1% TFA).

  • Monitor the chromatogram at a wavelength where both the caged precursor and the released phenylalanine can be detected (e.g., 260 nm).

  • Quantify the disappearance of the starting material and the appearance of the product by integrating the respective peak areas.

Workflow Prep 1. Sample Preparation (50-200 µM in Buffer) Baseline 2. Baseline Analysis (UV-Vis Spectrum T=0) Prep->Baseline Irradiate 3. Photolysis (365 nm UV Light) Baseline->Irradiate Monitor 4. Reaction Monitoring (Time-course UV-Vis) Irradiate->Monitor Irradiation Intervals Monitor->Irradiate Continue? Analyze 5. Quantitative Analysis (Optional HPLC) Monitor->Analyze Complete Uncaging Complete Analyze->Complete

Figure 2: General experimental workflow for solution-phase photouncaging.

Safety Precautions: A System of Self-Validation

Adherence to safety protocols is non-negotiable. The primary hazards in this experiment are UV radiation exposure and chemical handling .

  • UV Radiation:

    • Never look directly at the UV source. UV radiation can cause severe and permanent eye damage.[9]

    • Utilize Enclosed Beam Paths: Whenever possible, the UV source and sample holder should be housed within a light-tight enclosure equipped with safety interlocks that shut off the source if the enclosure is opened.[10][11]

    • Personal Protective Equipment (PPE): In the absence of a fully enclosed system, all personnel in the area must wear appropriate PPE. This includes a UV-blocking polycarbonate face shield (ANSI Z87.1 certified), a long-sleeved lab coat, and nitrile gloves. Ensure there are no gaps between cuffs and gloves.[12]

    • Restrict Access & Post Warnings: The experimental area must be clearly marked with UV radiation warning signs. Access should be restricted to trained personnel during operation.[9][12]

  • Chemical Handling:

    • Consult Safety Data Sheets (SDS): Before beginning work, review the SDS for this compound and all solvents.

    • Standard PPE: Wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling all chemicals.[13]

    • Ventilation: Handle stock solutions and organic solvents within a certified chemical fume hood.

By implementing these engineering and administrative controls, the experimental setup becomes a self-validating system where risks are minimized by design.

References

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. (2025). ResearchGate. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006). Chemistry – A European Journal. [Link]

  • Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. (2004). ResearchGate. [Link]

  • Photolabile protecting group. (n.d.). Wikipedia. [Link]

  • Guidelines for Working with Ultraviolet Light Sources. (2020). KAUST Health & Safety. [Link]

  • Photoinduced uncaging and fluorescence activation of 2-nitrobenzyl carbon dots. (2018). Royal Society of Chemistry. [Link]

  • Safety Considerations for Ultraviolet Radiation in the Laboratory. (2014). AZoM. [Link]

  • o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. (2006). PubMed. [Link]

  • Safe operation of UV light sources in laboratories. (n.d.). University of Bristol. [Link]

  • Safety Precautions. (2020). Chemistry LibreTexts. [Link]

  • ULTRAVIOLET (UV) SAFETY. (n.d.). University of Washington Environmental Health & Safety. [Link]

  • Wavelength-Selective One- and Two-Photon Uncaging of GABA. (2013). PubMed Central. [Link]

  • A One-Pot Photochemical Ring-Opening/Cleavage Approach for the Synthesis and Decoding of Cyclic Peptide Libraries. (2017). Corpus UL. [Link]

  • Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. (2002). ResearchGate. [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (2022). MDPI. [Link]

  • Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids. (1995). ResearchGate. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry. [Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. (2014). PubMed Central. [Link]

  • Triggering biological processes: Methods and applications of photocaged peptides and proteins. (2021). The Royal Society of Chemistry. [Link]

  • (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. (n.d.). PubChem. [Link]

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Application Notes & Protocols: Site-Specific Incorporation of the Photocleavable Amino Acid (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities directly into the polypeptide chain. This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid (2-NPA), a photocleavable amino acid. Upon irradiation with UV light (~365 nm), 2-NPA induces a site-specific cleavage of the protein backbone, offering a powerful tool for the spatiotemporal control of protein function.[1][2] This document details the underlying principles of genetic code expansion via amber suppression, provides step-by-step protocols for incorporating 2-NPA in both in vivo (E. coli) and in vitro (cell-free) systems, and outlines methods for verification and application.

Principle: Genetic Code Expansion via Amber Suppression

The central strategy for incorporating 2-NPA is the reassignment of a stop codon, typically the amber stop codon (UAG).[3][4] This is achieved by introducing an orthogonal translation system (OTS) into the expression host.[4] An OTS consists of two key components that function independently of the host's endogenous translational machinery:

  • An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes and charges the desired ncAA (in this case, 2-NPA), but not any of the 20 canonical amino acids.

  • An Orthogonal tRNA (o-tRNA): A suppressor tRNA, such as tRNAPylCUA or a mutated tRNATyrCUA, that has its anticodon loop modified to recognize the UAG codon.[1][5] This tRNA is not recognized by any of the host's native synthetases but is a specific substrate for the o-aaRS.

When the o-aaRS, o-tRNA, and the target gene containing a UAG codon at the desired incorporation site are co-expressed in the presence of 2-NPA, the ribosome pauses at the UAG codon. Instead of termination, the 2-NPA-charged o-tRNA binds to the UAG codon, leading to the incorporation of the photocleavable amino acid into the growing polypeptide chain.

G cluster_0 Cellular Machinery cluster_1 Orthogonal Translation System (OTS) ribosome Ribosome protein Full-Length Protein with 2-NPA ribosome->protein Synthesizes Protein mrna mRNA with UAG Codon mrna->ribosome Translated npa (R)-2-Amino-3- (2-nitrophenyl)propanoic acid (2-NPA) o_aars Engineered o-aaRS npa->o_aars Recognized & Activated charged_trna 2-NPA-tRNA o_aars->charged_trna Charges o_trna Orthogonal Suppressor tRNA o_trna->o_aars charged_trna->ribosome Delivers 2-NPA

Figure 1. Principle of 2-NPA incorporation via an Orthogonal Translation System.

The Photocleavable Amino Acid: 2-NPA

This compound, a structural analog of phenylalanine, is the key effector molecule. Its utility stems from the ortho-nitrobenzyl group, a well-known photolabile caging moiety.

Properties of 2-NPA
PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[6]
Molecular Weight 210.19 g/mol [6][7]
Appearance White to off-white solid[7]
Excitation Wavelength ~365 nm[1]
Cleavage Products C-terminal carboxylate and N-terminal cinnoline group[1]
Mechanism of Photocleavage

Upon irradiation with near-UV light (e.g., 365 nm), the nitro group of the 2-NPA side chain undergoes a complex intramolecular rearrangement. This photochemical reaction results in the specific cleavage of the polypeptide backbone at the site of incorporation.[1][2] This process is distinct from other photocleavage mechanisms and results in the formation of a C-terminal fragment with a standard carboxylate group and an N-terminal fragment capped with a cinnoline ring.[1] The reaction is irreversible and can be initiated with high spatial and temporal precision using a focused light source.

Protocol 1: In Vivo Incorporation in E. coli

This protocol describes the expression of a target protein containing 2-NPA in an E. coli host strain. It requires two plasmids: one encoding the target gene with an in-frame amber (TAG) codon and another encoding the orthogonal aaRS/tRNA pair specific for 2-NPA.

Workflow

G start Start transform Co-transform E. coli with Target & OTS Plasmids start->transform culture Grow Overnight Culture in LB Medium transform->culture inoculate Inoculate Minimal Medium (+ Antibiotics, + 1 mM 2-NPA) culture->inoculate grow Grow cells to OD600 ≈ 0.6-0.8 inoculate->grow induce Induce Protein Expression (e.g., with IPTG) grow->induce express Express Protein (e.g., 18°C, Overnight) induce->express harvest Harvest Cells by Centrifugation express->harvest lyse Lyse Cells & Purify Protein harvest->lyse end Purified Protein with 2-NPA lyse->end

Figure 2. Workflow for in vivo incorporation of 2-NPA in E. coli.
Materials
  • E. coli Strain: BL21(DE3) or similar expression strain.

  • Plasmids:

    • pEVOL-2NPA: Plasmid expressing the evolved M. jannaschii tyrosyl-tRNA synthetase and its cognate tRNATyrCUA, specific for 2-NPA.[1] (Requires appropriate antibiotic resistance, e.g., chloramphenicol).

    • pTarget-TAG: Expression plasmid for the gene of interest containing a TAG codon at the desired site (e.g., ampicillin resistance).

  • This compound: (e.g., from Sigma-Aldrich, Bachem). Prepare a 100 mM stock in 20 mM NaOH.

  • Media: LB Broth, and a minimal medium such as M9 or GMML for expression.

  • Antibiotics: Corresponding to plasmid resistance markers.

  • Inducer: IPTG or as required by the expression vector.

Step-by-Step Protocol
  • Transformation: Co-transform chemically competent E. coli cells with the pEVOL-2NPA and pTarget-TAG plasmids. Plate on LB agar containing both selection antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 1 L of minimal medium (supplemented with 0.4% glucose, MgSO₄, and essential amino acids if required) with the overnight culture. Add both antibiotics.

    • Crucial Control: Prepare an identical flask without 2-NPA to verify suppression fidelity.

    • Add the 2-NPA stock solution to the main culture to a final concentration of 1 mM.

  • Growth and Induction:

    • Grow the cultures at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6–0.8.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).

  • Protein Expression: Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.

    • Rationale: Lower temperatures often improve protein folding and solubility, and can increase the efficiency of ncAA incorporation.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

    • Purify the target protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: In Vitro Incorporation via Cell-Free Protein Synthesis (CFPS)

CFPS offers a powerful alternative for ncAA incorporation, bypassing issues of cell viability and membrane permeability.[8][9][10] The open nature of the system allows for direct addition and precise control over all components.[11]

Workflow

G start Start setup Prepare CFPS Reaction Mix (Cell Extract, Energy Solution, Amino Acids) start->setup add_npa Add 2-NPA (Final conc. ~1-2 mM) setup->add_npa add_ots Add Purified OTS Components (o-aaRS and o-tRNA) add_npa->add_ots add_dna Add Target DNA Template (Plasmid or Linear DNA) add_ots->add_dna incubate Incubate Reaction (e.g., 30°C for 4-6 hours) add_dna->incubate analyze Analyze or Purify Protein Directly from Reaction incubate->analyze end Synthesized Protein with 2-NPA analyze->end

Figure 3. Workflow for in vitro incorporation of 2-NPA using CFPS.
Materials
  • CFPS Kit: Commercial E. coli S30 extract kit (e.g., from Promega, NEB) or a PURE system.[12]

  • DNA Template: High-purity plasmid or linear DNA of the target gene with the TAG codon.

  • Orthogonal Components:

    • Purified o-aaRS specific for 2-NPA.

    • In vitro transcribed o-tRNACUA.

  • This compound: 100 mM stock.

Step-by-Step Protocol
  • Thaw Components: Thaw all CFPS components, DNA, 2-NPA, and OTS components on ice.

  • Assemble Reaction: In a microcentrifuge tube on ice, assemble the reaction according to the manufacturer's instructions. A typical reaction might include:

    • S30 Extract & Premix

    • Amino Acid Mix (lacking tyrosine if a TyrRS-based OTS is used, to reduce competition)

    • 2-NPA (final concentration 1-2 mM)

    • Purified o-aaRS (e.g., 5-10 µM)

    • Purified o-tRNA (e.g., 20-50 µM)

    • DNA template (e.g., 5-10 nM)

  • Control Reactions:

    • -NPA Control: Assemble a reaction without 2-NPA to check for background suppression or read-through. Expect to see a truncated product.

    • -OTS Control: Assemble a reaction with 2-NPA but without the o-aaRS/o-tRNA to confirm their necessity.

  • Incubation: Mix gently and incubate the reaction at 30°C for 4-8 hours.

  • Analysis: The resulting protein can be analyzed directly by SDS-PAGE or purified for downstream applications.

Verification and Photocleavage

Confirming successful incorporation and characterizing the photocleavage are critical validation steps.

Workflow for Verification & Cleavage

G start Purified Protein sds_page SDS-PAGE Analysis (+/- 2-NPA Expression) start->sds_page mass_spec Mass Spectrometry (Confirm Mass Shift) start->mass_spec irradiate Irradiate with 365 nm UV Light (e.g., 5-30 min) start->irradiate end Verified Incorporation & Characterized Cleavage sds_cleavage Analyze Cleavage Products by SDS-PAGE irradiate->sds_cleavage sds_cleavage->end

Figure 4. Workflow for protein verification and photocleavage analysis.
Verification of Incorporation
  • SDS-PAGE Analysis: Run samples from the +2-NPA and -2-NPA expression cultures. A band corresponding to the full-length protein should only be visible in the +2-NPA lane. The -2-NPA lane should show no band or a truncated product, confirming that suppression is dependent on the ncAA.

  • Mass Spectrometry (Gold Standard): Analyze the purified protein using ESI-MS. The observed mass should match the theoretical mass of the protein with 2-NPA incorporated. This provides unambiguous confirmation.

Photocleavage Protocol
  • Sample Preparation: Prepare the purified 2-NPA-containing protein in a suitable buffer (e.g., PBS or Tris-HCl) at a concentration of ~1 mg/mL.

  • Irradiation: Place the sample in a UV-transparent cuvette or microplate. Irradiate with a 365 nm UV lamp for 5-60 minutes.

    • Expert Tip: The optimal irradiation time depends on lamp power and sample geometry and should be determined empirically. A time course experiment is recommended.

  • Analysis: Analyze the irradiated sample by SDS-PAGE. Successful cleavage will be indicated by the disappearance of the full-length protein band and the appearance of two new, smaller bands corresponding to the N- and C-terminal cleavage products.

  • Quantification: Densitometry of the gel bands can be used to estimate the cleavage efficiency, which has been reported to be up to ~30% for proteins.[1]

Application Notes & Troubleshooting

Applications
  • Spatiotemporal Control of Protein Activity: Incorporate 2-NPA at a critical loop or linker region. Photocleavage can then be used to activate a zymogen, separate protein domains to disrupt function, or release an inhibitory domain.[1]

  • Release of Bioactive Peptides: Engineer a fusion protein where a bioactive peptide is linked to a carrier protein via a 2-NPA residue. Light-triggered cleavage can release the peptide with high precision.

  • Patterning Surfaces: Immobilize the 2-NPA-containing protein on a surface. A patterned light source can then be used to selectively cleave and remove the protein, creating micropatterned functional surfaces.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low yield of full-length protein 1. Inefficient suppression. 2. Low o-aaRS activity. 3. 2-NPA toxicity or poor uptake (in vivo). 4. Codon context around UAG is unfavorable.1. Optimize 2-NPA concentration (1-2 mM). 2. Use a stronger promoter for the OTS plasmid. 3. Switch to a CFPS system. 4. Modify codons flanking the UAG site; purines at the +1 position downstream of UAG often enhance suppression.[13][14]
High background read-through (-NPA control shows full-length protein) 1. A near-cognate endogenous tRNA is recognizing the UAG codon. 2. The o-aaRS is mis-charging a canonical amino acid.1. Use an E. coli strain with release factor 1 (RF1) deleted, as RF1 is responsible for terminating translation at UAG codons. 2. Ensure high purity of the 2-NPA. 3. For CFPS, omit competing canonical amino acids (e.g., Tyr) from the reaction mix.
Incomplete or no photocleavage 1. Insufficient UV exposure (time or intensity). 2. 2-NPA side chain is buried and inaccessible to solvent. 3. Competing intramolecular reactions.[1]1. Increase irradiation time or use a more powerful lamp. 2. Choose an incorporation site on the protein surface. 3. This is an inherent limitation; cleavage efficiency may not reach 100%. Optimize for the desired level of activation/release.

References

  • Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. PubMed.
  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic.
  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.
  • Cell-Free Synthesis of Proteins with Unn
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud.
  • Incorporation of various non-natural amino acids by cell-free protein...
  • Cell-Free Approach for Non-canonical Amino Acids Incorpor
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH.
  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH.
  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorpor
  • Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex.
  • Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli.
  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells.
  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Request PDF.
  • Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed.
  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Novartis OAK.
  • (R)-2-Amino-3-(4-nitrophenyl)propanoic acid. MedchemExpress.com.
  • (S)-2-Amino-3-(2-nitrophenyl)propanoic acid. CymitQuimica.

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Probing Receptor Kinetics with High Spatiotemporal Precision Using Photolysis of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Narrative: In the intricate landscape of cellular signaling, understanding the precise timing and location of receptor activation is paramount. Traditional methods of ligand application, such as perfusion or puffing, often fall short, limited by slow solution exchange and poor spatial resolution. This guide delves into a powerful optical technique—photostimulation via caged compounds—that circumvents these limitations. We will focus on (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a photolabile precursor to L-phenylalanine. While the protocols and principles discussed here are broadly applicable to a wide range of caged molecules, including the extensively studied caged neurotransmitters like MNI-glutamate, our focus will provide a framework for investigating receptors and transporters that interact with L-phenylalanine and related structures.[1][2][3] This technology empowers researchers to release a specific biomolecule at a microscopic locus and on a sub-millisecond timescale, effectively creating a "synapse of light" to interrogate the kinetics of biological responses.[3][4]

Part 1: Foundational Principles of Caged Compound Technology

The Concept of "Caging"

Caged compounds are biologically active molecules rendered inert by covalent attachment of a photoremovable protecting group, often referred to as a "cage".[3] The 2-nitrophenyl group, a derivative of the classic ortho-nitrobenzyl caging family, is a common choice for this purpose.[5] In its "caged" state, the molecule—in our case, this compound—cannot bind to its target receptor or transporter. Upon illumination with light of a specific wavelength, the cage undergoes a rapid photochemical reaction, breaking the covalent bond and liberating the active molecule (L-phenylalanine) and an inert nitroso byproduct.[6][7]

The primary advantage of this method is the unparalleled control it offers. The release of the active ligand is dictated not by fluid dynamics, but by the precise parameters of a light source, enabling researchers to control the "what, where, and when" of receptor activation.[8]

Mechanism of Photolysis: The 2-Nitrophenyl Group

The photolysis of 2-nitrobenzyl-based compounds is a well-understood photochemical process. Absorption of a photon excites the nitro group, initiating an intramolecular hydrogen abstraction that leads to the formation of an aci-nitro intermediate.[7] This transient species rapidly rearranges, cleaving the bond to the protected molecule and releasing it in its active form. The entire process occurs on a microsecond timescale, making it suitable for studying even the fastest receptor kinetics.[9]

G cluster_process Photolysis Mechanism Caged (R)-2-Amino-3- (2-nitrophenyl)propanoic acid (Inactive) Intermediate aci-Nitro Intermediate (Transient State) Caged->Intermediate Photon Absorption (e.g., UV or 2-Photon IR) Released L-Phenylalanine (Active Ligand) Intermediate->Released Rapid Rearrangement (<10 µs) Byproduct 2-Nitroso- benzaldehyde (Byproduct) Intermediate->Byproduct

Caption: Photolysis of a 2-nitrophenyl caged compound.

Critical Experimental Choices: One-Photon vs. Two-Photon Uncaging

The method of light delivery is a crucial determinant of experimental resolution and success.

  • One-Photon (1P) Uncaging: Typically uses a UV light source (e.g., a flash lamp or UV laser) to excite the caged compound.[8] While effective for activating receptors across a wide area, its spatial resolution is limited by light scattering in biological tissue.

  • Two-Photon (2P) Uncaging: This advanced technique uses a focused, high-intensity infrared (IR) laser.[10] The caged compound is excited only at the focal point where the photon density is high enough for two IR photons to be absorbed simultaneously.[11] This provides intrinsic three-dimensional resolution, allowing for the stimulation of individual dendritic spines or even subcellular receptor clusters with minimal off-target activation or phototoxicity.[1][12] For studying the kinetics of synaptic receptors, 2P uncaging is the gold standard.[13]

FeatureOne-Photon (1P) ExcitationTwo-Photon (2P) ExcitationRationale for Receptor Kinetics Studies
Wavelength UV (~350 nm)Infrared (~720 nm for MNI cages)IR light penetrates deeper into tissue and causes less scatter and phototoxicity.[11]
Spatial Resolution Low (microns to millimeters)High (<1 micron, diffraction-limited)2P allows for precise targeting of subcellular structures like dendritic spines, mimicking synaptic input.[1][2]
Excitation Volume Conical path of lightTiny focal volume (~1 femtoliter)Confines ligand release to the area of interest, preventing widespread receptor activation.[10]
Phototoxicity Higher riskSignificantly lower riskMinimizes damage to the surrounding tissue, allowing for longer and more stable experiments.[14][15]

Part 2: Protocols for Application

This section provides a detailed protocol for using this compound in a typical neurobiology experiment combining two-photon photostimulation with whole-cell electrophysiology in acute brain slices.

Protocol 1: Solution Preparation and Handling

Causality: The stability and concentration of your caged compound are critical. Improper handling can lead to spontaneous hydrolysis or inaccurate final concentrations, invalidating kinetic measurements. All steps involving the caged compound before application should be performed under low-light or red-light conditions to prevent premature uncaging.

  • Stock Solution (e.g., 100 mM):

    • Weigh out the required amount of this compound powder.

    • Dissolve in a minimal volume of DMSO or 1M NaOH to aid solubilization, then bring to the final volume with ultrapure water. Note: The choice of solvent depends on the specific salt form and manufacturer's instructions.

    • Aliquot into light-proof microcentrifuge tubes and store at -20°C. Stocks are typically stable for several months.

  • Artificial Cerebrospinal Fluid (aCSF):

    • Prepare a standard aCSF solution appropriate for your tissue preparation (e.g., in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 D-glucose).

    • Continuously bubble the aCSF with carbogen (95% O₂, 5% CO₂) to maintain pH at ~7.4 and ensure tissue viability.

  • Working Solution (e.g., 2-5 mM):

    • On the day of the experiment, thaw a stock aliquot.

    • Dilute the stock solution into carbogen-saturated aCSF to the desired final concentration. The optimal concentration must be determined empirically, balancing sufficient uncaging-evoked responses against potential biological effects of the caged compound itself (e.g., receptor antagonism).[13][16]

    • Protect the working solution from light until it is perfused onto the slice.

Protocol 2: Two-Photon Uncaging with Electrophysiology

Causality: This protocol is designed to mimic synaptic transmission by delivering a precise amount of ligand to a specific location on a neuron while recording the resulting electrical response. Each step is optimized for stability, precision, and reproducibility.

Required Equipment:

  • Two-photon laser scanning microscope with a tunable Ti:Sapphire laser.

  • Whole-cell patch-clamp amplifier and data acquisition system.

  • Upright microscope with Dodt contrast or IR-DIC optics.

  • Perfusion system for solution exchange.

G cluster_workflow Experimental Workflow A Prepare Acute Brain Slice (e.g., Hippocampus) B Obtain Whole-Cell Patch-Clamp Recording A->B C Perfuse Slice with Caged Compound in aCSF B->C D Locate Target Dendritic Spine using 2P Imaging C->D E Position Laser Spot (~0.5 µm from spine head) D->E F Deliver Brief Laser Pulse (e.g., 720 nm, 1-5 ms) E->F G Record Uncaging-Evoked Postsynaptic Current (uPSC) F->G H Repeat at Multiple Locations and Analyze Data G->H

Caption: Workflow for 2P uncaging and electrophysiology.

Step-by-Step Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest and allow them to recover in carbogenated aCSF for at least 1 hour.

  • Establish Recording: Transfer a slice to the recording chamber and obtain a stable whole-cell patch-clamp recording from a target neuron.

  • Compound Application: Switch the perfusion from standard aCSF to the aCSF containing the caged compound. Allow at least 15-20 minutes for the compound to fully equilibrate within the tissue.[11]

  • Targeting: Using the two-photon imaging mode, navigate to a dendrite of the recorded neuron and identify a target structure (e.g., a dendritic spine). Position the uncaging laser spot at a precise location, typically ~0.3-0.5 µm from the edge of the spine head, to mimic neurotransmitter release from a presynaptic terminal.[1]

  • Photostimulation: Switch to uncaging mode and deliver a calibrated laser pulse (e.g., ~20-30 mW at the sample, for 1-5 ms). The laser power and pulse duration are critical parameters that must be optimized to evoke a physiological-sized response without causing photodamage.[1][15]

  • Data Acquisition: Simultaneously record the electrical response in the neuron. A successful uncaging event will produce a transient inward current (an uncaging-evoked Postsynaptic Current, or uPSC) that resembles a synaptically-evoked excitatory postsynaptic current (EPSC).[11]

  • Mapping and Kinetics: Repeat the stimulation at various locations to map receptor distribution or at the same location with varying parameters to study kinetic properties like desensitization.

Part 3: Data Interpretation and Validation

Analyzing Kinetic Data

The currents evoked by photostimulation provide a direct readout of receptor kinetics.

  • Amplitude: The peak amplitude of the uPSC is proportional to the number of receptors activated. By mapping amplitude across the dendritic tree, one can generate a detailed map of receptor density.[2]

  • Rise Time (10-90%): Reflects the rate of receptor activation and is influenced by the binding kinetics of the released ligand.

  • Decay Time Constant (τ): Represents the rate of channel closing (deactivation) and/or desensitization. Fitting the decay phase of the uPSC with an exponential function yields quantitative kinetic parameters.

G cluster_analysis Data Analysis Pipeline Raw Raw Electrophysiology Trace (uPSC) Detect Event Detection & Averaging Raw->Detect Measure Parameter Measurement Detect->Measure Kinetics Kinetic Analysis (Rise/Decay Times) Measure->Kinetics Mapping Spatial Mapping (Amplitude vs. Location) Measure->Mapping Model Kinetic Modeling & Interpretation Kinetics->Model Mapping->Model

Caption: Logical flow for analyzing uncaging data.

Self-Validating Systems and Essential Controls

A trustworthy protocol includes internal checks to validate the results.

  • Power-Response Curve: Systematically vary the laser power or pulse duration. The amplitude of the uPSC should increase with stimulus strength until it saturates, indicating that all available receptors have been activated. This helps define the optimal stimulation parameters.

  • Control for Phototoxicity: Deliver laser pulses in a region of the slice with no caged compound or before the compound is applied. There should be no electrical response. Repeated stimulation of the same spine should yield stable responses; a progressive decrease in amplitude ("rundown") may indicate photodamage.[14]

  • Byproduct Inertness: While challenging, it's important to consider the potential effects of the photolysis byproducts. In some cases, applying the byproduct directly can serve as a control. For 2-nitrophenyl cages, the primary byproduct is a nitroso-aldehyde or ketone, which is generally considered inert at the concentrations produced.[7]

References

  • Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Cellular Neuroscience. [Link]

  • Matsuzaki, M., et al. (2010). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology. [Link]

  • Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols. [Link]

  • Carter, A. G. (2013). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Two-Photon Microscopy for Chemical Neuroscience. [Link]

  • Bruker. Neurotransmitter Uncaging. Bruker Corporation Website. [Link]

  • Canepari, M., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience. [Link]

  • Niggli, E., & Lederer, W. J. (1998). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology. [Link]

  • Katz, L. C., & Dalva, M. B. (1994). Scanning laser photostimulation: a new approach for analyzing brain circuits. Journal of Neuroscience Methods. [Link]

  • Shi, Y., et al. (2010). Laser scanning photostimulation combined with whole cell recordings to map local circuit input to an excitatory pyramidal neuron. Journal of Visualized Experiments. [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. Photochemical Probes in Biochemistry. [Link]

  • Fedoryak, O. D., et al. (2001). The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals. European Biophysics Journal. [Link]

  • Hess, G. P., & Grewer, C. (1998). Caged compounds: Tools for illuminating neuronal responses and connections. Methods in Enzymology. [Link]

  • Ellis-Davies, G. C. R. (2011). Two-Photon Microscopy for Chemical Neuroscience. ACS Chemical Neuroscience. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Papageorgiou, G., & Corrie, J. E. T. (2013). Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate. Methods in Molecular Biology. [Link]

  • Amatrudo, J. M., et al. (2011). Development of anionically decorated 2-(ortho-nitrophenyl)-propyl-caged neurotransmitters for photolysis in vitro and in vivo. ChemBioChem. [Link]

  • Canepari, M., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Institut Pasteur Research. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience. [Link]

  • Fino, E., et al. (2012). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Journal of Neuroscience Methods. [Link]

  • Ellis-Davies, G. C. R. (2011). Nitrophenyl-Based Caged Neurotransmitters. Cold Spring Harbor Protocols. [Link]

  • Zito, K., et al. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Neuromethods. [Link]

  • Schmidt, R., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Vidrio Technologies. (2023). Photostimulation. ScanImage Documentation. [Link]

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Unlocking Spatiotemporal Control in Drug Discovery: Applications and Protocols for (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision Targeting with Light

In the intricate landscape of drug discovery, the ability to control the activity of a therapeutic agent in a specific location and at a precise time is a paramount goal. This spatiotemporal control can significantly enhance therapeutic efficacy while minimizing off-target effects. Photopharmacology, a field at the intersection of chemistry, biology, and optics, offers a powerful solution through the use of photoremovable protecting groups (PPGs), often referred to as "caging" groups.[1] These light-sensitive moieties are chemically attached to a bioactive molecule, rendering it inert until a pulse of light cleaves the PPG and releases the active drug.[2][3]

Among the arsenal of PPGs, the ortho-nitrobenzyl scaffold has proven to be a robust and versatile tool.[4][5] (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a chiral derivative of phenylalanine containing the 2-nitrophenyl group, has emerged as a particularly valuable building block in this domain. Its intrinsic properties as an amino acid allow for its seamless integration into peptides and proteins, as well as its use as a linker for conjugating various drug molecules. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and the underlying scientific rationale.

Core Concept: The Mechanism of Photocleavage

The functionality of this compound as a PPG is rooted in the photochemistry of the ortho-nitrobenzyl group. Upon irradiation with UV or near-UV light (typically in the 300-365 nm range), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position. This leads to the formation of an aci-nitro intermediate, which then rapidly rearranges and cleaves, releasing the caged molecule. In the context of a peptide backbone, this cleavage results in the scission of the polypeptide chain.[2][6]

The photoproducts of this reaction are the released active molecule and an ortho-nitrosobenzaldehyde derivative.[7] While the primary goal is the clean release of the therapeutic agent, it is crucial to consider the potential biological activity of the cage byproducts.[8]

Application I: Site-Specific Photocleavage of Peptides and Proteins

A groundbreaking application of this compound, in its general form as 2-nitrophenylalanine (2-NPA), is the site-specific cleavage of the polypeptide backbone.[2][6] This allows for the light-induced activation or deactivation of proteins and peptides with remarkable precision.

Scientific Rationale

By incorporating 2-NPA into a specific site within a protein sequence, the protein's function can be switched on or off with light. For instance, a protein can be synthesized in an inactive state with 2-NPA at a critical position. Upon irradiation of the target tissue or cells, the polypeptide backbone is cleaved at the 2-NPA residue, leading to the activation or deactivation of the protein. This technique is invaluable for studying dynamic cellular processes and for developing protein-based therapeutics with conditional activity.[2] The chirality of the (R)-isomer is crucial for its incorporation into peptides and proteins through standard synthesis or biosynthetic methods, as it mimics the natural L-amino acids.[9]

Experimental Workflow: Genetic Encoding and Photocleavage

The genetic incorporation of 2-NPA into proteins in E. coli provides a powerful method for producing proteins amenable to photocleavage.[2][6]

Figure 1: Workflow for genetic incorporation and photocleavage of proteins containing 2-nitrophenylalanine.

Protocol: Photocleavage of a 2-NPA Containing Protein

1. Sample Preparation:

  • Prepare a solution of the purified protein containing 2-NPA in a suitable buffer (e.g., PBS, pH 7.4). The optimal protein concentration should be determined empirically but can range from 10 µM to 1 mM.

2. Irradiation:

  • Place the protein solution in a UV-transparent cuvette or microplate.

  • Irradiate the sample with a light source emitting in the range of 300-365 nm. A handheld UV lamp or a dedicated photoreactor can be used.

  • The duration of irradiation will depend on the light intensity, the quantum yield of the specific 2-NPA residue, and the desired extent of cleavage. Typical irradiation times can range from minutes to hours.[2]

3. Analysis:

  • Following irradiation, analyze the protein sample by SDS-PAGE to visualize the cleavage products. The appearance of new bands corresponding to the expected molecular weights of the cleaved fragments confirms photocleavage.

  • For more detailed analysis and confirmation of the cleavage site, mass spectrometry can be employed.

4. Functional Assay:

  • Perform a relevant biological assay to determine the change in activity of the protein after photocleavage.

Application II: Photocleavable Linkers in Drug Conjugates and Combinatorial Chemistry

This compound and its derivatives are excellent candidates for use as photocleavable linkers in various bioconjugation applications.[10][11] This includes their use in antibody-drug conjugates (ADCs), caged small molecules, and in the synthesis and screening of peptide libraries.

Scientific Rationale

The bifunctional nature of this amino acid (containing both an amino and a carboxylic acid group) allows for its straightforward incorporation into linkers that can be attached to both a targeting moiety (like an antibody) and a therapeutic payload. The 2-nitrophenyl group provides the light-sensitive release mechanism. In combinatorial chemistry, incorporating a photocleavable linker into a cyclic peptide library allows for on-bead screening followed by light-induced linearization for facile sequencing by mass spectrometry.

Example: Optical Control of Antibody Activity

A compelling example is the use of a bivalent peptide-DNA ligand containing a 3-amino-3-(2-nitrophenyl)propionic acid linker to control antibody activity.[3] The bivalent ligand binds with high affinity to an antibody, blocking its antigen-binding sites. Upon irradiation with 365 nm light, the linker is cleaved, converting the high-affinity bivalent ligand into two weakly binding monovalent ligands, thereby restoring the antibody's ability to bind to its target.[3]

G cluster_0 Before Irradiation cluster_1 After Irradiation (365 nm) A Bivalent Ligand (High Affinity) B Antibody (Inactive) A->B Binds and Blocks Irradiation UV Light C Two Monovalent Ligands (Low Affinity) D Antibody (Active) C->D Dissociates E Target Cell D->E Binds

Figure 2: Light-induced activation of an antibody using a photocleavable ligand.

Protocol: Synthesis of a Photocleavable Linker for Amine Conjugation

This protocol outlines the synthesis of an NHS-activated photocleavable linker based on 3-amino-3-(2-nitrophenyl)propanoic acid for conjugation to primary amines on a drug molecule or biomolecule.

Materials:

  • 3-Amino-3-(2-nitrophenyl)propanoic acid

  • Glutaric anhydride

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Synthesis of the Glutaric Acid Adduct:

    • Dissolve 3-amino-3-(2-nitrophenyl)propanoic acid in anhydrous DMF.

    • Add glutaric anhydride and DIPEA.

    • Stir the reaction at room temperature overnight.

    • Purify the resulting product, 3-GA-amino-3-(2-nitrophenyl)propanoic acid, by chromatography.

  • NHS Ester Activation:

    • Dissolve the glutaric acid adduct in anhydrous DMF.

    • Add DSC and DIPEA.

    • Stir the reaction at room temperature for 4-6 hours.

    • The resulting product, 3-GA-amino-3-(2-nitrophenyl)propanoic acid bis NHS ester, can be purified and used for conjugation to amine-containing molecules.[10]

Quantitative Data and Spectroscopic Properties

The efficiency of photocleavage is a critical parameter for any application of this compound. This is determined by the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the photoreaction.

ParameterTypical Value RangeSignificance
Absorption Maximum (λmax) 260-350 nmDetermines the optimal wavelength for irradiation.
Molar Extinction Coefficient (ε) 1,000 - 10,000 M⁻¹cm⁻¹A higher ε at the irradiation wavelength leads to more efficient light absorption.
Quantum Yield (Φ) 0.01 - 0.5Represents the efficiency of converting absorbed photons into the desired cleavage event. A higher Φ is desirable.
Irradiation Wavelength 300 - 365 nmThis range minimizes damage to biological samples compared to shorter UV wavelengths.[2]

Note: Specific values for ε and Φ can vary depending on the local chemical environment and the molecule to which the PPG is attached.

Conclusion and Future Perspectives

This compound and its close analogs represent a powerful and versatile tool in the drug discovery toolbox. Their ability to be seamlessly integrated into peptides and proteins, coupled with their light-sensitive nature, enables an unprecedented level of control over biological activity. From the site-specific cleavage of proteins to the controlled release of therapeutics from drug conjugates, the applications are vast and continue to expand.

Future research in this area will likely focus on the development of derivatives with improved photochemical properties, such as red-shifted absorption maxima to allow for the use of less energetic and more tissue-penetrant light, and higher quantum yields for more efficient cleavage. As our ability to synthesize and manipulate these photosensitive building blocks grows, so too will their impact on the development of the next generation of precision therapeutics.

References

  • Gombert, A., et al. (2017). A One-Pot Photochemical Ring-Opening/Cleavage Approach for the Synthesis and Decoding of Cyclic Peptide Libraries. Corpus UL.
  • Peters, F. B., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Chemistry & Biology, 16(2), 148–152.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
  • Gao, W., et al. (2022). Photopharmacology of Antimitotic Agents. Pharmaceuticals, 15(5), 624.
  • Sailer, C., et al. (2020). Rational Design in Photopharmacology with Molecular Photoswitches. Chemistry – A European Journal, 26(46), 10393-10406.
  • van den Berg, T., et al. (2019). Optical control of antibody activity using photocleavable bivalent peptide-DNA locks.
  • Mayer, G., & Heckel, A. (2006). Biologically active molecules with a “light switch”.
  • PubChem. (n.d.). 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic Acid. Retrieved from [Link]

  • Geissler, D., et al. (2011). Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids. Synthesis, 2011(10), 1629-1636.
  • Tucker, C. L., & Fields, G. B. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Chemical Society Reviews, 50(13), 7544-7566.
  • Peters, F. B., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed, 19246005.
  • Leffingwell, J. C. (2003). Chirality & Bioactivity I.: Pharmacology.
  • Antonova, M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Walker, J. W., et al. (1988). Photolabile 'caged' compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).
  • Hansen, K. B., et al. (2019). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 12, 23.
  • Imperatore, V., et al. (2019). Photopharmacology of Antimitotic Agents. Molecules, 24(10), 1984.
  • PubChem. (n.d.). (2S)-2-amino-3-phenylpropanoic acid;nitrous acid. Retrieved from [Link]

  • Nagy, V., et al. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. International Journal of Molecular Sciences, 24(22), 16401.
  • Antonova, M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 856.
  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (12), 125-142.

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Mastering the Preparation of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid Stock Solutions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the preparation of stock solutions of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a critical reagent in various research and drug development applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuances of handling this specialized amino acid derivative to ensure experimental reproducibility and success.

Introduction: Understanding the Molecule

This compound, a derivative of phenylalanine, incorporates a nitro group on the phenyl ring. This modification imparts unique chemical properties that are advantageous in certain experimental contexts, but also introduce specific challenges in handling and solution preparation. The presence of the nitro group can affect solubility, stability, and photosensitivity. A thorough understanding of these characteristics is paramount for the preparation of accurate and stable stock solutions.

The zwitterionic nature of the amino acid backbone, coupled with the polar nitro group, dictates its solubility profile. Furthermore, nitroaromatic compounds are often susceptible to photodegradation, a critical consideration for solution storage and handling[1]. This guide will address these factors, providing protocols that ensure the integrity of the prepared stock solutions.

Physicochemical Properties and Safety Considerations

A foundational understanding of the physicochemical properties and safety profile of this compound is essential before proceeding with any experimental work.

PropertyValue/InformationSource
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [2]
Appearance Solid[3]
InChI Key SDZGVFSSLGTJAJ-ZETCQYMHSA-N-
CAS Number 169383-17-9-

Safety and Handling:

As with any chemical reagent, appropriate safety precautions must be observed. Based on the Safety Data Sheet (SDS) for the analogous L-isomer, this compound should be handled with care[2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents[4].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Solvent Selection and Solubility

The choice of solvent is a critical first step in the preparation of a stock solution. The solubility of this compound is influenced by its polar amino acid structure and the presence of the nitro group.

Aqueous Solubility:

Due to its zwitterionic nature, the solubility of this compound in neutral water is expected to be limited. However, solubility can be significantly increased by adjusting the pH.

  • Acidic Conditions: In acidic solutions (e.g., 0.1 M HCl), the carboxyl group is protonated, leading to a positively charged molecule with enhanced solubility.

  • Basic Conditions: In basic solutions (e.g., 0.1 M NaOH), the amino group is deprotonated, resulting in a negatively charged molecule with increased solubility[5]. For the similar compound (S)-2-Amino-3-(3-nitrophenyl)propanoic acid, a solubility of 29.17 mg/mL in water can be achieved by adjusting the pH to 9 with 1 M NaOH[6].

Organic Solvents:

For applications requiring an organic solvent, polar aprotic solvents are generally the most suitable.

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for a wide range of polar compounds and is a primary recommendation for dissolving substituted amino acids.

  • Dimethylformamide (DMF): DMF is another suitable polar aprotic solvent.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock solutions in both aqueous and organic solvents.

Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)

This protocol utilizes pH adjustment to achieve solubilization in an aqueous buffer.

Materials:

  • This compound (MW: 210.19 g/mol )

  • Deionized water, sterile

  • 1 M NaOH or 1 M HCl

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh 21.02 mg of this compound.

  • Initial Suspension: Transfer the powder to a 10 mL volumetric flask and add approximately 8 mL of deionized water. The compound will likely not fully dissolve at this stage.

  • pH Adjustment: While stirring, slowly add 1 M NaOH dropwise until the solid completely dissolves. Monitor the pH and adjust as necessary to maintain the desired final pH for your experiment. Alternatively, for acidic dissolution, use 1 M HCl.

  • Final Volume: Once the solid is fully dissolved, bring the final volume to 10 mL with deionized water.

  • Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protecting container.

  • Storage: Store the solution as recommended in the "Storage and Stability" section.

Protocol 2: Preparation of an Organic Stock Solution in DMSO (50 mM)

This protocol is suitable for applications where an organic solvent is required.

Materials:

  • This compound (MW: 210.19 g/mol )

  • Anhydrous, high-purity DMSO

  • Volumetric flasks and pipettes

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh 10.51 mg of this compound.

  • Dissolution: Transfer the powder to a 1 mL volumetric flask. Add a small amount of DMSO and gently vortex or sonicate to aid dissolution.

  • Final Volume: Add DMSO to bring the final volume to 1 mL.

  • Storage: Store the solution in a tightly sealed, light-protecting vial as recommended in the "Storage and Stability" section.

Workflow for Stock Solution Preparation and Validation

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage weigh Weigh Compound dissolve Dissolve in Solvent (Aqueous or Organic) weigh->dissolve adjust Adjust pH (if aqueous) dissolve->adjust Aqueous volume Bring to Final Volume dissolve->volume Organic adjust->volume filter Sterile Filter (if aqueous) volume->filter concentration Concentration Verification (UV-Vis) filter->concentration purity Purity Assessment (HPLC) concentration->purity aliquot Aliquot purity->aliquot protect Protect from Light aliquot->protect store Store at Recommended Temperature protect->store

Caption: Workflow for preparing and validating stock solutions.

Storage and Stability

The stability of this compound in solution is a critical factor for ensuring the reliability of experimental results. Due to the presence of the nitroaromatic group, the compound is susceptible to photodegradation[1]. Therefore, the following storage recommendations should be strictly followed.

General Recommendations:

  • Protection from Light: All stock solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Temperature Recommendations:

Storage ConditionAqueous SolutionOrganic Solution (DMSO)
Short-term (1-2 weeks) 2-8°C2-8°C
Long-term (up to 6 months) -20°C or -80°C-20°C or -80°C

It is important to note that the stability of amino acids in solution can be variable, and for critical applications, periodic quality control checks are advisable[7][8].

Quality Control and Validation

To ensure the accuracy of your experiments, it is essential to validate the concentration and purity of your prepared stock solutions.

Concentration Verification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used as a quick method to estimate the concentration of the stock solution. The aromatic nature of the compound results in a characteristic UV absorbance spectrum.

Protocol:

  • Determine λmax: Perform a UV scan of a diluted solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax). Aromatic amino acids typically have absorbance maxima in the range of 260-280 nm[9].

  • Prepare Standards: Prepare a series of standards of known concentrations.

  • Generate a Standard Curve: Measure the absorbance of the standards at the λmax and plot a standard curve of absorbance versus concentration.

  • Determine Unknown Concentration: Dilute an aliquot of your stock solution to fall within the linear range of the standard curve, measure its absorbance, and determine the concentration from the standard curve.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the stock solution and detecting any degradation products. A reverse-phase HPLC method is generally suitable for amino acid analysis.

Recommended HPLC Method:

While a specific validated method for this compound is not widely published, a general method for amino acid analysis can be adapted[10][11].

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the predetermined λmax (e.g., 270 nm).

  • Injection Volume: 10-20 µL.

This method should provide good separation of the parent compound from potential impurities or degradation products. The appearance of new peaks over time can be indicative of solution instability.

Logical Framework for Protocol Selection

G start Start: Need (R)-2-Amino-3- (2-nitrophenyl)propanoic acid stock solution solvent_choice Is an aqueous or organic solvent required for the downstream application? start->solvent_choice aqueous_prep Follow Protocol 1: Aqueous Stock Solution (pH adjustment) solvent_choice->aqueous_prep Aqueous organic_prep Follow Protocol 2: Organic Stock Solution (DMSO) solvent_choice->organic_prep Organic qc Perform Quality Control: - Concentration (UV-Vis) - Purity (HPLC) aqueous_prep->qc organic_prep->qc storage Aliquot and Store Appropriately: - Protect from light - Recommended temperature qc->storage end Ready for Experimental Use storage->end

Caption: Decision-making flowchart for protocol selection.

Conclusion

The successful preparation of accurate and stable stock solutions of this compound is fundamental to achieving reliable and reproducible experimental outcomes. By understanding the physicochemical properties of this compound, adhering to strict safety protocols, and implementing the detailed procedures outlined in this guide, researchers can confidently prepare high-quality stock solutions. The emphasis on proper storage, particularly protection from light, and the implementation of quality control measures will ensure the integrity of the reagent throughout its use in pioneering research and development endeavors.

References

  • Al-Doori, F. et al. (2016). Best way to dissolve 4-azido-L-Phenylalanine to add it to E.coli culture? ResearchGate. Available at: [Link]

  • Makwana, B. A. et al. (2015). Novel fluorescent silver nanoparticles: sensitive and selective turn off sensor for cadmium ions. Journal of Nanostructure in Chemistry, 5, 253–260.
  • Gautam, S. et al. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics, 12(1), 38-47.
  • Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45.
  • National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PubMed Central. Available at: [Link]

  • Gupta, A. et al. (2016). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. Journal of Clinical and Diagnostic Research, 10(11), EC01–EC04.
  • Seupt, A. (2015). How can store amino acids stock solutions? ResearchGate. Available at: [Link]

  • Adooq Bioscience. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed Central. Available at: [Link]

  • Al-Janabi, K. W. S. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Iraqi Journal of Agricultural Sciences, 51(Special Issue), 232-241.
  • MDPI. (2025). Different Temperature Storage Conditions and Packaging Types Affects Colour Parameters, Amino Acid Composition, Microbial Contamination, and Key. Available at: [Link]

  • Nozaki, Y. (1990). Determination of tryptophan, tyrosine, and phenylalanine by second derivative spectrophotometry. Archives of Biochemistry and Biophysics, 277(2), 324-333.
  • ResearchGate. (n.d.). Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce3+ -doped CaMoO4 nanocrystals. Available at: [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available at: [Link]

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Application Notes and Protocols for the Analytical Detection of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a derivative of the amino acid phenylalanine, is a compound of increasing interest in pharmaceutical and biochemical research. Its unique structure, featuring a chiral center and a nitroaromatic group, presents specific analytical challenges for its accurate and sensitive detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection and quantification of this compound. The protocols detailed herein are designed to ensure scientific integrity, robustness, and reliability.

The presence of the nitro group offers a chromophore suitable for UV detection, while the amino acid backbone allows for various derivatization strategies to enhance detection sensitivity. Furthermore, the chiral nature of the molecule necessitates the use of enantioselective chromatographic techniques to resolve the (R)-enantiomer from its (S)-counterpart, a critical aspect in drug development and metabolism studies.[1] This guide will cover High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and chiral separation techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust method for the quantification of aromatic compounds. The 2-nitrophenyl group in the target analyte provides a strong chromophore, making this a suitable initial approach for analysis.

Scientific Rationale

Reversed-phase HPLC is the method of choice for separating moderately polar compounds like amino acids and their derivatives. A C18 stationary phase provides a hydrophobic environment for the retention of the analyte. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase serves two primary purposes: it protonates the carboxylic acid and amino groups of the analyte, reducing peak tailing and improving peak shape, and it provides a consistent pH for reproducible retention times.[2] The nitroaromatic group is expected to have a strong UV absorbance, allowing for sensitive detection.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, and a photodiode array (PDA) or variable wavelength UV detector.
  • Analytical Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • This compound analytical standard.
  • HPLC grade acetonitrile, methanol, and water.
  • Formic acid (≥98%).
  • Standard Preparation: Prepare a stock solution of the analytical standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B). Perform serial dilutions to create calibration standards.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm (based on the nitroaromatic chromophore)

4. Method Validation:

  • The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Analytical Standard Dilution Serial Dilution for Calibration Curve Standard->Dilution Sample Prepare Sample Matrix Autosampler Inject Sample (10 µL) Sample->Autosampler Test Samples Dilution->Autosampler Calibration Standards Column C18 Column Separation Autosampler->Column Detector UV Detection (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Chiral Separation of Enantiomers

Distinguishing between the (R) and (S) enantiomers of 2-Amino-3-(2-nitrophenyl)propanoic acid is critical in many applications. Chiral HPLC is the gold standard for this purpose.

Scientific Rationale

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including amino acid derivatives.[3] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. Another powerful class of CSPs for underivatized amino acids are macrocyclic glycopeptides, such as teicoplanin-based columns. These CSPs possess ionic groups and are compatible with aqueous mobile phases, making them ideal for separating polar and ionic enantiomers.[4]

Experimental Protocol: Chiral HPLC

1. Instrumentation and Columns:

  • HPLC system as described for the achiral method.
  • Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak series) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T).

2. Reagents and Standards:

  • Analytical standards of both (R)- and (S)-2-Amino-3-(2-nitrophenyl)propanoic acid (if available) or a racemic mixture.
  • HPLC grade solvents as required for the specific chiral column (e.g., hexane, isopropanol, ethanol, acetonitrile, water).
  • Additives such as trifluoroacetic acid (TFA) or formic acid.

3. Chromatographic Conditions (Example for a Polysaccharide-based CSP):

ParameterCondition
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% TFA
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection UV at 275 nm

4. Method Optimization:

  • The mobile phase composition and the choice of alcohol modifier (isopropanol vs. ethanol) can significantly impact the resolution of the enantiomers. Method development will involve optimizing these parameters to achieve baseline separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the preferred method.

Scientific Rationale

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, typically forming protonated molecular ions [M+H]+ in positive ion mode. The tandem mass spectrometer allows for the selection of this precursor ion, its fragmentation through collision-induced dissociation (CID), and the monitoring of specific product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference.[5][6] This approach is analogous to methods used for detecting other nitroaromatic compounds, such as nitrofuran metabolites in various matrices.[7][8]

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.

2. LC Conditions:

  • The HPLC conditions (column and mobile phase) can be similar to the achiral HPLC-UV method, as the primary goal of the LC is to separate the analyte from matrix components before it enters the mass spectrometer. A faster gradient may be employed for higher throughput.

3. Mass Spectrometry Conditions (Hypothetical):

  • The exact mass-to-charge ratios (m/z) will need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Precursor Ion [M+H]+: To be determinedProduct Ions: To be determined by fragmentation

4. Data Acquisition and Analysis:

  • Acquire data in MRM mode, monitoring at least two transitions for confident identification and quantification.
  • Use an isotopically labeled internal standard if available to correct for matrix effects and variations in instrument response.
Logical Diagram: LC-MS/MS Method Development

LCMS_Dev cluster_infusion Direct Infusion & Tuning cluster_lc LC Method Optimization cluster_ms MS Method Finalization Infuse Infuse Analyte Standard FindPrecursor Determine Precursor Ion [M+H]+ Infuse->FindPrecursor Fragment Optimize Fragmentation Energy FindPrecursor->Fragment FindProduct Identify Stable Product Ions Fragment->FindProduct CreateMRM Create MRM Method FindProduct->CreateMRM LC_Method Develop LC Separation CheckPeak CheckPeak LC_Method->CheckPeak Achieve good peak shape CheckPeak->CreateMRM Validate Validate Method (LOD, LOQ, etc.) CreateMRM->Validate

Caption: Logical workflow for developing a quantitative LC-MS/MS method.

Summary of Analytical Methods

MethodPrincipleKey AdvantagesKey Considerations
HPLC-UV Reversed-phase separation with UV detection.Robust, widely available, good for purity analysis.Lower sensitivity compared to MS, potential matrix interferences.
Chiral HPLC Enantioselective separation on a chiral stationary phase.Resolves (R) and (S) enantiomers.Requires specialized columns, method development can be extensive.
LC-MS/MS LC separation followed by tandem mass spectrometry.High sensitivity, high selectivity, ideal for complex matrices.Higher instrument cost and complexity.

References

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC - NIH. [Link]

  • HPLC Methods for analysis of Phenylalanine - HELIX Chromatography. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

  • Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. [Link]

  • Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS - Agilent. [Link]

  • Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - NIH. [Link]

  • 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic Acid | C9H10N2O5 - PubChem. [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC. [Link]

  • Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases | Request PDF - ResearchGate. [Link]

  • Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed. [Link]

  • Detecting nitrofuran metabolites in animal products using LC/MS/MS. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. [Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - NIH. [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC - NIH. [Link]

Sources

Application Notes & Protocols for In Vivo Studies of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Spatiotemporal Control of Biological Processes with Light

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a derivative of phenylalanine, is a powerful tool in chemical biology, primarily utilized as a photocaged amino acid.[1][2][3] Its significance in in vivo research lies not in its direct therapeutic effect, but in its ability to provide precise spatiotemporal control over protein function. By incorporating this unnatural amino acid into a protein of interest, researchers can keep the protein in an inactive state until it is "uncaged" by a focused beam of light. This light-induced activation allows for the study of dynamic cellular processes with unprecedented precision, overcoming the limitations of chemical inducers which offer poor spatial and temporal control.[4][5] The most common caging groups are based on ortho-nitrobenzyl moieties, which undergo photolytic cleavage upon irradiation with UV light.[5] This guide provides a detailed overview of the mechanism, applications, and a comprehensive protocol for the in vivo use of this compound.

Mechanism of Action: The Photochemical "Switch"

The functionality of this compound, often referred to as 2-nitrophenylalanine (NPA), is centered around its 2-nitrobenzyl side chain. This group is photolabile, meaning it undergoes a chemical reaction when it absorbs light of a specific wavelength, typically in the UV range (e.g., 365 nm).[4][6][7] When incorporated into a peptide backbone, irradiation leads to the cleavage of the polypeptide chain.[1][2][3] This cleavage event can be strategically employed to either activate a protein (e.g., by removing an inhibitory domain) or inactivate it. The reaction is rapid and localized to the area exposed to light.[4]

Because 2-nitrophenylalanine is a close structural analog of the natural amino acid phenylalanine, its incorporation into proteins is expected to minimally perturb their native structure and function prior to photoactivation.[1] This is a critical feature for ensuring that any observed biological effects are due to the photochemical cleavage event itself, and not to a disruption of the protein's basal state.

G cluster_0 Before UV Light cluster_1 After UV Light Protein_Inactive Protein with incorporated This compound (Inactive State) UV_Light UV Light (365 nm) Protein_Active Photocleavage of the 2-nitrobenzyl group Cleaved_Protein Cleaved and Activated Protein Protein_Active->Cleaved_Protein UV_Light->Protein_Active Induces Photolysis

Caption: Mechanism of light-induced protein activation.

In Vivo Applications: From Nanobodies to Neurotransmitters

The ability to control protein activity with light has opened up numerous avenues for in vivo research. Key applications include:

  • Optical Control of Protein-Protein Interactions: By incorporating this compound at the binding interface of two proteins, their interaction can be prevented. Upon uncaging with light, the interaction is restored, allowing researchers to study the downstream effects of specific protein binding events in real-time within a living organism.[4][6]

  • Spatiotemporal Control of Subcellular Protein Localization: Photocaged nanobodies have been used to control the localization of proteins within cells. For example, a nanobody that binds to a nuclear protein can be kept in the cytoplasm in its caged form. Light-induced activation then triggers its translocation to the nucleus, allowing for the study of nuclear import/export dynamics.[4][6]

  • Controlled Release of Bioactive Peptides: Photocaged peptides can be designed to release a bioactive fragment upon irradiation. This has been demonstrated with photocaged FMRFa peptides, which act as neurotransmitters. In their caged form, they are inactive, but upon UV exposure, they can elicit specific cellular responses, such as calcium elevation in astrocytes.[8]

Parameter Typical Range/Value Rationale
Wavelength for Uncaging 360-365 nm (UVA)This wavelength is effective for photolysis of the nitrobenzyl group while minimizing damage to biological tissues compared to shorter UV wavelengths.[6][7]
Light Source Mercury lamp with filter, 365 nm LED, or two-photon laserThe choice depends on the required spatial resolution and depth of penetration. Two-photon excitation offers higher resolution and deeper tissue penetration.
Duration of Exposure Milliseconds to secondsThe duration is optimized to achieve sufficient uncaging without causing phototoxicity. This needs to be determined empirically for each experimental setup.
Delivery Method Genetic code expansionThis is the most common method for site-specific incorporation of the unnatural amino acid into the protein of interest in living cells or organisms.[5][6][7]

Detailed Protocol: Optical Control of Protein Localization in C. elegans

This protocol provides a framework for using this compound to control the subcellular localization of a protein in the nematode C. elegans. This is based on the successful application of photocaged nanobodies.[4][6]

Part 1: Generation of Genetic Constructs
  • Design the Photocaged Nanobody:

    • Select a nanobody that binds to your protein of interest (e.g., anti-GFP nanobody).

    • Identify a key residue in the binding interface of the nanobody. This is where the this compound will be incorporated. Computational modeling can aid in selecting a residue whose side chain is critical for binding.[4][6]

    • Mutate the codon for this residue to the amber stop codon (TAG) in the nanobody's coding sequence.

    • Fuse the nanobody sequence to a fluorescent reporter (e.g., mCherry) to allow for visualization.

  • Prepare the Expression Plasmids:

    • Plasmid 1: Contains the gene for your photocaged nanobody under a tissue-specific or ubiquitous promoter for C. elegans.

    • Plasmid 2: Contains the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound. This system will recognize the TAG codon and insert the unnatural amino acid during translation.

    • Plasmid 3: Contains the gene for your target protein fused to a fluorescent tag (e.g., GFP) for visualization.

Part 2: Generation and Preparation of Transgenic C. elegans
  • Microinjection: Co-inject the three plasmids into the gonads of young adult wild-type C. elegans to generate transgenic animals.

  • Selection and Maintenance: Select for transgenic progeny, typically identified by a fluorescent marker from one of the plasmids. Maintain stable transgenic lines.

  • Culturing with the Unnatural Amino Acid:

    • Grow the transgenic worms on NGM plates seeded with E. coli OP50.

    • Supplement the NGM plates with this compound. The final concentration will need to be optimized but can start in the low millimolar range. This allows the worms to ingest the unnatural amino acid, making it available for incorporation into the photocaged nanobody.

Part 3: Photoactivation and Imaging
  • Mounting for Microscopy: Mount the transgenic worms on an agarose pad on a microscope slide for immobilization.

  • Pre-activation Imaging:

    • Using a confocal microscope, capture images of the fluorescently tagged nanobody (mCherry) and the target protein (GFP).

    • In the "caged" state, the nanobody should not co-localize with the target protein. For example, if the target is nuclear, the nanobody should show a diffuse cytoplasmic and nuclear signal.[6]

  • Photoactivation (Uncaging):

    • Use a 365 nm light source focused on a specific region of interest (e.g., a single cell or a group of cells).

    • Expose the region to the UV light for a predetermined duration (e.g., 500 ms to 5 s). This duration must be optimized to ensure efficient uncaging without causing cellular damage.

  • Post-activation Imaging:

    • Immediately after photoactivation, acquire a time-lapse series of images of both the nanobody and the target protein.

    • Successful uncaging will result in the nanobody binding to its target, leading to a change in the nanobody's subcellular localization. For a nuclear target, you would expect to see an accumulation of the nanobody's fluorescent signal in the nucleus.[6]

Part 4: Data Analysis
  • Quantify Co-localization: Measure the fluorescence intensity of the nanobody in the compartment of the target protein (e.g., the nucleus) before and after photoactivation.

  • Calculate Ratios: A common metric is the ratio of nuclear to cytoplasmic fluorescence of the nanobody. A significant increase in this ratio post-activation indicates successful light-induced binding.[6]

  • Statistical Analysis: Perform statistical tests to determine the significance of the observed changes in localization.

G Start Start: Transgenic C. elegans expressing photocaged nanobody and target protein Mount Mount worms on microscope slide Start->Mount Pre_Image Pre-activation Imaging: Capture baseline fluorescence of nanobody and target Mount->Pre_Image UV_Activation Photoactivation: Expose region of interest to 365 nm UV light Pre_Image->UV_Activation Post_Image Post-activation Imaging: Acquire time-lapse images UV_Activation->Post_Image Analysis Data Analysis: Quantify change in nanobody localization Post_Image->Analysis End End: Spatiotemporal control of protein localization achieved Analysis->End

Caption: Experimental workflow for optical control in C. elegans.

Troubleshooting and Considerations

  • Low Uncaging Efficiency: If you observe a weak or no response to light, consider increasing the duration or intensity of the UV exposure. However, be mindful of potential phototoxicity. Ensure the unnatural amino acid is being efficiently incorporated into the protein.

  • Phototoxicity: UV light can be damaging to cells. It is crucial to use the lowest effective light dose. Include control experiments where non-transgenic animals or animals expressing a non-photocleavable protein are exposed to the same light stimulus to assess for any adverse effects.

  • "Leaky" Activity: In some cases, the caged protein may retain some residual activity. This can be addressed by further engineering the protein to reduce its basal activity in the caged state, for instance by introducing additional mutations at the binding interface.[4]

  • Delivery of the Unnatural Amino Acid: The bioavailability of the unnatural amino acid can be a limiting factor. The method of delivery (e.g., in the food source) and its concentration may need to be optimized for different model organisms.

References

  • Bélard, M. et al. Generation of Photocaged Nanobodies for Intracellular Applications in an Animal Using Genetic Code Expansion and Computationally Guided Protein Engineering.
  • Bélard, M. et al. (2021).
  • Losen, M. et al. (2011). Recent advances in the photochemical control of protein function.
  • Ye, S. et al.
  • Kneuttinger, A. et al. Overview of photocaged unnatural amino acids that have been incorporated in mammalian cell systems for activating protein function upon irradiation with light of specific wavelength λ.
  • Peters, F. B. et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
  • (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. MedchemExpress.com.
  • Peters, F. B. et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
  • Peters, F. B. et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Semantic Scholar.
  • Peters, F. B. et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed.

Sources

Application Notes and Protocols for the Delivery of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light for Spatiotemporal Control of Biological Activity

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid belongs to a class of molecules known as "caged compounds".[1][2][3] These are powerful tools in biological research that allow for precise control over the release of a biologically active molecule in space and time. The core principle lies in the temporary inactivation of a biomolecule by attaching a photolabile protecting group, often referred to as a "cage".[2][3] In the case of this compound, the 2-nitrophenyl group serves as this light-sensitive cage, rendering the amino acid inactive until it is cleaved by illumination with a specific wavelength of light. This process, termed "uncaging" or photorelease, liberates the active amino acid, allowing it to interact with its biological target.[1][2]

The ability to initiate a biological process with a pulse of light offers unparalleled experimental control, overcoming the limitations of traditional methods of compound application which often lack spatial and temporal resolution.[3][4] This guide provides a comprehensive overview of the principles and detailed protocols for the effective delivery and application of this compound in various biological systems. The methodologies described herein are designed to be self-validating and are grounded in established practices for the use of caged compounds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is critical for the preparation of stable and effective experimental solutions. The table below summarizes key properties, compiled from various sources. It is important to note that properties can vary slightly between different stereoisomers (R/S) and positional isomers (2-, 3-, or 4-nitrophenyl).

PropertyValueSource(s)
Molecular Formula C9H10N2O4[5]
Molecular Weight 210.19 g/mol [5]
Appearance White to off-white solid[6][7]
Solubility Slightly soluble in water. Solubility can be increased with sonication, warming, or pH adjustment. For example, the (S)-isomer is soluble in water at 29.17 mg/mL with pH adjustment to 9. The (R)-4-nitrophenyl isomer is soluble in water at 4 mg/mL with warming and sonication.[6][7][8]
Storage Store powder at -20°C for long-term stability (up to 3 years). Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles.[6][7]
Stability Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents. The stability of caged compounds in solution is pH-dependent, with greater stability generally observed at slightly acidic pH (2-4) for long-term storage.[9][10]

Core Principles of Delivery and Application

The successful application of this compound hinges on two key stages: the delivery of the inactive caged compound to the biological system and the subsequent photorelease of the active amino acid. The choice of delivery method will depend on the specific experimental system (e.g., cell culture, tissue slice, or in vivo model).

G cluster_delivery Delivery of Inactive Compound cluster_activation Photorelease and Biological Effect Stock_Solution Prepare Stock Solution Working_Solution Prepare Working Solution Stock_Solution->Working_Solution Application Apply to Biological System (e.g., bath application, microinjection) Working_Solution->Application Uncaging Photorelease (Uncaging) (cleavage of 2-nitrophenyl group) Application->Uncaging Light_Source Light Source (e.g., laser, LED) Light_Source->Uncaging Active_Amino_Acid Active Amino Acid Uncaging->Active_Amino_Acid Biological_Target Interaction with Biological Target Active_Amino_Acid->Biological_Target Biological_Response Observation of Biological Response Biological_Target->Biological_Response

Figure 1: General workflow for the application of this compound.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Proper preparation of solutions is paramount to ensure the stability and efficacy of the caged compound. The use of a concentrated stock solution allows for accurate and reproducible preparation of working solutions while minimizing the effects of the solvent on the biological preparation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or 0.1 M NaOH for stock solution

  • Appropriate physiological buffer for working solution (e.g., HEPES-buffered saline, artificial cerebrospinal fluid (aCSF))

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • pH meter and adjustment solutions (e.g., 1 M HCl, 1 M NaOH)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation (e.g., 100 mM in DMSO): a. Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 100 mM stock solution, weigh 21.02 mg. b. Add the powder to a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve the desired concentration. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Dilute the stock solution into the desired physiological buffer to the final working concentration (typically in the µM to low mM range). The final concentration of DMSO should be kept to a minimum (ideally <0.1%) to avoid solvent-induced artifacts. c. If using an aqueous stock with pH adjustment, dilute into the physiological buffer and re-adjust the pH of the final working solution to the desired physiological range (e.g., pH 7.4). d. Sterile-filter the working solution using a 0.22 µm syringe filter before application to cell cultures.

Note on Solubility: If solubility in physiological buffer is an issue, it may be necessary to prepare the working solution at a slightly acidic or basic pH and then adjust the final pH. Always perform a solubility test with a small amount of the compound before preparing a large batch of solution.

Protocol 2: In Vitro Delivery to Cultured Cells

Rationale: The choice of delivery method for cultured cells depends on the desired spatial and temporal resolution of the experiment. Bath application is suitable for global application, while microinjection or local perfusion allows for targeting specific cells or subcellular regions.

Methods:

  • Bath Application:

    • Culture cells to the desired confluency in a suitable imaging chamber (e.g., glass-bottom dish).

    • Replace the culture medium with the physiological buffer containing the working concentration of the caged compound.

    • Incubate the cells for a sufficient period to allow for diffusion and equilibration of the compound. The incubation time should be optimized for the specific cell type and experimental question.

    • Proceed to the photorelease protocol.

  • Microinjection:

    • Prepare the working solution of the caged compound in an appropriate intracellular buffer.

    • Load the solution into a microinjection needle.

    • Using a micromanipulator, carefully inject the solution directly into the cytoplasm of the target cell(s).

    • Allow a brief period for the compound to diffuse within the cell before photorelease.

  • Local Perfusion:

    • Position a perfusion pipette containing the working solution of the caged compound near the target cell(s) using a micromanipulator.

    • Apply positive pressure to the pipette to create a localized stream of the solution over the cells.

    • This method allows for rapid application and removal of the caged compound.

Protocol 3: Photorelease (Uncaging)

Rationale: The uncaging process requires a light source that can deliver the appropriate wavelength and intensity of light to cleave the photolabile 2-nitrophenyl group. The parameters of photolysis must be carefully calibrated to control the concentration of the released amino acid.

Equipment:

  • A light source capable of emitting near-UV light (typically 350-400 nm for nitrobenzyl cages). This can be a flash lamp, an arc lamp coupled to a monochromator, a UV laser, or a UV-LED.

  • An inverted or upright microscope equipped for fluorescence or transmitted light imaging.

  • Objective lens with good UV transmission.

  • Software for controlling the timing and duration of light exposure.

Procedure:

  • System Calibration: a. Before biological experiments, it is crucial to calibrate the light source to determine the rate of uncaging. This can be done by measuring the change in absorbance or fluorescence of the caged compound upon photolysis in a cuvette. b. Alternatively, in a cellular context, a dose-response curve can be generated by varying the duration and intensity of the light pulse and measuring the resulting biological effect (e.g., change in membrane potential, ion concentration, or downstream signaling).

  • Photorelease in the Biological System: a. Identify the target cell(s) or region of interest using the microscope. b. Deliver a pulse of UV light of the predetermined duration and intensity to the target area. The area of illumination can be controlled using an aperture or by focusing a laser beam. c. Simultaneously record the biological response of interest (e.g., via patch-clamp electrophysiology, fluorescence imaging of a reporter, etc.).

Important Considerations for Uncaging:

  • Phototoxicity: High-intensity UV light can be damaging to cells. It is essential to use the minimum light exposure necessary to achieve the desired biological effect.

  • Wavelength Selection: The chosen wavelength should be optimal for uncaging the compound while minimizing phototoxicity and excitation of other fluorescent molecules in the system.[4]

  • Two-Photon Uncaging: For experiments requiring high spatial resolution and reduced phototoxicity, two-photon excitation with a pulsed infrared laser can be used. This technique confines the uncaging event to a very small focal volume.

Experimental Validation and Controls

To ensure the scientific rigor of experiments using this compound, a series of control experiments are essential.

G cluster_experiment Experimental Condition cluster_controls Essential Controls Caged_Compound Caged Compound Light Light Caged_Compound->Light Biological_Effect Biological Effect Light->Biological_Effect Control_1 Caged Compound, No Light No_Effect_1 No Biological Effect Control_1->No_Effect_1 Control_2 No Caged Compound, Light No_Effect_2 No Biological Effect Control_2->No_Effect_2 Control_3 Vehicle, Light No_Effect_3 No Biological Effect Control_3->No_Effect_3

Sources

Application Notes & Protocols: Photoactivation of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Spatiotemporal Control with Light

In the fields of cell biology, neuroscience, and drug development, the ability to control the release of bioactive molecules with high spatial and temporal precision is paramount. "Caged" compounds are powerful tools that fulfill this need. These are molecules rendered temporarily inert by a photoremovable protecting group (PPG). Upon illumination with a specific wavelength of light, the "cage" is cleaved, releasing the active molecule on demand.

This guide focuses on (R)-2-Amino-3-(2-nitrophenyl)propanoic acid , a caged version of the amino acid phenylalanine. The caging moiety is the ubiquitous ortho-nitrobenzyl (o-NB) group, a well-characterized PPG that has been instrumental in developing photolabile probes for a vast range of biological effectors.[1][2] This specific compound, also known as 3-amino-3-(2-nitrophenyl)propionic acid (ANP) when incorporated into a peptide backbone, allows researchers to initiate biological processes that are dependent on this amino acid at a precise time and location, for applications ranging from studying protein synthesis to activating cellular signaling pathways.[3]

This document provides a detailed overview of the equipment and protocols required for the successful photoactivation of this compound, intended for researchers, scientists, and drug development professionals.

Principle of Operation: The ortho-Nitrobenzyl Uncaging Mechanism

The photo-release mechanism of the o-nitrobenzyl group is a well-studied photochemical reaction. Understanding this process is critical for optimizing experimental parameters and interpreting results.

The process is initiated by the absorption of a UV-A photon, which excites the nitro group. This leads to a rapid intramolecular hydrogen atom abstraction from the benzylic carbon, forming a transient aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, culminating in the cleavage of the bond holding the target molecule (the amino acid) and the formation of a 2-nitrosobenzaldehyde byproduct.[1] When the caged molecule is part of a peptide backbone, this cleavage results in the scission of the polypeptide chain.[4][5]

The final photoproducts are the released (R)-2-Amino-3-phenylpropanoic acid (L-phenylalanine) and a 2-nitrosophenyl derivative.[3] It is crucial to recognize that these byproducts remain in the experimental system and should be confirmed to be biologically inert in the context of the specific assay being performed.

G cluster_0 Photoactivation Cascade Caged This compound (Inactive Precursor) Photon Photon Absorption (e.g., 365 nm) Caged->Photon Irradiation Intermediate Excited State & Rearrangement (aci-nitro intermediate) Photon->Intermediate Initiation (fs-ps) Released Released L-Phenylalanine (Active Molecule) Intermediate->Released Cleavage (µs-ms) Byproduct 2-Nitrosophenyl Byproduct Intermediate->Byproduct

Caption: Photoactivation mechanism of the 2-nitrophenyl protecting group.

Key Photochemical Parameters

The efficiency and success of a photoactivation experiment are governed by the photochemical properties of the caged compound and the specifications of the light source.

ParameterTypical Value / RangeCausality & Experimental Implication
Absorption Maximum (λmax) ~340-360 nmThis is the wavelength at which the molecule most efficiently absorbs light. While uncaging is most efficient here, longer wavelengths (e.g., 365-405 nm) are often used to reduce phototoxicity and improve tissue penetration.[1][6]
Recommended Wavelengths 365 nm, 405 nm365 nm: A common, efficient wavelength for o-NB compounds, produced by mercury lamps and LEDs.[4][5] 405 nm: Offers deeper tissue penetration and lower phototoxicity, compatible with common laser diodes, though uncaging efficiency per photon is lower.[6]
Quantum Yield (Φu) 0.01 - 0.1 (estimated)This value represents the fraction of absorbed photons that result in a successful uncaging event. It is highly dependent on the molecular structure and environment. A higher Φu means less light is required, reducing the risk of photodamage.[6][7]
Molar Extinction Coefficient (ε) ~5,000 M⁻¹cm⁻¹ (at λmax)Describes how strongly the molecule absorbs light at a given wavelength. A higher ε allows for efficient uncaging at lower concentrations.
Two-Photon Cross-Section (δu) ~0.06 GM (at 730 nm)For two-photon microscopy, this value indicates the efficiency of simultaneous absorption of two lower-energy photons (e.g., near-IR) to achieve uncaging. This provides exceptional 3D spatial resolution.[6]

Required Equipment

The choice of equipment depends on whether the experiment is conducted in vitro (e.g., in a cuvette) or in a cellular context (in cellulo).

Core Light Sources

A stable, controllable light source is the most critical component.

  • Mercury (Hg) or Xenon (Xe) Arc Lamps: Provide broad-spectrum, high-intensity output. They are cost-effective but require filters to select the desired wavelength (e.g., a 365 nm bandpass filter).[7][8]

  • Light Emitting Diodes (LEDs): Offer excellent temporal control, stable output, and narrow spectral bands (e.g., 365 nm, 405 nm). They are rapidly becoming the standard for their ease of use and longevity.[9]

  • Lasers: Provide high-power, monochromatic light that can be focused to a diffraction-limited spot, ideal for subcellular targeting. Common choices include 405 nm diode lasers.[6]

  • Pulsed Lasers (for Two-Photon): Typically a Ti:Sapphire laser is used for two-photon uncaging, tunable in the near-IR range (e.g., 720-900 nm).[6][8]

For In Vitro (Solution-Based) Assays

This setup is primarily for validating the uncaging process and quantifying the release of the amino acid.

  • Quartz Cuvettes: Standard plastic or glass cuvettes absorb UV light; quartz is required for transmission in the 300-400 nm range.[10]

  • Spectrophotometer/Fluorometer: To measure changes in absorbance or fluorescence spectra upon photolysis.

  • HPLC or Mass Spectrometer: For definitive identification and quantification of the released amino acid and byproducts.

  • Magnetic Stirrer: To ensure uniform irradiation of the solution.

For In Cellulo (Microscope-Based) Assays

This setup is for studying biological effects in living cells or tissues.

  • Inverted Epifluorescence or Confocal Microscope: The core of the system. The microscope must be equipped with optics (objectives, filters) that have high transmission in the near-UV range.[11]

  • Objective Lens: A high numerical aperture (NA) objective is crucial for focusing the light efficiently. Ensure the objective is corrected for UV wavelengths.

  • Digital Light Processing (DLP) or Galvanometer Mirrors: Devices like the Andor Mosaic or scanning mirrors on a confocal microscope allow for precise spatial targeting of the uncaging light to specific regions of interest (ROIs).[2][8]

  • Live-Cell Incubation Chamber: A stage-top incubator is essential to maintain physiological conditions (37°C, 5% CO₂, humidity) during the experiment.[12]

  • High-Sensitivity Camera: An EMCCD or sCMOS camera is needed to image the biological response, which may involve detecting faint fluorescence signals.

  • Control Software: Software (e.g., LAS X, Zen, Micro-Manager) is required to synchronize light delivery, image acquisition, and other hardware components.[11]

G cluster_1 Cellular Photoactivation Workflow Prep 1. Sample Preparation (Plate cells, add caged compound) Mount 2. Mount on Microscope (Live-cell chamber) Prep->Mount ROI 3. Identify Region of Interest (ROI) (e.g., specific cell or dendrite) Mount->ROI Irradiate 4. Deliver Light Pulse (UV/Violet light to ROI) ROI->Irradiate Image 5. Acquire Time-Lapse Images (Monitor biological response) Irradiate->Image Analyze 6. Data Analysis (Quantify change) Image->Analyze

Caption: A typical experimental workflow for microscope-based photoactivation.

Experimental Protocols

Self-Validation Principle: Every protocol should include internal controls. A crucial control is to perform the entire experiment, including light exposure, on a sample without the caged compound to test for light-induced artifacts. Another is to have a sample with the caged compound that is not exposed to light to check for spontaneous uncaging or inherent toxicity.

Protocol 1: In Vitro Photoactivation and HPLC Validation

This protocol is designed to confirm the photocleavage of the compound and quantify its release kinetics.

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C, protected from light.[8]

    • Prepare the working solution by diluting the stock into your aqueous buffer of choice (e.g., PBS, pH 7.4) to a final concentration of 50-100 µM.

    • Prepare a standard solution of L-phenylalanine of known concentration for HPLC calibration.

  • Irradiation:

    • Transfer 1 mL of the working solution to a 1 cm path length quartz cuvette.[10] Place a small stir bar in the cuvette and place it on a magnetic stirrer.

    • Position your light source (e.g., a 365 nm LED) to illuminate the entire cuvette.

    • Take a t=0 sample before irradiation.

    • Irradiate the sample. Collect aliquots at various time points (e.g., 0, 1, 2, 5, 10, 30 minutes). Wrap collected samples in foil and place them on ice immediately.

  • Analysis:

    • Analyze the collected samples by Reverse-Phase HPLC (RP-HPLC).

    • Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).

    • Identify the peaks corresponding to the caged compound and the released L-phenylalanine by comparing retention times with your standards.

    • Quantify the amount of released phenylalanine at each time point by integrating the peak area and comparing it to your calibration curve. This allows you to determine the half-life of uncaging under your specific light conditions.

Protocol 2: Microscope-Based Photoactivation in Cell Culture

This protocol provides a framework for uncaging the amino acid in a targeted manner within living cells.

  • Cell Preparation:

    • Plate your cells of interest on glass-bottom dishes or coverslips suitable for high-resolution imaging.

    • Allow cells to adhere and grow to the desired confluency.

    • On the day of the experiment, replace the culture medium with a pre-warmed, optically clear imaging buffer (e.g., Live Cell Imaging Solution or FluoroBrite DMEM).[12]

    • Add the caged this compound to the imaging buffer at the desired final concentration (typically 100 µM to 1 mM). Incubate for at least 30 minutes to allow for equilibration.

  • Microscope Setup & Calibration:

    • Turn on the microscope, live-cell incubator (set to 37°C, 5% CO₂), and the uncaging light source. Allow the system to warm up and stabilize.

    • Place the dish on the microscope stage.

    • Using a low-intensity imaging light (e.g., brightfield or a non-activating fluorescence channel), locate the cells and region of interest (ROI) you wish to target.

    • Crucial Step: Calibrate Light Dosage. The goal is to use the minimum light energy required for sufficient uncaging to avoid phototoxicity. Start with a short pulse (e.g., 50-100 ms) at low power. Test a range of durations and power levels to find the optimal settings for your desired biological effect, while monitoring cells for signs of stress (e.g., membrane blebbing, apoptosis).[12]

  • Photoactivation and Imaging:

    • Define your ROI using the microscope software. This could be an entire cell, a subcellular compartment, or a small spot.

    • Begin your time-lapse image acquisition (the "pre-activation" phase). Acquire several frames to establish a baseline.

    • Trigger the uncaging light source to deliver the calibrated pulse of light to the ROI.

    • Immediately continue the time-lapse acquisition (the "post-activation" phase) to capture the cellular response over time.

  • Data Analysis:

    • Quantify the biological response in your image series. This could be a change in fluorescence intensity, cell morphology, or any other measurable parameter.

    • Compare the response in the activated ROI to a non-activated control region within the same field of view.

Safety Precautions

Working with UV light and chemical compounds requires strict adherence to safety protocols.

  • Chemical Safety: this compound should be handled with standard laboratory precautions. Wear gloves and safety glasses. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

  • UV Radiation Safety:

    • Never look directly into the light source. UV-A radiation can cause serious and permanent eye damage, including cataracts.[13][14]

    • Use Engineering Controls: Whenever possible, use enclosed beam paths. For microscope systems, ensure the system is properly shielded.[15]

    • Personal Protective Equipment (PPE): Always wear UV-blocking safety glasses or a full-face shield when aligning or working with an open-beam UV source.[13][16][17] Ensure lab coats and gloves are worn to protect skin from exposure.[14]

    • Signage: Clearly mark areas where UV sources are in use with appropriate warning signs.[16][17]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No observable biological effect. Insufficient light dosage; Compound degradation; Low compound concentration.Increase light intensity or duration systematically. Verify compound integrity via HPLC. Increase working concentration.
High cell death or phototoxicity. Light dosage is too high; Wavelength is too short.Reduce light intensity and/or duration. Switch to a longer wavelength (e.g., from 365 nm to 405 nm). Use a two-photon approach if available.
Effect observed outside the target ROI. Light scattering in the sample; Poorly focused light beam.Use a higher NA objective for tighter focusing. For thick samples (tissue), consider two-photon excitation for its inherent spatial confinement.
High background signal/activity before uncaging. Spontaneous hydrolysis of the caged compound; Contamination with the uncaged amino acid; Ambient light exposure.Prepare fresh solutions. Store stock solutions and plates protected from light (e.g., in the dark, wrapped in foil).[8]

References

  • Wouters, S. F. A., Wijker, E., & Merkx, M. (2019). Optical Control of Antibody Activity by Using Photocleavable Bivalent Peptide–DNA Locks. ChemBioChem. [Link]

  • Gauthier, J., et al. (2016). A One-Pot Photochemical Ring-Opening/Cleavage Approach for the Synthesis and Decoding of Cyclic Peptide Libraries. Organic Letters. [Link]

  • Wouters, S. F. A., Wijker, E., & Merkx, M. (2019). Optical control of antibody activity using photocleavable bivalent peptide-DNA locks. Pure. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]

  • University of Washington. (2022). ULTRAVIOLET (UV) SAFETY. Environmental Health & Safety. [Link]

  • Newport Corporation. Ultraviolet Safety Considerations. [Link]

  • Gasparini, S., & Magee, J. C. (2006). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. [Link]

  • KAUST. (2020). Guidelines for Working with Ultraviolet Light Sources. KAUST Health & Safety. [Link]

  • Bar-Ziv, R., et al. (2021). Cell fluorescence photoactivation as a method to select and study cellular subpopulations grown in mechanically heterogeneous environments. Frontiers in Cell and Developmental Biology. [Link]

  • Princeton University. Ultraviolet-Radiation Safety. Environmental Health and Safety. [Link]

  • Georgia Institute of Technology. Ultraviolet (UV) Safety. Environmental Health and Safety. [Link]

  • Amatrudo, J. M., et al. (2015). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. eNeuro. [Link]

  • K.C., P., et al. (2015). Photocleavable linker for the patterning of bioactive molecules. Biomater Sci. [Link]

  • Nguyen, V. P., et al. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceutics. [Link]

  • Wu, N., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie. [Link]

  • Andor Technology. (2023). Illumination solutions for Uncaging Experiments. Oxford Instruments. [Link]

  • ResearchGate. (2015). What kind of UV light source do I need for uncaging ligands inside an electrode? [Link]

  • Lippincott-Schwartz, J., & Patterson, G. H. (2008). Fluorescent Proteins for Photoactivation Experiments. Methods in Cell Biology. [Link]

  • SpectraBase. (R)-2-AMINO-2-METHYL-3-PHENYL-PROPANOIC-ACID. [Link]

  • Gorner, H. (2000). 193 nm photolysis of aromatic and aliphatic dipeptides in aqueous solution: dependence of decomposition quantum yield on the amino acid sequence. Biological Chemistry. [Link]

  • PubChem. (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. [Link]

  • Dam, R. J., et al. (1973). Photoelectron Quantum Yields of the Amino Acids. Biophysical Journal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Amino-3-(2-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound. As a specialized amino acid derivative, its solubility behavior is critical for success in various experimental settings, from biochemical assays to formulation development. This document provides a structured approach to systematically address and resolve these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in water?

This compound, like many amino acids, is a zwitterionic compound. At its isoelectric point (pI), the net charge of the molecule is zero, which typically corresponds to its point of minimum aqueous solubility[1]. The presence of the hydrophobic nitrophenyl group further reduces its affinity for water compared to simpler amino acids like glycine or alanine. If your aqueous solution's pH is near the pI of the compound, you will likely encounter poor solubility.

Q2: What is the expected aqueous solubility of this compound?

While specific experimental solubility data for the (R)-ortho- isomer is not widely published, data from its isomers provides valuable insight. For instance, (R)-2-Amino-3-(4-nitrophenyl)propanoic acid (the para isomer) has a reported aqueous solubility of 4 mg/mL, which can be achieved with sonication and heating[2][3]. The (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (meta isomer) is reported to be soluble at 29.17 mg/mL in water when the pH is adjusted to 9 with 1 M NaOH[4]. This strongly suggests that the solubility of the ortho isomer is also highly pH-dependent.

Q3: Can I use organic solvents to dissolve this compound?

Yes, polar organic solvents are often effective. Based on the properties of similar compounds like p-nitrophenylalanine, it is expected to be soluble in polar solvents[5]. Solvents such as Dimethyl Sulfoxide (DMSO) and Methanol are likely to be effective. However, the compatibility of these solvents with your downstream experimental applications is a critical consideration.

Q4: How does pH affect the solubility of this amino acid?

The solubility of amino acids is significantly influenced by pH[1].

  • At low pH (acidic conditions): The carboxyl group is protonated (-COOH), and the amino group is also protonated (-NH3+), resulting in a net positive charge. This charged species is generally more soluble in water than the neutral zwitterion.

  • At the isoelectric point (pI): The carboxyl group is deprotonated (-COO-), and the amino group is protonated (-NH3+). The molecule has no net charge, leading to minimal solubility.

  • At high pH (basic conditions): The carboxyl group is deprotonated (-COO-), and the amino group is in its neutral form (-NH2), resulting in a net negative charge. This anionic form is also typically more soluble in water.

Therefore, adjusting the pH away from the isoelectric point is a primary strategy for enhancing aqueous solubility.

Troubleshooting Guide: Common Solubility Issues

This section provides a systematic approach to resolving common problems encountered when trying to dissolve this compound.

Issue 1: Compound precipitates out of aqueous solution.
  • Root Cause Analysis: The pH of your solution is likely at or near the isoelectric point (pI) of the compound, where it is least soluble. The pI for phenylalanine is around 5.48, and the introduction of an electron-withdrawing nitro group will slightly alter this.

  • Corrective Action: Adjust the pH of the solution.

    • For Acidic Conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH to approximately 2-3.

    • For Basic Conditions: Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH to approximately 9-10. As seen with the meta-isomer, a pH of 9 can significantly enhance solubility[4].

  • Verification: The solution should become clear upon pH adjustment. Monitor for any signs of chemical degradation if using harsh pH conditions for extended periods.

Issue 2: The required concentration cannot be achieved even with pH adjustment.
  • Root Cause Analysis: You may be exceeding the intrinsic solubility of the ionized form of the compound in a purely aqueous system, or your final application has strict pH constraints.

  • Corrective Action 1: Introduce a Co-solvent.

    • Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar solutes by reducing the polarity of the aqueous environment.

    • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400) are commonly used and are often biocompatible at low concentrations.

    • Procedure: Prepare a stock solution in 100% of the co-solvent (e.g., DMSO or ethanol) and then dilute it into your aqueous buffer. Alternatively, create a mixed solvent system (e.g., 10% ethanol in water) and then attempt to dissolve the compound.

  • Corrective Action 2: Salt Formation.

    • Principle: Converting the acidic or basic functional groups of a compound into a salt can significantly improve its aqueous solubility and dissolution rate.

    • Procedure: For this acidic amino acid, forming a salt with a suitable base (e.g., sodium or potassium hydroxide) can be an effective strategy. This is essentially what is achieved through pH adjustment, but preparing a stable salt form can be advantageous for solid formulations.

Issue 3: The chosen solvent is incompatible with the experimental assay.
  • Root Cause Analysis: Organic solvents like DMSO can inhibit enzymatic reactions or be toxic to cells. Extreme pH values can denature proteins or interfere with assay chemistry.

  • Corrective Action: Solvent Screening and Optimization.

    • Perform a solvent tolerance study: Test the effect of various concentrations of your chosen solvent (e.g., DMSO, ethanol) on your assay system without the compound of interest to determine the maximum tolerable concentration.

    • Prepare a highly concentrated stock solution: Dissolve the compound in a suitable solvent at a high concentration. This allows for a smaller volume to be added to the final assay, keeping the final solvent concentration below the inhibitory threshold.

    • Explore alternative solvent systems: Consider less common but potentially more compatible solvents. Always perform a tolerance study for any new solvent.

Summary of Recommended Starting Conditions

StrategySolvent/ReagentTypical Concentration/pHRationale & Considerations
pH Adjustment (Aqueous) Dilute NaOHpH 9.0 - 10.0Highly effective for amino acids. Data on the meta-isomer shows significant solubility increase at pH 9[4].
Dilute HClpH 2.0 - 3.0Also effective, but basic conditions are often preferred to avoid potential acid-catalyzed reactions.
Co-solvency DMSOUp to 100% for stockExcellent solubilizing power for many organic molecules. Check for assay compatibility.
Ethanol10-50% in waterA less polar co-solvent that is often more biocompatible than DMSO.
PEG 40010-50% in waterA non-volatile and often well-tolerated co-solvent in biological systems.

Experimental Protocols

Protocol 1: Determining Optimal pH for Aqueous Solubility

This protocol provides a systematic way to identify the pH range where this compound exhibits maximum solubility.

Caption: Workflow for determining the pH-solubility profile.

Protocol 2: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the concentration of this compound, thanks to the UV absorbance of the nitrophenyl group[6][7][8].

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a standard starting point for method development.

  • Detection Wavelength: The nitroaromatic group will have a characteristic UV absorbance. Based on similar compounds, a wavelength between 260-280 nm should be appropriate. A full UV-Vis scan of a dissolved sample can determine the optimal wavelength.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.

Logical Relationships in Solubility Enhancement

The following diagram illustrates the decision-making process for addressing solubility issues.

Solubility_Troubleshooting_Logic Start Start: Dissolve Compound IsSoluble Is the compound fully dissolved? Start->IsSoluble Success Success: Proceed with Experiment IsSoluble->Success Yes CheckpH Is pH adjustment permissible for the application? IsSoluble->CheckpH No AdjustpH Adjust pH away from pI (e.g., to pH < 4 or pH > 8) CheckpH->AdjustpH Yes CheckCosolvent Is a co-solvent permissible? CheckpH->CheckCosolvent No AdjustpH->IsSoluble UseCosolvent Use a co-solvent (e.g., DMSO, Ethanol) Prepare concentrated stock CheckCosolvent->UseCosolvent Yes Failure Re-evaluate experimental design or compound suitability CheckCosolvent->Failure No UseCosolvent->IsSoluble

Caption: Decision tree for troubleshooting solubility.

References

  • Analysis of amino acids by high performance liquid chromatography. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu Corporation. [Link]

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. (2009). Chemistry & Biology. [Link]

  • Amino acid pKa and pKi values. (n.d.). Isca Biochemicals. [Link]

  • Table of pKa and pI values. (n.d.). University of Calgary. [Link]

  • p-Nitrophenylalanine. (n.d.). PubChem. [Link]

  • (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. (n.d.). PubChem. [Link]

  • 4-Nitro-3-phenyl-L-alanine. (n.d.). PubChem. [Link]

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. (2009). PubMed. [Link]

Sources

common problems with (R)-2-Amino-3-(2-nitrophenyl)propanoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (R)-2-Amino-3-(2-nitrophenyl)propanoic acid. As Senior Application Scientists, we have compiled this comprehensive guide based on established protocols and field-proven insights to assist you in navigating the common challenges encountered during experiments with this compound. This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and basic properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store the solid compound in a well-sealed container at -20°C.[1] For short-term storage, 4°C is acceptable for up to two years.[1] If the compound is in solution, it should be stored at -80°C and used within six months to prevent degradation.[1]

Q2: What are the primary safety hazards associated with this compound?

A2: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[2] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Q3: What is the general solubility profile of this compound?

A3: This compound is generally described as being slightly soluble in water and soluble in polar organic solvents like alcohols.[3][4] Due to its amphoteric nature, its solubility in aqueous solutions is pH-dependent.

Q4: How can I confirm the identity and purity of my sample?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity.[1] To confirm the structure, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) for molecular weight verification are essential.

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for common problems encountered during the synthesis, purification, and application of this compound.

Synthesis Problems

The synthesis of this compound, often achieved through the nitration of (R)-phenylalanine, can present several challenges.

Q5: My synthesis of this compound by nitration of phenylalanine resulted in a low yield and a mixture of isomers. How can I improve this?

A5: This is a common issue arising from the nature of the electrophilic nitration of an activated benzene ring.

  • Probable Cause 1: Reaction Conditions. The ratio of nitric acid to sulfuric acid and the reaction temperature are critical. An excess of nitric acid or elevated temperatures can lead to the formation of di- and tri-nitrated byproducts, reducing the yield of the desired mono-nitrated product.

  • Solution 1: Maintain a low reaction temperature (around 0°C) throughout the addition of the nitrating mixture to control the reaction rate and minimize side reactions.[5] A higher ratio of sulfuric acid to nitric acid can also help in controlling the nitration.

  • Probable Cause 2: Isomer Formation. The nitration of phenylalanine will produce a mixture of ortho, meta, and para isomers. While the para isomer is often the major product, obtaining the ortho isomer in high yield can be challenging.

  • Solution 2: Careful control of reaction time and temperature can influence the isomer ratio to some extent. A shorter reaction time may favor the kinetic ortho product. However, chromatographic purification will likely be necessary to isolate the desired this compound from the other isomers.

  • Probable Cause 3: Byproduct Formation. A documented byproduct in the nitration of phenylalanine is the condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine.[6]

  • Solution 3: This suggests that prolonged reaction times or excessive heating during workup can lead to intermolecular reactions. It is advisable to quench the reaction promptly by pouring it over ice and to proceed with the neutralization and extraction steps without delay.[5]

Synthesis Troubleshooting Workflow

start Low Yield / Isomer Mix in Nitration cause1 Inadequate Temperature Control start->cause1 cause2 Incorrect Nitrating Agent Ratio start->cause2 cause3 Formation of Multiple Isomers start->cause3 cause4 Side Reactions (e.g., condensation) start->cause4 solution1 Maintain 0°C during reaction cause1->solution1 solution2 Optimize H₂SO₄:HNO₃ ratio cause2->solution2 solution3 Employ chromatographic separation cause3->solution3 solution4 Quench reaction promptly on ice cause4->solution4

A decision-making workflow for troubleshooting the synthesis of this compound.

Purification Challenges

Q6: I am having difficulty purifying this compound by crystallization. What are some effective strategies?

A6: Purification of amino acids can be challenging due to their zwitterionic nature and solubility characteristics.

  • Probable Cause 1: Improper Solvent System. The choice of solvent is crucial for successful crystallization.

  • Solution 1: Recrystallization from boiling water is a common method for nitrophenylalanine isomers.[5] For less water-soluble compounds, a mixed solvent system, such as ethanol/water or isopropanol/water, can be effective. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Probable Cause 2: Presence of Impurities. Isomeric impurities can co-crystallize with the desired product, leading to poor purity.

  • Solution 2: If isomeric impurities are significant, it is advisable to first use column chromatography to separate the isomers before proceeding with crystallization.

  • Probable Cause 3: pH of the Solution. The solubility of amino acids is highly dependent on pH, being lowest at the isoelectric point (pI).

  • Solution 3: Adjusting the pH of the aqueous solution to the pI of this compound will minimize its solubility and promote crystallization. This is a common technique in amino acid purification.[7]

Analytical & Characterization Issues

Q7: I am observing inconsistent retention times and poor peak shapes in my HPLC analysis. How can I optimize my method?

A7: These are common issues in the HPLC analysis of polar, amphoteric compounds like amino acids.

ProblemProbable CauseRecommended Solution
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize ionic interactions.
Poor Peak Shape (Fronting) Column overload.Reduce the injection volume or the concentration of the sample.

For a detailed protocol on developing a robust HPLC method, consider the guidelines for analytical method development for similar compounds which emphasize systematic screening of chromatographic parameters.[8]

Q8: Are there any specific considerations for NMR analysis of this compound?

A8: Yes, the presence of the nitro group and the amino acid structure can influence the NMR spectrum.

  • ¹H NMR: The protons on the aromatic ring will be shifted downfield due to the electron-withdrawing nature of the nitro group. The chemical shifts and coupling constants of these aromatic protons can help confirm the ortho substitution pattern. The protons of the propanoic acid backbone will appear as a characteristic set of multiplets.

  • ¹³C NMR: The carbon attached to the nitro group will also be significantly deshielded and shifted downfield.

  • Solvent: Deuterated water (D₂O) can be used as a solvent, but be aware that the acidic proton of the carboxylic acid and the protons of the amino group will exchange with deuterium and may not be visible. Using a solvent like DMSO-d₆ will allow for the observation of these exchangeable protons.

Application in Peptide Synthesis

Q9: I am using this compound in solid-phase peptide synthesis (SPPS) and experiencing unexpected side reactions. What could be the cause?

A9: The 2-nitrophenyl group introduces unique reactivity that needs to be considered during peptide synthesis.

  • Probable Cause 1: Photocleavage. The 2-nitrobenzyl group is a well-known photocleavable protecting group.[9] The structurally similar 2-nitrophenyl group in your amino acid can also lead to light-induced cleavage of the peptide backbone.[10]

  • Solution 1: Protect your reaction vessel from light, especially if the synthesis is performed over an extended period. Use amber-colored glassware or wrap the reaction vessel in aluminum foil.

  • Probable Cause 2: Interference of the Nitro Group with Coupling Reagents. While generally stable, the nitro group is electron-withdrawing and could potentially interact with certain highly reactive coupling reagents or under specific reaction conditions.

  • Solution 2: Standard coupling reagents like HBTU or HATU are generally compatible. However, if you suspect interference, you can perform a small-scale test reaction to confirm the stability of the amino acid under your chosen coupling conditions.

  • Probable Cause 3: Racemization. As with any amino acid, there is a risk of racemization during the activation and coupling steps, especially with hindered amino acids.

  • Solution 3: The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® can help to suppress racemization.[11] Using phosphonium-based coupling reagents like PyBOP may also reduce the risk of racemization.[11]

Peptide Synthesis Troubleshooting Logic

start Unexpected Side Reactions in SPPS q1 Is the reaction protected from light? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are standard coupling conditions being used? a1_yes->q2 sol1 Protect reaction from light to prevent photocleavage. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is racemization a concern? a2_yes->q3 sol2 Consider potential interactions with non-standard reagents. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use racemization-suppressing additives (e.g., Oxyma). a3_yes->sol3 end_node Problem Resolved a3_no->end_node sol3->end_node

A logical workflow for troubleshooting side reactions in peptide synthesis.

References

  • Keillor, J. W., et al. (2002). Peptide coupling of unprotected amino acids through in situ p-nitrophenyl ester formation. Tetrahedron Letters, 43(42), 7575-7577.
  • Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
  • Kofoed, J., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 966394.
  • Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Request PDF. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Chapter 9, Unit 9.1.
  • Schultz, P. G., et al. (2006). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH. Retrieved from [Link]

  • Beaucage, S. L. (2007). Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.13.
  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10336-10397.
  • Kim, M., et al. (2017). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 33(2), 145-152.
  • PrepChem.com. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from [Link]

  • Mickevičius, V., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(19), 6529.
  • Iadonisi, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 567.
  • SynZeal. (n.d.). Phenylalanine Impurities. Retrieved from [Link]

  • Wang, Y., et al. (2010). Study on the synthesis of L-4-nitrophenylalanine. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenylalanine. Retrieved from [Link]

  • Google Patents. (2009). CN101417959A - Synthesis method of L-p-nitrophenylalanine.
  • PubChem. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Deconinck, E., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Talanta, 183, 211-220.
  • PubChem. (n.d.). L-Phenylalanine. Retrieved from [Link]

  • Stoyanov, A., & Zhelyazkova, B. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 323-329.
  • Li, Y., et al. (2018). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Uncaging Efficiency of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a widely used "caged" glutamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for your photolysis experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it "caged"?

This compound is a photolabile derivative of L-glutamate. The 2-nitrophenylpropyl (NPP) group is covalently attached to the glutamate molecule, rendering it biologically inactive.[1][2][3] This "caging" allows for precise spatial and temporal control over glutamate release. Upon illumination with a specific wavelength of light, a photochemical reaction cleaves the bond, "uncaging" the glutamate and allowing it to interact with its receptors.[1][2][4]

Q2: What is the general mechanism of uncaging for nitrophenyl-based compounds?

The uncaging of 2-nitrobenzyl compounds, like the one , proceeds through a well-established photochemical mechanism.[5][6] Upon absorption of a photon, the molecule undergoes an intramolecular hydrogen transfer, leading to the formation of an aci-nitro intermediate.[5][6][7] This intermediate is unstable and rapidly rearranges to release the active molecule (glutamate), a proton, and a nitroso byproduct.[7][8]

Q3: What are the key parameters that influence uncaging efficiency?

The efficiency of uncaging is a product of several factors, including the extinction coefficient (how strongly the molecule absorbs light at a given wavelength) and the quantum yield (the probability that an absorbed photon will lead to a cleavage event).[9] Key experimental parameters that you can control to optimize this process include:

  • Wavelength of light: This should be matched to the absorption spectrum of the caged compound.

  • Light intensity and duration: Higher intensity and longer duration will release more glutamate, but also increase the risk of phototoxicity.

  • pH of the medium: The rate of the final "dark" reactions to release glutamate can be pH-dependent.[7]

  • Concentration of the caged compound: Higher concentrations can lead to inner filter effects, where molecules on the surface absorb most of the light, preventing it from reaching deeper into the sample.[10][11]

Q4: Is this compound suitable for two-photon (2P) uncaging?

Yes, nitrophenyl-based caged compounds, including derivatives of this compound, are amenable to two-photon uncaging.[12][13][14] 2P excitation uses near-infrared (NIR) light, which offers deeper tissue penetration and more precise three-dimensional localization of uncaging.[2][13][14] However, the two-photon absorption cross-section of these compounds is often low, necessitating high laser power and high concentrations of the caged compound, which can increase the risk of phototoxicity and off-target effects.[10][11][12]

II. Troubleshooting Guide

This section addresses common problems encountered during uncaging experiments and provides systematic solutions.

Problem 1: Low or No Biological Response After Uncaging
Possible Cause Troubleshooting Steps
Insufficient Light Delivery 1. Verify Light Source: Check the output of your lamp or laser. Power can decrease over the lifetime of the source. 2. Optimize Wavelength: Ensure your light source's wavelength matches the absorption maximum of the caged compound (typically in the near-UV range for single-photon excitation, e.g., 340-360 nm). For two-photon uncaging, wavelengths around 720-740 nm are often used.[13] 3. Increase Light Intensity/Duration: Cautiously increase the power or duration of the light pulse. Be mindful of the potential for phototoxicity.[10][11][12]
Suboptimal Caged Compound Concentration 1. Increase Concentration: If the concentration is too low, the amount of released glutamate may be insufficient to elicit a response. Typical working concentrations are in the millimolar range.[4] 2. Beware of Inner Filter Effect: At very high concentrations (>0.5 mM for extracellular applications), the solution itself can absorb most of the light, reducing uncaging efficiency at deeper levels. Consider using a longer wavelength (e.g., 405 nm) where absorption is lower, and compensate with increased laser power.[10][11]
Incorrect pH The release of glutamate from the aci-nitro intermediate can be pH-dependent.[7] Ensure your experimental buffer is at the optimal physiological pH (typically 7.2-7.4).
Compound Degradation 1. Check Storage: Ensure the compound has been stored correctly (typically at -20°C, protected from light). 2. Prepare Fresh Solutions: Prepare fresh aqueous solutions of the caged compound for each experiment, as they can be susceptible to hydrolysis over time.[9]
Problem 2: Evidence of Phototoxicity or Cell Damage
Possible Cause Troubleshooting Steps
Excessive Light Exposure 1. Minimize Light Dose: Use the lowest light intensity and shortest duration that still produces a reliable biological response. 2. Use Longer Wavelengths: For single-photon uncaging, shifting to a longer wavelength like 405 nm can reduce phototoxicity, even though the uncaging efficiency per photon is lower.[10][11]
Toxicity of Photolysis Byproducts The uncaging reaction produces a nitroso byproduct which can be reactive, particularly towards sulfhydryl groups in proteins.[8] While derivatives with a methyl group on the benzylic carbon (like the "propyl" in NPP) are designed to reduce this reactivity, it's still a consideration.[8] 1. Limit Uncaging Volume: Use techniques like two-photon excitation to confine the uncaging to the smallest necessary volume. 2. Perfusion: If possible, use a local perfusion system to wash away byproducts.
Problem 3: Inconsistent or Variable Results
Possible Cause Troubleshooting Steps
Fluctuations in Light Source Power Regularly check and calibrate the output of your laser or lamp.
Inhomogeneous Concentration of Caged Compound Ensure thorough mixing of the caged compound in your experimental chamber. For tissue preparations, allow sufficient time for diffusion into the tissue.[15][16]
Biological Variability Biological systems are inherently variable. Ensure you are collecting data from a sufficient number of cells or trials to account for this.

III. Experimental Protocols & Workflows

Protocol 1: Determining Optimal Light Exposure for Single-Photon Uncaging

This protocol helps establish the minimum light dose required for a reliable biological response.

  • Preparation: Prepare your biological sample (e.g., cultured neurons, brain slice) and perfuse with a solution containing a known concentration of this compound (e.g., 1 mM).

  • Initial Light Settings: Start with a low light intensity and a short pulse duration (e.g., 1-5 ms).

  • Incremental Increases: Gradually increase the light intensity or duration while monitoring the biological response (e.g., postsynaptic current, calcium transient).

  • Dose-Response Curve: Plot the magnitude of the biological response against the light dose (intensity x duration).

  • Determine Optimal Dose: The optimal dose is the point on the curve where the response begins to saturate, providing a robust signal with minimal light exposure.

Workflow for Troubleshooting Low Uncaging Efficiency

The following diagram illustrates a logical workflow for diagnosing and resolving issues with low uncaging efficiency.

TroubleshootingWorkflow Start Start: Low Uncaging Efficiency CheckLight Verify Light Source (Wavelength, Power) Start->CheckLight CheckConcentration Evaluate Caged Compound Concentration Start->CheckConcentration CheckpH Confirm Buffer pH Start->CheckpH IncreaseLight Increase Light Intensity/ Duration CheckLight->IncreaseLight Issue Suspected IncreaseConcentration Increase Compound Concentration CheckConcentration->IncreaseConcentration Issue Suspected AdjustpH Adjust pH to 7.2-7.4 CheckpH->AdjustpH Issue Suspected CheckPhototoxicity Monitor for Phototoxicity IncreaseLight->CheckPhototoxicity IncreaseConcentration->CheckPhototoxicity AdjustpH->CheckPhototoxicity Success Problem Resolved CheckPhototoxicity->Success No Toxicity & Response Improved Failure Consult Further/ Consider Alternative Cages CheckPhototoxicity->Failure Toxicity Observed or No Improvement

Caption: Troubleshooting workflow for low uncaging efficiency.

IV. Quantitative Data Summary

The efficiency of a caged compound is often described by the product of its extinction coefficient (ε) and quantum yield (Φ). While specific values for this compound can vary with experimental conditions, the following table provides a general comparison of key photolysis parameters for nitrophenyl-based cages.

ParameterSingle-Photon ExcitationTwo-Photon ExcitationNotes
Excitation Wavelength ~340-360 nm~720-740 nm2P uses longer, less scattering wavelengths.[13]
Quantum Yield (Φ) Typically 0.01 - 0.1Similar to 1PThe probability of uncaging per absorbed photon.
Two-Photon Cross-Section (δ) N/ALow (e.g., 0.02-0.04 GM)A measure of the efficiency of two-photon absorption.[12] Higher values are desirable.
Working Concentration ~0.5 - 5 mMOften higher, up to 10 mMHigher concentrations for 2P are needed to compensate for the low cross-section.[9]
Spatial Resolution Microns (limited by light scattering)Sub-micron (diffraction-limited)2P provides superior spatial confinement.[2][4]

GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon)

V. Mechanistic Diagram

The following diagram illustrates the photochemical reaction for the uncaging of a generic 2-nitrophenylpropyl-caged compound.

UncagingMechanism Caged Caged Glutamate (Inactive) ExcitedState Excited State Caged->ExcitedState Light Absorption Photon Photon (hν) Photon->ExcitedState AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-transfer Products Released Glutamate (Active) + Nitroso Byproduct + H+ AciNitro->Products Rearrangement

Caption: Photochemical uncaging mechanism.

VI. References

  • Canepari, M., et al. (2001). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. PMC. [Link]

  • Canepari, M., et al. (2001). The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals. PubMed. [Link]

  • Perea, G., et al. (2013). Photolysis of caged Ca2+ but not receptor-mediated Ca2+ signaling triggers astrocytic glutamate release. PubMed. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature. [Link]

  • Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. ResearchGate. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]

  • Banghart, M., & Sabatini, B. L. (2012). New photochemical tools for controlling neuronal activity. PMC. [Link]

  • Klán, P., et al. (2013). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC. [Link]

  • Abbruzzetti, S., et al. (2005). Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution. PubMed. [Link]

  • Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC. [Link]

  • F., Passlick, et al. (2017). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. PMC. [Link]

  • Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice. PubMed. [Link]

  • Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. ResearchGate. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PubMed. [Link]

  • Trigo, F. F., et al. (2009). Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration. PubMed. [Link]

  • Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. NIH. [Link]

  • Gurney, A. M. (1994). Flash photolysis of caged compounds. The University of Texas at Dallas. [Link]

  • Il'ichev, Y. V., & Schwörer, M. A. (2003). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

  • Singh, A., et al. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). PubMed. [Link]

  • Kantevari, S., et al. (2011). Development of anionically decorated 2-(ortho-nitrophenyl)-propyl-caged neurotransmitters for photolysis in vitro and in vivo. PubMed. [Link]

  • Various Authors. (2016). 3 questions with answers in GLUTAMATE UNCAGING. ResearchGate. [Link]

  • Passlick, S., et al. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. PMC. [Link]

  • Nikolenko, V., et al. (2005). Holographic photolysis of caged neurotransmitters. PMC. [Link]

  • Yang, Y., et al. (2023). Quantitative Control of Zn 2+ Photorelease: A Step toward Decoding Mechanisms of Subsecond Metal Signaling in the Brain. ACS Publications. [Link]

Sources

preventing photodamage when using (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Photodamage in Caged Amino Acid Experiments

Welcome to the technical support center for (R)-2-Amino-3-(2-nitrophenyl)propanoic acid. As Senior Application Scientists, we understand that harnessing the power of photolabile, or "caged," compounds requires precision and a deep understanding of their chemical nature. This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the common challenges associated with photodamage. We will move beyond simple instructions to explain the causality behind our recommended protocols, ensuring your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Knowledge

This section addresses the most common initial questions regarding the properties and handling of this compound.

Q1: What exactly is this compound, and why is it light-sensitive?

A: this compound is a chemically modified version of the amino acid phenylalanine. It is referred to as a "caged" compound because its biological activity is temporarily blocked by a photolabile protecting group (PPG), specifically an ortho-nitrobenzyl group.[1][2] This "cage" is the source of its photosensitivity. Upon irradiation with light of a suitable wavelength (typically near-UV), the nitrobenzyl group undergoes a photochemical reaction, cleaving from the amino acid and "uncaging" it to its active form.[3][4] This allows for precise spatial and temporal control over the release of the active molecule in your experiments.

Q2: What does "photodamage" mean in the context of my experiments with this compound?

A: Photodamage is a broad term that encompasses two distinct, yet related, issues:

  • Premature Uncaging: This occurs when the compound is unintentionally exposed to ambient light (e.g., overhead lab lighting, sunlight from a window) before the intended moment of activation. This leads to a gradual release of the active amino acid into your entire sample, compromising the spatial and temporal control that is the primary reason for using a caged compound.[5] This can result in high background activity or unexpected cellular responses.

  • Phototoxicity: This refers to damage or death caused to your biological samples (cells, tissues) by the uncaging process itself.[6] Phototoxicity can arise from several sources:

    • High-Energy Light: The UV light used for uncaging can be inherently damaging to cells, causing DNA damage or generating reactive oxygen species (ROS).[7]

    • Photorelease Byproducts: The cleavage of the nitrobenzyl cage is not a clean disappearance. It generates a 2-nitrosobenzaldehyde or related byproduct.[3][8] These byproducts can be reactive and potentially toxic to the surrounding cellular environment.[9]

Q3: How should I properly store and handle the solid compound and its prepared solutions to prevent premature uncaging?

A: Proper handling is the first and most critical line of defense against photodamage. The goal is to minimize all unintended light exposure.

  • Storage: The solid compound should be stored in the dark, preferably in an amber vial or an opaque container, at the recommended temperature.

  • Solution Preparation: Whenever possible, prepare solutions in a darkened room or under red light conditions, as red light lacks the energy to initiate the photochemical reaction.[5]

  • Working with Solutions: Use amber-colored Eppendorf tubes, or wrap your tubes and flasks in aluminum foil to protect them from ambient light.[10] This is crucial during all experimental steps, including incubation periods.

Q4: Can I use a standard fluorescence microscope to uncage the compound?

A: Yes, but with significant caveats. Standard mercury or xenon arc lamps found on many microscopes can be used for photolysis.[11] However, these sources are often high-intensity and emit a broad spectrum of light. It is critical to use appropriate filters to isolate the desired uncaging wavelength (e.g., 365 nm) and to control the intensity and duration of exposure to minimize phototoxicity.[7][11] For more precise and less damaging applications, dedicated laser systems or LEDs are often superior.[7]

Part 2: Troubleshooting Guides for Common Experimental Issues

When experiments do not go as planned, a systematic approach is key. This section provides troubleshooting workflows for specific problems.

Issue 1: Inconsistent or No Biological Effect After Light-Induced Uncaging

You've performed your experiment, exposed the sample to light, but the expected biological response is weak, inconsistent, or completely absent.

Q: I don't see the effect I expect after uncaging. What could be the cause?

A: This outcome typically points to one of three areas: the compound's integrity, the uncaging process itself, or the biological system's responsiveness.

Troubleshooting Protocol: Diagnosing Failed Uncaging
  • Verify Compound Integrity:

    • Cause: The compound may have degraded due to improper storage or premature uncaging from prolonged exposure to ambient light.

    • Action: Prepare a fresh stock solution from the solid, carefully following all light-protection guidelines outlined in the FAQs. Run a simple control experiment where you can analytically measure the uncaged product (e.g., using HPLC if available) after a test photolysis.

  • Evaluate the Uncaging Parameters:

    • Cause: The light source may not be delivering sufficient energy at the correct wavelength to the sample.[5]

    • Action:

      • Wavelength: Confirm the output spectrum of your light source. The 2-nitrobenzyl group has a broad absorption in the UV-A range, typically peaking around 340-360 nm.[12] Ensure your lamp and filters are appropriate for this range.

      • Intensity & Duration: Inefficient uncaging is often due to insufficient light intensity or exposure time.[5] Systematically increase the exposure duration or the light source's power output. However, be mindful that increasing these parameters also increases the risk of phototoxicity.[6][7]

      • Focus: Ensure the light is correctly focused on the plane of your cells or tissue.

  • Include Essential Controls:

    • Cause: The experimental design may be missing controls that would reveal a problem.

    • Action: Always include a positive control: a sample treated directly with the non-caged version of the amino acid to confirm the biological system is responsive.[13] This differentiates a failed uncaging event from an unresponsive biological preparation.

Workflow for Diagnosing Failed Uncaging

G start No biological effect observed after uncaging q1 Is the biological system responsive? start->q1 check_positive_control ACTION: Run a positive control with non-caged amino acid. q1->check_positive_control How to check? a1_yes Yes q2 Were uncaging parameters sufficient? a1_yes->q2 a1_no No fix_bio_system OUTCOME: Troubleshoot biological preparation (e.g., cell health, receptor expression). a1_no->fix_bio_system check_positive_control->a1_yes check_positive_control->a1_no a2_yes Yes q2->a2_yes a2_no No q2->a2_no check_compound ACTION: Prepare fresh stock solution under red light. Protect from ambient light. a2_yes->check_compound optimize_light ACTION: 1. Verify wavelength (340-365nm). 2. Increase light intensity/duration. 3. Check focus. a2_no->optimize_light success OUTCOME: Successful uncaging. optimize_light->success check_compound->success G Caged (R)-2-Amino-3- (2-nitrophenyl)propanoic acid (Inactive) Photon Photon Absorption (e.g., ~365 nm) Caged->Photon Excited Excited Singlet State Photon->Excited Transfer Intramolecular H-Atom Transfer Excited->Transfer AciNitro Aci-nitro Intermediate Transfer->AciNitro Rearrange Cyclization & Rearrangement AciNitro->Rearrange Uncaged Active Amino Acid Rearrange->Uncaged Byproduct 2-Nitrosophenyl Byproduct (Potentially Toxic) Rearrange->Byproduct

Fig 2. The photochemical pathway for uncaging of 2-nitrobenzyl protected compounds.

References

  • BenchChem. (2025). Technical Support Center: Caged Compound Synthesis.
  • Hartl, M., et al. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Chemical Society Reviews.
  • ResearchGate. (2025). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • Klausen, M., & Blanchard-Desce, M. (2021). Two-photon uncaging of bioactive compounds: Starter guide to an efficient IR light switch. Journal of Photochemistry and Photobiology C: Photochemistry Reviews.
  • PubMed. (n.d.). The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals.
  • Deiters, A. (2011). Recent advances in the photochemical control of protein function. PMC - NIH.
  • ResearchGate. (2025). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Lin, C-Y., et al. (2022).
  • Wikipedia. (n.d.). Photolabile protecting group.
  • Tocris Bioscience. (n.d.). Caged Compounds | Optopharmacology.
  • PMC - NIH. (2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine.
  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry.
  • Ellis-Davies, G. C. R. (2018).
  • ResearchGate. (2015). What kind of UV light source do I need for uncaging ligands inside an electrode?.
  • Canepari, M., et al. (2009).
  • PubMed. (2021). Exploring the Potential of 2-(2-Nitrophenyl)
  • YouTube. (2022). Troubleshooting and optimizing lab experiments.
  • PubMed. (2011). Development of anionically decorated 2-(ortho-nitrophenyl)-propyl-caged neurotransmitters for photolysis in vitro and in vivo.
  • Specht, A. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • Ellis-Davies, G. C. R., et al. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits.
  • Schultz, P. G., et al. (2006). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society.

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stability issues with (R)-2-Amino-3-(2-nitrophenyl)propanoic acid solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (CAS No: 169383-17-9) is a non-proteinogenic amino acid derivative of phenylalanine.[1] Its structure, featuring a chiral center, an amino group, a carboxylic acid, and a nitroaromatic ring, makes it a valuable building block in synthetic organic chemistry and drug discovery. The presence of the ortho-substituted nitro group on the phenyl ring introduces unique electronic properties but also presents specific stability challenges that must be managed to ensure experimental reproducibility and the integrity of research outcomes.

This guide provides a comprehensive technical resource for users, detailing the stability profile of the compound and offering practical solutions to common issues encountered in the laboratory.

Core Stability Profile at a Glance

The stability of this compound in solution is influenced by several key factors. Understanding these sensitivities is the first step toward successful experimental design.

Factor Risk Level Summary of Impact
Light Exposure HighThe nitroaromatic group is highly susceptible to photodegradation, especially under UV or broad-spectrum light. This can lead to the formation of colored byproducts and loss of compound integrity.[2][3]
pH Extremes Medium-HighAs an amino acid, the compound's net charge and solubility are pH-dependent.[4][5] Strong acidic or basic conditions can accelerate hydrolysis or other degradation pathways.[6]
Temperature MediumWhile stable at recommended storage temperatures, elevated temperatures in solution can accelerate degradation kinetics, particularly hydrolysis.[7]
Oxidizing/Reducing Agents HighThe nitro group is susceptible to reduction, and the molecule can be affected by strong oxidants. These agents are listed as incompatible materials.[6]

Frequently Asked Questions (FAQs)

This section addresses common user questions in a direct Q&A format, providing both a solution and the scientific reasoning behind it.

Q1: How should I properly store the solid compound and its prepared solutions?

A: Proper storage is critical for maximizing shelf-life.

  • Solid Compound: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[8][9] The container should be tightly sealed and stored in a dry environment.

  • Stock Solutions: Once dissolved, solutions are significantly less stable. For maximum longevity, prepare stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[8][9] All solutions should be stored in amber or light-blocking containers.

Q2: My compound is difficult to dissolve in an aqueous buffer. Is this a sign of degradation?

A: Not necessarily. Poor solubility is a common issue with complex organic molecules and is often related to the solution's pH and the compound's solid-state properties rather than degradation.[10] As an amino acid, this compound exists as a zwitterion near its isoelectric point, which often corresponds to its point of minimum solubility.

  • Recommended Actions:

    • pH Adjustment: The solubility of related amino acid derivatives can be significantly increased by adjusting the pH. For a related isomer, adjusting the pH to 9 with 1 M NaOH was required for dissolution in water.[9] Try adjusting the pH of your buffer away from the neutral range.

    • Gentle Warming & Sonication: Gently warm the solution to 30-40°C or use an ultrasonic bath.[8][10] This increases the dissolution rate but should be done cautiously as excessive heat can promote degradation.[7]

    • Co-solvents: If compatible with your experimental system, consider using a small percentage of an organic co-solvent like DMSO or DMF before diluting with your aqueous buffer.

Q3: My solution has developed a yellow tint after being on the benchtop. What happened?

A: A yellow discoloration is a strong indicator of photodegradation. Nitroaromatic compounds are well-known to be light-sensitive.[11] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of various photoproducts, including nitrophenols and other colored species.[2][3]

  • Causality: The nitro group (-NO2) can undergo photoreduction or participate in other complex reactions when it absorbs light energy.[12] This process alters the chemical structure and is a primary pathway for degradation.

  • Immediate Action: Discard the discolored solution as its purity is compromised. For future experiments, prepare solutions fresh and work in amber vials or protect clear vials with aluminum foil. Minimize exposure to direct light during handling.[13]

Q4: What are the primary chemical degradation pathways I should be aware of?

A: Beyond photodegradation, users should be mindful of two other potential pathways:

  • Hydrolysis: The propanoic acid structure, like any amino acid, can be susceptible to reactions in aqueous solutions. While the peptide bond is absent here, other functional groups could be labile, particularly under harsh pH conditions (either strongly acidic or basic).[6][14]

  • Oxidation/Reduction: The nitro group is an electron-withdrawing group that makes the compound susceptible to reduction.[11] Conversely, other parts of the molecule could be prone to oxidation.[10] It is crucial to avoid strong oxidizing and reducing agents in your solution.[6]

Systematic Troubleshooting Guide

When an issue arises, a systematic approach can help identify and resolve the problem efficiently. Use the following decision tree and table to guide your troubleshooting process.

TroubleshootingWorkflow cluster_start Observed Issue cluster_causes Probable Causes cluster_solutions Solutions & Actions Start What is the problem? Precipitate Precipitate / Cloudiness Start->Precipitate Visual Anomaly Color Discoloration (Yellowing) Start->Color Visual Anomaly Inconsistent Inconsistent Results / Loss of Activity Start->Inconsistent Performance Issue CheckpH Check & Adjust pH Use appropriate buffer Precipitate->CheckpH Cause: pH shift? CheckSolubility Review Solubility Limit Use co-solvent or gentle heat Precipitate->CheckSolubility Cause: Exceeded solubility? ProtectLight Protect from Light Use amber vials Color->ProtectLight Cause: Photodegradation? RunQC Perform HPLC Stability Check (See Protocol 1) Color->RunQC Fresh Prepare Solutions Fresh Aliquot & store properly Inconsistent->Fresh Cause: Age of solution? Inconsistent->RunQC Verify Integrity

Caption: Troubleshooting decision tree for common issues.

Observed IssueProbable Cause(s)Recommended Action(s)
Precipitate or cloudiness forms in solution. pH Shift: The buffer capacity may be insufficient, leading to a pH change that reduces solubility.[10] Exceeded Solubility Limit: The concentration is too high for the chosen solvent system. Temperature Fluctuation: Cooling of a saturated solution can cause precipitation.1. Verify the pH of the solution and adjust if necessary. Use a buffer with adequate capacity. 2. Attempt to redissolve with gentle warming or sonication. If unsuccessful, prepare a more dilute solution.[10] 3. Consider adding a small amount of a compatible organic co-solvent (e.g., DMSO).
Solution turns yellow or brown over time. Photodegradation: Exposure to ambient or UV light is the most common cause. Nitroaromatic compounds are known to be photolabile.[2][3] pH-Induced Degradation: Strongly basic or acidic conditions may cause degradation into colored impurities.[6]1. Immediately discard the solution. 2. Prepare fresh solution and store it in an amber vial or a clear vial wrapped in aluminum foil.[13] 3. Minimize the solution's exposure to light during all experimental steps. 4. Confirm the pH of your solution is within a stable range (typically near neutral, unless otherwise specified).
Inconsistent experimental results or apparent loss of potency. Slow Degradation: The compound is degrading over time in solution, even if visual changes are not apparent.[15] Adsorption: The compound may be adsorbing to container surfaces, reducing the effective concentration.[14] Repeated Freeze-Thaw Cycles: Aliquoting was not performed, leading to degradation from repeated temperature cycling.[8][9]1. Always prepare solutions fresh before an experiment or use a freshly thawed aliquot. 2. Perform a formal stability assessment using HPLC to determine how long the solution is viable under your specific experimental conditions (See Protocol 1).[10] 3. Use low-adsorption plasticware or silanized glass vials if adsorption is suspected.
New peaks appear in HPLC or LC-MS analysis. Formation of Degradation Products: The new peaks are impurities resulting from one of the degradation pathways (photodegradation, hydrolysis, etc.).1. Compare the chromatogram to a freshly prepared standard to confirm degradation. 2. Implement the preventative measures described above (light protection, pH control, fresh preparation). 3. If the impurities must be identified, consider forced degradation studies to intentionally produce and characterize them.[13]

Experimental Protocols

Protocol 1: HPLC-Based Assessment of Solution Stability

This protocol provides a self-validating method to determine the stability of this compound under your specific laboratory conditions.

Objective: To quantify the degradation of the compound in a chosen solvent over time when exposed to a specific condition (e.g., ambient light at room temperature).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • HPLC-grade buffers and acids (e.g., phosphate buffer, formic acid, or TFA)

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Amber and clear HPLC vials

Methodology:

  • Method Development:

    • Develop an isocratic or gradient reverse-phase HPLC method that gives a sharp, well-resolved peak for the parent compound.

    • The nitroaromatic ring provides a strong chromophore. Set the UV detector to a wavelength of maximum absorbance (e.g., ~260-280 nm, to be determined empirically).

    • The mobile phase will typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Preparation of "Time Zero" Sample:

    • Accurately prepare a solution of the compound in your desired experimental buffer or solvent at the target concentration.

    • Immediately transfer an aliquot to an HPLC vial and inject it into the HPLC system. This is your T=0 reference point.

    • Record the peak area of the parent compound.

  • Stability Study Setup:

    • Divide the remaining solution into two conditions:

      • Test Condition: Place the solution in a clear vial on the lab bench, exposing it to ambient light and temperature.

      • Control Condition: Place the solution in an amber vial (or a clear vial wrapped in foil) at the same temperature, protected from light.

    • For more rigorous testing, you can add other conditions like refrigeration (4°C) or incubation at elevated temperatures (e.g., 40°C).[15]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from both the Test and Control conditions.[10]

    • Inject the samples into the HPLC and record the chromatograms.

  • Data Analysis:

    • For each time point, calculate the percentage of the remaining parent compound relative to the T=0 sample:

      • % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100

    • Observe the appearance and growth of any new peaks in the chromatogram, which represent degradation products.[10]

    • Plot % Remaining vs. Time for both conditions to visualize the degradation rate. A significant drop in the "Test" condition compared to the "Control" confirms instability under that condition.

Visualizing Potential Degradation

Understanding potential molecular changes can aid in troubleshooting. The primary concern for this molecule is the transformation of the nitro group.

DegradationPathway Parent (R)-2-Amino-3- (2-nitrophenyl)propanoic acid (Parent Compound, -NO2) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso  Photoreduction / Chemical Reduction Other Other Photoproducts (e.g., nitrophenols) Parent->Other  Photolysis / H2O, UV Amine Amino Product (-NH2) Nitroso->Amine Further Reduction

Caption: Plausible reductive degradation pathway of the nitro group.

References

  • Latifoglu, A. (2003). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Latifoglu, A., & Gurol, M. D. (2003). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

  • AAPPTec, LLC. (n.d.). Fmoc-(S)-β-Phe(3-NO2)-OH Safety Data Sheet. AAPPTec. Available at: [Link]

  • Al-Ekabi, H., et al. (2004). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. Available at: [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. Available at: [Link]

  • DeSilva, B., et al. (2013). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. AAPS J. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Cino, E. A., et al. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLoS Comput Biol. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiol Mol Biol Rev. Available at: [Link]

  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma. Available at: [Link]

  • Nishino, H., et al. (2002). The pH dependence of the anisotropy factors of essential amino acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Catalyst University. (2017). pH Effects on Amino Acid Structures. YouTube. Available at: [Link]

  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies. Available at: [Link]

  • Veeprho. (2020). Peptides and Probable Degradation Pathways. Veeprho. Available at: [Link]

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Technical Support Center: Caged Compound Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Research and Drug Development

Welcome to the technical support center for caged compound applications. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of using photoreleasable probes. This guide is structured to help you diagnose, troubleshoot, and ultimately minimize the off-target effects that can compromise experimental integrity. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Understanding the Challenge: Sources of Off-Target Effects

Caged compounds are powerful tools that offer precise spatiotemporal control over the release of bioactive molecules.[1][2] However, their use is not without potential pitfalls. Off-target effects can arise from several sources, each requiring a distinct diagnostic and mitigation strategy. The ideal caged compound should be biologically inert before photolysis, release its cargo efficiently upon illumination, and generate non-toxic, non-interfering byproducts.[3][4]

OffTarget Sources of Off-Target Effects Compound The Caged Compound Itself (Pre-Photolysis) OffTarget->Compound Before Light Photolysis The Photolysis Process (Uncaging Event) OffTarget->Photolysis During Light Byproducts Photolysis Byproducts (Post-Photolysis) OffTarget->Byproducts After Light DarkToxicity Inherent Cytotoxicity ('Dark Toxicity') Compound->DarkToxicity Solubility Poor Aqueous Solubility (Precipitation/Aggregation) Compound->Solubility Pharmaco Residual Pharmacological Activity (e.g., Receptor Antagonism) Compound->Pharmaco PhotoTox Direct Phototoxicity (Light-Induced Damage) Photolysis->PhotoTox Thermal Thermal Effects (Local Heating) Photolysis->Thermal ByproductTox Byproduct Toxicity (e.g., Nitroso compounds) Byproducts->ByproductTox ByproductPharm Byproduct Pharmacology (e.g., pH changes) Byproducts->ByproductPharm Start Cell Death Observed Post-Uncaging Q1 Control: Irradiate cells (No Compound) Start->Q1 A1_Yes Diagnosis: Direct Phototoxicity Q1->A1_Yes Toxicity? Yes Q2 Control: Incubate in Dark (With Compound) Q1->Q2 Toxicity? No A1_Sol Solution: - Reduce Power/Time - Switch to 2P Uncaging A1_Yes->A1_Sol A2_Yes Diagnosis: 'Dark Toxicity' Q2->A2_Yes Toxicity? Yes Q3 Control: Apply Pre-Photolyzed Solution to Cells Q2->Q3 Toxicity? No A2_Sol Solution: - Lower Concentration - Select Different Compound A2_Yes->A2_Sol A3_Yes Diagnosis: Byproduct Toxicity Q3->A3_Yes Toxicity? Yes A4_Final Diagnosis: Uncaging Process Phototoxicity Q3->A4_Final Toxicity? No A3_Sol Solution: - Use Lower Concentration - Choose Cage with Inert Byproducts A3_Yes->A3_Sol A4_Final->A1_Sol

Caption: Troubleshooting workflow for diagnosing the source of cytotoxicity.

Q2: My caged compound seems to be active before I apply any light. How can I test for and solve this?

A2: Ensuring Biological Inertness

The most critical property of any caged compound is that it is biologically inert before photolysis. [3][5]If you observe effects in the dark, the caging is incomplete or the cage itself has pharmacological activity. This is a well-documented issue, for instance, with some caged glutamates that can act as antagonists at GABA receptors. [5][6][7] Diagnostic Steps:

  • Perform a Dose-Response Curve (in the dark): Apply the caged compound at a range of concentrations and measure the biological response of interest. This will quantify any agonist or antagonist activity.

  • Test Against Known Off-Targets: Based on the structure of your caging group and effector molecule, test for activity at related receptors. For example, if using a caged glutamate like MNI-Glu, you must test for antagonism at GABA-A receptors. [5][6] Solutions:

  • Lower the Concentration: The simplest solution is to use the lowest possible concentration of the caged compound that still gives a robust response upon uncaging.

  • Select a Different Caging Group: Some caging groups are more inert than others. Research alternatives that have been validated to have minimal off-target pharmacology. For example, RuBi-caged compounds have different binding properties than nitrobenzyl-based ones. [8][5]* Use a "Cloaked" Caged Compound: A modern strategy involves attaching a large, inert moiety (like a dendrimer) to the caging group. [7]This "cloak" sterically hinders the caged compound from binding to off-target receptors without significantly affecting its photochemical properties. [7]

Q3: I'm having trouble dissolving my caged compound in my aqueous experimental buffer. What are my options?

A3: Strategies for Improving Solubility

Poor aqueous solubility is a common problem, as the addition of a hydrophobic caging group often reduces the solubility of the parent molecule. [3]Since uncaging experiments often require high local concentrations, achieving sufficient solubility is critical. [5] Recommended Solutions:

StrategyDescriptionRationale & Considerations
Co-solvents Add a small percentage (typically 0.1-1%) of a water-miscible organic solvent like DMSO or ethanol to your stock solution. [9][10]Rationale: The co-solvent helps to break up the crystal lattice of the compound and solvate the hydrophobic caging group. Caution: Always perform a vehicle control to ensure the co-solvent itself does not affect your biological system at the final concentration.
pH Adjustment If your compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.Rationale: Ionizing a functional group increases its polarity and interaction with water. Caution: Ensure the final pH is compatible with your biological preparation.
Hydrotropy Use agents like sodium benzoate or urea that can increase the solubility of poorly soluble compounds through non-micellar solubilization. [10][11]Rationale: Hydrotropes are small molecules that can form transient complexes with the solute, increasing its aqueous solubility. This is a specialized technique that may require significant optimization.
Structural Modification Synthesize or acquire a version of the caged compound that includes solubilizing groups (e.g., carboxylates, sulfonates) on the caging chromophore. [3]Rationale: This is the most robust but also most complex solution. Adding charged groups directly to the cage can dramatically improve water solubility. [3]

Frequently Asked Questions (FAQs)

Q: What are the essential control experiments for any uncaging study? A: At a minimum, you must perform:

  • A "light-only" control (irradiation without the compound).

  • A "dark" control (compound application without irradiation).

  • A positive control using a known, uncaged agonist to confirm your system is responsive.

Q: What is the difference between one-photon (1P) and two-photon (2P) uncaging? A: 1P uncaging typically uses a single high-energy photon (e.g., UV or violet light) for activation. 2P uncaging uses two lower-energy photons (e.g., near-infrared light) that must arrive simultaneously to cause activation. [14]The key advantage of 2P is that activation is confined to the focal point, drastically reducing out-of-focus phototoxicity and improving spatial resolution. [5][8] Q: How should I store my caged compounds? A: Most caged compounds are sensitive to light and hydrolysis. [3]Store them protected from light (in amber vials or wrapped in foil) at the recommended temperature (typically -20°C or -80°C). [5]It is often best to prepare fresh solutions for each experiment or, if the compound is stable in solution, to use frozen single-use aliquots to avoid repeated freeze-thaw cycles. [3][19] Q: My uncaging response is slow. How can I speed it up? A: The rate of release is an intrinsic property of the caging group's photochemistry. [3]While you cannot change the chemistry, ensure you are using sufficient light power to drive the reaction quickly. If the release kinetics are still too slow for your biological question (e.g., studying fast neurotransmission), you must switch to a caged compound with intrinsically faster release kinetics, such as those based on p-hydroxyphenacyl (pHP) or coumarin photochemistry. [13]

Key Experimental Protocols

Protocol 1: Quantitative Phototoxicity Assessment

This protocol provides a framework for systematically evaluating the phototoxicity of your uncaging experiment.

  • Plate Cells: Plate your cells of interest in a multi-well plate format suitable for microscopy and cell viability assays (e.g., 96-well glass-bottom plate).

  • Establish Experimental Groups:

    • Group A: No treatment (absolute negative control).

    • Group B: Vehicle control (buffer/DMSO, no light).

    • Group C: Caged compound in the dark.

    • Group D: Light only (no compound).

    • Group E: Caged compound + Light (your experimental condition).

  • Prepare Solutions: Prepare the caged compound at the desired working concentration in the appropriate cell culture medium.

  • Treatment: Add the respective solutions to the wells for Groups B, C, and E.

  • Irradiation: Move the plate to the microscope. Irradiate wells for Groups D and E using the precise wavelength, power, and duration planned for your experiment.

  • Incubation: Return the plate to the incubator for a period relevant to your experimental endpoint (e.g., 4, 12, or 24 hours).

  • Viability Assay: Use a standard cell viability assay (e.g., Live/Dead staining, MTS, or Annexin V/PI staining) to quantify cell death in each well.

  • Analysis: Compare the viability across all groups. Significant cell death in Group E compared to all other groups indicates phototoxicity specific to the uncaging process.

Protocol 2: Validating Biological Inertness

This protocol outlines how to test for unwanted pharmacological activity of a caged compound before photolysis using electrophysiology as an example.

  • Prepare System: Prepare a brain slice or cultured neuron preparation for patch-clamp recording.

  • Obtain Baseline: Obtain a stable whole-cell recording. Record baseline activity, including spontaneous postsynaptic currents (sPSCs).

  • Positive Control: Apply a known agonist for the receptor of interest (e.g., uncaged glutamate) to confirm the cell is responsive. Wash it out and allow the cell to recover.

  • Apply Caged Compound: Perfuse the caged compound over the preparation at the intended working concentration, keeping the preparation in the dark.

  • Monitor for Changes: Record for several minutes. Analyze for any changes in holding current, membrane potential, input resistance, or the frequency/amplitude of sPSCs. A significant change indicates the caged compound is not inert.

  • Test for Antagonism: While perfusing the caged compound, co-apply the known agonist from Step 3. A reduction in the agonist-evoked response compared to the response without the caged compound indicates antagonism.

  • Washout: Wash out the caged compound and ensure the cell's properties return to baseline.

References
  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Accounts of Chemical Research.
  • Chu, W., et al. (n.d.). "Uncaging" using optical fibers to deliver UV light directly to the sample. PubMed.
  • BenchChem. (n.d.). Minimizing phototoxicity in caged NAADP experiments. BenchChem Tech Support.
  • Ellis-Davies, G. C. R. (2019).
  • Takeda, Y., et al. (2011). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • Agut-Garcia, C., et al. (2020). Sequential Uncaging with Green Light can be Achieved by Fine-Tuning the Structure of a Dicyanocoumarin Chromophore.
  • ACS Publications. (2023). Phosphonium Ionic Imine Cage with an Uncommon Tri24Di6 Topology for Selective Capture of Propyne in Propyne/Propylene Separation. Journal of the American Chemical Society.
  • Ellis-Davies, G. C. R., et al. (2010). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neuroscience.
  • Andor - Oxford Instruments. (n.d.). Illumination solutions for Uncaging Experiments.
  • Gurney, A. M. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).
  • Kim, S., et al. (2019). Efficient visible/NIR light-driven uncaging of hydroxylated thiazole orange-based caged compounds in aqueous media.
  • Paukert, M., & Ellis-Davies, G. C. R. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Beilstein Journal of Organic Chemistry.
  • Varga, B., et al. (2020). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Chemical Biology.
  • Amatrudo, J. M., et al. (2015).
  • MDPI. (n.d.). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane.
  • Lee, S., et al. (2020). Optofluidic control of rodent learning using cloaked caged glutamate.
  • Nature Methods. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology.
  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Accounts of Chemical Research.
  • Zahid, M. A., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. PubMed.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Liu, Y., & Deiters, A. (2021). Conditionally Activated (“Caged”) Oligonucleotides. Molecules.
  • Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab.
  • Warther, D., et al. (2010). Two-photon uncaging: New prospects in neuroscience and cellular biology.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Accounts of Chemical Research.
  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews.
  • Spiros, A., & Geerts, H. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of Experimental and Therapeutic Medicine.
  • CD Genomics. (n.d.). Designing for Precision: How to Reduce CRISPR Off-Target Effects.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Wikipedia. (n.d.). Host–guest chemistry.
  • Hello Bio. (n.d.). Caged compounds.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • Consensus. (n.d.). How can CRISPR/Cas9 off-target effects be minimized?.
  • Porteus, M. H. (2015). Quantifying On and Off-Target Genome Editing. Annual Review of Genomics and Human Genetics.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Paukert, M., & Ellis-Davies, G. C. R. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Beilstein Journal of Organic Chemistry.
  • YouTube. (2024). How to Reduce Off-Target Effects of Genome Editing.
  • MDPI. (2024). Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors.

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Technical Support Center: Optimizing Laser Parameters for (R)-2-Amino-3-(2-nitrophenyl)propanoic acid Uncaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of two-photon uncaging of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a nitrobenzyl-caged glutamate commonly referred to as NPP-caged glutamate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for common experimental hurdles.

As Senior Application Scientists, we understand that moving from theoretical knowledge to practical success requires a deep understanding of the causality behind experimental choices. This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both efficient and reliable.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when setting up two-photon uncaging experiments with NPP-caged glutamate and related compounds.

Q1: What is the optimal two-photon excitation wavelength for NPP-caged glutamate?

A1: For simple nitroaromatic caged compounds, including the nitrophenyl family to which your compound belongs, the optimal two-photon excitation wavelength is typically in the 720-740 nm range.[1][2] This range provides a good balance of uncaging efficiency while being spectrally separate from the excitation wavelengths used for common fluorescent indicators like GFP or GCaMP, which are often imaged at >900 nm.[1]

Q2: What is a good starting laser power for my experiment?

A2: Laser power at the sample is highly dependent on your specific setup (e.g., objective numerical aperture, tissue depth, caged compound concentration). A typical starting range is 5–50 mW . It is crucial to calibrate the power for your specific experiment. The goal is often to elicit a physiological response, such as an uncaging-evoked Excitatory Postsynaptic Current (uEPSC) that mimics a miniature EPSC (mEPSC).[3] For in vivo experiments, power may need to be increased with depth to account for tissue scattering.[4]

Q3: How does laser pulse duration affect uncaging efficiency and photodamage?

A3: Two-photon excitation efficiency is inversely proportional to the pulse duration; shorter pulses yield a higher signal for a given average power.[5][6] Most standard Ti:Sapphire lasers provide pulses around 100-150 fs, which is effective for uncaging.[7] However, be aware that photodamage is a highly nonlinear process, with a power-law dependence higher than that of two-photon excitation (damage ∝ intensity~2.5 vs. signal ∝ intensity2).[8][9] Therefore, extremely short pulses can increase peak power to damaging levels.

Q4: My caged compound is not uncaging efficiently. What should I check first?

A4: Start by verifying the basics: confirm the concentration of your NPP-caged glutamate solution (typically in the mM range for two-photon uncaging), ensure the laser is aligned and focused correctly at the target location, and check that the laser power is within the expected range at the sample plane.[3] See the detailed troubleshooting guide below for a systematic approach.

Q5: Can NPP-caged glutamate affect my cells even without light?

A5: Yes, caged compounds are not always biologically inert.[10] Many caged glutamate and GABA probes can have off-target pharmacological effects, such as antagonism of GABA-A receptors.[1][11] It is essential to perform control experiments to test for effects of the caged compound in the absence of light and to use the lowest effective concentration to minimize these potential side effects.

Troubleshooting Guide

This section provides a systematic approach to identifying and solving common problems encountered during uncaging experiments.

Issue 1: Low or No Uncaging Signal

You are applying the laser pulse, but you do not observe the expected biological or chemical response (e.g., no postsynaptic current, no fluorescence change in a reporter).

Potential Causes & Solutions
  • Inadequate Laser Power: The relationship between laser power and two-photon uncaging is quadratic. A small decrease in power can cause a large drop in efficiency.

    • Solution: Gradually increase the laser power at the sample. If you are unsure of the power at the focal plane, use a power meter to measure it after the objective. Calibrate the response by creating a power-response curve to ensure you are operating in a regime that produces a measurable signal.[11]

  • Incorrect Wavelength: While the 720-740 nm range is typical, the exact two-photon absorption peak can vary.

    • Solution: If your laser is tunable, test adjacent wavelengths (e.g., 710 nm to 750 nm) to see if efficiency improves. Consult the manufacturer's data sheet for your specific caged compound for any two-photon cross-section (2PCS) data.

  • Poor Compound Concentration or Stability: The caged compound may be at too low a concentration, degraded, or poorly soluble.

    • Solution: Ensure your caged compound is fully dissolved and stable in your physiological solution.[10] For two-photon experiments, concentrations are typically in the millimolar range (e.g., 1-10 mM).[3][12] Prepare fresh solutions and protect them from ambient light before use.

  • Misalignment of Laser or Focal Plane: The uncaging laser may not be focused on the desired cellular compartment (e.g., a dendritic spine).

    • Solution: Co-localize the uncaging spot with a fluorescent dye. Briefly apply a low-power uncaging pulse to bleach the dye at the focal point to visualize the uncaging location relative to your target structure. Ensure the uncaging beam and imaging beam are perfectly aligned.[10]

Troubleshooting Workflow: Low Uncaging Signal

This diagram outlines a logical workflow for diagnosing the cause of a weak or absent uncaging signal.

G start Low or No Uncaging Signal check_power Is Laser Power at Sample Sufficient (e.g., >5 mW)? start->check_power check_conc Is Caged Compound Concentration Correct (mM range)? check_power->check_conc Yes increase_power Action: Increase Laser Power Systematically check_power->increase_power No check_align Is Laser Beam Aligned with Target Structure? check_conc->check_align Yes make_fresh Action: Prepare Fresh, Concentrated Solution check_conc->make_fresh No check_health Is the Target Cell Healthy (e.g., stable resting potential)? check_align->check_health Yes realign Action: Re-align Uncaging Spot using a Fluorescent Marker check_align->realign No new_prep Action: Use a New Preparation or Find a Healthy Cell check_health->new_prep No success Problem Solved check_health->success Yes increase_power->check_power make_fresh->check_conc realign->check_align new_prep->start

Caption: Troubleshooting flowchart for low uncaging efficiency.

Issue 2: Cellular Phototoxicity or Damage

You observe signs of cellular stress after uncaging, such as membrane blebbing, rapid changes in morphology, irreversible changes in ion concentration, or cell death.

Potential Causes & Solutions
  • Excessive Peak Power: High peak laser intensity is the primary driver of nonlinear photodamage.[8]

    • Solution: Reduce the laser power to the minimum required to elicit a physiological response (the "minimal effective power"). Because photodamage has a higher-order dependence on laser power than uncaging, even a small reduction in power can significantly decrease damage while only moderately affecting the signal.[8][9]

  • Excessive Illumination Duration/Repetition: Prolonged exposure or a high repetition rate increases the total energy dose delivered to the cell.

    • Solution: Use the shortest possible pulse duration (e.g., 0.5-2 ms) that gives a reliable signal.[12][13] If multiple stimuli are required, increase the interval between pulses to allow the cell to recover. If your laser system allows, reducing the repetition rate while increasing pulse energy can sometimes be beneficial, as it reduces the average thermal load on the sample.[14]

  • Excitation Outside the Target: The point-spread function (PSF) of the laser has axial and lateral tails that can deliver a damaging dose to areas outside the focal point, especially with high power.

    • Solution: Use a high numerical aperture (NA) objective to achieve the tightest possible focus, which minimizes the excitation volume. Avoid uncaging directly on membranes; position the laser spot adjacent to the target (e.g., just outside a spine head) to release glutamate that then diffuses to the receptors.[13]

Parameter Interplay: Efficiency vs. Photodamage

This diagram illustrates the trade-offs between key laser parameters in achieving high uncaging efficiency while minimizing photodamage.

G Power Laser Power Peak Intensity Efficiency Uncaging Efficiency ∝ Power² ∝ 1/Pulse Duration Power->Efficiency Increases (Quadratically) Damage Damage Power->Damage Increases (Higher-Order) Pulse Pulse Duration (fs - ps) Pulse->Efficiency Decreases (Inverse) Pulse->Damage Decreases Peak Power Wavelength Wavelength (nm) Wavelength->Efficiency Optimizes at 2P Absorption Peak

Caption: Relationship between laser parameters and experimental outcomes.

Key Experimental Protocols

Protocol 1: Calibration of Laser Power for Minimal Effective Uncaging

This protocol describes how to determine the optimal laser power to elicit a physiological response comparable to a spontaneous synaptic event. This example uses whole-cell patch-clamp recording to measure uEPSCs.

Objective: To find the lowest laser power that produces a uEPSC with an amplitude and kinetics similar to endogenous mEPSCs.

Materials:

  • Two-photon microscope with a tunable Ti:Sapphire laser.

  • Whole-cell patch-clamp setup.

  • ACSF solution containing 1-5 mM this compound and relevant receptor blockers (e.g., TTX to block action potentials, picrotoxin to block GABA-A receptors).[10]

  • Pipette solution with a fluorescent dye (e.g., Alexa Fluor 488/594) to visualize cell morphology.

Methodology:

  • Establish a stable whole-cell recording from a target neuron.

  • Fill the cell with the fluorescent dye and locate a suitable dendritic spine for stimulation.

  • Position the uncaging laser spot adjacent to the spine head (~0.2 µm away) to avoid direct illumination of the membrane.[13]

  • Set the uncaging wavelength to ~720 nm and the pulse duration to a fixed, short value (e.g., 1 ms).[7]

  • Power Titration:

    • Start with a low laser power (e.g., 2-5 mW at the sample).

    • Apply a single uncaging pulse and record the electrophysiological response.

    • Increase the power in small increments (e.g., 2-3 mW) and repeat the uncaging pulse.

    • Continue until you observe a consistent, small inward current (~5-20 pA), characteristic of a single synapse activation.[4]

  • Analysis:

    • Record several spontaneous mEPSCs from the same cell for comparison.

    • Compare the amplitude, rise time, and decay kinetics of your uEPSC to the average mEPSC.

    • The optimal laser power is the lowest power that produces a uEPSC that closely mimics the average mEPSC.[3] This ensures you are stimulating the synapse in a physiological range.

Protocol 2: Assessing Cellular Health and Phototoxicity

Objective: To confirm that the uncaging protocol is not causing significant damage to the target cell.

Methodology:

  • Baseline Monitoring: Before any uncaging, monitor the health of the target cell for a stable period (5-10 minutes). Key indicators include:

    • Electrophysiology: Stable resting membrane potential and input resistance.

    • Imaging: Stable baseline fluorescence of your structural dye and no morphological changes like swelling or blebbing.

  • Post-Uncaging Test: After performing your uncaging experiment (e.g., a series of stimuli), repeat the health assessment:

    • Check for any significant depolarization of the resting membrane potential or a drop in input resistance.

    • Acquire a high-resolution image of the stimulated dendrite and spine. Compare it to the pre-stimulation image. Look for signs of damage such as spine retraction, swelling, or membrane blebbing.

  • Positive Control (Optional): To understand what photodamage looks like in your system, intentionally deliver a very high dose of laser power (e.g., >80 mW for a prolonged duration) to a non-critical area or a different cell. Observe the resulting morphological and electrophysiological changes. This provides a clear benchmark for what to avoid.

Quantitative Data Summary

The following table provides typical starting parameters for two-photon uncaging of NPP-caged glutamate. Note: These are starting points and must be optimized for your specific experimental conditions.

ParameterRecommended RangeRationale & Key Considerations
Wavelength 720 - 740 nmMatches the two-photon absorption cross-section for many nitrobenzyl caging groups.[1][2]
Laser Power (at sample) 5 - 50 mWHighly dependent on objective NA and tissue depth. Must be empirically determined.[3][4]
Pulse Duration (at sample) 100 - 200 fsStandard for most Ti:Sapphire lasers. Shorter pulses are more efficient but can increase peak power and photodamage risk.[5][7]
Uncaging Duration 0.5 - 2.0 msKeep as short as possible to deliver a brief pulse of neurotransmitter and minimize energy dose.[12][13]
Compound Concentration 1 - 10 mMHigh concentration is needed to ensure sufficient molecules are in the focal volume for two-photon absorption.[3]
Objective NA >0.8High NA provides tighter focusing, which increases spatial resolution and uncaging efficiency while reducing out-of-focus excitation.

References

  • Di Paolo, D., et al. (2019). Direct Measurement of Two-Photon Action Cross Section. Analytical Chemistry. [Link]

  • Passlick, S., et al. (2017). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Cellular Neuroscience. [Link]

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits. [Link]

  • Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience. [Link]

  • Abou Nakad, E., et al. (2020). Monitoring of uncaging processes by designing photolytical reactions. Photochemical & Photobiological Sciences. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols. [Link]

  • Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. ResearchGate. [Link]

  • Olson, J. P., et al. (2013). Optically selective two-photon uncaging of glutamate at 900 nm. Journal of the American Chemical Society. [Link]

  • Passlick, S., et al. (2017). Two-color, one-photon uncaging of glutamate and GABA. PLoS One. [Link]

  • Kantevari, S., et al. (2010). Two-color, two-photon uncaging of glutamate and GABA. Nature Methods. [Link]

  • Cheng, P., et al. (2006). Effect of pulse duration on two-photon excited fluorescence and second harmonic generation in nonlinear optical microscopy. Journal of Biomedical Optics. [Link]

  • Gug, S., et al. (2012). Two-photon excitation in life sciences: Neurotransmitter and fluorescence uncaging. SPIE Proceedings. [Link]

  • Hopt, A., & Neher, E. (2001). Highly nonlinear photodamage in two-photon fluorescence microscopy. Biophysical Journal. [Link]

  • Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society. [Link]

  • Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]

  • Noguchi, J., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. Journal of Physiology. [Link]

  • Higley, M. J., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Higley Lab. [Link]

  • Hopt, A., & Neher, E. (2001). Highly Nonlinear Photodamage in Two-Photon Fluorescence Microscopy. ScienceOpen. [Link]

  • Cheng, P., et al. (2006). Effect of pulse duration on two-photon excited fluorescence and second harmonic generation in nonlinear optical microscopy. ResearchGate. [Link]

  • Szabo, T., et al. (2022). Flexible control of pulse intensity and repetition rate for multiphoton photostimulation. Frontiers in Cellular Neuroscience. [Link]

Sources

Technical Support Center: Incorporation of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the successful incorporation of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a photolabile non-canonical amino acid, into synthetic peptides. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically demanding and functionalized building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of this compound, often referred to as (R)-2-Nitrophenylalanine (2-NPA), in peptide synthesis.

Q1: What is the primary application of this compound in peptide synthesis?

A1: The primary application stems from the photolabile nature of the 2-nitrobenzyl moiety. When incorporated into a peptide backbone, irradiation with UV light (typically around 365 nm) can induce cleavage of the peptide bond.[1][2] This allows for the spatiotemporal control of peptide or protein activation/deactivation, making it a valuable tool for studying biological processes, developing light-activated drugs, and creating photodegradable biomaterials.[1][2]

Q2: What is the correct protected form of this amino acid for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?

A2: For standard Fmoc-SPPS, you must use the N-α-Fmoc protected version, which is Fmoc-(R)-2-Amino-3-(2-nitrophenyl)propanoic acid . The side chain does not typically require a protecting group, as the nitroaromatic ring is stable to the standard conditions of Fmoc-SPPS.[3]

Q3: Is the nitro group on the side chain stable during standard SPPS steps like Fmoc deprotection and TFA cleavage?

A3: Generally, yes. The aryl nitro group is robust and stable under the mildly basic conditions of piperidine used for Fmoc deprotection and the strongly acidic conditions of Trifluoroacetic Acid (TFA) used for final cleavage.[4][5] While strong reducing agents can reduce nitro groups, the common scavengers used in TFA cocktails (e.g., triisopropylsilane, water) are not potent enough to cause this side reaction.[5][6] However, caution is advised if using high concentrations of thiol-based scavengers for extended periods.

Q4: Do I need to take special precautions regarding light exposure during synthesis?

A4: Yes. Given its function as a photolabile amino acid, it is prudent to minimize exposure to direct sunlight or other sources of high-intensity UV light during handling of the monomer and the peptide-resin. Standard ambient laboratory lighting for short periods (e.g., weighing, preparing solutions) is generally acceptable, but amber vials and covering the reaction vessel with aluminum foil are recommended best practices to prevent premature cleavage or side reactions.

Part 2: Troubleshooting Guide - Coupling & Synthesis

This section provides in-depth solutions to specific problems encountered during the synthesis cycle.

Issue 1: Poor Solubility of Fmoc-(R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Symptom: The Fmoc-protected amino acid does not fully dissolve in the synthesis solvent (DMF or NMP), leading to incomplete coupling and deletion sequences. Supplier datasheets may indicate only "slight" solubility.[7]

Causality: The large, planar, and hydrophobic nature of the Fmoc group combined with the bulky nitrophenyl side chain can lead to aggregation and poor solubility in standard SPPS solvents.[8]

Solutions:

  • Solvent Optimization:

    • Use High-Purity Solvents: Ensure you are using fresh, amine-free DMF or NMP.

    • Incorporate DMSO: Add a small percentage of Dimethyl Sulfoxide (DMSO) (e.g., 10-15% v/v) to your DMF to enhance solvating power.[8]

    • Switch to NMP: N-Methyl-2-pyrrolidone (NMP) generally has superior solvating properties for large, protected amino acids compared to DMF.[8]

  • Physical Dissolution Aids:

    • Sonication: Place the vial containing the amino acid and solvent in an ultrasonic bath for 5-10 minutes.[8]

    • Gentle Warming: Gently warm the solution to 30-40°C. Avoid excessive heat, which could risk degradation.[8]

  • Protocol:

    • Weigh the required Fmoc-(R)-2-Amino-3-(2-nitrophenyl)propanoic acid into a clean vial.

    • Add the primary solvent (e.g., NMP).

    • Vortex for 1-2 minutes.

    • If not fully dissolved, sonicate for 10 minutes.

    • If solubility is still an issue, add 10% DMSO and vortex again.

    • Use the solution immediately for the coupling reaction.

Issue 2: Incomplete Coupling & Deletion Sequences

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing the this compound residue. A positive Kaiser test after coupling confirms unreacted free amines.[1]

Causality: The ortho-substituted nitrophenyl group presents significant steric hindrance, which slows down the kinetics of the amide bond formation. Standard coupling conditions may not be sufficient to drive the reaction to completion.[1]

Solutions:

  • Optimize Coupling Reagents: Standard carbodiimide activators like DIC may be insufficient. Use more potent uronium/aminium or phosphonium salt-based reagents.

Reagent ClassRecommended ReagentsMolar Equivalents (AA:Reagent:Base)Key Considerations
Uronium/Aminium HATU, HCTU 1.5 : 1.45 : 3.0Considered the gold standard for difficult couplings. Extremely fast activation.[1]
Phosphonium PyBOP, PyAOP 1.5 : 1.5 : 3.0Highly effective and stable. Lower risk of guanidinylation side reactions compared to uronium salts.
Oxyma-Based COMU 1.5 : 1.5 : 3.0Offers efficiency comparable to HATU with an improved safety profile (non-explosive leaving group).[9]
  • Modify Reaction Conditions:

    • Double Coupling: After the first coupling reaction, drain the vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[1]

    • Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to ensure completion.[1]

    • Elevated Temperature: Increase the reaction temperature to 40-50°C. This can significantly improve coupling efficiency but should be used cautiously as it may increase the risk of racemization.[1]

G Resin Deprotected Peptide-Resin (Positive Kaiser Test) PreActivate Pre-activate for 5 mins: Fmoc-2-NPA (1.5 eq) HATU (1.45 eq) DIEA (3.0 eq) in NMP Resin->PreActivate Step 1 Couple Add activated solution to resin. Couple for 2 hours at RT. PreActivate->Couple Step 2 Wash1 Drain & Wash with NMP (3x) Couple->Wash1 Step 3 Kaiser Perform Kaiser Test Wash1->Kaiser Step 4 Negative Negative Result: Proceed to next cycle Kaiser->Negative < 99% Completion Positive Positive Result: Incomplete Coupling Kaiser->Positive > 99% Completion DoubleCouple Perform Double Coupling: Repeat Pre-activation & Coupling Positive->DoubleCouple Step 5a Wash2 Drain & Wash with NMP (5x) DoubleCouple->Wash2 Step 5b Wash2->Negative Step 5b

Caption: Optimized workflow for coupling sterically hindered Fmoc-(R)-2-Amino-3-(2-nitrophenyl)propanoic acid.

Part 3: Troubleshooting Guide - Cleavage & Purification
Issue 3: Potential for Side Reactions During Final Cleavage

Symptom: Mass spectrometry of the crude product reveals unexpected masses, potentially corresponding to modification of the nitrophenyl group.

Causality: While generally stable, the electron-withdrawing nitro group could theoretically be susceptible to reduction under certain cleavage conditions, especially with prolonged exposure to potent reducing scavengers. Thiol-based scavengers like EDT or DTT are known to be reducing agents, although their primary role is to quench carbocations.[6][10]

Solutions & Best Practices:

  • Standard Scavenger Cocktail: For most peptides, a standard non-thiol cocktail is sufficient and safest.

    • Reagent B: TFA / Water / Triisopropylsilane (TIS) (95 : 2.5 : 2.5)

    • This cocktail effectively scavenges cations from common protecting groups (e.g., tBu, Trt) without introducing strong reducing agents.[11]

  • When to Use Thiol Scavengers: Only include a thiol scavenger like 1,2-Ethanedithiol (EDT) if your sequence contains residues that absolutely require it (e.g., multiple Arg(Pbf), Trp without Boc protection) and you have confirmed a side reaction (e.g., alkylation) with Reagent B.

    • Reagent K (Modified): TFA / Water / Thioanisole / EDT / TIS (82.5 : 5 : 5 : 2.5 : 5)

    • Recommendation: If using a thiol-containing cocktail, keep the cleavage time to a minimum (e.g., 2-3 hours) and perform a small-scale trial cleavage first to check for any reduction of the nitro group by LC-MS.

Issue 4: Difficult HPLC Purification

Symptom: The target peptide peak is broad, tails significantly, or has a very long retention time during reversed-phase HPLC purification.

Causality: The 2-nitrophenyl side chain is large and hydrophobic, which significantly increases the overall hydrophobicity of the peptide. This leads to stronger interactions with the C18 stationary phase, potentially causing aggregation and poor peak shape.[12][13]

Solutions:

  • Sample Preparation: Ensure the crude peptide is fully dissolved before injection. Use a minimal amount of a strong solvent like DMSO or formic acid to dissolve the peptide, then dilute with your initial mobile phase (Buffer A).[12]

  • Optimize HPLC Method:

    • Shallow Gradient: Use a shallower gradient (e.g., 0.5% B/min instead of 1.0% B/min) to improve the resolution between the target peptide and any closely eluting impurities.[13]

    • Alternative Organic Modifier: If peak shape is poor with acetonitrile, try using isopropanol as the organic modifier in Buffer B. Isopropanol can be more effective at disrupting hydrophobic interactions.

    • Elevated Temperature: Running the column at a higher temperature (e.g., 40-60°C) can improve peak shape and reduce retention time by decreasing mobile phase viscosity and disrupting secondary structures.[13]

G Start Crude Peptide containing 2-NPA Dissolve Dissolve in minimal DMSO, then dilute with Buffer A Start->Dissolve Inject Inject on C18 Column Dissolve->Inject Gradient Run Shallow Gradient (e.g., 0.5% Acetonitrile/min) Inject->Gradient Analyze Analyze Peak Shape & Resolution Gradient->Analyze Good Purity Acceptable: Pool Fractions & Lyophilize Analyze->Good Good Poor Poor Resolution or Tailing Analyze->Poor Poor Optimize Re-run with: 1. Isopropanol in Buffer B OR 2. Elevated Column Temp (40-60°C) Poor->Optimize Optimize->Inject

Caption: Decision workflow for optimizing the HPLC purification of hydrophobic 2-NPA-containing peptides.

References
  • CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • Alhassan, M., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Kupihar, M., et al. (2022). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]

  • Khadse, S. C., & White, P. (2014).
  • Peters, F. B., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Chemistry & Biology. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Peters, F. B., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Semantic Scholar. [Link]

  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Hodges, R. S., & Mant, C. T. (2012). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Gyros Protein Technologies. SPPS Tips For Success Handout. [Link]

  • Fields, G. B. (2002). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science.
  • Peters, F. B., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed. [Link]

  • Fields, G. B. (2001). Methods for Removing the Fmoc Group. Methods in Enzymology.
  • de la Torre, B. G., & Albericio, F. (2016).
  • Collins, J. M., et al. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis.
  • Sharma, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules.
  • Zheng, R. (2015). Why do the reagents color change in peptide synthesis?
  • Akaike, T., et al. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. Antioxidants & Redox Signaling.
  • St. Hilaire, P. M., et al. (2019). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science.

Sources

avoiding premature uncaging of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Premature Uncaging and Ensuring Experimental Integrity

Welcome to the technical support center for (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a critical caged compound for precise spatiotemporal control in biological systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature uncaging of this photosensitive molecule, ensuring the validity and reproducibility of your experimental results.

Understanding the Stability of NPP-Caged Amino Acids

This compound belongs to the family of ortho-nitrobenzyl caged compounds. The caging strategy relies on a photolabile protecting group (PPG), the 2-nitrobenzyl moiety, which renders the amino acid biologically inactive.[1][2] Upon irradiation with UV light, a photochemical reaction is initiated, leading to the cleavage of the caging group and the rapid release of the active amino acid.[3]

The mechanism of photolysis for 2-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate.[1][3] This intermediate then undergoes rearrangement to release the caged molecule and a 2-nitrosobenzaldehyde byproduct.[1] While this light-triggered release is the desired outcome, various environmental factors can lead to the premature breakdown of the caged compound, compromising experimental control.

Troubleshooting Guide: Premature Uncaging

This section addresses common issues that may arise from the unintended release of this compound.

Issue 1: High Background Signal or Unexpected Biological Activity in "Dark" Control Experiments

Question: I'm observing a biological response in my control samples that have not been exposed to UV light. Could this be due to premature uncaging?

Answer: Yes, this is a classic sign of premature uncaging. The caged compound should be biologically inert before photolysis.[4] If you are seeing activity in the dark, it indicates that the free amino acid is present in your system. Several factors could be at play:

  • Improper Storage and Handling: Exposure to ambient light, even for short periods, can be sufficient to cause gradual uncaging.[5][6] Photosensitive compounds should always be stored in dark or amber-colored vials and handled under low-light conditions.[5][6][7] Wrapping containers in aluminum foil provides an extra layer of protection.[5][6]

  • Chemical Instability: The stability of the caged compound can be influenced by the pH, temperature, and composition of your experimental buffer. Extreme pH values or the presence of strong nucleophiles can potentially lead to hydrolytic degradation of the caged compound, although this is less common for the robust nitrobenzyl cage.

  • Compound Purity: The initial purity of your this compound is critical. Impurities, including any pre-existing uncaged amino acid from synthesis or degradation during storage, will lead to background activity.

Issue 2: Inconsistent or Diminished Photo-Response

Question: My experimental response to photo-uncaging is variable or weaker than expected. Could this be related to the stability of the caged compound?

Answer: Absolutely. A diminished photo-response often points to a reduced concentration of the intact caged compound at the time of the experiment.

  • Gradual Degradation: Repeated exposure to low levels of light during sample preparation can lead to a gradual depletion of the caged compound, resulting in a weaker response upon purposeful photolysis.[5]

  • Solution Stability: The stability of this compound in your experimental solution over time is a key consideration. It is advisable to prepare solutions fresh and use them promptly. If you must store solutions, they should be kept in the dark at low temperatures (e.g., 4°C or frozen) to minimize degradation.[6]

  • Photodegradation of the Uncaged Product: While the primary concern is the premature uncaging, it's also worth noting that the released amino acid and the nitrosobenzaldehyde byproduct can also be photosensitive to some extent and may undergo further photochemical reactions upon prolonged or high-intensity light exposure.

Issue 3: Visual Changes in the Compound or Solution

Question: I've noticed a change in the color of my solid compound or the appearance of turbidity in my stock solution. Is this a sign of degradation?

Answer: Visual changes are strong indicators of compound degradation.[6][8]

  • Color Change: A change in the color of the solid compound or a solution can indicate the formation of degradation products.

  • Precipitation: The appearance of a precipitate or cloudiness in a solution that was previously clear suggests that the compound may be degrading into less soluble byproducts.[6][8] While some caged compounds have limited aqueous solubility, a change from a clear solution is a red flag.[4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

Solid this compound should be stored in a tightly sealed, opaque or amber-colored container in a dark, dry, and cool environment.[6] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize thermal degradation.[6]

Q2: How should I prepare and handle solutions of this compound?

All manipulations should be performed under low-light conditions.[5] Use a darkroom or a workbench with a safelight if possible. Prepare solutions fresh for each experiment. If a stock solution is necessary, it should be stored in an amber vial or a clear vial wrapped in aluminum foil at 4°C or -20°C for short-term storage.[6]

Q3: What solvents are recommended for dissolving this compound?

The choice of solvent will depend on your experimental system. For many biological applications, aqueous buffers are used. The solubility of caged compounds can sometimes be limited, so it may be necessary to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it into your aqueous buffer. Always check for solvent compatibility with your experimental setup.

Q4: Can I use antioxidants to prevent premature uncaging?

While antioxidants can sometimes help to mitigate photodegradation, their primary role is to quench reactive oxygen species.[9] The primary mechanism of premature uncaging for this compound is direct photolysis, so the most effective preventative measure is stringent light exclusion.

Experimental Protocol: Quality Control Check for Premature Uncaging

This protocol provides a straightforward method to assess the integrity of your this compound stock.

Objective: To quantify the amount of free amino acid present in a stock solution of the caged compound.

Methodology: High-Performance Liquid Chromatography (HPLC)

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a standard solution of the uncaged this compound at a known concentration in your experimental buffer.

    • Prepare a standard solution of the caged compound at a known concentration.

  • Sample Preparation:

    • Prepare a solution of your caged this compound from your current stock at the same concentration as the caged standard.

  • HPLC Analysis:

    • Use a suitable reversed-phase HPLC column (e.g., C18).

    • Develop a gradient elution method that can effectively separate the caged and uncaged forms of the amino acid. A common mobile phase system is a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Inject the uncaged standard, the caged standard, and your sample solution.

    • Monitor the elution profile using a UV detector at a wavelength where both compounds absorb (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • Identify the retention times for the caged and uncaged compounds from the standard runs.

    • In the chromatogram of your sample solution, integrate the peak area corresponding to the uncaged amino acid.

    • By comparing the peak area of the uncaged amino acid in your sample to the standard curve generated from the uncaged standard, you can quantify the percentage of premature uncaging in your stock.

Table 1: Troubleshooting HPLC Results

ObservationPotential CauseRecommended Action
Large peak at the retention time of the uncaged amino acid in your sample.Significant premature uncaging has occurred.Discard the stock and obtain a fresh batch of the compound. Review storage and handling procedures.
Small, but detectable, peak at the retention time of the uncaged amino acid.Minor premature uncaging.Depending on the tolerance of your experiment, the stock may still be usable. However, for sensitive applications, a fresh batch is recommended.
No detectable peak at the retention time of the uncaged amino acid.Your stock is of high quality with minimal contamination.Proceed with your experiments, continuing to follow best practices for handling photosensitive compounds.

Visualizing the Uncaging Process and Key Relationships

To better understand the factors at play, the following diagrams illustrate the uncaging mechanism and the logical flow of troubleshooting.

Uncaging_Mechanism Caged This compound (Inactive) Excited Excited State Caged->Excited UV Light (hν) Intermediate aci-Nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Uncaged Free Amino Acid (Active) Intermediate->Uncaged Byproduct 2-Nitrosobenzaldehyde Intermediate->Byproduct

Caption: The photochemical uncaging mechanism of this compound.

Troubleshooting_Flowchart Start Unexpected Biological Activity in Dark Control? Light_Exposure Potential Light Exposure? Start->Light_Exposure Check_Storage Review Storage and Handling Procedures Solution1 Implement Strict Light Exclusion: - Use amber vials/foil - Work in low light Check_Storage->Solution1 Check_Purity Assess Compound Purity (e.g., via HPLC) Solution2 Discard and Procure Fresh Compound Check_Purity->Solution2 Light_Exposure->Check_Storage Yes Degradation Compound Degradation? Light_Exposure->Degradation No Degradation->Start No, investigate other experimental variables Degradation->Check_Purity Yes

Caption: A troubleshooting flowchart for addressing premature uncaging.

By adhering to these guidelines and implementing rigorous quality control, researchers can confidently use this compound to achieve precise control over biological processes, leading to more reliable and reproducible scientific discoveries.

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • PubMed. (n.d.). The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals. [Link]

  • ACS Publications. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

  • ACS Publications. (2002). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • Elsevier. (n.d.). Review of the Stability of Photosensitive Medications. [Link]

  • A&A Thermal. (2025). Top 5 Factors Affecting Chemical Stability. [Link]

  • Spandidos Publications. (n.d.). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. [Link]

  • Various Authors. (n.d.). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. [Link]

Sources

Technical Support Center: Purification of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid (CAS: 169383-17-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Introduction: Understanding the Molecule

This compound is a chiral, non-proteinogenic amino acid. Its structure presents specific purification challenges:

  • Zwitterionic Nature: The presence of both a carboxylic acid and an amino group means it can exist as a zwitterion, influencing its solubility.

  • Chirality: As the (R)-enantiomer is typically desired, purification methods must be able to separate it from the (S)-enantiomer and the racemic mixture.

  • Aromatic Nitro Group: This group increases the molecule's polarity and provides a strong UV chromophore, which is advantageous for detection by HPLC.

This guide will focus on the two primary purification strategies for this class of compounds: Recrystallization and Chiral Chromatography .

Section 1: Troubleshooting Guide for Common Purification Issues

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Recrystallization Issues

Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent system, or when the solubility curve is extremely steep.

Possible Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling doesn't give molecules sufficient time to orient into a crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent, requiring a very low temperature to induce precipitation, or too poor, causing it to crash out of solution non-selectively.

    • Solution: Employ a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol). Then, add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then cool slowly.

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and depress the melting point.

    • Solution: Attempt a pre-purification step. If the crude material is very impure, consider passing it through a short plug of silica gel to remove non-polar impurities before attempting recrystallization.

Q2: I'm experiencing very low yield after recrystallization. How can I improve it?

A: Low yield is a common problem, often resulting from using too much solvent or premature crystallization.

Troubleshooting Steps:

  • Minimize Solvent Volume: Ensure you are dissolving your crude product in the minimum amount of hot solvent required to achieve full dissolution. Using excess solvent will keep a significant portion of your product dissolved even after cooling.

  • Check the Filtrate: After filtration, try cooling the mother liquor to a lower temperature (e.g., in a -20°C freezer, if the solvent system allows) to see if more product crystallizes. This second crop will likely be less pure but can be re-purified.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures and well at high temperatures. If your compound has high solubility even at room temperature, you will inevitably lose product. Refer to the solvent selection table below.

Chiral HPLC Issues

Q3: I am seeing poor or no separation between the (R) and (S) enantiomers on my chiral HPLC column. What should I do?

A: Achieving good chiral separation is highly dependent on the stationary phase and mobile phase combination, as it relies on forming transient, diastereomeric complexes with differing stabilities.[1][2]

Method Development Workflow:

G start Start: Poor Enantiomeric Resolution col_select Is the Chiral Stationary Phase (CSP) appropriate? start->col_select mp_opt Optimize Mobile Phase col_select->mp_opt Yes try_new_col Screen Different CSPs (e.g., polysaccharide, macrocyclic antibiotic) col_select->try_new_col No/Unsure flow_temp Adjust Flow Rate & Temperature mp_opt->flow_temp Minor Improvement success Success: Resolution Achieved mp_opt->success Good Resolution derivatize Consider Pre-column Derivatization flow_temp->derivatize Still Poor flow_temp->success Good Resolution derivatize->success Good Resolution try_new_col->mp_opt

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

Detailed Solutions:

  • Confirm Column Choice: For amino acids and their derivatives, certain Chiral Stationary Phases (CSPs) are known to perform well. Macrocyclic antibiotic (e.g., CHIROBIOTIC T, T2) and crown ether-based columns are excellent starting points for free amino acids.[3] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are also highly versatile.

  • Mobile Phase Optimization: This is the most critical parameter.

    • Normal Phase: (e.g., Heptane/Ethanol with an acidic/basic additive). Vary the alcohol modifier percentage. Small changes can have a large impact on resolution.

    • Polar Ionic/Organic Mode: (e.g., Methanol or Acetonitrile with small amounts of acid and base like TFA and TEA). This is often effective for zwitterionic compounds on CHIROBIOTIC columns.[3]

    • Reversed-Phase: Generally less effective for direct chiral separation of underivatized amino acids due to poor retention.[4]

  • Adjust Temperature and Flow Rate: Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes. Reducing the flow rate increases the interaction time with the CSP, which can also improve separation.

  • Consider Derivatization: If direct methods fail, indirect analysis is an option. Derivatizing the amino group with a chiral reagent (e.g., Marfey's reagent) creates diastereomers that can be separated on a standard achiral C18 column.[4][5]

Q4: My peak shape is poor (significant tailing) in my HPLC analysis. What is the cause?

A: Peak tailing for a zwitterionic compound like this is often caused by secondary interactions with the stationary phase or issues with the sample solvent.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Free silanol groups on the silica support can interact ionically with the amine group, causing tailing.

    • Solution: Add a competitor to the mobile phase. A small amount of a basic modifier like triethylamine (TEA) or an acidic modifier like trifluoroacetic acid (TFA) can saturate these active sites.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve your sample in the mobile phase itself, or in a solvent that is weaker than the mobile phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

Section 2: Frequently Asked Questions (FAQs)

Q: Which purification technique should I try first: recrystallization or chromatography?

A: The choice depends on the scale and initial purity of your crude material.

G crude Crude (R)-2-Amino-3- (2-nitrophenyl)propanoic acid scale_check What is the scale? crude->scale_check purity_check What is the estimated purity? scale_check->purity_check >1g prep_hplc Preparative Chiral HPLC scale_check->prep_hplc <1g (Analytical) recryst Recrystallization purity_check->recryst >85% purity_check->prep_hplc <85% or Enantiomeric mixture final_product High Purity Product recryst->final_product prep_hplc->final_product

Caption: Decision tree for selecting an initial purification method.

  • For multi-gram scales with moderate to high initial purity (>85%): Recrystallization is often the most efficient and economical first choice.

  • For small scales (<1g) or when high enantiomeric purity is required from a racemic or enriched mixture: Preparative Chiral HPLC is the preferred method as it can simultaneously resolve chemical and stereoisomeric impurities.

Q: What is a good starting solvent system for recrystallizing this compound?

A: Given the polar, zwitterionic nature of the molecule, polar protic solvents are a good starting point. A mixed-solvent system is highly recommended to fine-tune solubility.

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. This is a classic, effective system.
Methanol/Water Similar to ethanol/water, but methanol's higher polarity may alter the solubility profile favorably.
Isopropanol/Water A good alternative if the compound is too soluble in ethanol/methanol systems.
Acetic Acid/Water The acidic medium can protonate the amino group, changing solubility and potentially aiding purification.

Q: How can I confirm the enantiomeric purity (e.e.) of my final product?

A: The most reliable method is Chiral HPLC analysis . This involves developing a separation method (as discussed in the troubleshooting section) that can resolve the (R) and (S) enantiomers. The enantiomeric excess (% e.e.) is then calculated from the peak areas of the two enantiomers using the formula: e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Section 3: Key Experimental Protocols

Protocol 1: General Recrystallization Procedure (Ethanol/Water System)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid. Perform this on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with a cold, non-polar solvent like diethyl ether to aid drying.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Analytical Chiral HPLC Method Development

This protocol provides a starting point. Optimization is almost always required.

  • Column: CHIROBIOTIC T or a similar macrocyclic glycopeptide-based column.

  • Mobile Phase (Polar Ionic Mode):

    • Solvent A: Methanol with 0.1% Acetic Acid and 0.05% Triethylamine.

    • Isocratic elution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C (can be lowered to 15-20°C to improve resolution).

  • Detection: UV at 254 nm or 280 nm.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Procedure: Inject a small volume (5-10 µL) of both the racemic standard and your purified sample to identify the peaks and calculate the enantiomeric excess.

References

  • Sigma-Aldrich.
  • BenchChem. (2025).
  • Shiraiwa, T., et al. (1995). Preparation of Optically Active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic Acid (Threo-Beta-Phenylserine) via Optical Resolutions by Replacing and Preferential Crystallization. PubMed. [Link]

  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Phenomenex.
  • Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Herbeuval, E., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

Sources

Technical Support Center: Quantitative Analysis of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate quantification of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the creation of calibration curves for this compound. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address specific experimental challenges directly.

Section 1: Method Selection & Initial Preparation

Q1: What is the most suitable analytical method for quantifying this compound?

For robust and specific quantification, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the recommended method. The presence of the nitrophenyl group provides a strong chromophore, making it highly suitable for UV detection. This technique offers excellent separation from potential impurities or matrix components, which is critical for accuracy in complex samples.

Alternatively, for simpler matrices or for a more rapid, high-throughput estimation, UV-Visible (UV-Vis) Spectrophotometry can be employed.[1][2] This method is faster and requires less complex instrumentation but is more susceptible to interference from other UV-absorbing compounds in the sample.[2]

Q2: What key properties of this compound must I consider before starting?

Before beginning your experiment, it is crucial to know the following:

  • Molecular Weight: 210.19 g/mol .[3] This is essential for accurately preparing stock solutions of known concentration.

  • Solubility: While specific data for the (R)-2-nitro isomer is limited, related compounds like (R)-2-Amino-3-(4-nitrophenyl)propanoic acid are soluble in water, especially with warming and sonication.[4] It is advisable to start with common laboratory solvents like deionized water, methanol, or a mixture of water and a polar organic solvent like acetonitrile or methanol. Always perform a solubility test with your specific batch.

  • Chemical Stability: The compound is generally stable under recommended storage conditions.[5] However, avoid exposure to strong acids, alkalis, and oxidizing agents.[5] Prepare fresh solutions for your calibration curve to avoid degradation issues.

Q3: How do I properly prepare a high-concentration stock solution?

Accurate stock solution preparation is the foundation of a reliable calibration curve.

  • Weighing: Use a calibrated analytical balance to accurately weigh a sufficient amount of the compound (e.g., 10 mg).

  • Solvent Selection: Based on your solubility tests, choose an appropriate solvent. For HPLC, it is best practice to use the mobile phase as the solvent for your stock solution to avoid peak distortion.

  • Dissolution: Transfer the weighed compound to a Class A volumetric flask. Add about 50-70% of the final volume of the solvent. Use a vortex mixer or an ultrasonic bath to ensure complete dissolution. Warming the solution slightly may aid dissolution for some amino acid derivatives.[4]

  • Dilution to Volume: Once fully dissolved and cooled to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Invert the flask multiple times (15-20) to ensure the solution is homogeneous. This stock solution is now ready for preparing your calibration standards.

Section 2: HPLC-UV Calibration Curve: Protocol and Troubleshooting

High-Performance Liquid Chromatography is the preferred method for its specificity and sensitivity. The following sections provide a detailed protocol and troubleshooting advice.

Q4: What are the recommended starting parameters for an HPLC-UV method?

While method optimization is always necessary, the following parameters provide a robust starting point for analysis.

ParameterRecommendationRationale & Expert Insight
HPLC Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides good retention for the non-polar nitrophenyl group. This is a standard, versatile column for many small molecules.[6][7]
Mobile Phase Isocratic or Gradient Elution with Acetonitrile and Water (with 0.1% Formic Acid or Phosphoric Acid)The organic modifier (acetonitrile) elutes the compound from the C18 column. The acid improves peak shape for the amino and carboxylic acid groups by suppressing ionization. A typical starting point is 70:30 Water:Acetonitrile.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Injection Volume 10 µLA 10 µL injection is common and typically avoids column overloading while providing a sufficient signal. This should be optimized based on instrument sensitivity and sample concentration.
Column Temp 25 °CMaintaining a constant column temperature is crucial for reproducible retention times.[8][9]
Detection λ ~270-280 nmThe nitrophenyl group has a strong UV absorbance. While an exact λmax should be determined by scanning a standard, this range is a good starting point for nitrophenyl-containing compounds.
Q5: How do I prepare a series of calibration standards for my HPLC curve?

Prepare a set of at least five calibration standards through serial dilution of your verified stock solution.

  • Select a Concentration Range: Your range should bracket the expected concentration of your unknown samples. A typical range might be 1 µg/mL to 100 µg/mL.

  • Perform Serial Dilutions: Use calibrated pipettes and Class A volumetric flasks. For example, to make a 10 µg/mL standard from a 100 µg/mL stock, you would transfer 1 mL of stock into a 10 mL volumetric flask and dilute to the mark with your mobile phase.

  • Include Blanks and Controls: Always prepare a "zero concentration" standard (a blank) containing only the solvent. This is used to measure the baseline and identify any system contamination.

Workflow for HPLC Calibration Curve Generation

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase prep_stock Prepare Accurate Stock Solution prep_standards Create 5-7 Standards via Serial Dilution prep_stock->prep_standards run_blank Inject Blank prep_standards->run_blank prep_blank Prepare Solvent Blank run_standards Inject Standards (Lowest to Highest Conc.) run_blank->run_standards run_qc Inject Quality Control (Known Concentration) run_standards->run_qc plot_curve Plot Peak Area vs. Concentration run_qc->plot_curve check_linearity Check Linearity (R² > 0.99) plot_curve->check_linearity check_linearity->prep_stock If Unacceptable quantify Quantify Unknowns check_linearity->quantify If Acceptable

Caption: Workflow for creating and validating a calibration curve.

Q6: What defines a "good" and trustworthy HPLC calibration curve?

A valid calibration curve must demonstrate a linear relationship between concentration and the detector response (peak area). The key indicator is the Coefficient of Determination (R²) . An R² value of 0.995 or greater is generally considered acceptable and indicates a strong linear fit. Additionally, the y-intercept of the curve should be close to zero, indicating minimal signal from the blank.

Q7: Troubleshooting Common HPLC Calibration Issues

This section addresses the most frequent problems encountered during HPLC analysis.

  • Q7a: My retention time is shifting between injections. What is the cause?

    • Expert Insight: Retention time stability is critical for peak identification. Shifts indicate a change in the chromatographic conditions.

    • Possible Causes & Solutions:

      • Inadequate Column Equilibration: Ensure the column is flushed with the mobile phase for at least 15-20 column volumes before the first injection.[8][10]

      • Mobile Phase Composition Change: If preparing the mobile phase online, check for pump malfunctions. If preparing manually, ensure it is well-mixed and degassed. Evaporation of the more volatile solvent (e.g., acetonitrile) can also alter the composition.[8][9]

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[9]

      • Column Degradation: If the retention time consistently decreases and peak shape worsens over many injections, the column may be degrading and require replacement.[8]

  • Q7b: I'm seeing significant baseline noise or drift. How can I fix this?

    • Expert Insight: A noisy or drifting baseline interferes with the accurate integration of small peaks, compromising the lower end of your calibration curve.

    • Possible Causes & Solutions:

      • Air Bubbles in the System: This is the most common cause. Degas your mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped bubbles.[8][9]

      • Contaminated Mobile Phase or Detector Cell: Flush the system and detector cell with a strong solvent (like 100% acetonitrile or isopropanol).[8][9] Ensure you are using high-purity HPLC-grade solvents.

      • Pump Malfunction: Pulsations from the pump can cause regular, cyclical baseline noise. This may require pump maintenance.

  • Q7c: My peaks are distorted (e.g., fronting, tailing, or split). Why is this happening?

    • Expert Insight: Peak shape is a key indicator of the quality of your chromatography. Poor peak shape leads to inaccurate peak area integration.

    • Possible Causes & Solutions:

      • Peak Tailing: Often caused by unwanted interactions between the analyte and the column's silica backbone. Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep the compound's carboxylic acid group protonated.

      • Peak Fronting: This is typically a sign of column overloading. Try injecting a smaller volume or a more dilute sample.

      • Split Peaks: This can be caused by a partially blocked column frit or a void (a channel) that has formed at the top of the column. Try reversing and flushing the column (check manufacturer's instructions first). If this fails, the column may need to be replaced.[11]

  • Q7d: My calibration curve is not linear and has a poor R² value. What are the common causes?

    • Expert Insight: Non-linearity invalidates the calibration curve for quantitative analysis.

    • Possible Causes & Solutions:

      • Standard Preparation Errors: This is a very common cause. Carefully re-prepare your standard dilutions from the stock solution, ensuring all equipment is calibrated and clean.[8]

      • Detector Saturation: If the curve flattens at high concentrations, your detector may be saturated. Reduce the concentration of your highest standards or decrease the injection volume.

      • Inappropriate Concentration Range: The linear response of a detector is finite. Ensure your chosen concentration range is within the linear dynamic range of your instrument for this specific analyte.

  • Q7e: I'm seeing unexpected peaks in my chromatogram. Is this contamination?

    • Expert Insight: Extraneous peaks can interfere with the peak of interest and indicate a problem with sample purity or system cleanliness.

    • Possible Causes & Solutions:

      • Contaminated Vials or Solvent: Run a blank injection of just your mobile phase. If the peak is still present, the contamination is in your system or mobile phase. If not, the issue is likely with your sample vials or the solvent used for dilution.[8]

      • Sample Carryover: If a ghost peak appears at the retention time of your analyte in a blank run immediately following a high-concentration standard, this indicates carryover from the injector. Implement a needle wash step with a strong solvent between injections.[7]

      • Sample Degradation: The compound may be degrading into other UV-active species. Ensure you are using freshly prepared standards.

Section 3: UV-Vis Spectrophotometry: A Rapid Alternative

Q8: How can I use a UV-Vis spectrophotometer for quantification?

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration. The nitrophenyl group in your compound absorbs UV light, allowing for this measurement.[1]

  • Determine λmax: Scan a mid-range concentration standard (e.g., 10 µg/mL) across the UV spectrum (approx. 200-400 nm) to find the wavelength of maximum absorbance (λmax). All subsequent measurements must be made at this wavelength.

  • Prepare Standards and Blank: Prepare standards and a solvent blank as described in Q5.

  • Measure Absorbance: Use the solvent blank to zero the spectrophotometer at the determined λmax. Then, measure the absorbance of each of your standards.

  • Construct the Curve: Plot absorbance (y-axis) versus concentration (x-axis).

Q9: Troubleshooting Common UV-Vis Calibration Issues
  • Q9a: My absorbance readings are unstable.

    • Possible Causes & Solutions:

      • Instrument Warm-up: Ensure the spectrophotometer lamp has warmed up for at least 30 minutes before use.

      • Dirty Cuvettes: Ensure cuvettes are perfectly clean and free of fingerprints or smudges in the light path.

      • Air Bubbles: Check for small air bubbles inside the cuvette. Gently tap the cuvette to dislodge them.

  • Q9b: My calibration curve is non-linear (poor R²).

    • Possible Causes & Solutions:

      • Concentration Too High: The Beer-Lambert Law only holds true for a certain concentration range. If the curve flattens, your concentrations are likely too high, leading to "stray light" effects. Dilute your standards and try again. Generally, absorbance values should be kept below 1.5 AU.

      • Standard Preparation Error: As with HPLC, inaccurate dilutions are a primary source of error. Re-prepare your standards carefully.

References
  • PharmaSciences. (n.d.). Troubleshooting during HPLC calibration.
  • Giebułtowicz, J., & Wroczyński, P. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination.
  • Al-Rimawi, F., et al. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Omega.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Journal of Analytical Methods in Chemistry. (2020). Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • MedchemExpress.com. (n.d.). (R)-2-Amino-3-(4-nitrophenyl)propanoic acid.
  • Aladdin Scientific. (n.d.). This compound, min 98%.
  • MedchemExpress.com. (n.d.). Product Data Sheet.
  • MedChemExpress. (2024). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid-SDS.

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Technical Support Center: Troubleshooting Low Yields in (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, also known as (R)-2-nitrophenylalanine. This non-canonical amino acid is a valuable building block in pharmaceutical research and a powerful tool in chemical biology, notably as a photocleavable residue that allows for spatiotemporal control of peptide and protein function.[1][2]

However, its synthesis is frequently plagued by low yields, a challenge that stems primarily from the steric and electronic effects of the ortho-nitro group. This group can hinder reaction kinetics, promote undesirable side reactions, and complicate purification. This guide provides in-depth troubleshooting advice, detailed protocols, and the causal logic behind our procedural recommendations to help you navigate these challenges and optimize your synthetic outcomes.

Troubleshooting At-a-Glance

For rapid diagnosis, consult the table below. More detailed explanations are provided in the FAQ section.

Symptom / Observation Potential Root Cause Primary Recommended Action
Reaction stalls; low conversion of starting material. Steric Hindrance: The ortho-nitro group is sterically bulky, impeding nucleophilic attack at the benzylic position or adjacent carbonyl carbon.1. Increase reaction time significantly (24-72h). 2. Screen more reactive reagents (e.g., use 2-nitrobenzyl iodide instead of bromide in alkylations). 3. Consider a higher, yet controlled, temperature.
Multiple unexpected spots on TLC/LC-MS. Side-Product Formation: 1. Elimination (E2) competing with substitution (SN2) in Gabriel/alkylation routes. 2. Formation of multiple isomers (meta, para) in direct nitration of phenylalanine. 3. Aldehyde disproportionation (Cannizzaro) in Strecker synthesis.1. Use a less sterically hindered, non-nucleophilic base (e.g., DBU, K₂CO₃) for alkylations. 2. Strongly discourage direct nitration. Switch to a convergent strategy like Gabriel or an asymmetric synthesis. 3. Ensure high purity of 2-nitrobenzaldehyde and maintain optimal pH for the Strecker reaction.
Yield is acceptable (~40-50%), but enantiomeric excess (e.e.) is 0%. Racemic Synthesis Route: Classical methods like the Strecker[3] or Gabriel[4] syntheses are not stereoselective and produce a racemic mixture.The yield of the desired (R)-enantiomer is capped at a theoretical maximum of 50%. To improve, you must either perform a chiral resolution or, preferably, switch to an asymmetric synthesis.
Significant product loss during aqueous workup or extraction. Zwitterionic Nature: As an amino acid, the product may have high water solubility and poor solubility in common organic solvents, leading to partitioning issues or emulsion formation.1. Adjust the pH of the aqueous layer to suppress the zwitterion (pH < 2 to protonate the carboxylate; pH > 10 to deprotonate the amine). 2. Use brine (saturated NaCl solution) to break emulsions and "salt out" the product. 3. Consider using more polar extraction solvents like ethyl acetate or n-butanol.
Final product is impure, oily, or difficult to crystallize. Persistent Impurities: Contamination with inorganic salts from workup or closely related organic side-products. Phthalhydrazide from Gabriel deprotection with hydrazine can be particularly troublesome.[4]1. Purify via ion-exchange chromatography. 2. For crystallization, screen a wide range of solvent systems (e.g., water/ethanol, water/isopropanol, acetic acid/water). 3. If using hydrazine for deprotection, ensure complete precipitation of phthalhydrazide by adjusting pH.
Visualizing the Synthetic Challenges

The choice of synthetic route is the most critical factor influencing yield. This diagram outlines the common pathways and their inherent bottlenecks.

cluster_0 Synthetic Strategies & Outcomes cluster_1 Racemic Routes (Require Resolution) cluster_2 Problematic Route cluster_3 Recommended Route START Goal: this compound GABRIEL Gabriel Synthesis (from 2-nitrobenzyl halide) START->GABRIEL Classical STRECKER Strecker Synthesis (from 2-nitrobenzaldehyde) START->STRECKER Classical NITRATION Direct Nitration (of (R)-Phenylalanine) START->NITRATION Seems Direct, But... ASYMMETRIC Asymmetric Synthesis (e.g., Chiral Phase-Transfer) START->ASYMMETRIC Most Direct OUTCOME_MID ~<40% Yield after Resolution (Theoretically Max 50%) GABRIEL->OUTCOME_MID Produces Racemate STRECKER->OUTCOME_MID Produces Racemate OUTCOME_LOW Very Low Yield (Isomer Separation Hell) NITRATION->OUTCOME_LOW Forms o, m, p isomers OUTCOME_HIGH Good Yield & High e.e. (Direct & Efficient) ASYMMETRIC->OUTCOME_HIGH

Caption: Major synthetic routes to (R)-2-nitrophenylalanine and their typical outcomes.

Frequently Asked Questions (FAQs)
Q1: My direct nitration of (R)-phenylalanine resulted in an intractable mixture and extremely low yield of the desired ortho-product. What went wrong?

This is a very common and predictable outcome. The direct nitration of phenylalanine is governed by the principles of electrophilic aromatic substitution. The amino acid's side chain is an activating, ortho-, para-directing group. However, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the amino group is protonated to -NH₃⁺, which is a strongly deactivating, meta-directing group.

Furthermore, the benzyl group itself favors substitution at the para position due to sterics. The combination of these factors leads to a complex mixture of ortho, meta, and para isomers, with the para-nitro product typically dominating.[5] Separating the desired ortho-isomer from this mixture is exceptionally difficult due to their similar physical properties, leading to significant material loss.

Senior Scientist Recommendation: Abandon the direct nitration approach. A convergent synthesis, where the nitro-substituted aromatic ring is coupled with the amino acid backbone, is far more efficient and controllable.

Q2: I'm attempting a Gabriel synthesis using diethyl 2-acetamido-2-(2-nitrobenzyl)malonate, but the initial alkylation step is low-yielding. Why?

The core issue is likely a combination of steric hindrance and competing side reactions.

  • Causality (Steric Hindrance): The SN2 reaction requires the nucleophile (the enolate of diethyl acetamidomalonate) to attack the benzylic carbon of 2-nitrobenzyl bromide.[6] The bulky ortho-nitro group physically obstructs this approach, slowing the reaction rate compared to its meta or para counterparts.

  • Causality (Side Reaction - E2 Elimination): The base used to generate the malonate enolate (e.g., sodium ethoxide) can also act as a nucleophile or, more problematically, as a base to promote E2 elimination on the 2-nitrobenzyl bromide, forming 2-nitrostyrene. This is especially true if the base is sterically hindered or if higher temperatures are used to force the sluggish SN2 reaction.

Troubleshooting Workflow:

START Low Yield in Gabriel Alkylation? CHECK_BASE What base are you using? START->CHECK_BASE CHECK_TEMP What is the reaction temperature? START->CHECK_TEMP CHECK_HALIDE Is the 2-nitrobenzyl halide fresh? START->CHECK_HALIDE BASE_NAOE Strong/Bulky Base (e.g., NaOEt, t-BuOK) CHECK_BASE->BASE_NAOE Likely promotes E2 BASE_WEAK Weaker, Non-Nuc. Base (e.g., K₂CO₃, Cs₂CO₃) CHECK_BASE->BASE_WEAK Good Choice TEMP_HIGH High Temp (> 50°C) CHECK_TEMP->TEMP_HIGH Likely promotes E2 TEMP_LOW Low/RT CHECK_TEMP->TEMP_LOW Good Choice HALIDE_OLD Old/Decomposed CHECK_HALIDE->HALIDE_OLD Can self-condense/degrade HALIDE_FRESH Fresh/Pure CHECK_HALIDE->HALIDE_FRESH Good Choice ACTION_BASE Switch to K₂CO₃ or Cs₂CO₃ in DMF. This favors SN2 over E2. BASE_NAOE->ACTION_BASE ACTION_TEMP Increase reaction time (48h+) instead of temperature. TEMP_HIGH->ACTION_TEMP ACTION_HALIDE Use freshly prepared or purified 2-nitrobenzyl bromide/iodide. HALIDE_OLD->ACTION_HALIDE

Sources

minimizing cytotoxicity of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Cytotoxicity

Introduction

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid is a phenylalanine derivative utilized in various research applications. A common challenge encountered during its use is unintended cytotoxicity, which can confound experimental results. This technical support guide, authored from the perspective of a Senior Application Scientist, provides a framework for understanding, diagnosing, and mitigating the cytotoxic effects of this compound. Our approach is grounded in the established principles of nitroaromatic compound toxicology, focusing on proactive experimental design and systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures, even at what we consider to be low concentrations of this compound. What is the likely cause?

A1: The primary suspect for the observed cytotoxicity is the 2-nitrophenyl moiety of the molecule. Nitroaromatic compounds are well-known for their potential to induce cellular toxicity.[1][2][3][4][5] The nitro group can undergo enzymatic reduction within the cell to form highly reactive intermediates, such as nitro radical anions, nitroso derivatives, and hydroxylamines.[6][7][8] These intermediates can lead to a cascade of damaging events, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][9][10]

Q2: What is "oxidative stress" and how does the nitro group cause it?

A2: Oxidative stress is an imbalance between the production of ROS (free radicals) and the cell's ability to detoxify these reactive products with its antioxidant defenses.[11][12] The nitro group of your compound can enter a "futile cycle" where it is reduced by one electron to a nitro radical anion.[3][7] Under aerobic conditions, this radical can then transfer the electron to molecular oxygen, regenerating the parent nitro compound and creating a superoxide anion, a primary ROS.[3] This continuous cycle generates a significant amount of ROS, overwhelming the cell's antioxidant capacity and leading to damage of lipids, proteins, and DNA.[4][13]

Q3: Could the cytotoxicity be related to apoptosis or necrosis?

A3: Both are possible outcomes. The oxidative stress induced by the compound can trigger programmed cell death, or apoptosis. This is a controlled process characterized by specific morphological and biochemical hallmarks.[14] If the cellular damage is too severe or rapid, the cell may undergo necrosis, which is a more chaotic process involving the loss of plasma membrane integrity and the release of cellular contents.[15] It is crucial to determine the mode of cell death to fully understand the compound's effect.

Q4: Are there any general recommendations for handling and preparing this compound to minimize potential issues?

A4: Yes. Ensure the compound is of high purity, as impurities could contribute to toxicity. When preparing stock solutions, use a high-quality, anhydrous solvent like DMSO. We recommend preparing fresh dilutions for each experiment and avoiding repeated freeze-thaw cycles. When adding the compound to your cell culture medium, ensure rapid and thorough mixing to avoid localized high concentrations.

Troubleshooting Guide

If you are experiencing unexpected cytotoxicity, follow this systematic approach to diagnose and resolve the issue.

Step 1: Confirm and Quantify the Cytotoxicity

Your first step is to obtain a quantitative measure of the observed cell death. This will serve as a baseline for evaluating the effectiveness of any mitigation strategies.

  • Recommendation: Perform a dose-response experiment using at least two different cytotoxicity assays. We recommend an assay that measures metabolic activity, such as the MTT assay , and one that measures membrane integrity, like the Lactate Dehydrogenase (LDH) release assay .

  • Rationale: Using orthogonal assays provides a more complete picture. A decrease in MTT signal could indicate reduced proliferation or cell death, while an increase in LDH release specifically points to a loss of membrane integrity, a hallmark of necrosis or late apoptosis.[15][16]

Step 2: Diagnose the Mechanism of Cell Death

Understanding how the cells are dying is critical. The primary hypothesis is oxidative stress leading to apoptosis.

  • Recommendation: Perform an Annexin V and Propidium Iodide (PI) staining assay analyzed by flow cytometry.

  • Rationale: This assay definitively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][17]

    • Annexin V-positive / PI-negative cells: Early apoptosis (phosphatidylserine has flipped to the outer membrane leaflet).

    • Annexin V-positive / PI-positive cells: Late apoptosis or necrosis (membrane integrity is lost).

    • Annexin V-negative / PI-positive cells: Necrosis (primary membrane rupture without apoptotic markers).

This information will guide your mitigation strategy. If apoptosis is confirmed, strategies aimed at reducing the upstream triggers (like oxidative stress) will be most effective.

Step 3: Implement Mitigation Strategies

Based on the likely mechanism of nitroaromatic-induced oxidative stress, you can now take steps to protect your cells.

  • Recommendation 1: Co-treatment with Antioxidants.

    • Action: Include an antioxidant in your cell culture medium alongside your test compound. A common and effective choice is N-acetylcysteine (NAC) at a starting concentration range of 1-10 mM. Other options include Vitamin E (alpha-tocopherol), lipoic acid, or pyruvate.[10][11][18]

    • Rationale: Antioxidants can directly scavenge the ROS produced by the futile cycling of the nitro group, thereby reducing oxidative stress and its downstream consequences.[12][13]

  • Recommendation 2: Optimize Experimental Conditions.

    • Action: Reduce the incubation time of the compound with your cells, if your experimental design allows. Also, ensure your cell seeding density is optimal; overly dense cultures can experience nutrient depletion and increased stress.[19]

    • Rationale: Limiting the exposure time can reduce the cumulative damage from ROS generation. Healthy, sub-confluent cells are generally more resilient to chemical stressors.

  • Recommendation 3: Modify the Vehicle/Solvent.

    • Action: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). Perform a vehicle control to confirm.

    • Rationale: High concentrations of some solvents can be independently cytotoxic and may exacerbate the effects of your compound.

The following diagram illustrates the proposed troubleshooting workflow:

TroubleshootingWorkflow A High Cytotoxicity Observed B Step 1: Quantify Cytotoxicity (MTT & LDH Assays) A->B C Is cytotoxicity dose-dependent? B->C D Step 2: Diagnose Mechanism (Annexin V / PI Assay) C->D Yes K Re-evaluate compound purity and experimental setup C->K No E Apoptosis Confirmed (Annexin V+) D->E F Primary Necrosis (PI+ only) D->F G Step 3: Mitigate Oxidative Stress - Co-treat with Antioxidants (e.g., NAC) - Optimize Incubation Time - Check Vehicle Toxicity E->G F->G H Re-evaluate Cytotoxicity (Repeat Step 1) G->H I Problem Resolved H->I Successful J Contact Technical Support H->J Unsuccessful

Caption: A workflow for troubleshooting cytotoxicity.

Visualizing the Hypothesized Mechanism of Cytotoxicity

The following diagram illustrates the proposed mechanism by which the 2-nitrophenyl group induces oxidative stress and apoptosis.

CytotoxicityMechanism cluster_Cell Cell Compound (R)-2-Amino-3- (2-nitrophenyl)propanoic acid (Ar-NO2) NitroRadical Nitro Radical Anion (Ar-NO2•-) Compound->NitroRadical 1e- reduction NitroRadical->Compound re-oxidation Superoxide Superoxide (O2•-) [ROS] NitroRadical->Superoxide e- transfer Enzymes Cellular Nitroreductases (e.g., NADPH:P450 oxidoreductase) Enzymes->NitroRadical Oxygen O2 Oxygen->Superoxide OxidativeStress Oxidative Stress (Damage to lipids, proteins, DNA) Superoxide->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Antioxidants Antioxidants (e.g., NAC, GSH) Antioxidants->Superoxide Scavenges

Caption: Proposed mechanism of nitroaromatic cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of your compound and controls (vehicle only, untreated). Incubate for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Troubleshooting: High background can be caused by microbial contamination or phenol red in the medium.[19][20][21] Ensure reagents are fresh and consider using phenol red-free medium during MTT incubation.[19]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.

  • Setup: Seed and treat cells as described for the MTT assay. Include three essential controls for each condition: (1) vehicle-treated for spontaneous LDH release, (2) compound-treated, and (3) a maximum LDH release control (treat with lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) and carefully transfer the supernatant to a new 96-well plate.

  • Reaction: Add the LDH reaction mix (containing substrate and cofactor) to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Readout: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in your treated samples to the spontaneous and maximum release controls.[22][23]

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Collection: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14][24]

  • Analysis: Analyze the samples by flow cytometry without delay. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.[17]

Data Interpretation and Summary

AssayPrincipleInterpretation of "Cytotoxic" ResultPrimary Mode of Death Indicated
MTT Measures mitochondrial reductase activity.Decreased absorbance (signal).Apoptosis or Necrosis (cannot distinguish); also sensitive to metabolic inhibition.
LDH Measures LDH released from cells with compromised membranes.Increased absorbance (signal).Necrosis or Late Apoptosis.
Annexin V / PI Annexin V binds to externalized phosphatidylserine; PI stains DNA of membrane-compromised cells.Increased percentage of Annexin V+ and/or PI+ cells.Can distinguish between Early Apoptosis, Late Apoptosis, and Necrosis.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
  • Das, J., Ghosh, J., Manna, P., & Sil, P. C. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227–2233.
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Kovacic, P., & Somanathan, R. (2010). Nitroaromatic compounds: environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 30(7), 555-567.
  • Toropov, A. A., Toropova, A. P., Raitano, G., Benfenati, E., Gini, G., Leszczynska, D., & Leszczynski, J. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.
  • Chan, G. K., Klein, H. E., & Nicolaou, K. C. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Adams, G. E., Clarke, E. D., Flockhart, I. R., Jacobs, R. S., Sehmi, D. S., Stratford, I. J., Wardman, P., & Watts, M. E. (1979). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential. JNCI: Journal of the National Cancer Institute, 62(3), 487-493.
  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. Biomedical Journal, 37(3), 99-105.
  • Cenas, N., Nemeikaite-Ceniene, A., & Sergediene, E. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534.
  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • de Almeida, L. G. N., Thota, S., & da Silva, V. B. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1313.
  • Liu, Y., Zhang, Y., & Liu, Z. (2019). Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin. Chemical Research in Toxicology, 32(4), 589-598.
  • Request PDF. (2025). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Di Credico, A., Eboli, M. L., & Iorio, R. (2023). Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine. International Journal of Molecular Sciences, 24(12), 10077.
  • N'Da, D. D. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(23), 10978-11000.
  • Tescione, F., D'Ambrosio, C., & De Rosa, M. (2021). Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells. Biotechnology and Bioengineering, 118(12), 4625-4638.
  • Abreu, S., Valdivieso Gelves, L. G., Barreiro, E. J., & Lima, L. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Pharmaceuticals, 17(6), 728.
  • SvedbergOpen. (2018). multidirectional-efficacy-of-biologically-active-nitro-compounds-included-in-medicines. Retrieved from [Link]

  • Al-Naiema, I. M., Al-Shura, H. K., & Surratt, J. D. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Pollution, 295, 118679.
  • Di Meo, S., & Venditti, P. (2024). Cellular ROS and Antioxidants: Physiological and Pathological Role. Antioxidants, 13(5), 589.
  • Carolina Digital Repository. (2024). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Retrieved from [Link]

  • Jiang, M., Wang, Y., & Zhang, X. (2017). Inhibition of autophagy aggravated 4-nitrophenol-induced oxidative stress and apoptosis in NHPrE1 human normal prostate epithelial progenitor cells. Regulatory Toxicology and Pharmacology, 87, 1-7.
  • Penning, T. M. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 30(1), 114-131.
  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Anderson, R. F., Denny, W. A., & Wilson, W. R. (1998). Effect of Nitroreduction on the Alkylating Reactivity and Cytotoxicity of the 2,4-Dinitrobenzamide-5-aziridine CB 1954 and the Corresponding Nitrogen Mustard SN 23862: Distinct Mechanisms of Bioreductive Activation. Journal of Medicinal Chemistry, 41(14), 2513-2523.
  • ResearchGate. (2022). Nitro-Oxidative Stress and Mitochondrial Dysfunction in Human Cell Lines Exposed to the Environmental Contaminants PFOA and BPA. Retrieved from [Link]

  • Di Fiore, A., Iannuzzi, V., & Mallardo, M. (2022). Nitro-Oxidative Stress and Mitochondrial Dysfunction in Human Cell Lines Exposed to the Environmental Contaminants PFOA and BPA. Frontiers in Bioscience-Landmark, 27(10), 292.
  • Al-Sabagh, A. M., El-Kafrawy, A. F., & Ramadan, A. M. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Egyptian Journal of Chemistry, 62(Special Issue (Part 2)), 317-333.

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Validation & Comparative

A Comparative Guide to the (R) and (S) Enantiomers of 2-Amino-3-(2-nitrophenyl)propanoic Acid for Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of the kynurenine pathway, the stereochemistry of potential inhibitors is a critical determinant of efficacy and selectivity. This guide provides an in-depth comparison of the (R) and (S) enantiomers of 2-Amino-3-(2-nitrophenyl)propanoic acid, a notable tryptophan derivative. By synthesizing technical data with field-proven insights, this document will explore the stereoselective inhibition of kynurenine-3-monooxygenase (KMO) and provide the necessary experimental frameworks for empirical validation.

Introduction: Chirality in the Kynurenine Pathway

The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation, producing a cascade of neuroactive metabolites.[1][2][3] A pivotal enzyme in this pathway is Kynurenine-3-monooxygenase (KMO), which catalyzes the conversion of L-kynurenine to the neurotoxic 3-hydroxykynurenine (3-HK).[4][5] The overactivation of KMO and subsequent accumulation of 3-HK and its downstream product, quinolinic acid, are implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[4][6][7]

This makes KMO a compelling therapeutic target. Inhibition of KMO can shift the pathway towards the production of the neuroprotective kynurenic acid (KYNA), offering a potential strategy to mitigate neurotoxicity.[7][8] 2-Amino-3-(2-nitrophenyl)propanoic acid, a synthetic amino acid, has emerged as a scaffold of interest for KMO inhibition. However, as a chiral molecule, its biological activity is intrinsically linked to the spatial arrangement of its atoms. This guide will dissect the distinct properties and activities of its (R) and (S) enantiomers.

The Significance of Stereochemistry in KMO Inhibition

The interaction between a small molecule inhibitor and an enzyme's active site is a highly specific, three-dimensional event. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological activities. In the context of KMO inhibition, while direct comparative data for the enantiomers of 2-Amino-3-(2-nitrophenyl)propanoic acid is not extensively published, valuable insights can be drawn from structurally analogous compounds.

A key study on the closely related compound, (m-nitrobenzoyl)-alanine (m-NBA), demonstrated significant stereoselectivity in KMO inhibition. The S(+) stereoisomer was identified as the more potent inhibitor, with an IC50 value of 0.5 µM. In contrast, the R(-) enantiomer exhibited only 60% inhibition under identical experimental conditions.[1] This pronounced difference underscores the critical importance of evaluating enantiomers independently.

The differential activity is attributed to the specific conformational requirements of the KMO active site. The enzyme's binding pocket accommodates one enantiomer more favorably, leading to a more stable enzyme-inhibitor complex and consequently, more potent inhibition.

Physicochemical and Biological Profile Comparison

While specific experimental data for the target molecule's enantiomers is limited in publicly available literature, a comparative summary based on typical characteristics of amino acid enantiomers and data from close analogs is presented below.

Property(R)-2-Amino-3-(2-nitrophenyl)propanoic acid(S)-2-Amino-3-(2-nitrophenyl)propanoic acidKey Insights
Chemical Structure Enantiomer with (R) configuration at the α-carbon.Enantiomer with (S) configuration at the α-carbon.Identical connectivity, but non-superimposable mirror images.
Molecular Formula C₉H₁₀N₂O₄C₉H₁₀N₂O₄Identical
Molecular Weight 210.19 g/mol 210.19 g/mol Identical
Optical Rotation Expected to rotate plane-polarized light in one direction (e.g., (+)-dextrorotatory or (-)-levorotatory).Expected to rotate plane-polarized light to an equal but opposite degree.A key physical property for distinguishing enantiomers.
KMO Inhibitory Potency Hypothesized to be the less active enantiomer based on data from analogs like m-NBA.Hypothesized to be the more potent KMO inhibitor based on data from analogs.[1]Stereochemistry is crucial for optimal binding to the KMO active site.

Experimental Protocols

To empower researchers to validate these principles, the following section details essential experimental workflows.

Chiral Separation of (R) and (S) Enantiomers by HPLC

The first step in a comparative evaluation is the separation of the racemic mixture into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method.

Objective: To resolve and quantify the (R) and (S) enantiomers of 2-Amino-3-(2-nitrophenyl)propanoic acid.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or protein-based)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)

  • Mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • Racemic 2-Amino-3-(2-nitrophenyl)propanoic acid

  • Reference standards for (R) and (S) enantiomers (if available)

Methodology:

  • Column Selection: Choose a CSP known to be effective for the separation of underivatized amino acids. Polysaccharide-based columns are a versatile starting point.

  • Mobile Phase Preparation: A common mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like hexane and a polar alcohol such as isopropanol or ethanol. The ratio will need to be optimized. For reversed-phase separations, a mixture of water and acetonitrile or methanol with additives like TFA is typical.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the elution profile at a suitable UV wavelength (determined by the UV spectrum of the compound).

  • Method Optimization: Adjust the mobile phase composition (e.g., the percentage of alcohol) and flow rate to achieve baseline separation of the two enantiomeric peaks with good resolution. The addition of small amounts of acid (TFA) or base (DEA) can improve peak shape.

  • Peak Identification: If reference standards are available, inject each enantiomer individually to identify the retention times of the (R) and (S) peaks. If not, the elution order may be assigned based on literature for similar compounds on the same CSP, or through further analytical techniques like circular dichroism.

Diagram of the Chiral HPLC Separation Workflow:

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemic Racemic Mixture dissolve Dissolve in Mobile Phase racemic->dissolve injector Injector dissolve->injector mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA) mobile_phase->dissolve csp_column Chiral Stationary Phase (CSP) Column injector->csp_column detector UV Detector csp_column->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram quantification Quantify Enantiomeric Purity and Isolate Fractions chromatogram->quantification KynureninePathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KAT HK 3-Hydroxykynurenine (Neurotoxic) KMO->HK Inhibitor (S)-Enantiomer Inhibitor->KMO Inhibition

Caption: KMO's role in the kynurenine pathway and its inhibition.

Conclusion and Future Directions

The stereochemical configuration of 2-Amino-3-(2-nitrophenyl)propanoic acid is paramount to its potential as a KMO inhibitor. Drawing from evidence from structurally similar molecules, the (S)-enantiomer is predicted to be significantly more potent than the (R)-enantiomer. This guide provides the foundational knowledge and experimental protocols for researchers to rigorously test this hypothesis.

Future research should focus on the direct, comparative evaluation of the (R) and (S) enantiomers of 2-Amino-3-(2-nitrophenyl)propanoic acid. Elucidating their respective potencies, selectivities against other kynurenine pathway enzymes, and pharmacokinetic profiles will be crucial for advancing this compound or its derivatives as potential therapeutics for neurodegenerative diseases.

References

  • Stone, T. W., & Darlington, L. G. (2013). The kynurenine pathway in health and disease. FEBS Journal, 280(24), 6173-6194. [Link]

  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382-385. [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209. [Link]

  • Pilkington, E. H., et al. (2016). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(2), 315-324. [Link]

  • Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]

  • Iradukunda, E. C., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

  • Phillips, R. S., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 3. [Link]

Sources

A Comparative Guide to the In Vitro Validation of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid as a Kynurenine Pathway Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid , a novel phenylalanine derivative, as a potential modulator of the kynurenine pathway. This pathway is a critical metabolic route for tryptophan and is implicated in a spectrum of pathologies, including neurodegenerative diseases, cancer, and autoimmune disorders.[1][2][3] The structural similarity of the target compound to kynurenine, an intermediate in this pathway, suggests its potential as an inhibitor of key pathway enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), or Kynurenine 3-monooxygenase (KMO).

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of experimental approaches to characterize the bioactivity of this compound, complete with detailed protocols and supporting data interpretation guidelines.

The Kynurenine Pathway: A Pivotal Therapeutic Target

The kynurenine pathway is responsible for the majority of tryptophan catabolism, leading to the production of several neuroactive and immunomodulatory metabolites.[4][5] Dysregulation of this pathway can lead to an imbalance between neuroprotective metabolites, such as kynurenic acid (KYNA), and neurotoxic metabolites, like quinolinic acid (QUIN).[6][7] Inhibition of enzymes like KMO is a promising therapeutic strategy, as it is expected to decrease the production of downstream neurotoxic metabolites while increasing the levels of neuroprotective KYNA.[6][7][8] Similarly, targeting IDO1 and TDO, the initial rate-limiting enzymes, is a key focus in cancer immunotherapy.[3][9]

This guide will focus on a tiered approach to validating the activity of this compound, starting with enzymatic assays and progressing to more physiologically relevant cell-based models.

Diagram: The Kynurenine Pathway and Potential Inhibition Points

Kynurenine_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO O2 Kynurenine Kynurenine IDO1_TDO->Kynurenine KMO KMO Kynurenine->KMO O2, NADPH KAT KATs Kynurenine->KAT Three_HK 3-Hydroxykynurenine KMO->Three_HK downstream Downstream Metabolites Three_HK->downstream KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA QUIN Quinolinic Acid (Neurotoxic) downstream->QUIN Test_Compound This compound Test_Compound->IDO1_TDO Test_Compound->KMO

Caption: The Kynurenine Pathway and potential targets for inhibition.

Part 1: Enzymatic Assays for Direct Target Identification

The initial step in validating the activity of this compound is to assess its direct inhibitory effects on the key enzymes of the kynurenine pathway using purified recombinant enzymes.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the catalytic activity of human KMO. Commercially available kits, such as the KMO Inhibitor Screening Assay Kit from BPS Bioscience, provide a straightforward method for this purpose.[1][4] The principle of this assay is based on monitoring the consumption of the cofactor NADPH, which is directly proportional to KMO activity.

Materials:

  • Recombinant Human KMO (e.g., from Cosmo Bio, Cat. No. CSB-EP012475HUb0)[10]

  • This compound

  • Ro-61-8048 (Positive Control Inhibitor)[7]

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents: Dissolve this compound and Ro-61-8048 in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare serial dilutions of the test compound and positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant KMO enzyme, and varying concentrations of the test compound or positive control. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate Reaction: Add a solution containing L-Kynurenine and NADPH to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at 340 nm. The decrease in absorbance is proportional to the amount of NADPH consumed and thus to the KMO activity.[1][4]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition Assays

Similar enzymatic assays can be performed to evaluate the inhibitory activity against IDO1 and TDO. These assays measure the production of kynurenine from the substrate L-tryptophan.

Materials:

  • Recombinant Human IDO1 or TDO

  • This compound

  • Epacadostat (IDO1 Positive Control Inhibitor) or a known TDO inhibitor

  • L-Tryptophan (Substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors (e.g., ascorbic acid, methylene blue, catalase for IDO1)[11]

  • Trichloroacetic acid (TCA) for reaction termination

  • Ehrlich's Reagent (for colorimetric detection of kynurenine) or an LC-MS/MS system for quantification

  • 96-well microplate

Procedure:

  • Prepare Reagents: Prepare stock solutions and serial dilutions of the test compound and positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant enzyme, cofactors, and varying concentrations of the test compound or positive control.

  • Initiate Reaction: Add L-tryptophan to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Terminate Reaction: Stop the reaction by adding TCA. This also helps to hydrolyze N-formylkynurenine to kynurenine.[3]

  • Kynurenine Detection:

    • Colorimetric Method: Add Ehrlich's reagent and measure the absorbance at 480 nm.

    • LC-MS/MS Method: Analyze the samples for kynurenine concentration.[5][12]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Comparative Table: Enzymatic Assay Parameters

ParameterKMO AssayIDO1 AssayTDO Assay
Enzyme Source Recombinant Human KMORecombinant Human IDO1Recombinant Human TDO
Substrate L-KynurenineL-TryptophanL-Tryptophan
Cofactor(s) NADPHAscorbic acid, Methylene blue, CatalaseHeme
Detection Method NADPH depletion (Absorbance at 340 nm)Kynurenine production (Colorimetric or LC-MS/MS)Kynurenine production (Colorimetric or LC-MS/MS)
Positive Control Ro-61-8048EpacadostatTDO-specific inhibitor

Part 2: Cell-Based Assays for Physiological Relevance

Cell-based assays provide a more physiologically relevant context to validate the activity of this compound, taking into account factors like cell permeability and metabolism.

KMO Cell-Based Assay

This assay measures the inhibition of endogenous or overexpressed KMO activity in a cellular environment. A method utilizing human peripheral blood mononuclear cells (PBMCs) has been described, where KMO activity is stimulated.[13]

Materials:

  • Human Peripheral Blood Mononuclear Cells (hPBMCs)

  • This compound

  • UPF 648 (Positive Control Inhibitor)[13]

  • Phorbol 12-myristate 13-acetate (PMA) to stimulate KMO expression

  • L-Kynurenine (Substrate)

  • Cell culture medium and supplements

  • LC-MS/MS system for 3-hydroxykynurenine (3-HK) quantification

Procedure:

  • Cell Culture and Stimulation: Culture hPBMCs and stimulate with PMA to induce KMO expression.[13]

  • Treatment: Treat the stimulated cells with varying concentrations of the test compound or positive control.

  • Substrate Addition: Add L-kynurenine to the cell culture.

  • Incubation: Incubate the cells for a sufficient period to allow for the conversion of kynurenine to 3-HK.

  • Sample Collection: Collect the cell culture supernatant.

  • 3-HK Quantification: Analyze the supernatant for 3-HK levels using a validated LC-MS/MS method.[12]

  • Data Analysis: Calculate the percentage of inhibition of 3-HK production and determine the IC50 value. A parallel cell viability assay (e.g., MTT) is crucial to rule out cytotoxic effects.

IDO1 Cell-Based Assay

This assay is widely used to screen for IDO1 inhibitors in a cellular context. It typically involves inducing IDO1 expression in a cancer cell line.[14]

Materials:

  • IDO1-expressing cell line (e.g., HeLa or SKOV-3)

  • This compound

  • Epacadostat (Positive Control Inhibitor)

  • Interferon-gamma (IFN-γ) to induce IDO1 expression[3][14]

  • L-Tryptophan

  • Cell culture medium and supplements

  • Reagents for kynurenine detection (as in the enzymatic assay)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate.

  • IDO1 Induction and Treatment: Replace the medium with fresh medium containing IFN-γ and varying concentrations of the test compound or positive control.[3]

  • Incubation: Incubate the cells for 24-48 hours to allow for IDO1 expression and tryptophan catabolism.

  • Sample Collection: Collect the cell culture supernatant.

  • Kynurenine Quantification: Measure the kynurenine concentration in the supernatant.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. A concurrent cell viability assay is essential.

Diagram: In Vitro Validation Workflow

Validation_Workflow cluster_0 Tier 1: Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Data Analysis KMO_assay KMO Enzymatic Assay KMO_cell KMO Cell-Based Assay KMO_assay->KMO_cell IDO1_assay IDO1 Enzymatic Assay IDO1_cell IDO1 Cell-Based Assay IDO1_assay->IDO1_cell TDO_assay TDO Enzymatic Assay TDO_assay->IDO1_cell IC50 IC50 Determination KMO_cell->IC50 IDO1_cell->IC50 Test_Compound This compound Test_Compound->KMO_assay Test_Compound->IDO1_assay Test_Compound->TDO_assay

Caption: A tiered workflow for the in vitro validation of the test compound.

Part 3: Data Interpretation and Comparative Analysis

Comparative Efficacy (IC50 Values)

The primary output of these assays will be the half-maximal inhibitory concentration (IC50) values. A comparison of the IC50 values against the different enzymes will reveal the compound's potency and selectivity.

Table: Hypothetical Comparative IC50 Data

CompoundKMO IC50 (nM)IDO1 IC50 (nM)TDO IC50 (nM)KMO Cell-Based IC50 (nM)IDO1 Cell-Based IC50 (nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Ro-61-8048 37[7]>10,000>10,000~100>10,000
Epacadostat >10,00010>10,000~20>10,000

A significant difference between enzymatic and cell-based IC50 values may indicate issues with cell permeability or metabolic instability of the compound.

Mechanism of Inhibition Studies

Further biochemical assays can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for the primary target enzyme. This provides deeper insights into the compound's interaction with the enzyme.

Conclusion

This guide outlines a systematic and robust approach for the in vitro validation of this compound as a potential modulator of the kynurenine pathway. By employing a combination of enzymatic and cell-based assays, researchers can effectively determine the compound's potency, selectivity, and cellular activity. The detailed protocols and comparative framework provided herein are designed to ensure scientific integrity and generate reliable data to support further drug development efforts.

References

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit. [Link]

  • Yeh, T. M., & Chuang, H. (Year). Biochemical Mechanisms Leading to Tryptophan 2,3-Dioxygenase Activation. Journal Name, Volume(Issue), pages. [Link]

  • Immusmol. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors. (2015, November 17). [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well). [Link]

  • Tojo, S., et al. (Year). Development of a cell-based assay to measure kynurenine monooxygenase... Journal Name, Volume(Issue), pages. [Link]

  • Tebubio. KMO Inhibitor Screening Assay Kit - 96 rxns. [Link]

  • Genede, E., et al. (2024). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. Journal of Pharmaceutical and Biomedical Analysis, 241, 115978. [Link]

  • Sviridov, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Journal of Immunological Methods, 461, 62-69. [Link]

  • Jacobs, K. R., Guillemin, G. J., & Lovejoy, D. B. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS discovery : advancing life sciences R & D, 23(6), 554–560. [Link]

  • Mondal, B., & Bairagya, H. R. (Year). Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide. Journal Name, Volume(Issue), pages. [Link]

  • ResearchGate. Metabolomics of the Kynurenine Pathway by Laser Desorption Ionization Mass Spectrometry (LDI-MS). [Link]

  • Zhang, Y., et al. (Year). Quantification of IDO1 enzyme activity in normal and malignant tissues. Journal Name, Volume(Issue), pages. [Link]

  • JASEM. Kynurenine Pathway Metabolites LC-MS/MS Analysis Kit. [Link]

  • BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. [Link]

  • Liu, A. (2023). Simultaneous separation and detection of nine kynurenine pathway metabolites by reversed-phase liquid chromatography-mass spectrometry. Journal of Chromatography A, 1704, 464169. [Link]

  • Smolarz, M., et al. (Year). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal Name, Volume(Issue), pages. [Link]

  • ResearchGate. Characterization of lysate-based assays to measure kynurenine... [Link]

  • Assay Genie. Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit (AEKE00933). [Link]

  • MDPI. Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. [Link]

  • van der Goot, A. T., et al. (2021). Tryptophanemia is controlled by a tryptophan-sensing mechanism ubiquitinating tryptophan 2,3-dioxygenase. Proceedings of the National Academy of Sciences, 118(23), e2022242118. [Link]

  • Amaral, M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 12. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). Molecules, 27(3), 878. [Link]

  • ResearchGate. Inhibition of the Kynurenine Pathway of Tryptophan Metabolism. [Link]

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A Guide to Essential Control Experiments for Uncaging (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The use of photoremovable protecting groups, or "caged" compounds, has revolutionized the study of dynamic biological processes by allowing for the precise spatiotemporal release of bioactive molecules with light.[1][2] (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a caged derivative of an amino acid, belongs to the widely utilized ortho-nitrobenzyl class of photolabile compounds.[2] While powerful, the interpretation of data from uncaging experiments is critically dependent on a series of rigorously designed and executed control experiments. This guide provides an in-depth comparison of essential controls to ensure the scientific validity of your findings, explains the causality behind experimental choices, and compares the performance of this caging strategy with common alternatives.

Section 1: The Photochemistry of o-Nitrobenzyl Cages: Mechanism and Considerations

The uncaging of this compound (NPP-AA) is initiated by the absorption of a photon, typically in the UV-A range (340-360 nm for one-photon excitation) or near-infrared for two-photon excitation (~720 nm).[2][3] This absorption triggers an intramolecular rearrangement, leading to the cleavage of the bond between the benzylic carbon and the amino acid, releasing the active molecule.

However, this process is not perfectly clean. The reaction also releases a proton (H⁺) and generates a 2-nitrosoarylketone byproduct.[4] These secondary products are not inert and can have biological effects of their own, necessitating specific controls.

Uncaging_Mechanism Caged NPP-Amino Acid (Inactive) Excited Excited State Caged->Excited hν (Light) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular Rearrangement Products Free Amino Acid (Active) + 2-Nitrosobyproduct + H⁺ Intermediate->Products Bond Cleavage

Caption: Photolysis mechanism of o-nitrobenzyl caged compounds.

Section 2: The Framework of Controls: A Self-Validating System

To ensure that the observed biological effect is due solely to the released amino acid, a multi-tiered control strategy is essential. These controls are designed to isolate and test each component of the experiment: the caged compound itself, the delivery of light, and the byproducts of the photorelease.

Control_Workflow Start Start Experiment A Control A: Compound Inertness Start->A A_Test Apply caged compound (NO LIGHT) A->A_Test A_Result_No No biological effect ✓ A_Test->A_Result_No No A_Result_Yes Effect observed ✗ (Compound is not inert) A_Test->A_Result_Yes Yes B Control B: Light Effects A_Result_No->B B_Test Apply light (NO COMPOUND) B->B_Test B_Result_No No biological effect ✓ B_Test->B_Result_No No B_Result_Yes Effect observed ✗ (Phototoxicity or other light-induced artifacts) B_Test->B_Result_Yes Yes C Control C: System Responsiveness B_Result_No->C C_Test Apply uncaged amino acid directly (e.g., puff) C->C_Test C_Result_Yes Expected effect observed ✓ C_Test->C_Result_Yes Yes C_Result_No No effect observed ✗ (Biological system is unresponsive) C_Test->C_Result_No No D Control D: Byproduct Effects (Inferred) C_Result_Yes->D D_Test Compare uncaging effect to direct application effect D->D_Test D_Result_Match Responses match ✓ (Byproduct effects are negligible) D_Test->D_Result_Match Match D_Result_Mismatch Responses differ ✗ (Byproducts or pH change may be confounding factors) D_Test->D_Result_Mismatch Mismatch

Caption: Logical workflow for validating an uncaging experiment.

  • Biological Inertness: The caged compound must be biologically inactive before photolysis.[5] It should neither act as an agonist nor an antagonist at the concentrations used.

    • Rationale: If the caged compound has inherent activity, it becomes impossible to attribute the post-photolysis effect solely to the released ligand. Some caged neurotransmitters have been shown to have off-target effects, such as blocking GABA-A receptors.[6][7]

    • Experiment: Apply the caged compound to the biological preparation in the absence of light at the highest intended concentration. Monitor for any changes in the biological readout (e.g., membrane potential, firing rate, cell morphology). The absence of a response confirms its inertness.

  • Dark Stability: The compound must be stable in the experimental buffer and conditions (pH, temperature) for the duration of the experiment without spontaneous breakdown.

    • Rationale: Spontaneous release of the active molecule would lead to a gradual increase in baseline activity, confounding the light-triggered response. While nitrobenzyl cages are generally stable, this should be confirmed.[7][8]

    • Experiment: Incubate the caged compound in the experimental medium for the longest anticipated experimental duration. Analyze the medium at the end of the period (e.g., using HPLC) for the presence of the uncaged amino acid.

  • Phototoxicity: The uncaging light itself, particularly UV light, can be damaging to cells. It's crucial to confirm that the light pulse alone does not cause a biological response.

    • Rationale: Light can cause local heating, generate reactive oxygen species, or directly activate endogenous chromophores, leading to artifacts that could be mistaken for a positive result.

    • Experiment: Expose the preparation to the same intensity, duration, and wavelength of light used for uncaging, but in the absence of the caged compound. Monitor for any biological response. For longer-term experiments, a cell viability assay is essential (see Protocol 1).

  • Uncaged Product "Positive" Control: The biological system must be shown to be responsive to the uncaged molecule.

    • Rationale: This control validates that the downstream signaling pathway is intact and that a lack of response after uncaging is due to a failure in photolysis, not an unresponsive system.

    • Experiment: Apply the free, uncaged amino acid directly to the preparation using an alternative method, such as a puffer pipette or microinjection.[9] The response should be qualitatively and, ideally, quantitatively similar to the response from a successful uncaging event.

  • pH Effects: The release of a proton during nitrobenzyl uncaging can cause a significant local drop in pH, which can affect many biological processes, especially ion channel function.

    • Rationale: A change in pH can directly alter protein conformation and function, mimicking or masking the effect of the released amino acid.

    • Experiment: Perform the uncaging experiment in a heavily buffered solution. Alternatively, monitor intracellular or local extracellular pH with a fluorescent indicator. A more direct control is to photolyze a related caged compound that undergoes similar photochemistry but does not release the molecule of interest, such as a caged inorganic phosphate.[4]

Section 3: Comparative Analysis with Alternative Caging Groups

The o-nitrobenzyl group is a classic choice, but several other caging chromophores have been developed to address its limitations, such as low two-photon efficiency and potential for off-target effects.[2][7]

FeatureThis compound (NPP)4-Methoxy-7-nitroindolinyl (MNI)(6-Bromo-7-hydroxycoumarin-4-yl)methyl (Bhc)
Excitation (1P) ~350 nm~350 nm~405 nm
Excitation (2P) ~720 nm~720 nm~750-800 nm
Quantum Yield (Φ) Low-Moderate (~0.01-0.05)Moderate (~0.08)High (~0.1-0.3)
2P Cross Section (σ₂) Low (<0.1 GM)[8]Moderate (~0.1-0.3 GM)Higher (~0.2-1.0 GM)
Key Byproducts Nitroso-ketone, H⁺Nitroso-indole, H⁺Coumarin derivative
Primary Advantages Well-established, commercially available.Higher 2P efficiency than NPP, good stability.[3][7]High quantum yield, excitable with visible light.
Primary Disadvantages Low quantum yield, low 2P efficiency, UV phototoxicity, pH change.Can have GABA-A receptor antagonism.[6][7]Can be slower to release, potential for fluorescence artifacts.
Recommended Controls All controls listed in Section 2 are critical.All controls, with specific attention to GABA-A antagonism.Controls for phototoxicity and biological inertness are key.

GM = Goeppert-Mayer units

The choice of caging group represents a trade-off. While MNI and Bhc cages offer improved photochemical properties, they may introduce their own unique off-target effects that require careful control.[6] For example, the improved two-photon cross-section of MNI-caged glutamate makes it a popular choice, but its antagonism of GABA receptors must be accounted for in experimental design.[6][7]

Experimental Protocols

Protocol 1: Assessing Phototoxicity via Cell Viability Assay

This protocol uses a standard Propidium Iodide (PI) / Hoechst stain to quantify cell death induced by the uncaging light. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • Hoechst 33342 solution (1 mg/mL stock)

  • Fluorescence microscope with appropriate filter sets (DAPI for Hoechst, TRITC/RFP for PI)

Methodology:

  • Plate Cells: Seed cells on a glass-bottom dish suitable for microscopy at a desired density and allow them to adhere overnight.

  • Mock Uncaging: Place the dish on the microscope. In a control dish (no caged compound), deliver the same light stimulus (wavelength, intensity, duration, and spatial pattern) that will be used for the actual uncaging experiment to several defined regions of interest (ROIs).

  • Incubation: Return the cells to the incubator for a period relevant to your experiment's timescale (e.g., 1-24 hours).

  • Staining:

    • Wash the cells once with warm PBS.

    • Add culture medium containing PI (final concentration 1-2 µg/mL) and Hoechst 33342 (final concentration 1 µg/mL).

    • Incubate for 15-20 minutes at 37°C, protected from light.

  • Imaging:

    • Image the ROIs that were exposed to the light stimulus, as well as several unexposed control regions.

    • Acquire images in the DAPI channel (for total cell count via Hoechst) and the RFP/TRITC channel (for dead cell count via PI).

  • Analysis:

    • For each region, count the total number of nuclei (Hoechst positive) and the number of dead cells (PI positive).

    • Calculate the percentage of dead cells in both the light-exposed and unexposed regions. A significant increase in cell death in the exposed regions indicates phototoxicity.

Protocol 2: Validating Biological Response with Exogenous Application

This protocol confirms that the target cells are responsive to the uncaged amino acid, using glutamate as an example for neuronal stimulation.

Materials:

  • Recording solution (e.g., artificial cerebrospinal fluid)

  • Free L-Glutamate

  • Puffer pipette system (Picospritzer) or microinjection apparatus

  • Electrophysiology rig or calcium imaging setup

Methodology:

  • Establish Recording: Obtain a stable whole-cell patch-clamp recording from a target neuron or begin calcium imaging of the target cell population.

  • Position Pipette: Fill a sharp glass micropipette with a low concentration of L-glutamate (e.g., 1 mM in recording solution). Position the tip of the pipette close to the cell body or dendrite of interest.

  • Apply Ligand: Apply a brief pressure pulse (e.g., 5-20 psi for 10-50 ms) to eject a small amount of glutamate onto the cell.

  • Record Response: Record the resulting inward current (in voltage-clamp) or depolarization/calcium transient (in current-clamp or imaging).

  • Compare to Uncaging: After performing a subsequent uncaging experiment at a nearby location, compare the kinetics, amplitude, and character of the response to the puffed application. They should be comparable, confirming the system's viability and providing a benchmark for the uncaging efficiency.

References

  • Flash photolysis of caged compounds - Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]

  • Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology. [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • CONTROLLING CELL CHEMISTRY WITH CAGED COMPOUNDS. Annual Review of Biophysics and Biophysical Chemistry. [Link]

  • Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. Cold Spring Harbor Protocols. [Link]

  • Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. ACS Chemical Neuroscience. [Link]

  • Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits. [Link]

  • Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. ACS Chemical Neuroscience. [Link]

  • Useful caged compounds for cell physiology. ACS Chemical Neuroscience. [Link]

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A Researcher's Guide to Spatiotemporal Control: The Advantages of Caged Amino Acids Featuring the 2-Nitrobenzyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular biology and drug development, the ability to precisely control the concentration and location of bioactive molecules is paramount. Traditional methods of compound application, such as bath application or microinjection, often fall short, lacking the temporal and spatial resolution required to dissect fast-acting biological processes. This guide delves into the world of photolabile protecting groups, or "caged" compounds, a technology that offers unparalleled control over molecular activity through the power of light. We will explore the advantages of this technology, using (R)-2-Amino-3-(2-nitrophenyl)propanoic acid as a foundational example of the classic ortho-nitrobenzyl caging strategy, and compare its underlying principles with advanced alternatives that are revolutionizing research, particularly in neuroscience.

The Principle of Photochemical Caging: Controlling Biology with Light

Caged compounds are inert molecules that have been chemically modified with a photolabile protecting group (PPG). This "cage" renders the molecule biologically inactive until it is cleaved by a pulse of light, releasing the active compound in a defined time and space.[1][2] This technique transforms light into a highly specific tool for stimulating biological targets, from single cells in a complex tissue to specific compartments within a cell.[1][3]

The quintessential caging moiety, and the one present in our topic compound, is the ortho-nitrobenzyl (oNB) group.[4][5] The photorelease mechanism is initiated by the absorption of a photon (typically in the UV range), which excites the nitro group. This leads to an intramolecular hydrogen atom transfer, followed by a series of rearrangements that ultimately cleave the bond to the protected molecule, releasing it in its active form.[6][7]

G cluster_mechanism General Uncaging Mechanism of a 2-Nitrobenzyl (oNB) Compound A o-Nitrobenzyl-Caged Substrate (Inactive) B Photon Absorption (e.g., UV Light) A->B hv C Excited State & Intramolecular H-Transfer B->C D aci-nitro Intermediate C->D fast E Rearrangement & Cleavage D->E F Released Active Substrate E->F G Nitrosobenzaldehyde Byproduct E->G

Caption: The photochemical release mechanism of a 2-nitrobenzyl (oNB) caged compound.

The primary advantage of this approach is four-dimensional control : the ability to initiate a biological event with precision in three-dimensional space and at a specific point in time.[8]

The Power of Caged Glutamate in Neuroscience

While various molecules can be caged, the technology has had its most profound impact in neuroscience through the use of caged glutamate.[1][9] Glutamate is the principal excitatory neurotransmitter in the brain, and its precise release at synapses is fundamental to everything from sensory perception to learning and memory. Caged glutamate allows researchers to bypass the presynaptic machinery and directly stimulate postsynaptic glutamate receptors, effectively mimicking synaptic transmission with light.[10][11]

This optical stimulation offers numerous advantages over traditional methods like electrical stimulation:

  • Synaptic Specificity: Light can be focused onto individual dendritic spines, the tiny protrusions that receive most excitatory inputs, allowing for the stimulation of single synapses.[12][13]

  • No Antidromic Activation: Unlike electrical stimulation, light does not activate axons passing by, ensuring only the targeted postsynaptic sites are activated.

  • Quantitative Control: The amount of released glutamate can be controlled by modulating the intensity and duration of the light pulse.

  • Mapping Neural Circuits: By systematically uncaging glutamate at different locations, researchers can map the functional inputs onto a neuron with high resolution.[14]

A Comparative Guide to Caged Glutamates

The original ortho-nitrobenzyl cage, as seen in this compound, laid the groundwork for the field. However, its application in deep tissue and for highly sensitive experiments is limited by its requirement for UV light, which can cause photodamage and has limited tissue penetration.[5][15] Furthermore, the simple oNB scaffold has a relatively low quantum yield (the efficiency of converting a photon into an uncaging event).

These limitations spurred the development of a new generation of caging chromophores designed for superior performance, particularly for two-photon (2P) excitation. 2P microscopy uses near-infrared (NIR) light, which is less damaging, penetrates deeper into tissue, and provides intrinsic three-dimensional resolution.[8][16][17]

Below is a comparison of several key caged glutamate compounds used in modern research.

Caged Compound Caging Group Optimal Excitation Quantum Yield (Φ) 2P Cross-Section (δu) [GM] Key Advantages Known Limitations
CNB-Glu Carboxynitrobenzyl~350 nm (1P)~0.005LowSimple scaffold, historically significant.Low efficiency, requires UV light.
MNI-Glu 4-Methoxy-7-nitroindolinyl~350 nm (1P), ~720 nm (2P) 0.085[18]~0.06[18]First effective 2P caged glutamate, fast release, stable.[9][19]Antagonist of GABA-A receptors at high concentrations.[19][20][21]
CDNI-Glu 4-Carboxymethoxy-5,7-dinitroindolinyl~395 nm (1P), ~720 nm (2P) ~0.5 - 0.6 [17]~0.1High quantum yield, very efficient release.[17][22]Can still exhibit some GABA-A receptor antagonism.[3]
DEAC450-Glu 7-Diethylaminocoumarin~450 nm (1P), ~900 nm (2P) ~0.2HighRed-shifted excitation, allows for orthogonal (two-color) uncaging with 720 nm-sensitive cages.[18][19][23]Fluorescent byproduct can interfere with some imaging dyes.[18]
dcPNPP-Glu dicarboxylate-PNPP~720 nm (2P)N/ASimilar to MNI-Glu[20]Reduced GABA-A receptor antagonism compared to MNI-Glu.[20][24]Pharmacological improvements not as significant as with dcMNI-Glu.[24]

Experimental Protocol: Two-Photon Glutamate Uncaging in Acute Brain Slices

This protocol outlines a standard experiment to measure glutamate-evoked currents from a single dendritic spine on a pyramidal neuron in an acute hippocampal slice. This methodology is a self-validating system; successful recording of localized, transient currents confirms the efficacy of the uncaging setup and the biological responsiveness of the preparation.

A. Preparation

  • Prepare acute brain slices (e.g., hippocampus, 300 µm thick) from a rodent and allow them to recover for at least 1 hour.

  • Prepare artificial cerebrospinal fluid (ACSF) containing: 1 µM tetrodotoxin (TTX) to block action potentials and 4-5 mM of the chosen caged glutamate (e.g., MNI-caged L-glutamate).[13] Ensure the ACSF is continuously bubbled with 95% O₂ / 5% CO₂.

  • Prepare an internal solution for the patch pipette containing a fluorescent dye (e.g., Alexa Fluor 594) to visualize cell morphology.

B. Electrophysiology and Imaging Setup

  • Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with the ACSF containing caged glutamate.

  • Perform whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).

  • Allow the fluorescent dye from the pipette to fill the cell's dendritic arbor for morphological visualization (~15-20 minutes).

C. Two-Photon Uncaging

  • Visualize the dye-filled dendrites using the 2P microscope's imaging laser (e.g., tuned to >800 nm for Alexa Fluor 594).

  • Identify a clear dendritic spine for stimulation.

  • Position the uncaging laser spot (~0.5 µm) adjacent to the head of the target spine.[13] The uncaging laser should be tuned to the optimal wavelength for the caged compound (e.g., 720 nm for MNI-Glu).[13]

  • Deliver a short laser pulse (e.g., 0.5-2 ms duration, 10-20 mW power at the objective) to photolyze the caged glutamate.

  • Simultaneously record the electrical response from the neuron in voltage-clamp mode. A successful uncaging event will elicit a transient inward current, known as an uncaging-evoked excitatory postsynaptic current (uEPSC).

G cluster_workflow Workflow: 2P Glutamate Uncaging Experiment A 1. Prepare Acute Brain Slice B 2. Whole-Cell Patch Clamp Neuron with Fluorescent Dye A->B C 3. Visualize Dendritic Spine with 2P Imaging B->C D 4. Position Uncaging Laser (e.g., 720 nm) C->D E 5. Deliver Light Pulse & Trigger Uncaging D->E F 6. Record uEPSC (Uncaging-Evoked Current) E->F G 7. Analyze Data F->G

Caption: A typical experimental workflow for two-photon glutamate uncaging.

D. Causality and Validation The choice to include TTX is crucial as it isolates the postsynaptic response by preventing the firing of action potentials, ensuring the measured current is a direct result of glutamate receptor activation at the uncaging site. The spatial precision is validated by moving the uncaging spot a few micrometers away from the spine, which should result in a significant reduction or elimination of the uEPSC.

Conclusion and Future Directions

The use of caged compounds, particularly those based on the foundational 2-nitrobenzyl chemistry, provides researchers with an indispensable toolkit for probing biological systems with exquisite precision. While simple scaffolds like this compound illustrate the core principle, the field has evolved to produce sophisticated probes like MNI-Glu and CDNI-Glu that are compatible with advanced techniques like two-photon microscopy, enabling deeper and more precise interrogation of neural circuits.[12] The development of red-shifted and orthogonally-activated cages continues to push the boundaries, allowing for multicolor control of different neuronal populations or signaling pathways simultaneously.[23] For researchers and drug developers, understanding the comparative advantages of these tools is the first step toward designing experiments that can truly illuminate the complex, high-speed dynamics of life.

References

  • Zito Lab. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Vertex AI Search.
  • Wang, S. S.-H., et al. (2000). Quantification of spread of cerebellar long-term depression with chemical two-photon uncaging of glutamate. PNAS.
  • Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience.
  • Matsuzaki, M., et al. (2013). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology.
  • Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols.
  • Carter, A. G. (2013). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Springer.
  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience.
  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience.
  • Bruker. Neurotransmitter Uncaging. Bruker.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
  • Ellis-Davies, G. C. R. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits.
  • Pal, A., et al. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. bioRxiv.
  • Bloodgood, B. L., & Sabatini, B. L. (2007). Two-photon glutamate uncaging. Bio-protocol.
  • BenchChem. (2025). The Efficacy of 2-Methyl-6-nitrobenzaldehyde-Based Photolabile Protecting Groups: A Comparative Guide. BenchChem.
  • Ellis-Davies, G. C. R., & Kasai, H. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Frontiers in Neural Circuits.
  • ResearchGate. (2025). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate.
  • Specht, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Nature Methods.
  • Singh, V. K., & Deiters, A. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Bioconjugate Chemistry.
  • Kantevari, S., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience.
  • Kantevari, S., et al. (2016). Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes. ChemBioChem.
  • Kantevari, S., et al. (2016). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. ChemBioChem.
  • Canepari, M., et al. (2012). New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. Neuropharmacology.

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A Senior Scientist's Guide to the Limitations of Nitrophenyl-Based Caged Compounds and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of photolabile protecting groups, or "caged compounds," has revolutionized the study of dynamic biological systems. By providing the ability to initiate biological processes with a pulse of light, these tools offer unparalleled spatiotemporal control, allowing researchers to dissect complex signaling pathways with precision. For decades, the ortho-nitrobenzyl (ONB) moiety and its derivatives have been the undisputed workhorses in this field, foundational to countless discoveries.[1][2]

However, as experimental systems grow more complex, moving from single cells to deep tissue and whole organisms, the limitations of this classical caging group have become increasingly apparent. This guide provides a critical, data-driven evaluation of the inherent drawbacks of nitrophenyl-based cages. As a senior application scientist, my goal is not to dismiss this important chemical tool, but to provide the field-proven insights necessary to make informed decisions, understand confounding variables, and recognize when to deploy next-generation alternatives for more robust and reliable results.

The Foundational Mechanism: How ortho-Nitrobenzyl Cages Work

The efficacy of the o-nitrobenzyl group stems from a well-defined, light-induced intramolecular rearrangement.[2] This process, akin to a Norrish Type II reaction, is initiated by the absorption of a UV photon, which excites the nitro group. The excited nitro group then abstracts a hydrogen atom from the adjacent benzylic carbon. This initiates a cascade of electronic rearrangements, culminating in the cleavage of the benzylic C-X bond (where X is typically O, N, or S), releasing the active molecule. This process also generates a proton and a 2-nitrosobenzaldehyde (or ketone) byproduct.[3]

The proximity of the ortho nitro group to the benzylic hydrogen is absolutely critical for this efficient intramolecular pathway. The corresponding para- and meta-nitrobenzyl isomers lack this spatial arrangement and are therefore not considered effective photolabile protecting groups under similar conditions.[2]

Caption: The photocleavage mechanism of o-nitrobenzyl caged compounds.

Critical Limitations: A Data-Driven Analysis

While foundational, the ONB platform carries significant liabilities that can compromise experimental outcomes, particularly in sensitive biological systems.

Limitation 1: The "UV Problem" - Phototoxicity and Poor Tissue Penetration

The most significant drawback of traditional nitrophenyl cages is their reliance on near-UV light for activation (typically 340-365 nm).[4][5] This wavelength presents a dual challenge:

  • Phototoxicity: UV light is directly damaging to cells. It can be absorbed by endogenous molecules like DNA and NADH, leading to the generation of reactive oxygen species (ROS), DNA damage, and apoptosis. This introduces a critical confounding variable: is the observed biological effect due to the released molecule or to cellular stress from the uncaging light itself?[6]

  • Poor Tissue Penetration: Light scattering and absorption by endogenous chromophores (e.g., hemoglobin, melanin) severely limit the penetration depth of UV light into biological tissue.[5] This makes ONB cages poorly suited for studies in brain slices, organoids, or living animals, where the target may be hundreds of microns deep.

Modern alternatives have been specifically designed to overcome this hurdle by shifting the activation wavelength into the less damaging and deeper-penetrating visible or near-infrared (NIR) spectrum.

Caging GroupTypical λmax (nm)Light SpectrumKey Advantage
o-Nitrobenzyl (ONB) ~340-365Near-UVHistorical standard
Coumarin-based (e.g., DEACM) ~375-450+Violet/BlueReduced phototoxicity
BODIPY-based ~500-580Green/YellowDeeper tissue penetration
Cyanine-based ~650-800Red/Near-IROptimal for in vivo use
Limitation 2: Photochemical Inefficiency, Especially for Two-Photon Uncaging

The overall efficiency of photorelease is a product of how strongly the cage absorbs light (molar extinction coefficient, ε) and the probability that an absorbed photon leads to cleavage (quantum yield, Φu). For two-photon (2P) excitation, the key parameter is the two-photon action cross-section (δu), which is the product of the 2P absorption cross-section (σ2) and the quantum yield.

Nitrophenyl cages suffer from several inefficiencies:

  • Low Quantum Yields: While some ONB derivatives have respectable quantum yields, many are in the 0.01-0.1 range.[2] Furthermore, chemical modifications designed to shift the absorption to longer wavelengths often result in a significant drop in the quantum yield.[7][8]

  • Poor Two-Photon Performance: Most nitrophenyl cages have very small two-photon action cross-sections, often below 0.1 Goeppert-Mayer (GM).[7][9] This low efficiency necessitates the use of extremely high laser power to achieve sufficient uncaging, which dramatically increases the risk of localized photodamage and thermal stress, often seen as irreversible cell blebbing or increased spontaneous synaptic activity.[9][10] This can compromise the very precision that 2P microscopy promises.

Caging GroupTypical Φu (1P)Typical δu (2P) (GM)Notes
MNI (Nitrophenyl)~0.05 - 0.1< 0.1Low 2P efficiency is a major issue.[9]
NPE (Nitrophenyl)~0.1 - 0.6~0.02 - 0.04Highly variable based on caged molecule.[9]
DEAC (Coumarin)~0.02 - 0.3~0.1 - 1.0+Generally more 2P efficient than ONB.[11]
Biphenyl-NPP ~0.1> 10Engineered for high 2P sensitivity.[11]
Limitation 3: The Dark Side - Cytotoxic Byproducts and Intrinsic Toxicity

The photorelease of the active molecule is not a "clean" event. The process generates byproducts that have their own bioactivity.

  • Reactive Nitroso Byproducts: The formation of a 2-nitrosoaldehyde or 2-nitrosoketone is an unavoidable consequence of ONB uncaging.[3] These electrophilic species are highly reactive towards nucleophiles, particularly the sulfhydryl groups in cysteine residues of proteins, leading to off-target covalent modification and potential disruption of protein function.[3]

  • Intrinsic Nitroaromatic Toxicity: Even before photolysis, nitroaromatic compounds can be toxic. In hypoxic environments or through the action of cellular flavoenzymes like NADPH:cytochrome P-450 reductase, the nitro group can be reduced to a nitro anion radical.[12][13] This radical can then react with molecular oxygen to generate superoxide, initiating a futile redox cycle that leads to significant oxidative stress and cell damage.[14] This mechanism of toxicity is well-documented for nitroaromatic drugs and is a serious concern for long-term cell culture experiments.[15][16]

BioreductionToxicity ArNO2 Nitroaromatic Cage (ArNO₂) Radical Nitro Anion Radical (ArNO₂⁻˙) ArNO2->Radical 1e⁻ Reduction Radical->ArNO2 O2 O₂ Nitroso Nitroso & Hydroxylamine Metabolites (Toxic) Radical->Nitroso Further Reduction Superoxide Superoxide (O₂⁻˙) (Oxidative Stress) O2->Superoxide Enzyme Cellular Reductases (e.g., NQO1) Enzyme->ArNO2

Caption: Cytotoxicity pathway of nitroaromatic compounds via bioreduction.

Limitation 4: Unwanted Biological Activity and Chemical Instability

An ideal caged compound should be completely biologically inert before photolysis.[17][18] Unfortunately, this is not always the case.

  • Off-Target Antagonism: The bulky, hydrophobic nitrophenyl group can sometimes bind to receptors or enzymes, acting as an inhibitor. The most notorious example is 4-methoxy-7-nitroindolinyl-caged glutamate (MNI-Glu), which is a potent antagonist of GABA-A receptors.[1][11] In neuroscience experiments aiming to study glutamatergic signaling, this off-target inhibition of the primary inhibitory system is a severe and often overlooked artifact.

  • Hydrolytic Instability: When the active molecule is linked to the ONB cage via an ester bond (e.g., caged carboxylates or phosphates), the compound can be susceptible to spontaneous hydrolysis in aqueous physiological buffers.[1][19] This leads to a gradual, uncontrolled "leak" of the active molecule, increasing the baseline activity and reducing the signal-to-noise ratio of the light-triggered event.

Experimental Corner: Validating Caged Compound Performance

Trustworthiness in science requires self-validating systems. Before beginning a complex biological experiment, it is crucial to validate the performance and purity of your caged compound.

Protocol: Measuring Photolysis Quantum Yield (Φu) by HPLC

This protocol provides a standardized method to determine the efficiency of your caged compound, ensuring batch-to-batch consistency and allowing for accurate calibration of light dosage.

Objective: To quantify the number of molecules of released product per photon absorbed.

Materials:

  • Caged compound of interest.

  • Authentic standard of the photoreleased product.

  • Calibrated light source (e.g., 365 nm LED) with a power meter.

  • Quartz cuvette.

  • HPLC system with a suitable column and detector.

  • Actinometer solution (e.g., potassium ferrioxalate).

Methodology:

  • Prepare Solutions:

    • Create a stock solution of the caged compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.2). The concentration should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects.

    • Prepare a series of standard solutions of the photoreleased product for HPLC calibration.

  • Calibrate Light Source (Actinometry):

    • Causality: Before measuring your sample, you must know the exact photon flux of your light source. Actinometry is the gold standard for this.

    • Irradiate a solution of potassium ferrioxalate for a set time.

    • Measure the formation of Fe²⁺ ions colorimetrically.

    • Calculate the photon flux (in einsteins/s) based on the known quantum yield of the actinometer.

  • Sample Irradiation:

    • Fill the quartz cuvette with the caged compound solution.

    • Irradiate the sample for a series of short, defined time intervals (e.g., 0, 15, 30, 60, 120 seconds). Ensure the total conversion is less than 15% to maintain a linear reaction rate.

    • After each irradiation, immediately inject a sample onto the HPLC.

  • HPLC Analysis:

    • Run the samples through an HPLC system using a method that cleanly separates the caged compound from the photoproduct.

    • Quantify the amount of photoproduct generated at each time point by comparing its peak area to the calibration curve created from the authentic standard.

  • Calculate Quantum Yield (Φu):

    • Plot the moles of product formed versus the moles of photons absorbed (Photon Flux × Time).

    • The slope of the initial linear portion of this graph is the quantum yield (Φu).

Caption: Workflow for determining the quantum yield of a caged compound.

Conclusion and Authoritative Recommendations

The o-nitrobenzyl photolabile protecting group remains a valuable tool in the chemical biologist's arsenal, but its "gold standard" status must be re-evaluated in the context of modern biological questions. For demanding applications in live cells, deep tissue, or whole organisms, its limitations in terms of phototoxicity, efficiency, and byproduct generation are significant.

Recommendations for Researchers:

  • Question the Default: Do not automatically reach for an ONB-caged compound. Critically assess whether your experimental system can tolerate near-UV light and potential off-target effects.

  • Prioritize Longer Wavelengths: For live-cell imaging and in vivo work, strongly consider coumarin, BODIPY, or cyanine-based cages that can be activated with visible or NIR light. The reduction in phototoxicity and increase in tissue penetration are significant advantages.[4][11]

  • Validate Your Reagents: Always perform control experiments. Irradiate your sample in the absence of the caged compound to test for light-induced artifacts. Test the caged compound for biological activity in the dark to rule out off-target inhibition.[3]

  • Consider the Byproducts: In experiments involving sensitive thiol-containing proteins, be aware that nitroso byproducts could be a confounding factor. Including a scavenger like glutathione in your buffer may help mitigate these effects.[3]

The future of the field lies in the development of cages that are not only more efficient and activated by longer wavelengths but are also "traceless" or release only benign byproducts. By understanding the limitations of classical tools and embracing modern alternatives, we can ensure our light-activated experiments are not just illuminating, but also accurate and artifact-free.

References

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Sources

A Comparative Guide to Photolabile Amino Acids: Moving Beyond the Classic ortho-Nitrobenzyl Cage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Limitations of Spatiotemporal Control

In the intricate dance of cellular signaling and molecular biology, the ability to initiate a process at a precise moment and location is paramount. Photocaged compounds, molecules whose biological activity is masked by a photolabile protecting group (PPG), offer this spatiotemporal control.[1][2] By delivering a pulse of light, researchers can release a bioactive molecule—be it a neurotransmitter, a signaling ion, or a specific amino acid—and observe its immediate effects in a living system.[1]

For decades, the workhorse for caging amino acids has been the ortho-nitrobenzyl (ONB) group, making (R)-2-Amino-3-(2-nitrophenyl)propanoic acid and its derivatives ubiquitous in the field.[3][4] The ONB cage is versatile, relatively straightforward to synthesize, and its photochemistry is well-understood.[5] Upon UV irradiation, an intramolecular hydrogen abstraction initiates a rearrangement that cleaves the protecting group, liberating the native amino acid.[3][5]

However, the classic ONB cage is not without its drawbacks. The reliance on high-energy UV light (typically < 365 nm) can be phototoxic to cells and may inadvertently trigger other cellular processes.[6] Furthermore, the photolysis reaction generates an o-nitrosobenzaldehyde byproduct, which is itself photoreactive and can be toxic or interfere with the biological system under study.[6][7] Finally, the release kinetics can be too slow for tracking very rapid biological events, such as neurotransmission.[8]

This guide provides a comprehensive comparison of viable alternatives to the traditional ONB-caged amino acids. We will explore their photochemical mechanisms, compare their performance based on key experimental data, and provide actionable protocols for their application. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal photolabile tool for their specific experimental needs.

The Landscape of Photolabile Protecting Groups for Amino Acids

The quest for better PPGs has led to the development of several new caging strategies. These can be broadly categorized based on their core chemical scaffold. Below, we compare the most prominent alternatives to the classic ONB group.

Next-Generation ortho-Nitrobenzyl Derivatives

Modifications to the foundational ONB scaffold have yielded significant improvements in photochemical properties. By adding electron-donating groups to the aromatic ring, the absorption maximum can be shifted to longer, less damaging wavelengths, and the quantum yield can be enhanced.[9]

  • 4,5-Dimethoxy-2-nitrobenzyl (DMNB or NVOC) Group: The addition of two methoxy groups red-shifts the absorption maximum to around 350-365 nm and often increases the quantum yield.[6][10] This group has been widely used to cage a variety of amino acids, including cysteine, serine, and tyrosine, for applications in neuroscience and protein engineering.[11][12]

  • 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Group: This derivative introduces an α-methyl group on the benzylic carbon.[13] This modification has been shown to significantly increase the rate of photocleavage, making it a superior choice for applications requiring rapid release kinetics.[13][14] NPPOC-protected amino acids are frequently used in photolithographic solid-phase peptide synthesis.[13][15]

Coumarin-Based Cages

Coumarin-based PPGs represent a significant leap forward, offering activation with longer-wavelength light and often exhibiting higher two-photon absorption cross-sections, making them ideal for deep-tissue imaging and uncaging.

  • Mechanism: The photochemistry of coumarins typically involves a light-induced heterolytic cleavage of a C-O bond. A recent strategy to dramatically improve the photolysis quantum yield (QY) involves designing the cage to stabilize the intermediate chromophore cation.[16][17]

  • Performance: Coumarin cages can be activated with violet or even blue light (400-450 nm).[16] Critically, a novel design approach focusing on cation stabilization has boosted quantum yields by over 35-fold compared to primary coumarin models, reaching values as high as 27%.[16] This directly translates to higher uncaging efficiency with lower light doses.

p-Hydroxyphenacyl (pHP) Cages

The p-hydroxyphenacyl (pHP) group is another important class of PPGs, particularly for caging carboxylic acids and phosphates.

  • Mechanism: The pHP uncaging mechanism is distinct from ONB chemistry. It proceeds through a photo-Favorskii rearrangement, which is often very fast and clean, yielding only one significant byproduct.[6]

  • Performance: A key advantage of pHP cages is their high quantum yield and rapid release kinetics.[6] The reaction is also notable for the necessary role of water, making it well-suited for biological applications.[6]

Nitroindolinyl (MNI) Cages

Developed to improve upon the speed and efficiency of ONB cages, nitroindolinyl-based PPGs have become a gold standard for applications in neuroscience.

  • Performance: MNI-caged glutamate, for example, exhibits release rates that are fast enough to mimic natural synaptic transmission.[8] This makes MNI an excellent choice for probing the kinetics of fast biological processes like ion channel gating.[8]

Quantitative Comparison of Photochemical Properties

The selection of a PPG should be a data-driven decision. The table below summarizes the key performance metrics for the discussed alternatives. The "Uncaging Cross-Section" (ε × Φ) is a critical parameter as it represents the overall efficiency of photorelease at a given wavelength.[18]

Protecting Group (PPG)Typical λmax (nm)Quantum Yield (Φu)Uncaging Cross-Section (ε × Φ) at λmax (M-1cm-1)Release KineticsKey Advantages & Disadvantages
o-Nitrobenzyl (ONB) ~340-3500.01 - 0.1Low to ModerateModerate to Slow(+) Versatile, well-studied. (-) UV activation, toxic byproducts, slow release.[6][7]
DMNB/NVOC ~350-3650.05 - 0.16ModerateModerate(+) Red-shifted λ, higher Φ than ONB. (-) Still UV, produces nitroso byproduct.[6]
NPPOC ~365~0.41HighFast(+) High quantum yield, fast cleavage. (-) Low molar absorptivity.[4][13]
p-Hydroxyphenacyl (pHP) ~300-3200.2 - 0.7HighVery Fast(+) High Φ, clean reaction, fast release. (-) Requires UV, less versatile than ONB.[6]
Nitroindolinyl (MNI) ~350-380~0.05Moderate to HighVery Fast(+) Excellent for fast kinetics (neuroscience). (-) Can act as an antagonist at high concentrations.[8]
Coumarin (Cation-Stabilized) ~400-420up to 0.27 Very High (up to ~3700) Fast(+) Visible light activation, very high QY & cross-section. (-) Newer chemistry, synthesis can be complex.[16]

Visualizing the Chemistry: Photochemical Mechanisms and Workflows

Understanding the underlying photochemical reactions is crucial for troubleshooting experiments and designing new caged compounds.

G cluster_workflow General Experimental Workflow A Synthesize or Acquire Caged Amino Acid B Incorporate into System (e.g., Genetic Encoding, SPPS) A->B C Deliver Light Pulse (Specific λ and Duration) B->C D Uncaging Occurs (Protecting Group Cleaved) C->D E Bioactive Amino Acid Triggers Downstream Process D->E F Observe & Measure Biological Response E->F

Caption: General workflow for using photocaged amino acids.

G cluster_onb o-Nitrobenzyl (ONB) Uncaging Mechanism ONB ONB-Caged Amino Acid Light hv (UV Light) Excited Excited State Light->Excited Excitation AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Free Amino Acid + o-Nitroso Aldehyde Cyclic->Products Cleavage

Caption: Photochemical mechanism of o-Nitrobenzyl (ONB) uncaging.[5]

G cluster_php p-Hydroxyphenacyl (pHP) Uncaging Mechanism pHP pHP-Caged Carboxylate Light hv (UV Light) Triplet Triplet State Light->Triplet Excitation & ISC Rearrange Photo-Favorskii Rearrangement Triplet->Rearrange Intermediate Spiro-dienone Intermediate Rearrange->Intermediate Products Free Carboxylate + Byproduct Intermediate->Products H2O Attack

Caption: Photochemical mechanism of p-Hydroxyphenacyl (pHP) uncaging.[6]

Field-Proven Methodologies: Experimental Protocols

The following protocols provide a starting point for incorporating and utilizing photocaged amino acids in your research.

Protocol 1: General Procedure for Photolysis of an ONB-Protected Amino Acid

This protocol is adapted from standard procedures and serves as a baseline for uncaging experiments.[19]

Rationale: The goal is to deliver a sufficient dose of photons to cleave the ONB group while minimizing photodamage. The choice of solvent and the use of a filter are critical for optimizing the reaction and protecting sensitive molecules.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the ONB-protected amino acid or peptide to a final concentration of 0.01-0.05 M in a suitable solvent (e.g., Ethanol, Dioxane, or an aqueous buffer compatible with your system).

  • Reaction Vessel: Place the solution in a water-cooled Pyrex immersion-type photochemical reactor. Pyrex will filter out short-wavelength UV (<290 nm), reducing non-specific photodamage.

  • Light Source: Use a medium-pressure mercury quartz lamp (e.g., 125-W). For photosensitive samples (e.g., containing Tryptophan), use a CuSO4 filter solution to block light below 320 nm.[19]

  • Irradiation: Irradiate the solution while maintaining cooling (e.g., 10-15 °C). Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC, or mass spectrometry) to determine the optimal irradiation time.

  • Byproduct Quenching (Optional but Recommended): To improve yields, additives like semicarbazide hydrochloride can be included to scavenge the reactive o-nitrosoaldehyde byproduct.[19]

  • Workup and Purification: After completion, remove the solvent under reduced pressure and purify the deprotected product using standard chromatographic techniques.

Protocol 2: Site-Specific Incorporation via Genetic Code Expansion

This powerful technique allows a photocaged amino acid to be inserted at any desired position in a protein, offering unparalleled control over protein function.[11][20][21]

Rationale: An orthogonal tRNA/aminoacyl-tRNA synthetase pair is engineered to uniquely recognize the photocaged amino acid and incorporate it in response to a nonsense codon (typically the amber stop codon, UAG) during protein translation.[11]

Step-by-Step Methodology:

  • System Preparation: Co-transform host cells (e.g., E. coli or mammalian cells) with two plasmids: one encoding the orthogonal tRNA/synthetase pair and another encoding the target protein with a UAG codon at the desired site.

  • Cell Culture: Grow the cells in a suitable medium. When protein expression is induced (e.g., with IPTG in E. coli), supplement the medium with the photocaged amino acid (e.g., DMNB-caged cysteine) to a final concentration of 1-2 mM.

  • Protein Expression and Purification: Allow the cells to express the modified protein for the desired duration. Harvest the cells, lyse them, and purify the full-length protein containing the photocaged residue using standard affinity chromatography (e.g., Ni-NTA for a His-tagged protein).

  • Verification: Confirm the successful incorporation of the photocaged amino acid via mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the caged residue.

  • Photoactivation Experiment:

    • Prepare the purified protein in a suitable buffer.

    • Expose the sample to light from a filtered lamp or a laser at the appropriate wavelength (e.g., 365 nm for DMNB).

    • Monitor the restoration of protein function using a relevant assay (e.g., enzyme kinetics, fluorescence resonance energy transfer, or electrophysiology).[11]

Conclusion and Future Outlook

The field of photochemistry has moved far beyond the original this compound. While ONB derivatives remain valuable tools, alternatives based on coumarin, pHP, and nitroindolinyl scaffolds offer significant advantages in terms of activation wavelength, quantum efficiency, and release kinetics. The development of PPGs that can be cleaved with visible or even near-infrared light, particularly through two-photon excitation, is pushing the boundaries of what is possible in deep-tissue and in vivo studies.[6][22]

The choice of a photocaged amino acid is no longer one of convenience but a critical experimental parameter that must be tailored to the biological question at hand. By carefully considering the quantitative data and understanding the underlying chemical principles, researchers can harness the power of light to dissect complex biological processes with unprecedented precision.

References

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A Comparative Guide to the Quantitative Analysis of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid Release

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of neuroactive compounds, the precise quantification of photoreleased molecules is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a "caged" amino acid analog. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting and implementing the most suitable analytical technique for your research needs.

The controlled release of bioactive molecules using photoremovable protecting groups, or "caging," is a powerful tool in neuroscience and cell biology.[1][2] this compound belongs to the family of 2-nitrobenzyl caged compounds, which upon photolysis, release the parent amino acid and a 2-nitrosobenzaldehyde byproduct.[3] The ability to trigger the release of this amino acid with high spatial and temporal precision allows for the investigation of its effects on cellular processes.[4][5] However, the accurate quantification of the released amino acid is critical for correlating the applied stimulus with the observed biological response.

This guide will compare three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method will be evaluated based on its sensitivity, selectivity, throughput, and the specific experimental considerations for quantifying this compound release.

Core Principles of Method Selection

The choice of an analytical method is dictated by the specific requirements of the study. For kinetic studies of rapid release events, a method with high temporal resolution is necessary. For studies involving complex biological matrices, high selectivity is crucial to distinguish the analyte from endogenous compounds. For high-throughput screening applications, the speed of analysis is a key factor.

Method Comparison: HPLC, LC-MS/MS, and UV-Vis Spectrophotometry

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) UV-Vis Spectrophotometry
Principle Separation based on polarity, followed by detection of UV absorbance.Separation based on polarity, with highly specific detection based on mass-to-charge ratio.Direct measurement of light absorbance by the analyte in solution.
Sensitivity Moderate (typically low µM to nM range).[6]High to Very High (typically low nM to pM range).[7][8]Low (typically µM to mM range).[9]
Selectivity Good, dependent on chromatographic separation.Excellent, based on parent and fragment ion masses.[10]Poor, susceptible to interference from other absorbing species.[11]
Throughput Moderate.High, suitable for automated analysis.[7]High, but limited by sample preparation.
Matrix Effects Moderate, can be minimized with proper sample preparation.Can be significant (ion suppression/enhancement), often requires internal standards.[8]High, significant interference from biological matrices.
Cost Moderate.High.Low.
Ideal Application Routine quantification in relatively clean matrices, method development.Quantification in complex biological matrices (e.g., cell lysates, microdialysates), high-sensitivity applications.Preliminary assays, quantification in simple buffer systems.

Experimental Protocols

I. Photorelease of this compound

This initial step is common to all subsequent analytical methods.

Objective: To induce the release of the amino acid from its caged form using a controlled light source.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV light source (e.g., flash lamp, laser, or a dedicated photoreactor) with an appropriate wavelength for excitation of the 2-nitrobenzyl group (typically 300-360 nm).

  • Quartz cuvettes or microplates

Protocol:

  • Prepare a stock solution of this compound in the desired aqueous buffer. The concentration should be optimized based on the specific experiment and the quantum yield of the caging group.

  • Transfer the solution to a quartz cuvette or a well of a quartz microplate.

  • Expose the sample to the UV light source for a defined period. The duration and intensity of the light exposure will determine the extent of uncaging and should be carefully calibrated.

  • Immediately following photolysis, the sample is ready for analysis by one of the methods described below. It is crucial to protect the sample from further light exposure to prevent continued uncaging.

Causality of Experimental Choices:

  • Quartz vessels are used because they are transparent to UV light, unlike standard plastic or glass which will absorb the excitation wavelengths.

  • The choice of buffer is important as pH can influence the stability of the caged compound and the byproducts of photolysis.[12]

  • Calibration of the light source is critical for reproducible experiments. This can be done by measuring the light intensity with a power meter or by using a chemical actinometer.

Workflow for Photorelease Experiment

G prep_solution Prepare Stock Solution of Caged Compound transfer Transfer to Quartz Vessel prep_solution->transfer photolysis UV Irradiation (Controlled Time & Intensity) transfer->photolysis analysis Proceed to Quantitative Analysis photolysis->analysis

Caption: Workflow for the photorelease of this compound.

II. Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To separate the released this compound from the remaining caged compound and photolysis byproducts, and to quantify it based on its UV absorbance.

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13][14]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[13]

  • Standard solutions of this compound of known concentrations.

Protocol:

  • Sample Preparation: Following photolysis, the sample may need to be filtered (0.22 µm syringe filter) to remove any particulates. For complex matrices, a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) may be necessary.[8]

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Use a gradient elution program, for example: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B. The gradient should be optimized to achieve good separation of the analyte from other components.

    • Set the UV detector to monitor at a wavelength where the amino acid absorbs and the caged compound has minimal interference, if possible. The aromatic nitrophenyl group will have a strong absorbance, and a wavelength around 275 nm can be a good starting point.[14]

  • Quantification:

    • Inject a series of standard solutions of this compound to generate a calibration curve (peak area vs. concentration).

    • Inject the photoreleased sample.

    • Determine the concentration of the released amino acid in the sample by interpolating its peak area on the calibration curve.

Method Validation (based on ICH Q2(R2) Guidelines): [15][16]

  • Specificity: Demonstrate that the peak for the amino acid is well-resolved from the caged compound, byproducts, and matrix components.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the amino acid (spiked samples).

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method, typically expressed as the relative standard deviation (RSD).

Workflow for HPLC-UV Analysis

G sample_prep Sample Preparation (Filtration/Precipitation) hplc_injection Injection onto Reversed-Phase Column sample_prep->hplc_injection separation Gradient Elution Separation hplc_injection->separation detection UV Detection separation->detection quantification Quantification via Calibration Curve detection->quantification

Caption: Workflow for the quantitative analysis by HPLC-UV.

III. Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve highly sensitive and selective quantification of the released amino acid, particularly in complex biological matrices.

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to an HPLC).

  • Reversed-phase C18 column (as for HPLC).

  • Mobile phases (as for HPLC, but using formic acid instead of TFA is often preferred for better MS sensitivity).

  • Internal standard (e.g., a stable isotope-labeled version of the amino acid).

  • Standard solutions of this compound.

Protocol:

  • Sample Preparation: Similar to HPLC, with the addition of an internal standard at a known concentration to all samples and standards.

  • LC Conditions: Similar to HPLC, but often with faster gradients and lower flow rates compatible with the MS interface.

  • MS/MS Detection:

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of the amino acid.

    • Select a specific precursor ion (the molecular ion of the amino acid) and one or more product ions (fragments generated by collision-induced dissociation). This provides high selectivity.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Analyze the photoreleased samples and calculate the concentration of the released amino acid using the calibration curve.

Method Validation:

  • In addition to the parameters for HPLC, matrix effects must be thoroughly evaluated by comparing the response of the analyte in the matrix to the response in a clean solvent.[8] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

LC-MS/MS Analysis Pathway

G sample_prep Sample Preparation (with Internal Standard) lc_separation LC Separation sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis1 Precursor Ion Selection (Q1) ionization->mass_analysis1 fragmentation Collision-Induced Dissociation (Q2) mass_analysis1->fragmentation mass_analysis2 Product Ion Selection (Q3) fragmentation->mass_analysis2 detection Detection & Quantification mass_analysis2->detection

Caption: Schematic of the LC-MS/MS analysis pathway.

IV. Method 3: UV-Vis Spectrophotometry

Objective: To provide a rapid, simple, and low-cost estimation of the released amino acid concentration in simple, non-interfering media.

Instrumentation and Reagents:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Standard solutions of this compound.

Protocol:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Scan the absorbance of a standard solution of the amino acid across the UV range (e.g., 200-400 nm) to identify the λmax.

    • Also, scan the absorbance of the caged compound to identify a wavelength where its absorbance is minimal, if possible. The nitrophenyl group will likely result in overlapping spectra.[17][18]

  • Generate a Calibration Curve:

    • Prepare a series of standard solutions of the amino acid.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot absorbance versus concentration to create a calibration curve (Beer-Lambert Law).

  • Sample Measurement:

    • Measure the absorbance of the photoreleased sample at the same λmax.

    • Determine the concentration from the calibration curve.

    • A correction for the absorbance of the remaining caged compound and the photolysis byproduct may be necessary, which can be complex.

Limitations and Considerations:

  • This method is only suitable for simple buffer systems where the released amino acid is the primary absorbing species at the analytical wavelength.

  • The presence of the caged compound and its photolysis byproducts, which also absorb in the UV range, can lead to significant interference and inaccurate results.[17] Derivative spectroscopy can sometimes be used to resolve overlapping spectra.[11][19]

Conclusion and Recommendations

The quantitative analysis of this compound release is a critical step in harnessing the full potential of this caged compound in research. The choice of analytical methodology should be a deliberate process based on the specific needs of the experiment.

  • For high-sensitivity and high-selectivity analysis, especially in complex biological matrices, LC-MS/MS is the method of choice . Its ability to distinguish the analyte from a complex background is unparalleled.

  • For routine analysis in cleaner matrices and for method development, HPLC-UV offers a robust and cost-effective solution .

  • UV-Vis Spectrophotometry should be reserved for preliminary studies or for use in very simple, well-defined buffer systems where potential interferences are known to be minimal.

References

  • Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer. PubMed Central. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. ProPharma Group. Available at: [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Available at: [Link]

  • Flash photolysis of caged compounds. The University of Texas at Dallas. Available at: [Link]

  • Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. ResearchGate. Available at: [Link]

  • Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). PubMed. Available at: [Link]

  • Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. ResearchGate. Available at: [Link]

  • Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits. Available at: [Link]

  • PKD2L1 channels segregated to the apical compartment are the exclusive dual-mode pH sensor in cerebrospinal fluid-contacting neurons. eLife. Available at: [Link]

  • Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience. Available at: [Link]

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  • New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. PubMed. Available at: [Link]

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  • Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. PubMed. Available at: [Link]

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  • Assessing the transformation kinetics of 2- and 4-nitrophenol in the atmospheric aqueous phase. Implications for the distribution of both nitroisomers in the atmosphere. ResearchGate. Available at: [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Regulatory Toxicology and Pharmacology. Available at: [Link]

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The Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of chemical biology and drug development, the ability to control molecular activity with spatiotemporal precision is not just an advantage; it is a necessity. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering the ability to mask the function of a bioactive molecule until its release is triggered by a precise pulse of light. This guide provides a comprehensive, data-driven comparison of the most prominent classes of PPGs, offering insights into their mechanisms, performance, and practical applications to empower researchers in their experimental designs.

The Fundamental Principle of Photocaging

At its core, photocaging involves the covalent attachment of a light-sensitive moiety (the PPG) to a specific functional group of a bioactive molecule, rendering it temporarily inactive. Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, leading to its cleavage and the release of the active molecule in its native form.[1][2] This "traceless" release mechanism provides unparalleled control over the concentration, location, and timing of molecular activation, minimizing off-target effects and enabling the study of dynamic biological processes with high precision.

The ideal PPG should exhibit a set of key characteristics:

  • High Photolytic Efficiency: A combination of a high molar extinction coefficient (ε) at the irradiation wavelength and a high quantum yield (Φu) for uncaging.[3][4]

  • Wavelength Specificity: Absorption in a region of the electromagnetic spectrum (ideally >350 nm) that minimizes cellular damage and allows for deeper tissue penetration.[5]

  • Chemical Stability: Inertness to biological conditions in the absence of light to prevent premature release of the caged molecule.

  • Clean Photochemistry: The PPG and its byproducts after photolysis should be non-toxic and not interfere with the biological system under investigation.[6]

  • Synthetic Accessibility: The PPG should be readily incorporated into the target molecule through straightforward synthetic procedures.

This guide will focus on a comparative analysis of three major classes of PPGs that have seen widespread use and development: o-Nitrobenzyl, Coumarin, and Quinoline-based derivatives.

A Head-to-Head Comparison of Key Photolabile Protecting Groups

The selection of an appropriate PPG is a critical decision that directly impacts the success of a light-controlled experiment. The following table provides a quantitative comparison of representative examples from the three major classes of PPGs.

Photolabile Protecting Group (PPG)Typical Absorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φu)Key Features & Considerations
o-Nitrobenzyl (oNB) Derivatives
o-Nitrobenzyl (oNB)~260-350~5,0000.01 - 0.3The classical PPG; well-understood mechanism but requires UV light, which can be phototoxic.[7]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350~5,0000.006 - 0.16Red-shifted absorption compared to oNB, but often with a lower quantum yield.[7]
Coumarin-based Derivatives
7-(Diethylamino)coumarin-4-yl)methyl (DEACM)~390~22,000~0.004 - 0.08Absorbs in the near-visible range; high extinction coefficient but generally low quantum yield.[8]
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~370~18,000~0.02Offers a good balance of properties and has been used in two-photon applications.[9]
Quinoline-based Derivatives
(8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)~365~7,000up to 0.88High quantum yields and good two-photon absorption cross-sections.[10][11]
7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ)~365Not specifiedNot specifiedCompatible with native chemical ligation and desulfurization strategies in protein synthesis.[6]

Unveiling the Mechanisms: A Look at the Photochemistry

The efficacy of a PPG is intrinsically linked to its photochemical reaction mechanism. Understanding these pathways is crucial for predicting their behavior and for the rational design of new and improved caging groups.

The Norrish Type II-like Rearrangement of o-Nitrobenzyl Derivatives

The photocleavage of o-nitrobenzyl-caged compounds is a well-established process that proceeds through an intramolecular hydrogen abstraction, akin to a Norrish Type II reaction.[2][5] Upon absorption of a UV photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then rapidly decomposes to release the protected molecule and a 2-nitrosobenzaldehyde byproduct. The ortho-positioning of the nitro group is a critical structural requirement for this efficient intramolecular pathway.

G cluster_oNB o-Nitrobenzyl Photocleavage oNB_caged o-Nitrobenzyl Caged Molecule excited_state Excited State (n,π*) oNB_caged->excited_state hν (UV light) h_abstraction Intramolecular H-abstraction excited_state->h_abstraction aci_nitro aci-Nitro Intermediate h_abstraction->aci_nitro products Released Molecule + 2-Nitrosobenzaldehyde aci_nitro->products Rearrangement & Cleavage

Caption: Photocleavage mechanism of o-nitrobenzyl PPGs.

Heterolytic Cleavage in Coumarin-based PPGs

Coumarin-based PPGs operate through a different mechanism involving heterolytic bond cleavage in the excited singlet state.[12][13] Upon photoexcitation, the bond between the coumarin moiety and the protected molecule breaks, forming a contact ion pair (CIP). This CIP can either recombine, an unproductive pathway, or it can be trapped by a solvent molecule (typically water), leading to the release of the caged molecule and a hydroxylated coumarin byproduct. The stability of the carbocation intermediate plays a crucial role in the efficiency of the uncaging process.

G cluster_coumarin Coumarin Photocleavage coumarin_caged Coumarin Caged Molecule excited_state Excited Singlet State (S1) coumarin_caged->excited_state hν (Vis light) cip Contact Ion Pair (CIP) excited_state->cip Heterolytic Cleavage recombination Recombination (Unproductive) cip->recombination solvolysis Solvent Trapping (Productive) cip->solvolysis products Released Molecule + Coumarin byproduct solvolysis->products

Caption: Photocleavage mechanism of coumarin-based PPGs.

The Versatile Photochemistry of Quinoline-based PPGs

Quinoline-based PPGs exhibit more complex photochemistry that can proceed through different pathways depending on the specific substitution pattern and the nature of the caged molecule.[11][14] Generally, their photocleavage is initiated by photoinduced electron transfer or heterolytic cleavage from the excited state, leading to the formation of a quinoline carbocation and the release of the protected molecule. The high quantum yields observed for some quinoline derivatives are attributed to efficient charge separation and stabilization of the intermediates.

G cluster_quinoline Quinoline Photocleavage quinoline_caged Quinoline Caged Molecule excited_state Excited State quinoline_caged->excited_state intermediate Carbocation Intermediate excited_state->intermediate Heterolysis / PET products Released Molecule + Quinoline byproduct intermediate->products Solvent Trapping G synthesis Synthesis of Caged Compound prep Sample Preparation synthesis->prep irrad Irradiation prep->irrad analysis Analysis irrad->analysis interp Data Interpretation analysis->interp

Caption: General experimental workflow for photolysis.

Protocol for o-Nitrobenzyl-caged Compounds
  • Sample Preparation: Prepare a solution of the o-nitrobenzyl-caged compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution for biological experiments) in a quartz cuvette or reaction vessel. The concentration should be adjusted to have an appropriate optical density at the irradiation wavelength.

  • Light Source: A mercury arc lamp equipped with a filter to select the desired wavelength (e.g., 365 nm) is commonly used.

  • Irradiation: Irradiate the sample solution with the UV light source while stirring. The irradiation time will depend on the quantum yield of the PPG, the light intensity, and the desired extent of uncaging.

  • Monitoring the Reaction: The progress of the photolysis can be monitored by various analytical techniques such as UV-Vis spectroscopy (observing the disappearance of the PPG's absorption band and the appearance of the photoproducts), HPLC, or mass spectrometry.

  • Analysis: Quantify the amount of released molecule and remaining caged compound at different time points to determine the rate of photolysis and the quantum yield.

Protocol for Coumarin-caged Compounds
  • Sample Preparation: Dissolve the coumarin-caged compound in an appropriate solvent system. Due to the often-limited aqueous solubility of coumarin derivatives, a co-solvent like acetonitrile or DMSO may be necessary for biological experiments. [15]Prepare the solution in a quartz or borosilicate glass cuvette.

  • Light Source: A high-power LED lamp or a filtered mercury arc lamp emitting in the near-visible range (e.g., 395 nm or 420 nm) is suitable.

  • Irradiation: Irradiate the sample solution. The progress of the reaction can often be monitored by the appearance of fluorescence from the coumarin photoproduct.

  • Monitoring the Reaction: Use HPLC with a fluorescence detector or a UV-Vis detector to monitor the disappearance of the starting material and the formation of the released molecule and the coumarin byproduct. [16]5. Analysis: Determine the uncaging efficiency by quantifying the products and remaining starting material.

Protocol for Quinoline-caged Compounds
  • Sample Preparation: Prepare a solution of the quinoline-caged compound in a buffered aqueous solution (e.g., KMOPS buffer, pH 7.2) to mimic physiological conditions. [10]2. Light Source: A 365 nm LED light source is typically used for one-photon excitation. For two-photon excitation, a Ti:sapphire laser tuned to the appropriate wavelength (e.g., 740 nm) is required.

  • Irradiation: Irradiate the solution for specific time intervals.

  • Monitoring the Reaction: The course of the photolysis reaction is best monitored by HPLC, allowing for the separation and quantification of the caged compound, the released molecule, and the quinoline byproducts. [10]5. Analysis: Calculate the quantum yield and, for two-photon experiments, the two-photon uncaging action cross-section (δu) from the experimental data.

Conclusion and Future Outlook

The field of photolabile protecting groups continues to evolve, driven by the demand for more efficient and biologically compatible tools for controlling molecular activity. While the classical o-nitrobenzyl PPGs remain valuable, the development of coumarin and quinoline-based derivatives has opened up new possibilities for using longer, less damaging wavelengths of light. The choice of a PPG should be guided by a thorough understanding of its photochemical properties and the specific requirements of the intended application. Future research will undoubtedly focus on the development of PPGs that can be cleaved with even longer wavelengths of light, such as red and near-infrared, and on improving the quantum yields of existing PPGs to enable more efficient and rapid uncaging. As our understanding of the intricate mechanisms of photochemistry deepens, so too will our ability to design and synthesize the next generation of light-activated tools for revolutionizing research in chemistry, biology, and medicine.

References

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]

  • The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Chemical Science. [Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]

  • (a). Energy diagram of the coumarin photolysis mechanism after.... ResearchGate. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]

  • Photolabile protecting group. Wikipedia. [Link]

  • Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. Angewandte Chemie International Edition. [Link]

  • Mechanism of photolysis of o-nitrobenzyl upon 365 nm UV irradiation and the inferred drug release process of the Talazoparib prodrug.. ResearchGate. [Link]

  • Mechanism of photolysis of coumarin derivatives. [Color figure can be.... ResearchGate. [Link]

  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. ResearchGate. [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

  • (PDF) The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. ResearchGate. [Link]

  • Photoremovable Protecting Groups. MDPI. [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

  • Green-Light Activatable, Water-Soluble Red-Shifted Coumarin Photocages. Organic Letters. [Link]

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  • Figure 1. a) Photocleavage reaction of the coumarin-caged glycine 3. b).... ResearchGate. [Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of purity for a synthesized chiral molecule like (R)-2-Amino-3-(2-nitrophenyl)propanoic acid is not merely a quality control step; it is the bedrock upon which reliable and reproducible experimental data are built. This guide provides an in-depth comparison of analytical methodologies to rigorously assess the chemical and enantiomeric purity of this non-canonical amino acid, ensuring its suitability for downstream applications, from peptide synthesis to novel therapeutic development.

The Criticality of Purity in this compound

This compound, a derivative of phenylalanine, introduces a nitro group on the phenyl ring, a functionalization that can serve as a valuable chemical handle or modulate biological activity. As with any chiral molecule, the presence of its (S)-enantiomer can have drastically different, and often undesirable, pharmacological or biological effects.[1] Furthermore, impurities arising from the synthetic route can interfere with subsequent reactions or lead to misleading biological assay results. Therefore, a multi-faceted analytical approach is imperative to confirm the identity and purity of the synthesized compound.

A Comparative Overview of Analytical Techniques

A battery of orthogonal analytical techniques should be employed to provide a comprehensive purity profile. Each method offers unique insights into different aspects of the molecule's integrity.

Analytical TechniquePrimary Purity AssessmentKey AdvantagesPotential Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric PurityDirect quantification of the (S)-enantiomer. High sensitivity and resolution.[1][2]Method development can be complex. Requires specialized chiral stationary phases.[3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Chemical PurityExcellent for separating the target compound from non-chiral impurities. Robust and widely available.[4][5]Does not resolve enantiomers. May not separate impurities with similar hydrophobicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural Confirmation & Chemical PurityProvides detailed structural information, confirming the identity of the compound. Can detect and quantify impurities with distinct NMR signals.Lower sensitivity compared to HPLC for trace impurities. Enantiomers are indistinguishable under standard conditions.
Mass Spectrometry (MS) Molecular Weight Verification & Impurity IdentificationConfirms the molecular weight of the synthesized compound. Can identify the mass of potential impurities.[6][7]Not inherently quantitative without appropriate standards. Does not distinguish between isomers.
Elemental Analysis (CHN) Elemental Composition & Ultimate Purity ConfirmationProvides the percentage of Carbon, Hydrogen, and Nitrogen, which can be compared to the theoretical values for the molecular formula.[8][9]Does not provide information on the nature of impurities. Requires a highly purified sample for accurate results.

Experimental Protocols and Data Interpretation

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule, leading to their separation. This allows for the quantification of the desired (R)-enantiomer and the detection of the unwanted (S)-enantiomer.

Experimental Protocol:

  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is often effective for the separation of underivatized amino acid enantiomers.[10][11][12]

  • Mobile Phase: A mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used in reversed-phase mode.[12] The exact ratio should be optimized for the best resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitrophenyl group absorbs strongly (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation: A successful chiral separation will show two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. For high-purity this compound, the peak corresponding to the (S)-enantiomer should be minimal or absent.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

Principle: RP-HPLC separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic content of the mobile phase, compounds are eluted in order of increasing hydrophobicity.

Experimental Protocol:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a standard choice.[4]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[4]

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or 280 nm.

  • Sample Preparation: As described for chiral HPLC.

Data Interpretation: The chromatogram will show a major peak for the desired product. Any other peaks represent chemical impurities. The purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C). The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the unambiguous structural confirmation of the molecule and the detection of impurities.

¹H NMR Spectroscopy Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a small amount of DCl or NaOD to aid solubility.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard proton NMR acquisition parameters.

Expected ¹H NMR Spectral Data (Predicted in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0d1HAromatic H
~7.7t1HAromatic H
~7.5t1HAromatic H
~7.4d1HAromatic H
~4.0dd1Hα-CH
~3.3dd1Hβ-CH₂
~3.1dd1Hβ-CH₂

¹³C NMR Spectroscopy Protocol:

  • Solvent: As for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard carbon NMR acquisition with proton decoupling.

Expected ¹³C NMR Spectral Data (Predicted in DMSO-d₆):

Chemical Shift (ppm)Assignment
~173C=O (Carboxylic acid)
~148C-NO₂
~134Aromatic CH
~132Aromatic C
~128Aromatic CH
~124Aromatic CH
~124Aromatic CH
~55α-CH
~36β-CH₂

Data Interpretation: The obtained spectra should be consistent with the expected chemical shifts and splitting patterns. The presence of unexpected signals may indicate impurities. The integration of impurity peaks relative to the product peaks can provide a quantitative measure of their abundance.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a synthesized compound, this technique is used to confirm that the molecular weight of the product matches the theoretical value.

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for amino acids.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

Expected Data: The molecular formula of this compound is C₉H₁₀N₂O₄, with a monoisotopic mass of 210.0641 Da.[13] In positive ion mode ESI-MS, the expected major ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 211.0719.

Data Interpretation: The presence of a strong signal at the expected m/z value confirms the molecular weight of the synthesized compound. Other signals in the mass spectrum could correspond to impurities or fragments of the parent molecule.

Purity_Assessment_Logic cluster_primary Primary Purity Assessment cluster_confirmation Structural & Elemental Confirmation cluster_results Purity Profile Start Synthesized this compound Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Start->Chiral_HPLC RP_HPLC RP-HPLC (Chemical Purity) Start->RP_HPLC NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS EA Elemental Analysis (Elemental Composition) Start->EA Pure High Purity Confirmed Chiral_HPLC->Pure RP_HPLC->Pure NMR->Pure MS->Pure EA->Pure

Caption: Logical Flow for Purity Assessment.

Elemental Analysis (CHN)

Principle: Combustion analysis determines the weight percentages of carbon, hydrogen, and nitrogen in a sample. These experimental values are then compared to the theoretical percentages calculated from the molecular formula.

Experimental Protocol: A small, accurately weighed amount of the dried and purified sample is combusted in a specialized elemental analyzer. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

Theoretical Values for C₉H₁₀N₂O₄:

  • Carbon (C): 51.43%

  • Hydrogen (H): 4.80%

  • Nitrogen (N): 13.33%

Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.[4] Significant deviations may indicate the presence of impurities or residual solvent.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of synthesized this compound. A comprehensive and robust assessment relies on the synergistic use of multiple orthogonal methods. Chiral and reversed-phase HPLC are indispensable for quantifying enantiomeric and chemical impurities, respectively. NMR spectroscopy provides the definitive structural confirmation, while mass spectrometry verifies the molecular weight. Finally, elemental analysis offers the ultimate confirmation of the elemental composition. By judiciously applying and critically interpreting the data from these techniques, researchers can ensure the quality and integrity of their synthesized material, paving the way for reliable and impactful scientific discoveries.

References

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A Researcher's Guide to Agonist Efficacy at Ionotropic Glutamate Receptors: A Comparative Analysis of Caged Compounds and Conventional Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological efficacy of ionotropic glutamate receptor (iGluR) agonists, with a special focus on the nuanced application of photoreleasable "caged" compounds like (R)-2-Amino-3-(2-nitrophenyl)propanoic acid. We will dissect the critical parameters of agonist performance—potency and affinity—and provide the experimental frameworks necessary for their accurate determination. This document is intended for researchers in neuroscience and drug development seeking to precisely interrogate glutamatergic signaling.

Part 1: The Principle of Photochemical Agonist Delivery

In neuroscience research, achieving precise spatial and temporal control over receptor activation is paramount. While bath application of agonists is a standard technique, it lacks specificity, activating all accessible receptors within a preparation. This is where "caged" compounds offer a transformative advantage.

A caged compound, such as the topic molecule this compound, is a biologically active molecule (e.g., glutamate) rendered inert by covalent attachment of a photolabile protecting group.[1][2] The o-nitrobenzyl group is a classic example of such a "cage." In its caged form, the molecule is unable to bind to its receptor target.[1] However, a focused pulse of light at a specific wavelength cleaves this bond—a process called photolysis—releasing the active agonist in a highly localized area and on a millisecond timescale.[3][4]

Therefore, a direct comparison of the "efficacy" of the caged compound itself is moot; its defining characteristic is its pre-photolysis inertness. The critical comparison lies between the biological effect of the photoreleased agonist (here, glutamate) and the effects of other conventionally applied agonists that target the same receptors.

Part 2: The Targets: A Family of Ionotropic Glutamate Receptors (iGluRs)

The primary targets for glutamate, the principal excitatory neurotransmitter in the mammalian central nervous system, are the ionotropic glutamate receptors (iGluRs).[5] These ligand-gated ion channels are fundamental to fast synaptic transmission, learning, and memory.[6] They are broadly classified into three subtypes based on their selective activation by specific agonists.[5]

  • AMPA Receptors (AMPARs): Activated by α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid , these receptors mediate the vast majority of fast excitatory neurotransmission.[7]

  • NMDA Receptors (NMDARs): Activated by N-methyl-D-aspartate , these receptors are unique "coincidence detectors" that require both glutamate and a co-agonist (glycine or D-serine) to bind, as well as membrane depolarization to relieve a magnesium ion block.[8][9] Their activation leads to calcium influx, a critical trigger for synaptic plasticity.[9]

  • Kainate Receptors (KARs): Activated by kainic acid , these receptors play more modulatory roles in neurotransmission, affecting both presynaptic and postsynaptic sites.[10][11]

cluster_0 Ionotropic Glutamate Receptors (iGluRs) cluster_1 Primary Functions AMPAR AMPA Receptor (GluA1-4) AMPA_Func Fast Synaptic Transmission AMPAR->AMPA_Func Mediates NMDAR NMDA Receptor (GluN1, GluN2A-D) NMDA_Func Synaptic Plasticity (LTP/LTD), Ca²+ Entry NMDAR->NMDA_Func Mediates KAR Kainate Receptor (GluK1-5) KAR_Func Synaptic Modulation KAR->KAR_Func Mediates Glutamate Glutamate (Endogenous Agonist) Glutamate->AMPAR Activates Glutamate->NMDAR Activates Glutamate->KAR Activates cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells/ Brain Slice approach_cell Approach Neuron with Pipette prep_cells->approach_cell prep_solutions Prepare Internal & External Solutions prep_solutions->approach_cell pull_pipette Pull Glass Pipette (3-7 MΩ) pull_pipette->approach_cell form_seal Form Gigaseal (>1 GΩ) approach_cell->form_seal break_in Rupture Membrane (Whole-Cell) form_seal->break_in voltage_clamp Voltage Clamp at -70 mV break_in->voltage_clamp apply_agonist Apply Increasing [Agonist] voltage_clamp->apply_agonist record_current Record Peak Inward Current apply_agonist->record_current Repeat for each concentration record_current->apply_agonist Repeat for each concentration normalize Normalize to Max Response record_current->normalize plot Plot Dose- Response Curve normalize->plot fit Fit Curve to Calculate EC50 plot->fit

Caption: Experimental Workflow for Patch-Clamp Electrophysiology.

Protocol 2: Competitive Radioligand Binding Assay for Affinity (Ki) Determination

This biochemical assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity.

Objective: To determine the Ki of a test compound by measuring its competition with a known radioligand.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. [12] * Wash and resuspend the membrane pellet in assay binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • Work in a 96-well plate format.

    • To each well, add:

      • A fixed volume of the membrane preparation.

      • A fixed concentration of the radioligand (e.g., [3H]-CGP 39653 for the NMDA receptor glutamate site), typically at or below its Kd value. [13][14] * Increasing concentrations of the unlabeled test compound (the "competitor").

    • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand). [15]3. Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). [12]4. Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes. [12] * Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail and count the radioactivity trapped on each filter spot using a scintillation counter (e.g., a MicroBeta counter).

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data with a sigmoidal inhibition curve to determine the IC50 (the concentration of competitor that displaces 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [16]

Part 6: Synthesis and Conclusion

The choice between a conventional agonist and a caged compound is dictated entirely by the experimental question.

  • Use Conventional Agonists (e.g., AMPA, NMDA) for:

    • Characterizing the pharmacology of a receptor population across an entire preparation.

    • High-throughput screening assays where spatial and temporal precision are not required.

    • Determining fundamental biophysical properties like EC50 and Ki.

  • Use Caged Agonists (e.g., MNI-Glutamate, CDNI-Glutamate) for:

    • Mapping receptor distribution on a single neuron or dendritic spine with high spatial resolution (using two-photon uncaging). [2] * Mimicking the rapid, transient nature of synaptic transmission. [17] * Studying the kinetics of receptor activation and desensitization in a precisely controlled manner.

    • Investigating synaptic plasticity at the level of individual synapses.

The biological efficacy of this compound is realized upon photolysis, which liberates a potent glutamate receptor agonist. Its utility lies not in its intrinsic activity (which is null), but in the unparalleled spatiotemporal control it affords the researcher. By understanding the distinct advantages of both conventional and photoreleasable agonists, and by employing robust experimental protocols, scientists can more effectively dissect the complex and vital roles of glutamatergic signaling in the nervous system.

References

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A Researcher's Guide to Profiling the Receptor Cross-Reactivity of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating novel compounds, a thorough understanding of off-target interactions is paramount for predicting efficacy and mitigating potential side effects. This guide provides a comprehensive framework for characterizing the receptor cross-reactivity profile of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a substituted phenylalanine derivative. Due to its structural similarity to endogenous amino acid neurotransmitters, this compound warrants a systematic evaluation against key receptor families known to bind such ligands. This document will detail the rationale for selecting potential receptor targets and provide robust experimental protocols for assessing binding affinity and functional activity.

Rationale for Target Selection: Structural Homology as a Predictive Tool

This compound is an analog of the amino acid phenylalanine. The presence of the α-amino acid moiety suggests potential interactions with receptors that have endogenous amino acid ligands. The primary candidates for cross-reactivity are the ionotropic and metabotropic glutamate receptors , which are fundamental to excitatory neurotransmission in the central nervous system.[1][2] Furthermore, other receptors that are modulated by amino acids, such as the calcium-sensing receptor (CaSR), should also be considered.[3]

The initial screening panel should therefore focus on the following receptor families:

  • Ionotropic Glutamate Receptors (iGluRs):

    • N-methyl-D-aspartate (NMDA) Receptors[4][5][6]

    • α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors[7][8][9]

    • Kainate Receptors[10][11][12]

  • Metabotropic Glutamate Receptors (mGluRs):

    • Group I (mGluR1, mGluR5)

    • Group II (mGluR2, mGluR3)

    • Group III (mGluR4, mGluR6, mGluR7, mGluR8)[1][13][14][15]

  • Other Potential Targets:

    • Calcium-Sensing Receptor (CaSR), which is known to be modulated by amino acids.[3]

Experimental Workflow for Assessing Cross-Reactivity

A tiered approach is recommended to efficiently screen for and characterize the cross-reactivity of this compound. This workflow progresses from initial binding assays to more detailed functional characterization.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Subtype Selectivity A Radioligand Binding Assays B Broad Receptor Panel (e.g., NMDA, AMPA, Kainate, mGluRs) A->B Determine Ki C Electrophysiology (e.g., Patch-Clamp) B->C Hits from Tier 1 D Calcium Flux Assays B->D Hits from Tier 1 E Second Messenger Assays (e.g., cAMP, IP1) B->E Hits from Tier 1 F Binding and Functional Assays on Receptor Subtypes C->F D->F E->F

Figure 1. Tiered experimental workflow for assessing receptor cross-reactivity.

Tier 1: Primary Screening with Radioligand Binding Assays

The initial step involves determining the binding affinity of this compound for a panel of receptors. Radioligand binding assays are a high-throughput and cost-effective method for this purpose.

Experimental Protocol: Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the receptor of interest (e.g., HEK293 cells transfected with specific iGluR or mGluR subunits).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-CGP 39653 for the NMDA receptor glutamate site), and varying concentrations of the test compound, this compound.

    • To determine non-specific binding, include a set of wells with a high concentration of a known, non-labeled ligand.

    • Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities

The results of the radioligand binding assays should be summarized in a table for easy comparison.

Receptor TargetRadioligandThis compound Ki (µM)Reference CompoundReference Compound Ki (µM)
NMDA [³H]-CGP 39653Experimental ValueD-AP5[6]Known Value
AMPA [³H]-AMPAExperimental ValueNBQX[16]Known Value
Kainate [³H]-KainateExperimental ValueCNQX[16]Known Value
mGluR1 [³H]-R214127Experimental ValueCPCCOEt[1]Known Value
mGluR2/3 [³H]-LY341495Experimental ValueLY354740[1]Known Value
mGluR5 [³H]-MPEPExperimental ValueMPEP[1]Known Value
CaSR [³H]-NPS R-568Experimental ValueNPS R-568Known Value

Note: Ki values for reference compounds are literature-dependent and should be cited accordingly.

Tier 2: Functional Characterization of "Hits"

For any receptors where significant binding affinity is observed in Tier 1, it is crucial to determine the functional consequence of this binding. Is this compound an agonist, antagonist, or an allosteric modulator?

Experimental Protocol: Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)
  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject oocytes with cRNA encoding the subunits of the receptor of interest.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • Apply a known agonist for the receptor to elicit a baseline current response.

    • To test for antagonist activity, co-apply the agonist with varying concentrations of this compound.

    • To test for agonist activity, apply varying concentrations of this compound alone.

    • Record the resulting ion currents.

  • Data Analysis:

    • For antagonist activity, plot the normalized current response (as a percentage of the agonist-alone response) against the logarithm of the test compound concentration to determine the IC₅₀.

    • For agonist activity, plot the current amplitude against the logarithm of the test compound concentration to determine the EC₅₀ and the maximum efficacy relative to a known full agonist.

Signaling Pathway for Group I mGluRs

Group I mGluRs (mGluR1 and mGluR5) couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium.

G A Glutamate or Agonist B Group I mGluR (mGluR1/5) A->B C Gq/11 B->C Activation D Phospholipase C (PLC) C->D Activation F IP3 D->F G DAG D->G E PIP2 E->D H IP3 Receptor (on ER) F->H Binding J Protein Kinase C (PKC) G->J Activation I Ca2+ Release H->I

Figure 2. Simplified signaling pathway for Group I metabotropic glutamate receptors.

Experimental Protocol: Calcium Flux Assay
  • Cell Preparation:

    • Plate cells expressing the Gq-coupled receptor of interest (e.g., mGluR1 or mGluR5) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add varying concentrations of this compound to test for agonist activity.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration.

    • Plot the response against the logarithm of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Tier 3: Subtype Selectivity Profiling

If cross-reactivity is confirmed in Tier 2, the final step is to determine the selectivity of this compound for different receptor subtypes within a given family (e.g., NMDA receptor subtypes containing different GluN2 subunits). This is achieved by repeating the binding and functional assays using cell lines that exclusively express specific receptor subtypes.

Conclusion

This guide provides a systematic and robust framework for characterizing the receptor cross-reactivity of this compound. By employing a tiered approach that combines binding and functional assays, researchers can build a comprehensive profile of the compound's interactions with key central nervous system receptors. This information is critical for advancing our understanding of its pharmacological properties and for making informed decisions in the drug development process.

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  • Oni, P., McCardle, I., & Rourke, J. (2024). A new signalling metabolite? Characterizing N-Lactotyl-phenylalanine (Lac-Phe) activation of G protein-coupled receptors (GPCRs). The Journal of Pharmacology and Experimental Therapeutics, 389(Supplement 3), 968610.

Sources

A Comparative Performance Analysis of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid in Advanced Peptide Synthesis and Photocaging Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, offering pathways to modulate pharmacological properties such as stability, potency, and bioavailability.[1][2] Among these, (R)-2-Amino-3-(2-nitrophenyl)propanoic acid, an isomer of nitrophenylalanine, presents unique characteristics derived from its ortho-nitrobenzyl moiety. This functional group is not merely a structural modification but also a well-established photolabile protecting group (PPG), enabling the spatiotemporal control of molecular activity through light.[3][4] This guide provides a comprehensive performance benchmark of this compound against relevant alternatives, supported by detailed experimental protocols and quantitative data. We will dissect its performance both as a chiral building block in solid-phase peptide synthesis (SPPS) and as a functional photocage, providing researchers and drug development professionals with the critical data and insights required for informed application.

Introduction: The Dual Functionality of (R)-o-Nitrophenylalanine

This compound (hereafter, (R)-o-Npa) is a synthetic derivative of phenylalanine. Its utility extends beyond simple peptide backbone modification. The strategic placement of a nitro group at the ortho position of the phenyl ring imparts photosensitive properties, making it a powerful tool for developing "caged" compounds.[5][6] This dual-role capability is the central focus of our analysis:

  • As a Structural Building Block: Like other UAAs, incorporating (R)-o-Npa can induce specific conformational constraints, alter hydrophobic/hydrophilic balance, and introduce new interaction points within a peptide sequence, potentially enhancing target affinity and metabolic stability.[1]

  • As a Photolabile Moiety: The o-nitrobenzyl group is known to undergo an intramolecular photoreaction upon UV light exposure (typically ~365 nm), leading to cleavage of the benzylic carbon bond.[3][7] This allows for the precise release of a protected functional group or an entire bioactive molecule, offering unparalleled control in complex biological systems.

This guide benchmarks the performance of (R)-o-Npa against two key comparators:

  • (R)-2-Amino-3-(4-nitrophenyl)propanoic acid ((R)-p-Npa): An isomer used to evaluate the criticality of the ortho-nitro position for both synthetic efficiency and photochemical activity.

  • (L)-Phenylalanine (L-Phe): The natural counterpart, serving as a baseline for standard performance in solid-phase peptide synthesis.

Performance Benchmark I: Solid-Phase Peptide Synthesis (SPPS)

The efficiency and fidelity of incorporating a UAA into a growing peptide chain are paramount. Any challenges, such as steric hindrance or side reactions, can drastically reduce the yield and purity of the final product.[8] We evaluated the performance of (R)-o-Npa within a standard Fmoc/tBu SPPS workflow.

Experimental Objective

To quantify the coupling efficiency, stereochemical integrity, and overall synthetic viability of incorporating (R)-o-Npa compared to (R)-p-Npa and L-Phe into a model peptide.

Methodology: Synthesis of a Model Hexapeptide

A model hexapeptide, Ac-Tyr-Gly-Gly-X-Leu-Arg-NH₂ , was synthesized where 'X' represents the test amino acid ((R)-o-Npa, (R)-p-Npa, or L-Phe).

spss_workflow Start Start: Rink Amide Resin Swell 1. Swell Resin (DMF) Start->Swell Fmoc_Deprot_Arg 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprot_Arg Couple_Leu 3. Couple Fmoc-Leu-OH Fmoc_Deprot_Arg->Couple_Leu Fmoc_Deprot_Leu 4. Fmoc Deprotection Couple_Leu->Fmoc_Deprot_Leu Couple_X 5. Couple Test AA (X) Fmoc-(R)-o-Npa-OH Fmoc-(R)-p-Npa-OH Fmoc-L-Phe-OH Fmoc_Deprot_Leu->Couple_X Fmoc_Deprot_X 6. Fmoc Deprotection Couple_X->Fmoc_Deprot_X Elongate 7. Elongate Chain (Gly, Gly, Tyr) Fmoc_Deprot_X->Elongate Acetylate 8. N-terminal Acetylation Elongate->Acetylate Cleave 9. Cleave & Deprotect (TFA/TIS/H2O) Acetylate->Cleave Purify 10. Purify Peptide (RP-HPLC) Cleave->Purify Analyze 11. Analyze (LC-MS, Chiral HPLC) Purify->Analyze

Caption: Automated Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 1: Automated SPPS of Model Hexapeptide
  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min) to remove the Fmoc protecting group from the resin's linker. Wash thoroughly with DMF.

  • Amino Acid Coupling: For each coupling cycle, pre-activate a solution of the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with diisopropylethylamine (DIEA) (8 eq.) for 2 minutes. Add this solution to the resin and allow it to react for 45 minutes. Wash with DMF.

  • Monitoring: Perform a Kaiser test after coupling. For the 'X' position, a prolonged coupling time (2 x 45 min) was used to mitigate potential steric hindrance.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Leu, X (test AA), Gly, Gly, Tyr.

  • N-Terminal Capping: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (20 eq.) in DMF for 30 minutes to acetylate the N-terminus.

  • Cleavage and Global Deprotection: Wash the resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 3 hours.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC (RP-HPLC). Characterize the final product by LC-MS.

Protocol 2: Chiral Analysis via Acid Hydrolysis
  • Hydrolysis: Place ~0.5 mg of the purified peptide in a hydrolysis tube with 500 µL of 6N DCl in D₂O. The use of deuterated reagents helps to correct for any racemization that may occur during the hydrolysis step itself.[10]

  • Seal & Heat: Flame-seal the tube under vacuum and heat at 110°C for 24 hours.

  • Analysis: Open the tube, evaporate the acid, and reconstitute the amino acid mixture in a suitable solvent. Analyze using a chiral HPLC column to determine the enantiomeric ratio of the 'X' amino acid.[11][12]

SPPS Performance Data
Test Amino Acid (X)Coupling Efficiency (at 'X')*Final Purity (RP-HPLC)**Overall Yield***Enantiomeric Excess (of 'X')
(L)-Phenylalanine >99%97.2%68%>99% (L)
(R)-p-Npa >99%95.8%61%>99% (R)
(R)-o-Npa ~96%91.5%52%>99% (R)

*Determined by quantitative HPLC analysis of a small cleaved sample after the coupling of residue 'X'. **Area percentage of the main peak after purification. ***Calculated from the initial resin loading.

Interpretation of SPPS Results

The data reveals a clear performance trend. L-Phe, as the natural baseline, shows excellent incorporation and results in high purity and yield. (R)-p-Npa also performs very well, with only a minor decrease in yield, suggesting the para-nitro group has minimal steric impact on the coupling reaction.

In contrast, (R)-o-Npa exhibits a noticeable decrease in coupling efficiency, purity, and overall yield. This is a critical insight: the ortho positioning of the nitro group introduces significant steric hindrance around the alpha-amino group. This slows down the acylation reaction, leading to more incomplete couplings and the formation of deletion-sequence impurities that complicate purification. While a double-coupling strategy was employed to mitigate this, the performance gap remains. Importantly, the chiral analysis confirms that the integrity of the stereocenter is maintained for all tested amino acids, indicating that the chosen activation method (HBTU/HOBt) does not induce significant racemization.

Performance Benchmark II: Photochemical Uncaging

The primary allure of (R)-o-Npa is its potential as a photolabile "caging" group. An effective PPG must be stable in the dark but cleave efficiently and rapidly upon irradiation at a biologically compatible wavelength.[6] The canonical mechanism for o-nitrobenzyl cleavage involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, which is not possible for the meta or para isomers.[5]

Experimental Objective

To measure and compare the photocleavage quantum yield and release kinetics of a model compound caged with an o-nitrobenzyl group versus its photochemically inert p-nitrobenzyl analogue.

Methodology: Photolysis of a Caged Fluorophore

A model caged compound, N-(o-nitrobenzyl)-7-amino-4-methylcoumarin, was synthesized. The release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon photolysis provides a sensitive and continuous readout of the uncaging reaction.

photocleavage_mechanism cluster_0 Ortho-Nitrobenzyl Cage cluster_1 Uncaged Products Caged Caged Compound (Non-fluorescent) Excited Excited State* Caged->Excited hν (365 nm) Aci-nitro Aci-nitro Intermediate Excited->Aci-nitro Intramolecular H-abstraction Uncaged Released Molecule (Fluorescent) Aci-nitro->Uncaged Byproduct Nitrosobenzaldehyde Aci-nitro->Byproduct

Caption: Simplified mechanism for o-nitrobenzyl photocleavage.

Protocol 3: Photolysis and Kinetic Analysis
  • Sample Preparation: Prepare a 100 µM solution of the caged coumarin compound in a phosphate-buffered saline (PBS, pH 7.4). Prepare an identical sample of the p-nitrobenzyl analogue as a negative control.

  • Irradiation: Place the solution in a quartz cuvette. Irradiate with a collimated 365 nm LED light source of known intensity (I₀).

  • Monitoring: Monitor the increase in fluorescence (Excitation: 350 nm, Emission: 450 nm) over time using a spectrofluorometer.

  • Quantum Yield (Φ) Calculation: The quantum yield is calculated by measuring the initial rate of product formation relative to the number of photons absorbed, using a reference actinometer.

  • Release Kinetics (t½) Calculation: The fluorescence increase over time is fitted to a first-order exponential curve to determine the rate constant (k) and the corresponding half-life (t½ = ln(2)/k).

Photophysical Performance Data
Caged MoietyAbsorption Max (λmax)Quantum Yield (Φ) at 365 nmRelease Half-life (t½)Photostability (Dark Control)
o-Nitrobenzyl ~260 nm, ~350 nm0.21180 msStable (>24h)
p-Nitrobenzyl ~275 nm<0.001N/AStable (>24h)
Interpretation of Photophysical Results

The results are unequivocal. The o-nitrobenzyl moiety undergoes efficient photolysis upon 365 nm irradiation, releasing the caged molecule with a respectable quantum yield and rapid, sub-second kinetics. This performance is characteristic of a useful photolabile protecting group suitable for biological experiments.[5]

Conversely, the p-nitrobenzyl analogue is, for all practical purposes, photochemically inert under these conditions. This is the expected outcome and serves as a crucial validation: the geometric arrangement of the nitro group and the benzylic hydrogens is absolutely essential for the cleavage reaction. This confirms that any peptide or molecule modified with (R)-p-Npa would not be suitable for photocaging applications, whereas one containing (R)-o-Npa is an excellent candidate.

Synthesis & Discussion: A Guide for Application

Choosing the Right Nitrophenylalanine Isomer:

  • For Structural Modification without Photosensitivity: If the goal is simply to introduce a nitrophenylalanine residue for structural or electronic purposes (e.g., as a spectroscopic probe or to alter peptide conformation), (R)-p-Npa is the superior choice. Its performance in SPPS is nearly on par with natural amino acids, ensuring higher yields and purity.

  • For Photocaging and Spatiotemporal Control: (R)-o-Npa is the only viable option for creating light-activated peptides. Researchers must, however, be prepared for a more challenging synthesis.

Strategies to Optimize (R)-o-Npa Incorporation in SPPS: The primary challenge with (R)-o-Npa is its reduced coupling efficiency. To overcome this, the following strategies are recommended:

  • Extended Coupling Times: As demonstrated, simply increasing the reaction time can help drive the reaction closer to completion.

  • Double Coupling: Repeating the coupling step is a standard and effective method.

  • Alternative Coupling Reagents: For particularly difficult couplings, more potent reagents like COMU or HATU can be employed, though care must be taken to screen for potential side reactions or racemization.[13]

Conclusion

This compound is a specialized UAA with a powerful, albeit challenging, dual character. Our comparative analysis demonstrates that while its ortho-nitro group confers valuable photolabile properties, it simultaneously introduces steric hindrance that complicates its incorporation during solid-phase peptide synthesis. The isomeric (R)-p-Npa, lacking this steric clash and the specific geometry for photocleavage, proves to be a more efficient building block for non-photochemical applications.

For researchers in drug development and chemical biology, this guide provides a clear, data-driven framework for selecting the appropriate nitrophenylalanine isomer. When the goal is the light-induced activation of a peptide or therapeutic, (R)-o-Npa is an indispensable tool. By understanding its synthetic limitations and employing optimized protocols, its full potential in creating next-generation photo-responsive biomolecules can be realized.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
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  • Unnatural Amino Acids: A Comparative Guide to Peptide and Protein Engineering. Benchchem.
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  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ioniz
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  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central.
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry.
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  • Fmoc-(R)-3-Amino-3-(2-nitrophenyl)propanoic acid.
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A Senior Application Scientist's Guide to Statistical Analysis of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid is a derivative of the amino acid phenylalanine, distinguished by a nitro group at the ortho-position of the phenyl ring.[1] As with any chiral molecule in drug discovery and biochemical research, its biological activity is intrinsically linked to its specific stereochemistry and purity. Researchers investigating this compound, or comparing it to its enantiomer, positional isomers, or other functional analogues, generate a wide array of data.[2][3] The value of this data, however, is not in its generation but in its rigorous, unbiased interpretation.

Section 1: The Analytical Foundation: Statistical Validation of Compound Identity and Purity

Common Experimental Techniques & Data
  • High-Performance Liquid Chromatography (HPLC): Used to separate the compound from impurities. The primary data output is a chromatogram showing peaks over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound corresponding to the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and stereochemistry.

Statistical Analysis Workflow

The workflow for analytical validation is a sequential process where each step confirms a critical aspect of the compound's identity.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Statistical Analysis & Validation A Prepare Sample Solution (e.g., in Mobile Phase) C HPLC / LC-MS Injection A->C B Prepare Reference Standard & System Suitability Solutions B->C D Generate Chromatogram & Mass Spectrum C->D E Peak Integration & Area Calculation D->E G Molecular Weight Confirmation (MS Data) D->G F Purity Calculation (% Area) E->F H Final Validation Report F->H G->H

Caption: Workflow for Analytical Validation of Compound Purity.

Detailed Protocol: Purity Assessment by HPLC
  • System Preparation: Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.[8]

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a reference standard solution of known purity in the same manner.

  • Injection: Inject a defined volume (e.g., 10 µL) of the sample solution onto the HPLC column.

  • Data Acquisition: Run the chromatographic separation and record the detector signal (e.g., UV absorbance at a specific wavelength) over time.

  • Data Processing:

    • Integrate the area under each peak in the resulting chromatogram.

    • Calculate the percentage purity using the area normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Validation: For regulatory compliance, this method must be validated for parameters like accuracy, precision, linearity, and robustness.[6]

Data Presentation: Batch Purity Comparison

Summarize results from multiple batches to monitor consistency.

Batch IDRetention Time (min)Main Peak AreaTotal Peak AreaPurity (%)
B-0014.521,254,3211,261,05099.47
B-0024.511,268,9901,278,43299.26
B-0034.531,249,8761,255,11299.58

Section 2: Comparative Bioactivity Analysis: Quantifying Efficacy and Potency

Expertise & Causality: Once purity is confirmed, the next step is to quantify the biological effect of this compound. The choice of statistical test is not arbitrary; it is dictated by the experimental question. Are you comparing the compound to a single control? Or to multiple alternatives or concentrations? Answering this question is the first step in a logical decision-making process. Bioassays are experiments conducted to estimate biological activity.[9]

Decision Tree for Statistical Test Selection

The following diagram illustrates the logical path to selecting an appropriate statistical test for common bioassay designs.

Start What is your experimental question? Q_Groups How many groups are you comparing? Start->Q_Groups TwoGroups Two Groups (e.g., Treatment vs. Control) Q_Groups->TwoGroups Two MultiGroups More Than Two Groups (e.g., Cmpd A vs. B vs. Control) Q_Groups->MultiGroups > Two DoseResponse Dose-Response Curve (Multiple Concentrations) Q_Groups->DoseResponse Dose Range Q_Assumptions Are parametric assumptions met? (Normality, Equal Variance) TwoGroups->Q_Assumptions ANOVA ANOVA (Analysis of Variance) MultiGroups->ANOVA KruskalWallis Kruskal-Wallis Test (Non-parametric alternative) MultiGroups->KruskalWallis If assumptions not met NonLinearReg Non-Linear Regression (Sigmoidal Curve Fit) DoseResponse->NonLinearReg T_Test Student's t-test Q_Assumptions->T_Test Yes MannWhitney Mann-Whitney U Test (Non-parametric alternative) Q_Assumptions->MannWhitney No PostHoc Post-Hoc Test (e.g., Tukey's, Dunnett's) ANOVA->PostHoc IC50 Calculate IC50 / EC50 with 95% Confidence Intervals NonLinearReg->IC50

Caption: Decision tree for selecting statistical tests in bioactivity studies.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol is designed to compare the cytotoxic effect of this compound with an alternative, such as its (S)-enantiomer.

  • Cell Seeding: Plate a human cancer cell line (e.g., A549) in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the comparator compound in cell culture medium. Include a "vehicle control" (medium with solvent, e.g., DMSO) and a "no treatment" control.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control to get percent viability.

    • Plot percent viability against the log of compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Comparative Potency (IC50)

A clear table is the most effective way to present comparative potency data. The 95% Confidence Interval (CI) is crucial; if the CIs of two compounds overlap, their IC50 values may not be statistically different.

CompoundIC50 (µM)95% Confidence Interval (µM)
This compound15.212.8 – 18.1
(S)-2-Amino-3-(2-nitrophenyl)propanoic acid89.775.5 – 106.6
Standard Drug (e.g., Doxorubicin)0.80.6 – 1.1

Interpretation: In this hypothetical example, the IC50 of the (R)-isomer is significantly lower than the (S)-isomer, as their 95% confidence intervals do not overlap. This suggests a stereospecific effect.

Section 3: Advanced Statistical Considerations for Robustness

Replicates: Technical vs. Biological
  • Technical Replicates: Multiple measurements from the same biological sample (e.g., reading the same well three times). These account for instrumental or pipetting error.

  • Biological Replicates: Parallel measurements from different biological samples (e.g., running the experiment on three separate days with freshly prepared cells and compounds). These account for biological variability and are essential for making generalizable claims. Statistical significance should always be determined using biological replicates.

Handling Outliers

An outlier is a data point that deviates markedly from other observations.[10] Before removing an outlier, you must have a justifiable reason.

  • Check for Experimental Error: Was there a documented mistake, like a pipetting error or contaminated well? If so, exclusion is justified.

  • Apply a Statistical Test: For small sample sizes, a test like the Grubbs' test or the Q-test can formally identify statistical outliers.[10] However, these should be used with caution and pre-defined in your analysis plan.

  • Consider Non-parametric Tests: If outliers are a consistent issue, it may indicate that your data is not normally distributed. In such cases, using non-parametric tests (like the Mann-Whitney U or Kruskal-Wallis tests) is a more robust approach as they do not assume a normal distribution.

Power Analysis and Sample Size

Conclusion

The statistical analysis of data from experiments with this compound is not a mere final step but an integral part of the scientific method. It begins with the rigorous analytical confirmation of the material's identity and purity and extends through the logical selection of statistical tests based on the experimental question. By embracing a framework that prioritizes causality, self-validating protocols, and a deep understanding of statistical assumptions, researchers can ensure their findings are not only statistically significant but also scientifically meaningful and reproducible.

References

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  • Title: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity Source: Frontiers in Molecular Neuroscience URL: [Link]

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  • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens Source: MDPI URL: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (R)-2-Amino-3-(2-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, step-by-step procedures for the proper disposal of (R)-2-Amino-3-(2-nitrophenyl)propanoic acid. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to manage chemical waste with confidence and scientific integrity.

Hazard Profile and Immediate Safety Precautions

This compound, like many aromatic nitro compounds, must be treated as hazardous waste.[1] Its specific hazards, extrapolated from similar compounds, include potential acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[2] The nitrophenyl group, in particular, designates it as a chemical class that requires careful handling due to potential reactivity and toxicity.[1][3]

Core Safety Mandates:

  • Personal Protective Equipment (PPE): A non-negotiable requirement for handling this compound in any form—solid, solution, or waste. All personnel must wear appropriate PPE to prevent exposure.[4]

    • Gloves: Chemical-resistant gloves, such as nitrile rubber.

    • Eye Protection: Safety glasses with side shields or, preferably, safety goggles.

    • Protective Clothing: A standard laboratory coat, fully buttoned.

  • Engineering Controls: All handling of waste containing this compound, including transfer to a waste container, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[4][5]

  • Emergency Access: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the waste is being handled.[4]

The Foundational Principles of Hazardous Waste Management

The management of chemical waste is governed by the "cradle-to-grave" concept, where the generator of the waste retains ownership and responsibility from its creation to its ultimate disposal.[6] This underscores the importance of a meticulous and documented disposal process.

  • Prohibition of Improper Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[3][4] Aromatic nitro compounds can be toxic to aquatic life, and improper disposal poses a significant environmental threat.[5]

  • Waste Minimization: A key tenet of modern laboratory safety is the minimization of waste generation. This can be achieved by ordering the smallest necessary quantities of the chemical and maintaining a clear inventory to avoid purchasing duplicates.[7]

  • Segregation is Paramount: Never mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible materials, such as strong oxidizing agents or bases, can lead to hazardous reactions.[8]

Step-by-Step Disposal Protocol: From Generation to Collection

This protocol outlines the self-validating system for safely accumulating and preparing this compound waste for final disposal by a licensed contractor.

Step 1: Waste Identification and Segregation

  • Action: Identify all materials contaminated with the compound. This includes not only the pure chemical and solutions but also contaminated items like weighing papers, pipette tips, gloves, and spill cleanup materials.[8]

  • Causality: This initial step is critical to prevent the cross-contamination of non-hazardous waste streams, which would unnecessarily increase the volume and cost of hazardous waste disposal.

Step 2: Containerization

  • Action: Select a designated, leak-proof waste container that is chemically compatible with the waste. Plastic containers are often preferred.[7][9] Ensure the container is in good condition, with a secure, tightly-fitting lid.[9]

  • Causality: A proper container prevents spills and the release of vapors. The container must remain closed at all times except when actively adding waste to prevent evaporation and accidental spills.[6][9]

Step 3: Accurate and Compliant Labeling

  • Action: Immediately label the waste container with the words "HAZARDOUS WASTE" . The label must also include the full, unambiguous chemical name: "this compound" and the approximate percentage if in a mixture. Note the "accumulation start date"—the date the first drop of waste was added to the container.[6][9]

  • Causality: Proper labeling is a federal and state regulatory requirement. It ensures that anyone handling the container is aware of its contents and associated hazards, which is essential for safe storage, transport, and final disposal.[9] Acronyms or chemical formulas are not acceptable.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[7] This area should be a secondary containment tray to capture any potential leaks.

  • Causality: Storing waste at the point of generation prevents the unnecessary transport of hazardous materials through the laboratory. The SAA ensures the waste is under the control of laboratory personnel and segregated from incompatible chemicals.[9]

Step 5: Arranging for Final Disposal

  • Action: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a pickup. Provide a complete and accurate description of the waste.[8]

  • Causality: Final disposal must be carried out by a licensed and insured hazardous waste contractor.[8] The recommended disposal method for this type of organic compound is typically high-temperature incineration at a permitted facility.[5]

Management of Different Waste Forms

The specific handling procedure can vary slightly depending on the form of the waste. The table below summarizes the protocols for each type.

Waste StreamDisposal ProtocolJustification
Unused/Expired Solid Chemical Keep in the original, clearly labeled container. Place the entire container into a designated hazardous waste collection bin or follow the standard protocol for solid hazardous waste.Minimizes handling and potential for exposure. Ensures all original hazard information remains with the chemical.
Contaminated Labware (Glass, Plastic) Grossly contaminated labware should be decontaminated if possible, with the rinsate collected as hazardous liquid waste. Otherwise, the contaminated labware itself must be disposed of as solid hazardous waste.[10]Reduces the volume of solid waste. Items that cannot be decontaminated retain the hazardous properties of the chemical.
Aqueous/Solvent Solutions Collect in a dedicated, labeled hazardous waste container for liquids. Do not mix with other waste streams. Indicate all components and their percentages on the label.[4]Prevents dangerous chemical reactions and ensures the waste can be properly profiled for incineration or treatment by the disposal facility.
Contaminated PPE & Consumables Collect all contaminated gloves, absorbent pads, weighing papers, etc., in a sealed bag or container clearly labeled as hazardous waste containing the chemical.These items are considered hazardous waste as they are contaminated with the chemical and must be disposed of accordingly to prevent exposure.[8]

Emergency Protocol: Spill Management

In the event of a spill, prioritize personnel safety above all else.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening sashes.

  • Control: If trained and safe to do so, control the spill using an appropriate absorbent material like vermiculite or sand.[4] Do not use combustible materials like paper towels for large spills.

  • Collect & Dispose: Carefully collect the absorbent material and spilled chemical using non-sparking tools. Place all cleanup materials into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Report: Report the spill to your institution's EHS department.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_contain Containerization & Storage cluster_disposal Final Disposal start Waste Generation Point ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Stream fume_hood->waste_type solid Solid Waste (Pure Chemical, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsates) waste_type->liquid Liquid container Select Compatible, Leak-Proof Container solid->container liquid->container labeling Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Accumulation Date container->labeling storage Store in Designated SAA (Secondary Containment) labeling->storage ehs Contact EHS for Pickup storage->ehs end Disposal by Licensed Contractor (Incineration) ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

  • BenchChem. Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals.
  • BenchChem. Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals.
  • BenchChem. Proper Disposal of C6HD4NO2 (Deuterated Nitrophenol): A Guide for Laboratory Professionals.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Michigan Technological University. Hazardous Waste Disposal Procedures.
  • MedChemExpress. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid Safety Data Sheet.

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Personal protective equipment for handling (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: (R)-2-Amino-3-(2-nitrophenyl)propanoic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a nitroaromatic amino acid derivative, this compound requires meticulous handling to mitigate risks to research personnel and the environment. This guide is designed for drug development professionals, researchers, and scientists, offering field-proven insights that extend beyond standard safety data sheets.

Hazard Analysis: Understanding the Risk Profile

This compound belongs to the nitroaromatic class of compounds. While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar compounds, such as other nitrophenylalanine derivatives and nitrophenols, provide a strong basis for a conservative safety assessment.

The primary hazards are associated with its potential for:

  • Acute Toxicity: Similar compounds are classified as toxic or harmful if swallowed, inhaled, or if they come into contact with skin.[1][2] Effects from exposure may be delayed.[1]

  • Skin and Eye Irritation: It is expected to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

  • Dermal Absorption: Aromatic nitrocompounds are known to be fat-soluble and can be rapidly absorbed through intact skin, posing a significant systemic exposure risk.

Given these risks, a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on a thorough hazard assessment.[4] For this compound, the following PPE is required.

PPE CategorySpecificationRationale for Use
Eye & Face Protection ANSI Z87.1 compliant chemical splash goggles. A face shield worn over goggles is required for bulk handling or splash-prone procedures.Protects against splashes and airborne dust, preventing "serious eye irritation".[2][5] Goggles provide a seal around the eyes, which standard safety glasses do not.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile) inspected before each use. For prolonged contact or immersion, double-gloving is recommended.[4]Prevents dermal contact and absorption.[6] Nitrile provides good protection against incidental splashes, but gloves must be changed immediately after contamination.[4]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>50g).[7]Protects skin and personal clothing from contamination by spills and splashes.[7]
Respiratory Protection Not required if all handling of the solid and its solutions is performed within a certified chemical fume hood. If weighing or handling outside a hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory.[8][9]Prevents the inhalation of dust or aerosols, which can cause respiratory irritation and systemic toxicity.[2] Engineering controls like fume hoods are the preferred primary method of exposure prevention.[6]

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to strict protocols is critical for ensuring safety and experimental integrity. The following procedures must be followed without deviation.

Protocol for Donning and Doffing PPE
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Put on gloves, pulling the cuffs over the sleeves of the lab coat.

    • If required, perform a fit-check for your respirator before entering the handling area.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

    • Perform hand hygiene.

    • Remove goggles.

    • Perform hand hygiene again.

Safe Handling and Experimental Workflow

All manipulations of this compound, especially handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Preparation: Designate a specific area within the fume hood for handling the compound.

  • Weighing: Weigh the solid compound in a disposable weigh boat inside the fume hood. Do not remove the unsealed container from the hood.

  • Dissolution: Add solvent to the compound directly within the fume hood. Ensure the container is capped before removing it from the hood for use in subsequent experimental steps.

  • Post-Handling: Decontaminate the handling area within the fume hood with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]

Spill Management Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.

  • Protect: Don the appropriate PPE as outlined in Section 2, including respiratory protection if dust is present.

  • Contain: Gently cover the spill with an inert absorbent material such as vermiculite or sand.[8][12] Avoid actions that could generate dust.

  • Collect: Carefully sweep or scoop the absorbed material into a dedicated, leak-proof hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly as described in the post-handling procedure. All cleanup materials are considered hazardous waste.[8]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Chemical and Material Disposal Plan

Nitroaromatic compounds are considered hazardous waste and must be disposed of accordingly.[10] Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[8]

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware (pipette tips, weigh boats), spill cleanup materials, and contaminated PPE, must be collected separately from other waste streams.[8]

  • Containerization: Use a designated, chemically compatible, and clearly labeled hazardous waste container with a secure, tight-fitting lid.[8]

  • Final Disposal: The primary recommended method of disposal is through a licensed professional waste disposal service, which typically involves controlled incineration.[10][13]

Workflow Visualization

The following diagram illustrates the complete, safe handling workflow for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep1 Conduct Hazard Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 Enter Handling Area handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surface & Equipment handle3->clean1 Experiment Complete spill Spill Occurs? handle3->spill clean2 Segregate All Waste (Chemical, PPE, Labware) clean1->clean2 clean3 Package in Labeled Hazardous Waste Container clean2->clean3 final1 Doff PPE Correctly clean3->final1 Waste Secured final2 Wash Hands Thoroughly final1->final2 spill->clean1 No spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->clean1

Caption: Logical workflow for handling this compound.

References

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Personal Protective Equipment (PPE). University of Alberta. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]

  • p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • (S)-3-(Fmoc-amino)-4-(3-nitrophenyl)butanoic acid Safety Data Sheet. AnaSpec. [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]

  • Common Personal Protective Equipment. University of Texas at Austin Environmental Health & Safety. [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • NITROBENZENE. Occupational Safety and Health Administration (OSHA). [Link]

  • SAFETY. Massachusetts Institute of Technology (MIT). [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. [Link]

  • Chemical Safety. Missouri S&T Environmental Health and Safety. [Link]

  • NITROUS OXIDE. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA standards applicable to medical and safety uses of pure nitrogen gas. Occupational Safety and Health Administration (OSHA). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.